molecular formula C15H14O3 B123711 4-Benzyloxyphenylacetic acid CAS No. 6547-53-1

4-Benzyloxyphenylacetic acid

Cat. No.: B123711
CAS No.: 6547-53-1
M. Wt: 242.27 g/mol
InChI Key: XJHGAJLIKDAOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxyphenylacetic acid represents a key chemotype in the development of novel therapeutics for retinal diseases. Research has identified this compound and its analogs as potent and selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a promising drug target for conditions like diabetic retinopathy and age-related macular degeneration . Proof-of-concept in vivo studies in a streptozotocin (STZ)-induced rat model of diabetic retinopathy have demonstrated that systemic administration of a lead compound from this chemical series can significantly reduce retinal vascular leakage, a major culprit behind diabetic macular edema . This chemotype exhibits a favorable preliminary pharmacokinetic profile, showing stability in human and rat liver microsomes and a low potential for time-dependent inhibition of major cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions . Furthermore, these compounds have shown excellent selectivity for PPARα, with certain second-generation analogs demonstrating over 2,700-fold selectivity over other PPAR isoforms (PPARγ and PPARδ/β), and exhibit low potency for the hERG potassium channel, indicating a potentially improved cardiac safety profile . This makes this compound a valuable scaffold for researchers exploring non-invasive, systemic treatments for neurodegenerative and neovascular conditions of the retina .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHGAJLIKDAOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215791
Record name 4-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6547-53-1
Record name 4-Benzyloxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6547-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6547-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyloxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzyloxyphenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzyloxyphenylacetic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that underpin sound experimental design.

This compound (CAS No. 6547-53-1) is a para-substituted phenylacetic acid derivative.[1] Its structural hallmark is the benzyl ether linkage at the fourth position of the phenyl ring, a feature that imparts specific chemical reactivity and has been exploited in medicinal chemistry. Understanding its fundamental properties is the first step in its effective application.

Chemical Structure & Identifiers

The molecule consists of a phenylacetic acid core functionalized with a benzyloxy group. This structure is achiral.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

ParameterValueSource(s)
CAS Number 6547-53-1[1][2][3][4]
Molecular Formula C₁₅H₁₄O₃[1][2][5]
Molecular Weight 242.27 g/mol [1][3][4]
IUPAC Name 2-[4-(phenylmethoxy)phenyl]acetic acid[2]
Synonyms (4-Benzyloxy)phenylacetic acid, p-Phenylmethoxyphenylacetic acid[2][3]
Appearance Solid / Crystalline Powder[4]
Melting Point 119-123 °C[4]
Crystal System Triclinic[1]
InChI Key XJHGAJLIKDAOPE-UHFFFAOYSA-N[3][4]
Structural Insights for Drug Development

The solid-state architecture of this compound is noteworthy. Its crystals belong to the triclinic system, and molecules arrange into centrosymmetric dimeric forms.[1] These dimers are stabilized by robust double hydrogen bonds between the carboxyl groups.[1] This dimerization is a critical consideration in drug development for several reasons:

  • Solubility: The strong intermolecular hydrogen bonding in the solid state can decrease aqueous solubility. Polymorph screening and formulation strategies (e.g., salt formation) may be necessary to enhance bioavailability.

  • Reactivity: The carboxylic acid moiety is the primary site for chemical modification. Its availability for reaction can be influenced by the dimeric structure in the solid phase.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and common laboratory-scale synthesis of this compound involves the Williamson ether synthesis. This pathway is favored for its reliability and use of readily available starting materials: 4-Hydroxyphenylacetic acid and a benzyl halide (e.g., benzyl chloride or benzyl bromide).[1]

synthesis_workflow cluster_reactants Reactants cluster_process Process R1 4-Hydroxyphenylacetic Acid P1 Deprotonation of Phenolic -OH R1->P1 + Base R2 Benzyl Halide (e.g., Benzyl Bromide) P2 Nucleophilic Attack (SN2) R2->P2 R3 Base (e.g., K₂CO₃, NaH) R4 Solvent (e.g., Acetone, DMF) P1->P2 Phenoxide Intermediate P3 Workup & Acidification P2->P3 Crude Product P4 Purification (Recrystallization) P3->P4 Product This compound P4->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Objective: To synthesize this compound from 4-Hydroxyphenylacetic acid.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxyphenylacetic acid and anhydrous acetone (or DMF).

    • Causality: Anhydrous solvent is critical to prevent the base from being consumed by water and to avoid potential side reactions with the benzyl halide. DMF can accelerate the reaction due to its high polarity and boiling point but is more difficult to remove.

  • Base Addition: Add anhydrous potassium carbonate to the suspension.

    • Causality: K₂CO₃ is a mild base, sufficient to deprotonate the acidic phenolic hydroxyl group to form the potassium phenoxide nucleophile. It is heterogeneous in acetone, which can be advantageous for a simpler workup. Stronger bases like NaH can be used but require stricter anhydrous conditions.

  • Alkylation: Add benzyl bromide dropwise to the stirring suspension. Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The phenoxide anion attacks the benzylic carbon of benzyl bromide in a classic Sₙ2 reaction. Refluxing provides the necessary activation energy. Using a slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, 1M HCl, and finally with brine.

    • Causality: The water wash removes residual DMF and salts. The HCl wash ensures the carboxylic acid is fully protonated and removes any remaining basic impurities. The brine wash removes bulk water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is more than a simple chemical; it is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The benzyl group serves as a versatile protecting group for the phenol, which can be removed under specific conditions (e.g., hydrogenolysis) later in a synthetic route.

Precursor to Anti-Allergic Agents

It is a documented raw material for producing the anti-allergic drug Olopatadine.[6] The synthesis involves a cyclization reaction of a derivative, 4-(2-carboxybenzyloxy) phenylacetic acid, to form the core dibenz[b,e]oxepin structure of the drug.[6]

drug_precursor Start 4-Benzyloxyphenylacetic Acid Derivative Intermediate Key Intermediate for Intramolecular Cyclization Start->Intermediate Chemical Transformation API Olopatadine (Anti-Allergic Drug) Intermediate->API Cyclization Reaction

Caption: Role as a building block in API synthesis.

Scaffold for Novel Therapeutics

The "4-benzyloxy" motif is a privileged scaffold in medicinal chemistry. Research has shown that derivatives of this core structure can be developed into potent and selective agonists for nuclear receptors like PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[7] These receptors are attractive targets for treating metabolic and inflammatory conditions, including certain retinal disorders.[7] The benzyloxy group often fits into a hydrophobic pocket of the target protein, contributing to binding affinity.

Analytical and Quality Control Methods

Ensuring the identity and purity of this compound is paramount. A multi-tiered approach combining chromatographic and spectroscopic methods is standard practice.

Table 2: Comparison of Primary Analytical Techniques

MethodPrincipleApplicationStrengths & Weaknesses
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.[8]Purity assessment, quantification, stability testing.Strengths: Robust, precise, excellent for quantification.[8] Weaknesses: Requires chromophore, less structural information than MS.
LC-MS/MS HPLC separation followed by mass spectrometry.Impurity identification, metabolite studies, trace analysis.Strengths: High sensitivity and selectivity, provides molecular weight and structural data.[8] Weaknesses: More complex, higher cost.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structure elucidation, confirmation of identity.Strengths: Unrivaled for structural information. Weaknesses: Lower sensitivity, not ideal for routine quantification.
UV-Vis Absorption of UV-visible light by electrons.Quick concentration checks.Strengths: Simple, fast, inexpensive.[8] Weaknesses: Low specificity, susceptible to interference.
Protocol: Purity Determination by HPLC-UV

This method provides a reliable system for quantifying this compound and separating it from common process-related impurities.

Objective: To determine the purity of a this compound sample by percent area.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 35% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 225 nm or 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (e.g., 50:50 A:B) to a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • System Suitability: Inject the standard solution multiple times (n=5) to ensure system precision (RSD < 2%).

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard and Precautionary Information

CategoryClassification & StatementsSource(s)
GHS Classification Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific target organ toxicity — single exposure (Category 3), Respiratory system[10][11][12]
Signal Word Warning[12]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

Handling and Storage:

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid formation of dust and aerosols.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[11] An eyewash station should be readily accessible.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][13]

References

  • Product information, (4-Benzyloxyphenyl)acetic acid | P&S Chemicals. [URL: https://ps-chemicals.com/product/4-benzyloxyphenylacetic-acid]
  • (4-benzyloxy)phenylacetic acid - Stenutz. [URL: https://www.stenutz.eu/chem/6547-53-1]
  • This compound | 6547-53-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9256871.htm]
  • (4-Benzyloxy)phenylacetic acid 98 6547-53-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/555398]
  • Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-2-carboxy-4-fluoro-benzyloxy-phenylacetic-acid]
  • 4-Benzyloxyphenylacetone - AK Scientific, Inc. [URL: https://www.aksci.com/sds/5450CC.pdf]
  • Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/6547-53-1.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384110050]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L14/L14421_US_EN.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/96752.htm]
  • [4-(Benzyloxy)phenyl]acetic acid - Amerigo Scientific. [URL: https://www.amerigoscientific.
  • This compound - gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW]
  • CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid - Google Patents. [URL: https://patents.google.
  • This compound - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzyloxyphenylacetic-acid]
  • phenylacetic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0436]
  • Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78631]
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. [URL: https://patents.google.
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488661/]
  • A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid - Benchchem. [URL: https://www.benchchem.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [URL: https://www.cipac.org/index.php/public-area/10-methods/85-5219-pdf]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways to 4-Benzyloxyphenylacetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide not only procedural details but also the underlying chemical principles and practical considerations essential for successful synthesis, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for introducing the 4-hydroxyphenylacetic acid pharmacophore into larger molecular frameworks. The benzyl protecting group offers stability under a range of reaction conditions and can be selectively removed when needed, a critical feature in multi-step syntheses.

Primary Synthetic Pathways: A Comparative Overview

Two principal synthetic routes to this compound dominate the landscape: the Williamson ether synthesis starting from 4-hydroxyphenylacetic acid, and a two-step process involving the cyanation of a benzyl halide followed by hydrolysis. The choice between these pathways often depends on factors such as the availability and cost of starting materials, desired scale, and the specific equipment and safety protocols available in the laboratory.

Synthesis Pathway Starting Materials Key Intermediates Typical Yield Key Advantages Primary Considerations
Williamson Ether Synthesis 4-Hydroxyphenylacetic acid, Benzyl halide (e.g., bromide or chloride)Phenoxide of 4-hydroxyphenylacetic acid80-95%High-yielding, relatively straightforward, and uses readily available starting materials.Requires careful selection of base and solvent to avoid side reactions; potential for O- vs. C-alkylation.
Nitrile Hydrolysis Pathway 4-Benzyloxybenzyl chloride, Alkali metal cyanide (e.g., NaCN or KCN)4-Benzyloxyphenylacetonitrile70-85% (over two steps)Offers an alternative when 4-hydroxyphenylacetic acid is not the preferred starting material.Involves the use of highly toxic cyanides, requiring stringent safety precautions; hydrolysis conditions need to be controlled to avoid debenzylation.

Pathway 1: Williamson Ether Synthesis of 4-Hydroxyphenylacetic Acid

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers.[1][2] In the context of this compound synthesis, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetic acid on a benzyl halide.[3]

Mechanistic Rationale and Experimental Causality

The core of this pathway lies in the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid to form a more potent nucleophile, the phenoxide. The choice of base is critical; a base strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions is ideal. Common choices include alkali metal hydroxides (NaOH, KOH) and carbonates (K2CO3, Cs2CO3).[3][4] The carboxylate group is less nucleophilic than the phenoxide and generally does not compete in the alkylation reaction.

The selection of the solvent is equally important. Polar aprotic solvents like DMF and DMSO can accelerate the SN2 reaction.[3] However, for practical and environmental considerations, alcohols or aqueous solutions are often used. The reaction temperature is typically elevated to facilitate the reaction, but excessive heat can lead to side products.

A significant advancement in this synthesis is the application of phase-transfer catalysis (PTC).[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the water-soluble phenoxide into the organic phase where the benzyl halide resides, thereby accelerating the reaction rate and often leading to cleaner conversions under milder conditions.[6][7]

Williamson_Ether_Synthesis start 4-Hydroxyphenylacetic Acid phenoxide Potassium 4-carboxymethylphenoxide (Intermediate) start->phenoxide Deprotonation base Base (e.g., KOH) base->phenoxide product This compound phenoxide->product SN2 Attack benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) benzyl_halide->product salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol
  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or aqueous sodium hydroxide.

  • Addition of Base: Add a strong base, such as potassium hydroxide (2.0 eq), and stir the mixture until the 4-hydroxyphenylacetic acid is fully dissolved and the phenoxide is formed.[8]

  • Alkylation: To the resulting solution, add benzyl bromide or benzyl chloride (1.1 eq). If employing phase-transfer catalysis, add a catalytic amount of a phase-transfer catalyst (e.g., 0.05 eq of tetrabutylammonium bromide).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the product.[9]

  • Purification: The crude product can be collected by vacuum filtration and washed with cold water. For higher purity, recrystallization from a suitable solvent system, such as ethanol/water or toluene, is recommended.[8][10] The melting point of pure this compound is in the range of 119-123 °C.[11][12]

Pathway 2: Synthesis via Nitrile Hydrolysis

An alternative and industrially relevant route to this compound begins with 4-benzyloxybenzyl chloride. This pathway involves a nucleophilic substitution to form 4-benzyloxyphenylacetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.[6]

Mechanistic Rationale and Experimental Causality

The first step is a classic SN2 reaction where a cyanide salt, typically sodium or potassium cyanide, displaces the chloride from 4-benzyloxybenzyl chloride.[6] This reaction is often carried out in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. The use of a phase-transfer catalyst can also be beneficial in a biphasic system.[6]

The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions.[13][14] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[15] Basic hydrolysis, using a strong base like sodium hydroxide, also proceeds via the amide intermediate, yielding the carboxylate salt, which is then protonated in the work-up to give the final product. The choice between acidic and basic hydrolysis often depends on the stability of the benzyl ether linkage under the respective conditions; strong acidic conditions at high temperatures can sometimes lead to cleavage of the benzyl ether.

Nitrile_Hydrolysis_Pathway start 4-Benzyloxybenzyl Chloride nitrile 4-Benzyloxyphenylacetonitrile (Intermediate) start->nitrile SN2 Reaction cyanide Alkali Metal Cyanide (e.g., NaCN) cyanide->nitrile product This compound nitrile->product Hydrolysis hydrolysis Acid or Base Hydrolvsis hydrolysis->product

Sources

Introduction: Characterizing a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxyphenylacetic Acid

This compound (CAS No. 6547-53-1) is a para-substituted phenylacetic acid derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a carboxylic acid moiety, a phenyl ring, and a benzyl ether group, imparts a unique combination of physical and chemical properties that are critical for its application in drug development and materials science. Molecules of this compound exist in centrosymmetric dimeric forms linked by strong double hydrogen bonds between their carboxyl groups, a common feature for carboxylic acids that significantly influences their physical state and spectroscopic behavior.[1]

This guide provides an in-depth analysis of the core physical and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for identification, purity assessment, and reaction planning. We will move beyond simple data presentation to explore the causal relationships between the molecule's structure and its observable properties, grounding our discussion in established analytical methodologies.

Core Physicochemical Properties

A substance's identity and purity are fundamentally established by its physical constants. For a crystalline solid like this compound, these properties provide a rapid and reliable first pass assessment.

Molecular Identity and State
  • Chemical Formula: C₁₅H₁₄O₃[2][3]

  • Molecular Weight: 242.27 g/mol [2][4][5]

  • Appearance: White crystalline powder[1]

  • Structure: The molecule consists of a phenylacetic acid core where the hydroxyl group at the para-position of the phenyl ring is protected by a benzyl group.

IdentifierValueSource
CAS Number 6547-53-1[2][3][4]
Molecular Formula C₁₅H₁₄O₃[2][3][5]
Molecular Weight 242.27 g/mol [2][4][5]
IUPAC Name 2-[4-(phenylmethoxy)phenyl]acetic acid[3]
Melting Point: A Criterion for Purity

The melting point is one of the most critical physical properties for a solid compound. A sharp melting range is a strong indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities. Impurities disrupt the regular crystalline lattice of the solid, requiring less energy to break the intermolecular forces.[6]

  • Melting Point: 119-123 °C (literature value)[1][2][7]

This relatively high melting point is attributable to the molecule's planar aromatic structures, which allow for efficient crystal packing, and the strong hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.[1]

Solubility Profile: The Interplay of Polarity

The solubility of this compound is dictated by the balance between its polar carboxylic acid head and its large, nonpolar aromatic tail.

  • Water Solubility: 89.9 mg/L at 25 °C.[1] The compound is sparingly soluble in water. While the carboxylic acid group can engage in hydrogen bonding with water, the two large hydrophobic (phenyl and benzyl) groups dominate, limiting its aqueous solubility.

  • Organic Solvents: It is expected to be soluble in polar organic solvents such as ethers, acetone, and alcohols, which can solvate both the polar and nonpolar regions of the molecule.

  • Aqueous Base: As a carboxylic acid, it readily dissolves in dilute aqueous bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃).[8][9] This is a chemical reaction where the acid is deprotonated to form a highly polar and water-soluble carboxylate salt. The ability to dissolve in the weak base NaHCO₃ is a strong indicator of a carboxylic acid, as phenols are typically not acidic enough to react.[9]

  • Aqueous Acid: It is insoluble in acidic solutions like 5% hydrochloric acid (HCl).[10]

Acidity (pKa)

The pKa is a quantitative measure of a compound's acidity. The lower the pKa, the stronger the acid.

  • Predicted pKa: 4.44 ± 0.10[1]

This value is comparable to that of phenylacetic acid (pKa 4.31), indicating that the large benzyloxy substituent at the para position has only a minor electronic effect on the acidity of the carboxylic acid group.[11] This acidity is central to its chemical reactivity and its solubility in basic media.

Spectroscopic Signature for Structural Elucidation

Spectroscopy provides a detailed fingerprint of a molecule's structure. For this compound, IR, NMR, and Mass Spectrometry each reveal unique and confirmatory information.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

Wavenumber (cm⁻¹)Bond VibrationSignificance
3300-2500 (broad) O-H stretch (Carboxylic Acid)The characteristic very broad absorption is due to strong hydrogen bonding in the dimeric state.[12][13]
~3030 Aromatic C-H stretchIndicates the presence of C-H bonds on the aromatic rings.[14][15]
~1710 C=O stretch (Carboxylic Acid)A strong, sharp peak characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[12][13]
1600-1450 Aromatic C=C stretchMultiple bands indicating the presence of the phenyl rings.[14][16]
~1250 C-O stretch (Ether & Acid)Corresponds to the stretching of the ether linkage and the C-O bond of the carboxylic acid.[13][17]
900-675 Aromatic C-H out-of-plane bendThe pattern of these bands can help confirm the substitution pattern on the aromatic rings.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy:

  • ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). Its significant downfield shift is due to deshielding by the electronegative oxygen atoms and its involvement in hydrogen bonding. This signal disappears upon shaking the sample with D₂O.[12][18]

  • ~7.4-7.2 ppm (multiplet, 9H): Protons on the benzyl ring and the para-substituted phenyl ring. The five protons of the monosubstituted benzyl ring and the four protons of the disubstituted phenyl ring will overlap in this region.

  • ~5.1 ppm (singlet, 2H): The methylene protons of the benzyl group (-O-CH₂-Ph). They are deshielded by the adjacent oxygen and the phenyl ring.

  • ~3.6 ppm (singlet, 2H): The methylene protons adjacent to the carboxylic acid (-CH₂-COOH). They are deshielded by the adjacent carbonyl group.[12][19]

¹³C NMR Spectroscopy:

  • ~175-180 ppm: The carbonyl carbon of the carboxylic acid. It is less deshielded than the carbonyl carbon of a ketone or aldehyde.[18][20]

  • ~110-160 ppm: Aromatic carbons. Multiple signals will be present in this region, corresponding to the substituted and unsubstituted carbons of the two phenyl rings.

  • ~70 ppm: The methylene carbon of the benzyl group (-O-CH₂-Ph).

  • ~40 ppm: The methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).[20]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, clues about its structure.

  • Molecular Ion (M⁺): A peak at m/z = 242 would correspond to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of -COOH (m/z = 197): Loss of the carboxyl group (45 Da) is a common fragmentation pathway for carboxylic acids.

    • Benzylic Cleavage (m/z = 91): Cleavage of the C-O bond of the ether can generate the stable benzyl cation (tropylium ion), which gives a very strong signal at m/z = 91. This is a hallmark of compounds containing a benzyl group.

    • Loss of the Benzyl Group (m/z = 151): Cleavage of the ether bond can also lead to a fragment corresponding to the 4-hydroxyphenylacetic acid radical cation.

Field-Proven Experimental Protocols

The following protocols describe standard, self-validating methodologies for determining the key physical properties of this compound. The logic behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus (e.g., Mel-Temp), which provides a controlled heating rate essential for accuracy.

Methodology:

  • Sample Preparation: Place a small amount of the dry crystalline powder onto a watch glass. If the crystals are large, gently crush them to a fine powder with a spatula to ensure uniform packing.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on the benchtop to pack the solid into the sealed end. The final packed sample height should be no more than 2-3 mm to ensure even heat distribution.[21][22]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[6] Allow the apparatus to cool before proceeding.

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point (e.g., to 100 °C).

  • Slow Heating: Reduce the heating rate to 1-2 °C/min. A slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, preventing an artificially wide melting range.[6]

  • Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Crush Sample (if needed) B Load Capillary Tube (2-3 mm height) A->B ensures uniform packing C Place in Apparatus B->C D Heat Rapidly to (MP - 20°C) C->D E Heat Slowly (1-2°C / min) D->E F Record T1 (First liquid) E->F G Record T2 (All liquid) F->G SolubilityTest Start Start with Unknown Water Test in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble NaHCO3 Test in 5% NaHCO3 NaOH->NaHCO3 Soluble HCl Test in 5% HCl NaOH->HCl Insoluble Result_SA Strong Acid (e.g., Carboxylic Acid) NaHCO3->Result_SA Soluble Result_WA Weak Acid (e.g., Phenol) NaHCO3->Result_WA Insoluble Result_B Base (e.g., Amine) HCl->Result_B Soluble Result_N Neutral Compound HCl->Result_N Insoluble

Caption: Decision tree for functional group analysis via solubility tests.

Conclusion

The physical properties of this compound are a direct reflection of its molecular architecture. Its identity is firmly established by a molecular weight of 242.27 g/mol and a characteristic melting point of 119-123 °C. The interplay between its nonpolar aromatic framework and its polar carboxylic acid group governs its solubility, rendering it soluble in basic solutions and polar organic solvents but not in water or acidic solutions. This behavior, along with a comprehensive spectroscopic signature across IR, NMR, and MS, provides a robust and multi-faceted toolkit for its unequivocal identification and purity assessment in any research or development setting.

References

  • Stoll, R., et al. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Spectroscopy Letters, 14(10), 703-727.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry.
  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives.
  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubMed. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
  • Stenutz. (n.d.). (4-benzyloxy)phenylacetic acid.
  • ResearchGate. (1999). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemsrc. (2025). [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1.
  • University of Calgary. (n.d.). Melting point determination.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual. YouTube.
  • Quora. (2017). How can you determine the solubility of organic compounds?
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Handout.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • P&S Chemicals. (n.d.). Product information, (4-Benzyloxyphenyl)acetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.

Sources

An In-depth Technical Guide to 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxyphenylacetic acid (BPAA), a key organic intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. This document delves into the molecule's fundamental properties, detailed synthesis and purification protocols, robust analytical characterization methods, and significant applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in a laboratory and industrial setting.

Core Molecular Characteristics

This compound, systematically named 2-(4-(benzyloxy)phenyl)acetic acid, is a carboxylic acid derivative featuring a benzyl ether protecting group on a phenylacetic acid scaffold. This structure is of significant interest in medicinal chemistry as the benzyl group serves as a versatile protecting group for the phenolic hydroxyl of 4-hydroxyphenylacetic acid, a common pharmacophore.

The molecule exists as a solid at room temperature and its crystals belong to the triclinic crystal system, often forming centrosymmetric dimers through hydrogen bonding between the carboxyl groups.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₃[2][3][4]
Molecular Weight 242.27 g/mol [2][3][4]
Appearance Solid[2]
Melting Point 119-123 °C[1][2][5]
CAS Number 6547-53-1[2][3][4]
InChI Key XJHGAJLIKDAOPE-UHFFFAOYSA-N[2][4]
SMILES OC(=O)Cc1ccc(OCc2ccccc2)cc1[2][6]

Synthesis and Purification

The most prevalent and industrially relevant synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide.

Synthetic Pathway Overview

The standard synthesis involves the reaction of 4-Hydroxyphenylacetic acid with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a suitable base and solvent.[1] The benzyl group effectively "protects" the phenolic hydroxyl group, allowing for subsequent chemical modifications on the carboxylic acid moiety without interference from the phenol.

Synthesis_Workflow Figure 1. Synthetic Workflow for this compound cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 4-Hydroxyphenylacetic Acid + Benzyl Bromide C Reaction under Reflux A->C B Base (e.g., K2CO3) in Solvent (e.g., Acetone) B->C D Solvent Removal C->D E Acidification (e.g., HCl) D->E F Precipitation of Crude Product E->F G Filtration F->G H Recrystallization (e.g., from Ethanol/Water) G->H I Drying under Vacuum H->I J Pure this compound I->J

Caption: Figure 1. Synthetic Workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxyphenylacetic acid and anhydrous acetone. Stir until the starting material is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will be stirred vigorously. Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl, making it nucleophilic, without significantly deprotonating the carboxylic acid, which would hinder the reaction.

  • Alkylation: Slowly add benzyl bromide to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Isolation: Dissolve the residue in water and acidify to a pH of ~2 using 2M HCl. A white precipitate of the crude product will form.

  • Filtration: Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:

    • A singlet around 3.6 ppm for the methylene protons (-CH₂-COOH).

    • A singlet around 5.1 ppm for the benzylic methylene protons (-O-CH₂-Ph).

    • A set of doublets in the aromatic region (approx. 6.9-7.5 ppm) corresponding to the para-substituted phenyl ring and the monosubstituted benzyl ring protons.

    • A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~178 ppm), the benzylic carbon (~70 ppm), the methylene carbon of the acetic acid group (~40 ppm), and distinct signals for the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[7]

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.

  • Absorptions in the 1100-1300 cm⁻¹ range are indicative of the C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 242. A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺), which is a hallmark of benzyl-containing compounds.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in the synthesis of more complex molecules.[8] Its structure is a precursor to the 4-hydroxyphenylacetic acid moiety found in numerous biologically active compounds.

Applications Figure 2. Role of BPAA as a Versatile Intermediate cluster_modification Chemical Modification cluster_deprotection Key Transformation cluster_products Target Molecules BPAA This compound (BPAA) Mod1 Amide Coupling BPAA->Mod1 Functionalization Mod2 Esterification BPAA->Mod2 Functionalization Mod3 Reduction BPAA->Mod3 Functionalization Deprotection Benzyl Group Deprotection (e.g., Hydrogenolysis) Mod1->Deprotection Intermediate Mod2->Deprotection Intermediate Mod3->Deprotection Intermediate API1 GPR34 Antagonists Deprotection->API1 Leads to API2 LSD1 Inhibitors Deprotection->API2 Leads to API3 TRPM8 Antagonists Deprotection->API3 Leads to API4 Olopatadine Precursors Deprotection->API4 Leads to

Caption: Figure 2. Role of BPAA as a Versatile Intermediate.

Precursor for Advanced Pharmaceutical Intermediates

The true utility of BPAA lies in the ability to perform chemistry on the acetic acid side chain while the phenolic hydroxyl is protected. Following these transformations, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., using H₂/Pd-C) to unmask the phenol, yielding the final target compound. This strategy is employed in the synthesis of various drug candidates.

  • GPR34 Antagonists: Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for the G protein-coupled receptor GPR34, with potential applications in treating neuropathic pain.[9]

  • LSD1 Inhibitors: The 4-(benzyloxy)phenyl moiety is a core component in the design of selective and reversible inhibitors for Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[10]

  • TRPM8 Antagonists: The related 2-(benzyloxy)benzamide scaffold has been explored in the discovery of potent antagonists for the TRPM8 channel, which is implicated in pain and sensory disorders.[11]

  • Anti-inflammatory Activity: this compound itself has been noted as an effective inflammation inhibitor.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

  • Hazard Identification: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319).[12][13] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2] Use in a well-ventilated area or a fume hood.[13]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[12][13] Seek medical attention.

    • Skin: Wash off with soap and plenty of water.[12][13]

    • Inhalation: Move the person to fresh air.[12][13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] The substance is a non-combustible solid.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a fundamentally important intermediate in modern organic and medicinal chemistry. Its value is derived from the strategic use of the benzyl ether as a robust protecting group, enabling complex synthetic routes toward novel therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any researcher or professional aiming to leverage this versatile chemical building block in their work.

References

  • PrepChem.com. (n.d.). Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid.
  • Chemsrc. (n.d.). [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid.
  • Stenutz. (n.d.). (4-benzyloxy)phenylacetic acid.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.
  • NIST WebBook. (n.d.). 4-Benzyloxyphenyl acetic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • PubMed. (2024, January 1). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
  • PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • PubMed. (2013, November 15). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists.

Sources

4-Benzyloxyphenylacetic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Benzyloxyphenylacetic Acid

Introduction

This compound is a para-substituted phenylacetic acid derivative that serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] Understanding its solubility is a cornerstone of its application, profoundly influencing reaction kinetics, purification strategies, and, in the pharmaceutical context, critical drug development parameters like bioavailability and formulation.[2][3] Low aqueous solubility can be a significant hurdle, leading to poor absorption and unpredictable in vivo performance.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its solubility. We will detail authoritative, self-validating experimental protocols for solubility determination and discuss the practical implications of this data for researchers and drug development professionals.

Chapter 1: Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and fundamental physicochemical properties. This compound is a crystalline solid, a property that influences its dissolution kinetics.[1][4] Its molecules exist in centrosymmetric dimeric forms, linked by strong double hydrogen bonds between the carboxyl groups.[1]

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₅H₁₄O₃ [1][5]
Molecular Weight 242.27 g/mol [1][4]
Melting Point 119-123 °C [1][4]
Form White Crystalline Powder [1]
pKa (Predicted) 4.44 ± 0.10 [1]
Water Solubility 89.9 mg/L (at 25 °C) [1]

| logP (Predicted) | 2.72 |[6] |

Structural Causality of Solubility

The molecular architecture of this compound creates a distinct amphiphilic character that dictates its solubility.

  • The Polar Head: The carboxylic acid (-COOH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This functional group is the primary driver for its limited solubility in polar solvents like water.

  • The Non-Polar Tail: The molecule possesses a large, hydrophobic region composed of a phenyl ring and a benzyloxy group.[9][10] This substantial non-polar character disrupts the hydrogen-bonding network of water, leading to very low aqueous solubility.[8][10]

The predicted pKa of ~4.44 indicates it is a weak acid, similar to benzoic acid.[1] This acidity is the most critical factor in its pH-dependent solubility, a concept we will explore in the next chapter.

Caption: Molecular structure of this compound.

Chapter 2: Theoretical Principles of Solubility

Aqueous Solubility and pH-Dependence

For a weak acid like this compound, aqueous solubility is not a single value but a function of pH. The reported solubility of 89.9 mg/L is its intrinsic solubility (S₀)—the equilibrium solubility of the un-ionized form in water.[1]

In solutions with a pH above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion. This ionization introduces a negative charge, dramatically increasing the molecule's polarity and its interaction with water molecules via strong ion-dipole forces.[7][11] This leads to a significant increase in overall solubility.

This relationship is governed by the Henderson-Hasselbalch equation and can be visualized as an equilibrium between the poorly soluble neutral acid and the highly soluble conjugate base.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Solid Precipitate) B R-COOH (aq) (Poorly Soluble) A->B S₀ (Intrinsic Solubility) C R-COO⁻ (aq) + H⁺ (Highly Soluble Salt) B->C pKa ≈ 4.44

Caption: pH-dependent solubility equilibrium.

Solubility in Organic Solvents

The principle of "like dissolves like" provides a predictive framework for solubility in organic media.[10]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. Therefore, this compound is expected to have good solubility in these solvents.[10]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions. Good solubility is also expected.

  • Non-Polar Solvents (e.g., Toluene, Hexane): While the large benzyloxy and phenyl groups are non-polar, the strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state may limit solubility in purely non-polar solvents.[8] Some solubility is expected, but it may be less than in polar organic solvents.

Chapter 3: Quantitative Solubility Data

Quantitative solubility data is essential for modeling and process design. While extensive experimental data for this compound across a range of solvents is not widely published, the intrinsic aqueous solubility has been reported.

Table 2: Known Quantitative Solubility of this compound

Solvent Temperature Solubility Source

| Water | 25 °C | 89.9 mg/L |[1] |

To augment this data, especially for organic solvents relevant to synthesis and formulation, standardized experimental determination is necessary. The following chapter details the authoritative protocols for this purpose.

Chapter 4: Experimental Determination of Solubility

To ensure data integrity and reproducibility, solubility should be determined using well-validated methods. The choice of method depends on the desired endpoint: true equilibrium (thermodynamic) solubility or high-throughput (kinetic) solubility. For drug development and physicochemical characterization, thermodynamic solubility is the definitive measure.[2][12]

Method 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[12][13][14] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol).[12][14] The excess solid is critical to ensure equilibrium with the solid phase.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C for biopharmaceutical studies) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment.[12] Carefully remove an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid, which can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[2][3]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted sample, and then back-calculate to find the solubility in the original solvent.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24h, 25°C) A->B C 3. Separate Phases (Filter/Centrifuge) B->C D 4. Dilute Supernatant C->D E 5. Quantify (e.g., HPLC-UV) D->E F 6. Calculate Solubility E->F

Caption: Shake-Flask experimental workflow.

Method 2: Intrinsic Solubility and pKa via Potentiometric Titration

For ionizable compounds, potentiometric titration offers an elegant and efficient method to determine both the intrinsic solubility (S₀) and the pKa value in a single experiment.[15][16][17] The method involves titrating a suspension of the compound and tracking the pH change. The point at which the solid phase disappears and the titration curve changes shape provides the necessary data.

  • System Setup: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, 10).[18]

  • Sample Preparation: Create a suspension of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[18] Purge with nitrogen to remove dissolved CO₂.

  • Titration: Place the suspension in a jacketed vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Gradually add a standardized basic titrant (e.g., 0.1 M NaOH) in small, precise increments.[18]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the point of complete dissolution.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show distinct regions. Specialized software or mathematical models derived from the law of mass action are used to analyze the curve, allowing for the simultaneous calculation of the pKa and the intrinsic solubility (S₀).[15][16][19] This approach can precisely determine solubility limits within a few hours.[16][17]

A 1. Create Suspension in Ionic Strength Buffer B 2. Titrate with Standardized Base A->B C 3. Record pH vs. Titrant Volume B->C D 4. Plot Titration Curve C->D E 5. Analyze Curve to Determine pKa & S₀ D->E

Caption: Potentiometric titration workflow.

Chapter 5: Practical Implications in Research and Drug Development

The low intrinsic aqueous solubility of this compound is a critical piece of information.

  • In Drug Discovery, this property would flag the molecule for potential bioavailability issues.[3] According to the Biopharmaceutics Classification System (BCS), a framework used to predict in vivo drug performance, a compound with low solubility (and potentially high permeability, given its logP) would likely be classified as BCS Class II or IV.[13][14]

  • In Process Chemistry, knowledge of its solubility profile in various organic solvents is essential for selecting appropriate systems for reaction, crystallization, and purification. For example, a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization.

  • In Formulation Science, the pH-dependent solubility is key. To formulate this compound for aqueous delivery, creating a salt by adding a base (e.g., sodium hydroxide, potassium hydroxide) would be a primary strategy to ensure complete dissolution.[9]

Conclusion

This compound is a weakly acidic organic compound with low intrinsic aqueous solubility, a direct consequence of its large, hydrophobic molecular structure. Its solubility is highly dependent on pH, increasing significantly in basic conditions due to the formation of a soluble carboxylate salt. While quantitative solubility data in organic solvents is sparse in the literature, its amphiphilic nature suggests good solubility in polar organic solvents.

For researchers and drug developers, obtaining precise and reliable solubility data is not optional. The Shake-Flask method remains the authoritative standard for determining thermodynamic equilibrium solubility, providing data crucial for regulatory submissions and biopharmaceutical classification. Concurrently, potentiometric titration offers a powerful and efficient alternative for ionizable compounds, yielding both intrinsic solubility and pKa values. A thorough understanding and experimental validation of these solubility parameters are fundamental to the successful application of this compound in any scientific or industrial context.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb842vx1/v1]
  • Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00247]
  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.analchem.0c00247]
  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Carboxylic_Acids_and_Their_Derivatives/4.02%3A_Structure_and_Properties_of_Carboxylic_Acids]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201502/DT201502_A02.pdf]
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [URL: https://www.researchgate.
  • National Institutes of Health. (N.D.). Determination of aqueous solubility by heating and equilibration: A technical note. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720219/]
  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/21%3A_Carboxylic_Acids/21.01%3A_Structure_and_Properties_of_Carboxylic_Acids_and_their_Salts]
  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [URL: https://www.britannica.com/science/carboxylic-acid]
  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.6/primary/lesson/physical-properties-of-carboxylic-acids-chem/]
  • ResearchGate. (N.D.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [URL: https://www.researchgate.
  • Sigma-Aldrich. (4-Benzyloxy)phenylacetic acid 98 6547-53-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/555398]
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.
  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. [URL: https://pubmed.ncbi.nlm.nih.gov/32525624/]
  • Course Hero. (N.D.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.coursehero.
  • Chemguide. an introduction to carboxylic acids. [URL: https://www.chemguide.co.uk/organicprops/acids/background.html]
  • Stenutz. (4-benzyloxy)phenylacetic acid. [URL: https://www.stenutz.eu/chem/solv22.php?name=(4-benzyloxy)phenylacetic+acid]
  • ChemicalBook. (2025). This compound | 6547-53-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9256871.htm]
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]
  • Course Hero. (N.D.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [URL: https://www.coursehero.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [URL: https://www.scribd.com/document/500138980/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Quora. (2017). How can you determine the solubility of organic compounds?. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]
  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001716/]
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00790]
  • ResearchGate. (N.D.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. [URL: https://www.researchgate.
  • Cengage. (N.D.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.cpp.
  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]
  • ChemicalBook. This compound | 6547-53-1. [URL: https://www.chemicalbook.com/ProductIndex_EN_6547-53-1.htm]
  • Global Substance Registration System. This compound. [URL: https://gsrs.
  • Amerigo Scientific. [4-(Benzyloxy)phenyl]acetic acid. [URL: https://www.amerigoscientific.
  • NIST WebBook. 4-Benzyloxyphenyl acetic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6547531]
  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [URL: https://ulir.ul.ie/handle/10344/1495]
  • NIST WebBook. Phenylacetic acid, 4-benzyloxyphenyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13959325]
  • Sigma-Aldrich. 4-[3-(Benzyloxy)phenyl]phenylacetic acid | 893640-40-9. [URL: https://www.sigmaaldrich.com/US/en/product/combi-blocks/bb00213854]
  • P&S Chemicals. Product information, (4-Benzyloxyphenyl)acetic acid. [URL: https://www.ps-chemicals.com/product/(4-Benzyloxyphenyl)acetic-acid]
  • ResearchGate. (N.D.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [URL: https://www.researchgate.net/publication/230869795_Solubility_of_Phenylacetic_Acid_p-Hydroxyphenylacetic_Acid_p-Aminophenylacetic_Acid_p-Hydroxybenzoic_Acid_and_Ibuprofen_in_Pure_Solvents]
  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [URL: https://foodb.ca/compounds/FDB010534]
  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [URL: https://www.researchgate.net/publication/284725350_Solubility_of_Benzoic_Acid_in_Mixed_Solvents]
  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [URL: https://aip.

Sources

4-Benzyloxyphenylacetic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Benzyloxyphenylacetic Acid: Focus on Melting Point Determination and Interpretation

Executive Summary

This compound is a pivotal molecule in medicinal chemistry and materials science, recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, including inflammation inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous characterization of its physicochemical properties is a cornerstone of quality control, ensuring reproducibility and safety in research and development. The melting point, a fundamental thermal property, serves as a critical quality attribute (CQA). It provides a rapid and effective means to confirm the identity and assess the purity of the compound.

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals on the accurate determination and interpretation of the melting point of this compound. Moving beyond a simple procedural outline, this document delves into the theoretical underpinnings that influence melting behavior, such as intermolecular forces, purity, and the potential for polymorphism. It provides a detailed, field-proven experimental protocol, including a self-validating mixed melting point technique, and a guide to interpreting the results. The objective is to equip scientists with the expertise to not only measure but also to critically evaluate this essential physical constant in the context of drug discovery and development.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 6547-53-1) is a carboxylic acid derivative featuring a phenylacetic acid core structure with a benzyl ether group at the para position.[1][3] This structural arrangement imparts a unique combination of lipophilicity from the benzyl group and hydrophilicity from the carboxylic acid, making it a versatile building block in organic synthesis. Its derivatives are integral to the structure of numerous biologically active molecules, highlighting its significance in the pharmaceutical landscape.[4]

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. In the context of pharmaceutical development, it is far more than a simple physical constant; it is a critical indicator of:

  • Identity: A measured melting point consistent with the literature value for a reference standard provides strong evidence of the compound's identity.

  • Purity: The presence of impurities typically causes a depression and broadening of the melting point range.[5][6] A sharp, narrow melting range is a reliable indicator of high purity.

  • Solid-State Form: The existence of different crystalline forms, known as polymorphs, can lead to different melting points.[7][8] Since polymorphs can have different solubilities, stabilities, and bioavailability, understanding the solid-state form is crucial for drug development.

Physicochemical Profile and Theoretical Framework

A thorough understanding of the molecular and crystalline structure of this compound is essential for interpreting its melting behavior.

Key Physicochemical Data
PropertyValueSource
Chemical Name (4-Benzyloxyphenyl)acetic acid[3]
CAS Number 6547-53-1[1][3]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Form Solid[3]
Reported Melting Point 119-123 °C (lit.)[1][3]
Reported Melting Point 121 °C[9]
Causality of Melting Behavior: Key Influencing Factors

The melting temperature of a crystalline solid is the point at which the thermal energy is sufficient to overcome the intermolecular forces holding the molecules in a fixed lattice structure. For this compound, these forces are primarily:

  • Hydrogen Bonding: The carboxylic acid moiety is the dominant contributor to its relatively high melting point. Molecules of this compound form strong intermolecular hydrogen bonds, creating centrosymmetric dimeric pairs in the solid state.[1] A significant amount of energy is required to break these robust interactions.

  • Van der Waals Forces: The two phenyl rings contribute to intermolecular attractions through London dispersion forces and potential pi-stacking interactions, further stabilizing the crystal lattice.

Beyond these intrinsic molecular properties, external factors critically influence the observed melting point:

  • Purity: Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces. This results in a lower energy requirement to break the lattice structure (melting point depression) and a less cooperative melting process that occurs over a wider temperature range (melting point broadening).[5][10] A melting range greater than 2 °C is often indicative of an impure sample.[5]

  • Polymorphism: This phenomenon, where a compound exists in multiple distinct crystal forms, is of paramount importance in the pharmaceutical industry.[11][12] Each polymorph has a unique lattice arrangement and, consequently, a different melting point and stability profile.[7] It is estimated that over 50% of organic compounds can exhibit polymorphism.[7][11] While specific polymorphs of this compound are not extensively documented in readily available literature, its molecular flexibility suggests that the formation of different crystalline forms under varying crystallization conditions is a distinct possibility that researchers must consider. The discovery of a new, more stable polymorph can have significant implications for a drug's formulation and regulatory approval.

Experimental Protocol for Accurate Melting Point Determination

This section provides a robust, step-by-step methodology for determining the melting point of this compound. The protocol is designed to be self-validating through the inclusion of a mixed melting point analysis.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or equivalent digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample crushing

  • Sample of this compound (test sample)

  • Authentic reference standard of this compound

  • Watch glass

Workflow for Melting Point Determination

The following diagram outlines the logical flow for a rigorous melting point determination.

G Workflow for Accurate Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Identity Validation cluster_interp Interpretation Prep Crush Sample to Fine Powder Load Load 2-3 mm into Capillary Tube Prep->Load FastRun Perform 'Fast Run' (~10°C/min) to Estimate Melting Point (MP_est) Load->FastRun Cool Cool Apparatus >20°C below MP_est FastRun->Cool SlowRun Perform 'Slow Run' (1-2°C/min) starting 20°C below MP_est Cool->SlowRun Record Record T1 (first liquid) and T2 (all liquid) SlowRun->Record Mix Prepare 1:1 Mixture of Sample + Reference Standard Decision1 Is Sample MP Range Narrow (<2°C) & Close to Literature? Record->Decision1 LoadMix Load Mixture into Capillary Mix->LoadMix MeasureMix Measure Melting Point of Mixture LoadMix->MeasureMix Decision2 Is Mixed MP Undepressed & Sharp? MeasureMix->Decision2 Result1 High Purity Indicated Decision1->Result1 Yes Result2 Impure Sample Decision1->Result2 No Result3 Identity Confirmed Decision2->Result3 Yes Result4 Identity Not Confirmed Decision2->Result4 No

A logical workflow for the determination and validation of a compound's melting point.
Step-by-Step Methodology
  • Sample Preparation: Place a small amount of the dry this compound sample on a clean watch glass. Using a spatula or mortar and pestle, crush the solid into a fine, uniform powder.[5] This ensures efficient and even heat transfer within the capillary tube.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2–3 mm.[13]

  • Preliminary 'Fast Run': Place the loaded capillary in the melting point apparatus. Set the instrument to heat rapidly (5-10 °C per minute).[5] Record the approximate temperature at which the sample melts. This provides an estimated range and prevents overshooting the melting point during the accurate measurement. Let the apparatus cool to at least 20 °C below this estimated temperature.

  • Accurate 'Slow Run': Insert a new, freshly packed capillary tube. Rapidly heat the apparatus to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1–2 °C per minute.[5] A slow ramp rate is crucial for thermal equilibrium between the sample, thermometer, and heating block.

  • Record the Melting Range:

    • T1: The temperature at which the first droplet of liquid is observed.

    • T2: The temperature at which the last solid crystal melts completely.

    • The melting point is reported as the range T1–T2.

Mandatory Validation: Mixed Melting Point Technique

This technique is a definitive method for confirming the identity of your sample.[6][13]

  • Preparation: On a watch glass, thoroughly mix approximately equal amounts of your test sample and the authentic reference standard of this compound.

  • Measurement: Load the mixture into a new capillary tube and determine its melting point using the accurate 'slow run' method described above.

  • Interpretation:

    • Identity Confirmed: If your test sample is identical to the reference standard, the mixture's melting point will be sharp and undepressed, matching the melting point of the individual components.

    • Identity Not Confirmed: If the two substances are different, one will act as an impurity in the other. This will result in a significant depression of the melting point and a broad melting range.

Interpretation of Results and Troubleshooting

Systematic recording and critical interpretation of observations are paramount.

Data Analysis and Interpretation
ObservationInterpretationAction Required
Sharp, narrow range (< 2 °C) within literature values (e.g., 120-121.5 °C).Sample is likely of high purity.Proceed with identity confirmation via mixed melting point.
Broad, depressed range (e.g., 115-120 °C).Sample is impure.[5]Recrystallize the sample and re-measure the melting point. Ensure the sample is completely dry.
Sharp range, but different from literature (e.g., 128-129 °C).Could be a different compound or a previously unreported polymorph.Confirm identity with mixed melting point. Consider further analysis (e.g., DSC, XRD).
Sample decomposes (darkens, effervesces) before or during melting.The compound is thermally unstable at its melting point.Record the decomposition temperature range. This is a characteristic property.
Mixed melting point is sharp and undepressed. Identity of the sample is confirmed as this compound.[13]Report results with confidence.
Mixed melting point is broad and depressed. The sample is not this compound.Re-evaluate the synthesis or source of the material.

Conclusion

The melting point of this compound is a fundamental physicochemical parameter that provides invaluable insight into the compound's identity and purity. For professionals in research and drug development, a meticulously executed melting point determination, complete with a validating mixed melting point analysis, is a non-negotiable step in quality assessment. Understanding the theoretical principles, from the impact of hydrogen bonding on the crystal lattice to the potential for polymorphism, allows for a more profound interpretation of the empirical data. By adhering to the rigorous protocol and troubleshooting guide presented herein, scientists can ensure the generation of reliable and defensible data, a critical requirement for advancing any project in the pharmaceutical pipeline.

References

  • Boiling & Melting Points. (n.d.). Michigan State University Department of Chemistry.
  • Polymorphism of a Compound. (n.d.). Michigan State University Department of Chemistry.
  • (4-benzyloxy)phenylacetic acid. (n.d.). Stenutz.
  • Yadav, A. R. (n.d.). Polymorphism study of some organic compounds. IDAAM Publications.
  • Nyman, J., & Day, G. M. (2016). Modelling temperature-dependent properties of polymorphic organic molecular crystals. CrystEngComm, 18(38), 7385-7394.
  • Yang, J., & Huang, X. (Eds.). (2022). Polymorphism in Crystals. MDPI.
  • Experiment 1 – Melting Points. (n.d.). University of Wisconsin-Green Bay.
  • Method for preparing 4-hydroxyphenylacetic acid. (1983). Google Patents.
  • Temperature dependencies of [4-(benzyl- oxy)phenyl]acetic acid... (n.d.). ResearchGate.
  • Experiment 1: Melting-point Determinations. (n.d.). University of Calgary.
  • Properties and Trends of Organic Compounds. (n.d.). Student Academic Success Services, Queen's University.
  • Chemical Properties of (4-pentoxy-phenyl)-acetic acid, methyl ester. (n.d.). Cheméo.
  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.).
  • 4-Benzyloxyphenyl acetic acid. (n.d.). NIST WebBook.
  • Dou, X., et al. (2019). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 62(17), 7898-7913.
  • Thermodynamic investigations of sublimation, solubility and solvation of [4-(benzyloxy)-phenyl]acetic acid. (n.d.). ResearchGate.
  • Melting Point Experiment. (n.d.). Truman State University.

Sources

Introduction: The Significance of (4-Benzyloxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of (4-Benzyloxy)phenylacetic Acid

This guide provides a comprehensive examination of the solid-state structure of (4-Benzyloxy)phenylacetic acid, a para-substituted phenylacetic acid derivative. Our focus is to deliver field-proven insights and a deep understanding of the causal relationships between its molecular arrangement and its physicochemical properties, which are of paramount importance to researchers, scientists, and professionals in drug development.

(4-Benzyloxy)phenylacetic acid (BPAA) is an organic compound featuring a phenylacetic acid core functionalized with a benzyloxy group at the para position.[1] As a derivative of phenylacetic acid, it is a key structural motif found in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] BPAA itself has been identified as an effective inflammation inhibitor and serves as a crucial intermediate or building block in the synthesis of various pharmaceuticals.[1][4]

Understanding the three-dimensional arrangement of molecules in the crystalline state—the crystal structure—is fundamental in drug development. It governs critical solid-state properties such as stability, solubility, dissolution rate, and bioavailability, which are decisive factors in a drug's formulation and efficacy. This guide elucidates the synthesis, crystallization, and detailed structural analysis of BPAA, providing an authoritative resource for its application in scientific research.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of BPAA is typically achieved through well-established organic chemistry reactions. One of the most common and reliable methods is the hydrolysis of a benzyl cyanide derivative, which provides a direct route to the phenylacetic acid moiety.[2] This process ensures high purity, which is essential for successful crystallization.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

This protocol outlines a robust, self-validating method for synthesizing (4-Benzyloxy)phenylacetic acid. The causality behind this choice lies in the efficiency and high yield of the hydrolysis reaction for converting nitriles to carboxylic acids.

Step 1: Synthesis of 4-Benzyloxybenzyl Cyanide

  • Reaction: 4-Hydroxybenzyl cyanide is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. This is a classic Williamson ether synthesis.

  • Rationale: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily displaces the chloride from benzyl chloride.

Step 2: Hydrolysis to (4-Benzyloxy)phenylacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-benzyloxybenzyl cyanide (1.0 eq) with a 70% sulfuric acid solution.[5]

  • Execution: The mixture is gently warmed to initiate the reaction. The reaction is highly exothermic and proceeds vigorously. Once the initial effervescence subsides, the mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the intermediate amide.

  • Work-up and Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the crude (4-Benzyloxy)phenylacetic acid to precipitate.

  • Purification: The crude product is collected by filtration. To remove any unreacted starting material or amide intermediate, the solid is dissolved in a lukewarm dilute sodium carbonate solution and filtered. The filtrate is then acidified with concentrated HCl to re-precipitate the pure phenylacetic acid derivative.[5] The final product is collected by filtration, washed with cold water, and dried.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for structure determination. Slow evaporation is a reliable technique for growing crystals of organic molecules.

  • Protocol: A saturated solution of purified BPAA is prepared in ethanol at a slightly elevated temperature. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days typically yields colorless, needle-like crystals suitable for single-crystal X-ray diffraction analysis.[3]

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A 4-Hydroxybenzyl Cyanide + Benzyl Chloride B Williamson Ether Synthesis (K2CO3, Acetone) A->B C 4-Benzyloxybenzyl Cyanide B->C D Acid-Catalyzed Hydrolysis (H2SO4, H2O) C->D E Crude BPAA D->E F Dissolve in Na2CO3(aq) & Filter E->F G Acidify with HCl to Precipitate F->G H Pure BPAA Powder G->H I Slow Evaporation (Ethanol) H->I J Single Crystals of BPAA I->J

Caption: Generalized workflow for the synthesis and crystallization of BPAA.

Crystal Structure and Intermolecular Interactions

Analysis of the crystalline form of BPAA reveals a well-ordered structure dominated by strong, directional hydrogen bonds. This arrangement is a hallmark of carboxylic acids and dictates the macroscopic properties of the material.

Crystallographic Data

The crystals of (4-Benzyloxy)phenylacetic acid belong to the triclinic crystal system.[1][6] This low-symmetry system is common for complex organic molecules. The key structural feature is the formation of a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups of two separate molecules.[1][6]

ParameterValue
Chemical Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol [6]
Crystal System Triclinic[1][6]
Primary Supramolecular Unit Centrosymmetric R²₂(8) homodimer
Key Interaction O-H···O Hydrogen Bonds[1][6]
Melting Point 119-123 °C[6]
Appearance White Crystalline Powder[1]
The Carboxylic Acid Homodimer

In the solid state, two molecules of BPAA associate via a pair of strong O-H···O hydrogen bonds, forming a classic head-to-head dimer. This interaction creates a stable, eight-membered ring motif designated as R²₂(8) in graph-set notation. This dimerization is the most energetically favorable supramolecular arrangement for carboxylic acids and is the defining feature of the BPAA crystal structure.[3][7]

Caption: The R²₂(8) centrosymmetric homodimer of BPAA via O-H···O hydrogen bonds.

Other Intermolecular Forces

Beyond the dominant hydrogen bonding, the crystal packing is further stabilized by weaker, non-covalent interactions. Analysis of similar structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, reveals that H···H, H···C, and H···O contacts account for the majority of the crystal packing.[8] These van der Waals forces and potential C-H···π interactions involving the phenyl rings contribute to a dense and stable crystalline lattice. The presence of two bulky aromatic rings also allows for potential π-π stacking interactions, further influencing the overall packing arrangement.

Implications for Drug Development and Material Science

The detailed knowledge of the BPAA crystal structure provides critical, actionable insights for its application in pharmacology.

  • Solubility and Dissolution: The strong hydrogen bonds in the BPAA dimer result in a stable crystal lattice with a relatively high melting point.[6] This stability means that a significant amount of energy is required to break the lattice apart, which can lead to low aqueous solubility.[9] For drug development, this property must be carefully managed through formulation strategies (e.g., salt formation, co-crystals, or particle size reduction) to ensure adequate bioavailability.

  • Polymorphism: Organic molecules like BPAA can often crystallize in multiple different forms, or polymorphs, each with a unique crystal structure and distinct physicochemical properties. The analysis of the stable dimeric form is the first step in a comprehensive polymorph screen, which is a regulatory requirement in drug development to ensure batch-to-batch consistency and predictable performance.

  • Role as a Molecular Scaffold: BPAA serves as a versatile scaffold. Its carboxylic acid group can be modified to form esters or amides, while the benzyloxy group provides a site for further functionalization. This chemical tractability, combined with its anti-inflammatory potential, makes it an attractive starting point for designing novel therapeutics, such as selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for retinal disorders or inhibitors of the Keap1-Nrf2 protein-protein interaction.[10][11]

G A BPAA (Active Pharmaceutical Ingredient) B Crystal Structure Analysis A->B Determines C Physicochemical Properties B->C Governs D Drug Formulation Development C->D Informs E Final Drug Product D->E

Caption: Role of crystal structure analysis in the drug development pipeline.

Conclusion

The crystal structure of (4-Benzyloxy)phenylacetic acid is characterized by a robust, centrosymmetric dimer formed through intermolecular O-H···O hydrogen bonds. This primary structural motif, supported by a network of weaker van der Waals forces, defines its solid-state properties. For scientists in drug development, this detailed structural knowledge is not merely academic; it is a critical tool for understanding and predicting the material's behavior, guiding formulation strategies, and unlocking the full therapeutic potential of this and related molecular scaffolds. The self-validating nature of crystal structure analysis provides a solid, authoritative foundation for rational drug design and development.

References

  • Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. PrepChem.com. [Link]
  • (4-benzyloxy)phenylacetic acid. Stenutz. [Link]
  • Phenylacetic acid, 4-benzyloxyphenyl ester. NIST WebBook. [Link]
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Phenylacetic acid, 4-benzyloxyphenyl ester. NIST WebBook. [Link]
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
  • Synthesis of Phenylacetic Acid. Erowid. [Link]
  • 4-Benzyloxyphenyl acetic acid. NIST WebBook. [Link]
  • Redetermined structure of 4-(benzyloxy)benzoic acid. National Institutes of Health (NIH). [Link]
  • 4-Benzyloxyphenylacetic acid. PubChem, National Institutes of Health (NIH). [Link]
  • Phenylacetic Acid | C8H8O2. PubChem, National Institutes of Health (NIH). [Link]
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health (NIH). [Link]
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central, National Institutes of Health (NIH). [Link]
  • Redetermined structure of 4-(benzyloxy)benzoic acid.
  • Intermolecular Forces. Chemistry LibreTexts. [Link]

Sources

Biological activity of 4-Benzyloxyphenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Benzyloxyphenylacetic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical scaffold. We will explore its applications in oncology, inflammation, infectious diseases, and metabolic disorders, supported by experimental data and detailed protocols.

Introduction: The Versatility of the this compound Scaffold

This compound is a para-substituted phenylacetic acid derivative characterized by a benzyloxy group attached to the phenyl ring.[1][2] This core structure has served as a foundational scaffold for the development of a wide array of biologically active molecules. The inherent structural features of this compound, including its aromatic rings and carboxylic acid moiety, provide multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

The derivatives of this compound have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4][5][6] This guide will synthesize the current understanding of these activities, offering insights into their underlying mechanisms and providing practical, field-proven experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common approach involves the Williamson ether synthesis, where 4-hydroxyphenylacetic acid is reacted with benzyl chloride or a substituted benzyl bromide in the presence of a base.[1] Further modifications can be made to the phenyl rings or the acetic acid side chain to generate a library of derivatives.

For instance, esterification of the carboxylic acid group or amide bond formation can yield compounds with altered solubility and pharmacokinetic profiles.[7] Palladium-catalyzed coupling reactions, such as the Suzuki coupling, have also been employed to synthesize more complex derivatives by introducing various substituents on the aromatic rings.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_derivatization Derivatization Reactions cluster_final Final Products 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Reaction Williamson Ether Synthesis (Base, Solvent) 4-Hydroxyphenylacetic_acid->Reaction Benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) Benzyl_halide->Reaction Core_Scaffold This compound Reaction->Core_Scaffold Esterification Esterification Core_Scaffold->Esterification Amidation Amidation Core_Scaffold->Amidation Ring_Substitution Aromatic Ring Substitution Core_Scaffold->Ring_Substitution Derivatives Diverse Library of Derivatives Esterification->Derivatives Amidation->Derivatives Ring_Substitution->Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocol: General Synthesis of this compound
  • Preparation of the Sodium Salt: Dissolve 4-hydroxyphenylacetic acid in an aqueous solution of sodium hydroxide.

  • Evaporation: Evaporate the mixture to dryness to obtain the disodium salt of p-hydroxyphenylacetic acid.[9]

  • Reaction with Benzyl Halide: Add benzyl chloride (or a suitable benzyl halide) to the dried salt.[1]

  • Heating: Heat the reaction mixture, typically at temperatures ranging from 170°C to 250°C, for 2-3 hours.[9]

  • Work-up: After cooling, the reaction mixture is acidified to precipitate the crude product.

  • Purification: The crude this compound is then purified, commonly by recrystallization from a suitable solvent, to yield the final product.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents.[3] Studies have demonstrated cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[3]

Mechanism of Action

The anticancer effects of these derivatives are believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells. This is a critical mechanism for many effective anticancer drugs.[10][11]

  • DNA Topoisomerase I Inhibition: Certain 4-acyloxy derivatives have exhibited potent inhibitory activity against DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[10][11]

  • Androgen Receptor (AR) Antagonism: Novel derivatives have been designed as androgen receptor antagonists, showing potential in the treatment of prostate cancer by inhibiting the growth of both androgen-dependent and androgen-independent prostate cancer cell lines.[12]

Anticancer_Mechanism cluster_pathways Intracellular Targets Derivative 4-Benzyloxyphenylacetic Acid Derivative Cancer_Cell Cancer Cell Derivative->Cancer_Cell Topo_I DNA Topoisomerase I Cancer_Cell->Topo_I Inhibition AR Androgen Receptor Cancer_Cell->AR Antagonism DNA_Damage DNA Strand Breaks Topo_I->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Gene_Transcription Inhibition of AR-mediated Gene Transcription AR->Gene_Transcription Proliferation Decreased Cell Proliferation Gene_Transcription->Proliferation

Caption: Potential anticancer mechanisms of this compound derivatives.

Data on Cytotoxic Activity
DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising[3]
4-Acyloxy robustic acid derivative 2dHL-60 (Leukemia)21.04 ± 0.43[11]
4-Acyloxy robustic acid derivative 2gHL-60 (Leukemia)16.63 ± 0.12[11]
4-Acyloxy robustic acid derivative 2iHL-60 (Leukemia)16.38 ± 0.27[11]
Phenoxyacetamide derivative IHepG2 (Liver)1.43[13]

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Derivatives of this compound have shown significant anti-inflammatory properties in both in vitro and in vivo models.[5][14][15]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response:

  • Inhibition of Pro-inflammatory Mediators: These derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5] They have also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[5]

  • MAPK-NF-κB/iNOS Pathway Regulation: A primary mechanism involves the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. By inhibiting the phosphorylation of p38 and ERK (kinases in the MAPK pathway), these compounds can prevent the activation of NF-κB, which in turn downregulates the expression of inducible nitric oxide synthase (iNOS) and other inflammatory genes.[5]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB_I IκB MAPK->NFkB_I Phosphorylation & Degradation NFkB_A NF-κB NFkB_I->NFkB_A Releases Nucleus Nucleus NFkB_A->Nucleus iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Derivative 4-Sulfonyloxy/alkoxy benzoxazolone derivative Derivative->MAPK Inhibits Derivative->NFkB_A Inhibits Nuclear Translocation

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by benzoxazolone derivatives.[5]

Data on Anti-inflammatory Activity
CompoundActivityIC50 (µM)In Vivo ModelReference
Benzoxazolone derivative 2hNO Production Inhibition17.67Xylene-induced ear edema (mouse)[5]
Benzoxazolone derivative 2hIL-1β Production Inhibition20.07-[5]
Benzoxazolone derivative 2hIL-6 Production Inhibition8.61-[5]
Caffeic acid octyl esterNO Production Inhibition2.4Carrageenan-induced paw edema (mouse)[16]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Research into new chemical scaffolds with antimicrobial properties is crucial. Derivatives of this compound have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[6][17]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, plausible modes of action include:

  • Membrane Permeabilization: Some compounds are thought to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[18]

  • Inhibition of Biofilm Formation: Certain derivatives have been shown to be effective at inhibiting and eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[18]

Data on Antimicrobial Activity
Derivative ClassTarget OrganismMIC (µg/mL)Reference
Pyrazole derivativesStaphylococcus aureusAs low as 0.78[18]
Pyrazole derivativesEnterococcus faecalisAs low as 0.78[18]
Pyrazole derivativesAcinetobacter baumanniiAs low as 4[6]
Tetraphenylethylene benzoic acid derivative (NOA)Staphylococcus aureus0.04[17]

Other Notable Biological Activities

The therapeutic potential of this scaffold extends beyond the activities mentioned above.

  • Antidiabetic Activity: Bornyl-containing derivatives of benzyloxyphenylpropanoic acid have been identified as agonists of the free fatty acid receptor-1 (FFAR1).[4][19] Activation of FFAR1 is a known mechanism for stimulating insulin secretion, making these compounds potential candidates for the treatment of type 2 diabetes mellitus. In vivo studies have shown that these compounds can exert a hypoglycemic effect.[4][19]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. The following are step-by-step methodologies for key in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., RAW 264.7 macrophages) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound Incubation1 4. Pre-incubate with Test Compound Compound_Prep->Incubation1 Seeding->Incubation1 Stimulation 5. Stimulate with LPS Incubation1->Stimulation Incubation2 6. Incubate for 24h Stimulation->Incubation2 Supernatant 7. Collect Supernatant Incubation2->Supernatant Griess_Reagent 8. Add Griess Reagent Supernatant->Griess_Reagent Measurement 9. Measure Absorbance at 540 nm Griess_Reagent->Measurement Calculation 10. Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for the in vitro Nitric Oxide (NO) Production Assay.

Protocol 1: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Production Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Wells without LPS serve as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells and determine the IC50 value.[5][16]

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic properties and reduce potential off-target effects. In vivo efficacy and safety studies are critical next steps to translate these promising preclinical findings into clinical applications. Furthermore, exploring novel derivatives and their effects on other therapeutic targets will continue to expand the utility of this remarkable chemical class.

References

  • PrepChem. (n.d.). Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid.
  • Muhammad, N., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 25(15), 3456.
  • Al-Qaisi, J. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 82(2), 276-284.
  • Ono, Y., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 55(21), 9437–9448.
  • Miroshnichenko, I. I., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Pharmaceutics, 15(6), 1670.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Gkioxari, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi, 7(11), 939.
  • Wang, T., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. International Journal of Molecular Sciences, 20(21), 5336.
  • Wang, T., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3863.
  • Li, J., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 200-209.
  • Miroshnichenko, I. I., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Pharmaceutics, 15(6), 1670.
  • Wang, Y., et al. (2025). New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration. Bioconjugate Chemistry.
  • Kumar, S., & Pandey, A. K. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 2933.
  • Mitrović, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(1), 1.
  • Kumar, S., & Pandey, A. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 2933-2943.
  • Pop, O., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6296.
  • El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5539.
  • Raj KC, H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 868.
  • Li, Y., et al. (2021). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture, 101(12), 5091-5100.
  • KC, R., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(6), 1344-1349.
  • Gerasimov, A. O., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6653.
  • Szadowska, A., et al. (1982). [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. Acta Poloniae Pharmaceutica, 39(5-6), 361-372.
  • Wang, S., et al. (2024). A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Advances, 14(1), 1-19.
  • Chicca, A., et al. (2015). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Journal of Medicinal Chemistry, 58(15), 6031–6051.
  • Al-Adham, I. S. I., & Collier, P. J. (2018). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Antibiotics, 7(4), 93.
  • Marchetti, E., Mattalia, G., & Rosnati, V. (1968). A new class of analgetic-antiinflammatory agents. 2-substituted 4,5-diphenyloxazoles. Journal of Medicinal Chemistry, 11(5), 1092–1093.
  • de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry, and Behavior, 137, 139–146.
  • de Campos, P. P., et al. (2009). Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. British Journal of Pharmacology, 157(5), 808–817.
  • Wiesinger, D., & Borel, J. F. (1979). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Immunopharmacology, 1(4), 331–341.

Sources

The Strategic Intermediate: A Technical Guide to 4-Benzyloxyphenylacetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of 4-Benzyloxyphenylacetic acid, a pivotal chemical intermediate in the synthesis of a range of pharmaceutical compounds. Moving beyond a simple recitation of properties, this document elucidates the synthetic pathways, mechanistic underpinnings, and practical applications of this versatile molecule, offering field-proven insights for its effective utilization in drug development programs.

Core Chemical Identity and Physicochemical Landscape

This compound, with the CAS Number 6547-53-1, is a carboxylic acid derivative characterized by a benzyl ether protecting group on a phenylacetic acid scaffold.[1][2] This structural feature is key to its utility, allowing for the temporary masking of a reactive phenolic hydroxyl group while other chemical transformations are carried out on the molecule.

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1][2]
Appearance Solid[2]
Melting Point 119-123 °C[2][3]
Solubility Information on the specific solubility of this compound in a range of solvents is not readily available in the searched literature. However, related compounds like p-hydroxyphenylacetic acid show solubility in water and various organic solvents such as alcohols, acetone, and ethyl acetate.[4][5] The presence of the benzyl group in this compound would be expected to increase its solubility in less polar organic solvents compared to its unprotected counterpart.

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-hydroxyphenylacetic acid.

Reaction Scheme:

G 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid intermediate 4-Hydroxyphenylacetic_acid->intermediate + Base Base (e.g., NaOH, K2CO3) Base->intermediate Benzyl_halide Benzyl halide (e.g., Benzyl chloride) reaction_point Benzyl_halide->reaction_point Product This compound Salt Salt (e.g., NaCl) Water Water phenoxide Phenoxide intermediate intermediate->phenoxide Deprotonation phenoxide->reaction_point + reaction_point->Product SN2 Attack reaction_point->Salt reaction_point->Water G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide Phenoxide Anion (ArO⁻) Ion_Pair_Formation Ion Pair Formation Phenoxide->Ion_Pair_Formation PTC_aq Quaternary Ammonium Cation (Q⁺) PTC_aq->Ion_Pair_Formation Ion_Pair_org Lipophilic Ion Pair (Q⁺ArO⁻) Ion_Pair_Formation->Ion_Pair_org Phase Transfer Benzyl_Halide Benzyl Halide (BnX) Reaction SN2 Reaction Benzyl_Halide->Reaction Product This compound (ArOBn) PTC_org Q⁺ PTC_org->PTC_aq Catalyst Regeneration Reaction->Product Reaction->PTC_org Ion_Pair_org->Reaction

Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.

Detailed Experimental Protocol:

While a specific, peer-reviewed protocol for the synthesis of this compound from 4-hydroxyphenylacetic acid was not found in the immediate search results, a general procedure based on the principles of Williamson ether synthesis can be outlined. A detailed protocol for a similar reaction, the synthesis of 4-methylphenoxyacetic acid, provides a useful template. [8] Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl chloride (or benzyl bromide)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., ethanol, acetone, or a two-phase system with a phase-transfer catalyst)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Deprotonation: Dissolve 4-hydroxyphenylacetic acid in a suitable solvent in a round-bottom flask. Add a stoichiometric amount of base (e.g., NaOH) and stir until the acid is fully dissolved and the phenoxide is formed.

  • Addition of Benzyl Halide: To the solution of the phenoxide, add benzyl chloride (or bromide) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it may be the product or unreacted starting material.

  • Acidification: Acidify the mixture with dilute HCl to a pH of approximately 2-3 to protonate the carboxylic acid and any unreacted phenoxide.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Isolation: Acidify the bicarbonate solution with HCl to precipitate the this compound.

  • Drying: Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water).

Analytical Characterization

Thorough characterization of this compound is crucial to ensure its purity and identity before its use in subsequent synthetic steps. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the phenylacetic acid and the benzyl groups, as well as singlets for the methylene protons of the benzyl group and the acetic acid moiety.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbons. While specific, citable spectra for this compound were not found in the search, general chemical shift ranges for similar structures can be used for preliminary analysis. [9][10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-O stretching vibrations of the ether linkage. [12][13]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation would be the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium cation). [2][14][15]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The benzyl ether acts as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions (e.g., catalytic hydrogenation) at a later stage in the synthesis.

Synthesis of Olopatadine

Olopatadine is an antihistamine and mast cell stabilizer used to treat allergic conjunctivitis. [16][17]The synthesis of the core structure of olopatadine, isoxepac, can utilize this compound or its derivatives as a starting material. The synthesis involves the formation of a tricyclic ring system. [18][19]

G 4_BPAA This compound derivative Isoxepac_precursor Protected Isoxepac precursor 4_BPAA->Isoxepac_precursor Cyclization Reagents1 Ring-forming reagents Reagents1->Isoxepac_precursor Isoxepac Isoxepac Isoxepac_precursor->Isoxepac Hydrogenolysis Deprotection Deprotection Deprotection->Isoxepac Olopatadine Olopatadine Isoxepac->Olopatadine Wittig Reaction Wittig_reagent Wittig Reagent Wittig_reagent->Olopatadine

Caption: General synthetic pathway to Olopatadine via an Isoxepac intermediate.

Synthesis of LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a promising target for cancer therapy. Several small molecule inhibitors of LSD1 have been developed, with some utilizing a 4-benzyloxyphenyl moiety as a core structural element. [8][20]For instance, a series of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated for their LSD1 inhibitory activity. [8][20]In these syntheses, the 4-benzyloxyphenyl group is typically introduced via a nucleophilic aromatic substitution or an etherification reaction.

G 4_BPAA_derivative 4-Benzyloxyphenyl derivative LSD1_inhibitor 4-(4-Benzyloxy)phenoxypiperidine LSD1 Inhibitor 4_BPAA_derivative->LSD1_inhibitor Coupling Reaction Piperidine_core Piperidine core Piperidine_core->LSD1_inhibitor

Caption: Synthesis of a 4-(4-Benzyloxy)phenoxypiperidine LSD1 inhibitor.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

Hazard Identification:
  • This compound: May cause skin, eye, and respiratory irritation. [21]* Benzyl chloride: A lachrymator, corrosive, and potential carcinogen.

  • Sodium hydroxide: Corrosive and can cause severe burns.

  • Organic solvents: Flammable and may have toxic properties.

Recommended Handling Procedures:
  • Always work in a well-ventilated fume hood. [22]* Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [21]* Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [21]* Handle strong bases and benzyl chloride with extreme care.

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [21]

Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations. [23][24]Acidic and basic solutions should be neutralized before disposal. Organic solvents should be collected in designated waste containers.

Conclusion

This compound is a valuable and strategically important chemical intermediate in the field of drug discovery and development. Its synthesis via the robust Williamson ether reaction, often enhanced by phase-transfer catalysis, provides a reliable route to this key building block. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage its potential in the creation of novel therapeutics. The insights and protocols outlined in this guide are intended to support the effective and safe utilization of this compound in advancing pharmaceutical research.

References

  • Amerigo Scientific. [4-(Benzyloxy)phenyl]acetic acid. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021-01-28). [Link]
  • Cambridge University Press. Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
  • Google Patents. Method for preparing 4-hydroxyphenylacetic acid. US4412082A.
  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]
  • ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020-03-16). [Link]
  • Supporting Information. General experimental details. [Link]
  • University of Utah. Acid Handling. [Link]
  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). [Link]
  • GZ Industrial Supplies.
  • Pharmacy 180.
  • Google Patents.
  • National Institutes of Health.
  • ResearchGate. Design, Synthesis and Biological Activity of 4-(4-Benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors | Request PDF. [Link]
  • ResearchGate. Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. (2025-08-07). [Link]
  • Chemistry LibreTexts.
  • Organic Syntheses. phenylacetic acid. [Link]
  • NIST WebBook. 4-Benzyloxyphenyl acetic acid. [Link]
  • Google Patents.
  • Google Patents.
  • New Drug Approvals.
  • NIST WebBook. Benzoic acid, 4-(phenylazo)-. [Link]
  • KTH Diva. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. (2025-08-10). [Link]
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]
  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. (2025-08-10). [Link]
  • European Patent Office.
  • PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]
  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019-04-01). [Link]
  • Google Patents.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

An In-depth Technical Guide to 4-Benzyloxyphenylacetic Acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Merit of a Benzyl-Protected Phenolic Acid

4-Benzyloxyphenylacetic acid, a para-substituted phenylacetic acid derivative, holds a significant position in the landscape of medicinal chemistry and drug development. Its structure, featuring a carboxylic acid moiety attached to a phenoxy ring shielded by a benzyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The benzyl group serves as a crucial protecting group for the phenolic hydroxyl, preventing its unwanted reactions during synthetic transformations at other parts of the molecule. This strategic protection allows for precise chemical modifications, rendering it an invaluable building block in multi-step organic syntheses.

Beyond its role as a synthetic intermediate, this compound and its derivatives have garnered attention for their potential biological activities, notably as anti-inflammatory agents.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, physicochemical properties, and exploring its biological relevance with a focus on its potential anti-inflammatory mechanisms.

Strategic Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two primary and reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Williamson Ether Synthesis - A Classic Approach

The most direct and commonly employed method is the Williamson ether synthesis, which involves the O-alkylation of 4-hydroxyphenylacetic acid with a benzyl halide.[2][3][4] This SN2 reaction is favored by the use of a primary halide (benzyl chloride or bromide) and a phenoxide ion generated in situ.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 4-Hydroxyphenylacetic Acid reaction_center S_N2 Reaction reactant1->reaction_center reactant2 Benzyl Chloride reactant2->reaction_center reagent1 Base (e.g., NaOH, K2CO3) reagent1->reaction_center Deprotonation solvent Solvent (e.g., DMF, Acetone) solvent->reaction_center Medium product This compound reaction_center->product

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: To the stirred suspension, add benzyl chloride (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Acidification: Acidify the aqueous solution with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Method 2: Multi-step Synthesis via a Nitrile Intermediate

Nitrile_Hydrolysis_Route start Benzyl Phenyl Ether intermediate1 4-Benzyloxybenzyl Chloride start->intermediate1 Chloromethylation step1_reagents HCHO, HCl step1_reagents->intermediate1 intermediate2 4-Benzyloxyphenylacetonitrile intermediate1->intermediate2 Cyanation step2_reagents NaCN or KCN step2_reagents->intermediate2 product This compound intermediate2->product Hydrolysis step3_reagents Acid or Base Hydrolysis step3_reagents->product

Figure 2: Multi-step Synthesis of this compound.

Experimental Protocol: Hydrolysis of 4-Benzyloxyphenylacetonitrile

This protocol details the final step of the multi-step synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxyphenylacetonitrile (1.0 eq) in a mixture of a protic solvent like ethanol or a mixture of water, sulfuric acid, and acetic acid.[6]

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Melting Point 119-123 °C
Appearance White to off-white solidGeneral Observation
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral Chemical Knowledge

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Expected chemical shifts (δ) in CDCl₃ are approximately:

    • δ 7.2-7.4 (m, 5H, Ar-H of benzyl group)

    • δ 7.1-7.2 (d, 2H, Ar-H ortho to CH₂COOH)

    • δ 6.8-6.9 (d, 2H, Ar-H ortho to OCH₂)

    • δ 5.0 (s, 2H, OCH₂Ph)

    • δ 3.6 (s, 2H, CH₂COOH)

    • A broad singlet for the carboxylic acid proton (COOH) is also expected, which can vary in position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected chemical shifts (δ) in CDCl₃ are approximately:

    • δ 178 (C=O)

    • δ 158 (C-OAr)

    • δ 137 (quaternary C of benzyl group)

    • δ 130 (Ar-C)

    • δ 128-129 (Ar-C of benzyl group)

    • δ 127 (Ar-C)

    • δ 115 (Ar-C)

    • δ 70 (OCH₂)

    • δ 40 (CH₂COOH)

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks include:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹

    • A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹

    • C-O stretching vibrations around 1240 cm⁻¹ and 1020 cm⁻¹

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 242. Common fragmentation patterns would involve the loss of the benzyl group (m/z = 91) and the carboxylic acid group (m/z = 45).[7][8][9] The fragmentation of a related compound, 4-(4-guanidinobenzoyloxy)phenylacetic acid, shows cleavage of the ester bond, suggesting that in this compound, the benzylic ether bond would also be a likely site of fragmentation.[10]

Biological Significance and Anti-Inflammatory Potential

While extensively utilized as a synthetic intermediate, this compound has been noted for its own biological properties, particularly as an effective inflammation inhibitor.[1] The precise mechanism of its anti-inflammatory action is not extensively detailed in the literature; however, we can infer potential pathways based on the known mechanisms of other non-steroidal anti-inflammatory drugs (NSAIDs) and structurally related phenolic compounds.

The inflammatory response is a complex biological process involving a cascade of molecular events. Key pathways implicated in inflammation include the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression.[11][12][13]

Inflammation_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_inactive Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression Induction Gene_Expression->Inflammation Perpetuation Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK Activation

Figure 3: Key Inflammatory Signaling Pathways.

Potential Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes

Many acidic NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of pain and inflammation.[11][14][15] It is plausible that this compound could act as a COX inhibitor. The carboxylic acid moiety is a common feature in many COX inhibitors, as it often interacts with a key arginine residue in the active site of the enzyme. Further in vitro assays would be required to confirm and quantify the COX inhibitory activity of this compound and to determine its selectivity for COX-1 versus COX-2.

Potential Mechanism 2: Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical target for anti-inflammatory drugs.[16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as COX-2.[13] Some phenolic compounds have been shown to inhibit NF-κB activation.[18] this compound, with its phenolic backbone, could potentially interfere with this pathway, for instance, by inhibiting IκB kinase (IKK) activity or by preventing the nuclear translocation of NF-κB.

Conclusion and Future Directions

This compound is a compound of significant interest to the scientific community, primarily as a well-established and versatile building block in organic synthesis. The synthetic routes to this compound are robust and scalable, making it readily accessible for research and development. While its anti-inflammatory properties are acknowledged, the specific molecular mechanisms underpinning this activity remain an area ripe for further investigation. Future studies should focus on elucidating its potential as a COX inhibitor and its effects on the NF-κB signaling cascade. Such research will not only provide a deeper understanding of the biological activities of this compound but also pave the way for the rational design of novel therapeutics for inflammatory diseases.

References

  • PrepChem. (n.d.). Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid.
  • Ishii, Y., & Kayamori, Y. (1983). Method for preparing 4-hydroxyphenylacetic acid. U.S. Patent No. 4,412,082. Washington, DC: U.S. Patent and Trademark Office.
  • University of Northern Iowa. (n.d.). The Williamson Ether Synthesis.
  • National Institute of Standards and Technology. (n.d.). Phenylacetic acid, 4-benzyloxyphenyl ester. In NIST Chemistry WebBook.
  • Supporting Information for a scientific publication. (Details not fully available in search results).
  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Lee, J. H., et al. (2008). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 654-658.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Experimental procedure from a university laboratory manual. (Details not fully available in search results).
  • Wang, J., et al. (2025). A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. Bioresource Technology, 132240.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.
  • Kahl, D. (n.d.). Fragmentation and Interpretation of Spectra.
  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Sethi, G., et al. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Journal of the American Chemical Society, 130(42), 13933-13935.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • Kim, D. H., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Journal of Ethnopharmacology.
  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing.
  • DC Chemicals. (n.d.). Cyclooxygenase (COX).
  • Lim, H. S., et al. (2021). NF-κB signaling contributes to the inhibitory effects of Bombyx batryticatus on neuroinflammation caused by MPTP toxicity. Frontiers in Pharmacology, 12, 707135.
  • Taechowisan, T., et al. (2007). In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells. Natural Product Research, 21(12), 1104-1113.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14237.
  • Gerlo, S., et al. (2011). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Pharmaceuticals, 4(4), 678-701.
  • The Journal of Phytopharmacology. (n.d.). In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.).
  • Kumar, S., et al. (2021). Chemical profiling and in-vitro anti-inflammatory activity of bioactive fraction(s) from Trichodesma indicum (L.) R.Br. against LPS induced inflammation in RAW 264.7 murine macrophage cells. Journal of Ethnopharmacology, 280, 114473.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

Sources

Initial Characterization of 4-Benzyloxyphenylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxyphenylacetic acid serves as a pivotal intermediate and structural motif in medicinal chemistry and drug development. Its unique combination of a carboxylic acid handle, a phenylacetic acid core, and a benzyl ether protecting group makes it a versatile building block for a range of therapeutic agents, including enzyme inhibitors and receptor modulators.[1][2] A thorough and systematic initial characterization of this compound is paramount to ensure the integrity, reproducibility, and success of subsequent synthetic and biological screening campaigns. This guide provides an in-depth, experience-driven approach to the synthesis, purification, and multi-technique analytical characterization of this compound, designed for researchers and scientists in the pharmaceutical industry.

Core Physicochemical & Safety Profile

A foundational understanding of a compound's properties is the first step in its journey from synthesis to application. These data govern handling, reaction conditions, and analytical method development.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. The melting point is a critical preliminary indicator of purity; a sharp melting range close to the literature value suggests a high degree of sample purity.

PropertyValueSource(s)
CAS Number 6547-53-1
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white solid/powder
Melting Point 119-123 °C (lit.)
SMILES OC(=O)Cc1ccc(OCc2ccccc2)cc1
InChI Key XJHGAJLIKDAOPE-UHFFFAOYSA-N
Safety & Handling

As a Senior Application Scientist, I cannot overstate the importance of a "safety-first" culture. While this compound is not classified as acutely toxic, proper laboratory hygiene and personal protective equipment (PPE) are mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are required.

    • Hand Protection: Wear nitrile gloves.

    • Respiratory Protection: For operations generating significant dust, a type N95 (US) or equivalent respirator is recommended.

  • Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a non-combustible solid.

Synthesis and Purification Strategy

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction is chosen for its high efficiency and the relative affordability of its starting materials. The causality is simple: the acidic phenolic proton of 4-hydroxyphenylacetic acid is deprotonated by a base to form a potent phenoxide nucleophile, which then displaces a halide from an electrophilic benzyl halide.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 4-Hydroxyphenylacetic Acid Reaction Williamson Ether Synthesis (Reflux, 8-12h) SM1->Reaction SM2 Benzyl Bromide SM2->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Acetone or DMF Solvent->Reaction Filter Filter KBr salts Reaction->Filter Evap Evaporate Solvent Filter->Evap Acidify Acidify with HCl Evap->Acidify FilterCrude Filter Crude Product Acidify->FilterCrude Recrystal Recrystallize from Ethanol/Water FilterCrude->Recrystal Final Pure this compound Recrystal->Final

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Adapted from general Williamson ether synthesis principles.[3][4][5]

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq., anhydrous), and 100 mL of acetone.

    • Scientist's Insight: Acetone is a good solvent choice as it is polar aprotic, effectively dissolves the benzyl bromide, and has a convenient boiling point for reflux. K₂CO₃ is a mild base sufficient for deprotonating the phenol without hydrolyzing the ester in potential side reactions. An excess of base ensures the reaction goes to completion.

  • Reaction Initiation: Add benzyl bromide (1.1 eq.) to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Dissolve the resulting residue in 100 mL of water. The product will be soluble as its potassium salt. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. A white precipitate of the desired carboxylic acid will form.[6]

    • Scientist's Insight: Acidification protonates the carboxylate salt, rendering the product insoluble in water and allowing for its isolation.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

Step-by-Step Purification Protocol (Recrystallization)

Recrystallization is the gold standard for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well when hot but poorly when cold.[7] For this compound, an ethanol/water mixture is effective.

  • Solvent Preparation: Place the crude, dry solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (e.g., 20:80 v/v) solution.[8]

  • Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white, crystalline solid.

Analytical Characterization Workflow

A multi-technique approach is non-negotiable for the unambiguous characterization of a new batch of a compound. Each technique provides a unique and complementary piece of structural or purity information. This self-validating system ensures the identity and quality of the material before it proceeds into more resource-intensive drug discovery stages.

Characterization Workflow Diagram

AnalyticalWorkflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Start Purified Solid Sample NMR 1H & 13C NMR Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS HPLC RP-HPLC Start->HPLC MP Melting Point Start->MP Result Confirmed Structure (>95% Purity) NMR->Result FTIR->Result MS->Result HPLC->Result MP->Result

Caption: Comprehensive analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the presence and connectivity of different proton environments, while ¹³C NMR confirms the carbon backbone.

Expected Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • ~11-12 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH). This peak is D₂O exchangeable.

    • ~7.30-7.45 ppm (m, 5H): Multiplet corresponding to the five protons of the benzyl group's phenyl ring.

    • ~7.25 ppm (d, 2H): Doublet for the two aromatic protons on the phenylacetic acid moiety that are ortho to the CH₂COOH group.

    • ~6.95 ppm (d, 2H): Doublet for the two aromatic protons on the phenylacetic acid moiety that are ortho to the OCH₂Ph group.

    • ~5.05 ppm (s, 2H): Sharp singlet for the two benzylic protons of the ether linkage (-O-CH₂-Ph).

    • ~3.60 ppm (s, 2H): Sharp singlet for the two benzylic protons adjacent to the carboxylic acid (-CH₂-COOH).

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~178 ppm: Carboxylic acid carbon (C=O).

    • ~158 ppm: Aromatic carbon attached to the ether oxygen.

    • ~137 ppm: Quaternary aromatic carbon of the benzyl group.

    • ~131 ppm: Aromatic CH carbons ortho to the CH₂COOH group.

    • ~127-129 ppm: Aromatic CH carbons of the benzyl group.

    • ~115 ppm: Aromatic CH carbons ortho to the ether oxygen.

    • ~128 ppm: Quaternary aromatic carbon attached to the CH₂COOH group.

    • ~70 ppm: Benzylic ether carbon (-O-CH₂-Ph).

    • ~40 ppm: Methylene carbon (-CH₂-COOH).

Protocol for NMR Analysis: [9]

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is used to identify the key functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific bond vibrations (stretching, bending).[10][11]

Expected Absorption Bands:

  • ~2500-3300 cm⁻¹ (broad): Very characteristic broad O-H stretch of the hydrogen-bonded carboxylic acid dimer.

  • ~3030 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~2900 cm⁻¹ (medium): Aliphatic C-H stretching from the two CH₂ groups.

  • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid. This is often the most intense peak in the spectrum.

  • ~1610, 1510, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

  • ~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

  • ~1100 cm⁻¹ (strong): C-O stretch associated with the carboxylic acid group.

Protocol for FTIR Analysis (KBr Pellet):

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first, then record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft technique ideal for observing the molecular ion, while Electron Ionization (EI) can provide more detailed fragmentation.[12]

Expected Fragmentation Pattern (ESI-MS):

  • Negative Ion Mode [M-H]⁻: Expect a strong signal at m/z = 241.2, corresponding to the deprotonated molecule. This is the most common and reliable ion for this class of compounds.

  • Positive Ion Mode [M+H]⁺ or [M+Na]⁺: Expect signals at m/z = 243.2 or m/z = 265.2, corresponding to the protonated or sodiated molecule, respectively.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z = 242.

  • Base Peak: The most stable fragment is often the tropylium cation (C₇H₇⁺) at m/z = 91 , resulting from the cleavage of the benzylic ether bond. This is a highly characteristic fragment for compounds containing a benzyl group.

  • Other Key Fragments:

    • m/z = 197: Loss of the carboxyl group (-COOH, 45 Da).

    • m/z = 107: Cleavage of the CH₂-COOH bond, leaving the benzyloxyphenyl fragment.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of acetonitrile and water.

  • Chromatography: Inject the sample into an LC-MS system equipped with a C18 column. Use a simple gradient elution (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the column eluent using an ESI source in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the definitive technique for assessing the purity of the synthesized compound. A reverse-phase method separates the target compound from any unreacted starting materials (more polar) or non-polar byproducts based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[13][14]

Recommended HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reverse-phase separation of small aromatic molecules.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase HPLC.
Gradient 5% to 95% B over 15 minutesA gradient ensures that both polar starting materials and potential non-polar impurities are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic rings provide strong chromophores, making UV detection highly sensitive at this wavelength.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject 10 µL of the sample solution and run the gradient method.

  • Purity Calculation: Integrate all peaks in the resulting chromatogram. Calculate purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage. A purity level of >95% is typically required for use in drug discovery screening.

References

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2).
  • Supporting Information Document. (n.d.). General Experimental Procedures.
  • Williamson Ether Synthesis Lab Manual. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • PrepChem. (n.d.). Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Organic Syntheses. (n.d.). Phenylacetic acid procedure.
  • University document. (n.d.). EXPERIMENT (3) Recrystallization.
  • ResearchGate. (n.d.). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid.
  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube.
  • Dr. Tarek A. (2017, March 1). 27A. Recrystallisation [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide.
  • ResearchGate. (n.d.). FTIR spectrum of benzilic acid.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Muszalska, I., Ladowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Agilent Technologies. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE.
  • PrepChem. (n.d.). Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid.
  • SpectraBase. (n.d.). Benzenacetic acid, 4-benzyloxy-3-ethoxy- - Optional[13C NMR] - Chemical Shifts.
  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • National Institutes of Health (NIH). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC.

Sources

4-Benzyloxyphenylacetic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Benzyloxyphenylacetic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No. 6547-53-1). It is intended for researchers, chemists, and professionals in drug development and related scientific fields. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a para-substituted phenylacetic acid derivative.[1] Understanding its fundamental properties is the first step in a robust safety assessment. As a solid, its primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2]

Table 1: Physicochemical and Identification Data

PropertyValueSource
Chemical Name 2-(4-(Benzyloxy)phenyl)acetic acid[3]
CAS Number 6547-53-1[2][3]
Molecular Formula C₁₅H₁₄O₃[2][3]
Molecular Weight 242.27 g/mol [2][3]
Physical State Solid, crystalline powder
Melting Point 119-123 °C
Flash Point Not applicable

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns are irritation to the skin and eyes, and potential respiratory irritation.[2][3]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2]

These classifications mandate specific handling procedures to mitigate risk. The carboxylic acid functional group contributes to its irritant properties.[4] While generally considered weak acids, they can still pose corrosive hazards.[4]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle for minimizing exposure.

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

For this compound, elimination or substitution is often not feasible in a research context. Therefore, the primary focus is on robust engineering controls, followed by stringent administrative procedures and consistent use of appropriate PPE.

Recommended Handling and Storage Protocols

Engineering Controls

All operations that may generate dust, such as weighing, transferring, or preparing solutions, must be conducted in a certified chemical fume hood.[5] The fume hood provides critical ventilation to keep airborne concentrations low and protects the user from inhaling the substance.[6] Facilities must also be equipped with an eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE)

The last line of defense is PPE. Its use is not a substitute for working within a fume hood.

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][3] Standard eyeglasses are not sufficient.

  • Skin Protection : A lab coat must be worn and buttoned. Handle the material with chemically resistant gloves (e.g., nitrile).[3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]

  • Respiratory Protection : For nuisance exposures or when engineering controls are not sufficient, a NIOSH-approved N95 (US) or equivalent particle respirator may be required.[7]

Administrative Controls & Safe Work Practices
  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3][5]

  • Avoid breathing dust.[2]

  • Do not eat, drink, or smoke in laboratory areas.

  • Always label containers clearly.[8][9]

  • Keep containers tightly closed when not in use.[2]

Storage

Proper storage is critical to maintaining chemical stability and preventing accidental reactions.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

  • Keep containers tightly closed.[10]

  • Segregate from bases and oxidizing agents.[11] As a carboxylic acid, it should be stored separately from mineral acids and bases.[4][8][11]

  • Do not store on metal shelves, which can corrode.[4] Using secondary containment trays is a recommended best practice.[11]

Detailed Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the step-by-step methodology for safely preparing a solution of this compound, integrating the safety controls discussed previously.

  • Preparation :

    • Ensure a chemical fume hood is certified and operational.

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, appropriate solvent, and magnetic stir bar/plate.

    • Place a waste bag inside the fume hood for contaminated disposables.

  • Weighing the Compound :

    • Perform all weighing operations inside the chemical fume hood to contain any dust.

    • Place a weigh boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any actions that could create airborne dust.

    • Securely close the stock bottle immediately after dispensing.

  • Solution Preparation :

    • Place a beaker containing the desired volume of the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Add the stir bar and begin gentle stirring to dissolve the solid.

    • Crucial Safety Note : If diluting an acid, always add the acid to the water (or other solvent), never the other way around, to prevent a violent exothermic reaction.[9][12]

  • Cleanup :

    • Dispose of the used weigh boat and any contaminated wipes in the designated waste bag inside the fume hood.

    • Clean the spatula thoroughly.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][3]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

The response to a spill depends on its size and location.

Spill Response cluster_spill Spill Response Decision Tree start Spill Occurs assess Assess Spill Is it large? Is anyone exposed? start->assess evacuate Evacuate Area Alert Others Call Emergency Services assess->evacuate Yes contain Small & Controllable Spill Don appropriate PPE assess->contain No cleanup Cover with inert absorbent material (e.g., sand, vermiculite) contain->cleanup dispose Sweep up and place in a suitable, closed container for disposal cleanup->dispose decontaminate Decontaminate Area Wash Hands dispose->decontaminate end Spill Managed decontaminate->end

Caption: A logical workflow for responding to a chemical spill.

For a small spill, ensure adequate ventilation and wear appropriate PPE.[6] Prevent further leakage if safe to do so.[5] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][13] Do not let the product enter drains.[5]

Disposal Considerations

Dispose of waste contents and containers in accordance with local, regional, and national regulations.[2] Waste should be handled by a licensed professional waste disposal service.

References

  • 2-(4-(Benzyloxy)phenyl)acetic acid Safety Data Sheet. (2021-05-01). Angene Chemical.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
  • 2-(3-(Benzyloxy)phenyl)acetic acid Safety Data Sheet. (2025-07-14). Angene Chemical.
  • Appendix 8: Storage Rules for Chemicals. (2015-07-30). University of Vermont.
  • 3-Benzyloxyphenylacetic acid Safety Data Sheet. (2025-10-16). Thermo Fisher Scientific.
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • Laboratory Safety: Working Safely with Chemicals. (2025-10-19). The Codelucky [YouTube Channel].

Sources

A Researcher's Guide to Sourcing 4-Benzyloxyphenylacetic Acid: From Commercial Availability to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-Benzyloxyphenylacetic Acid in Scientific Discovery

This compound (CAS No. 6547-53-1) is a para-substituted phenylacetic acid derivative that serves as a crucial building block and intermediate in various fields of chemical and pharmaceutical research.[1] Its structure, featuring a carboxylic acid moiety and a benzyl ether, makes it a versatile synthon for constructing more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a known impurity and synthetic precursor related to certain drugs, such as Atenolol.[1] Given its importance, securing a reliable source of high-purity this compound is a critical first step for any research or development program. This guide provides an in-depth overview of the commercial landscape, offers insights into its synthesis and quality control, and presents a logical framework for supplier selection to ensure the integrity and reproducibility of your experimental work.

Commercial Availability Landscape

The procurement of this compound is relatively straightforward, with several major chemical suppliers offering this compound in various grades and quantities. The choice of supplier often depends on the scale of the research, required purity, and the need for regulatory documentation.

Major Commercial Suppliers

The following table summarizes prominent suppliers offering this compound, highlighting typical purity levels and product numbers for ease of reference. This is not an exhaustive list but represents key players in the research chemicals market.

SupplierProduct NameCAS NumberTypical PurityMolecular FormulaMolecular Weight
Sigma-Aldrich (Merck) (4-Benzyloxy)phenylacetic acid6547-53-198%C₁₅H₁₄O₃242.27
Thermo Scientific (Fisher) (4-Benzyloxyphenyl)acetic acid6547-53-199%C₁₅H₁₄O₃242.27
Amerigo Scientific [4-(Benzyloxy)phenyl]acetic acid6547-53-195%C₁₅H₁₄O₃242.27
Oakwood Chemical 2-Benzyloxyphenylacetic acid*22047-88-7N/AC₁₅H₁₄O₃242.28
ChemicalBook This compound6547-53-1≥98%C₁₅H₁₄O₃242.27

*Note: Oakwood Chemical lists the ortho-isomer, 2-Benzyloxyphenylacetic acid, highlighting the importance of verifying the correct isomer and CAS number when ordering.[2]

Causality of Supplier Selection: A Decision Framework

Selecting the right supplier is more than a matter of price and availability. The intended application dictates the necessary quality and documentation. For early-stage discovery, a standard research grade (e.g., 98% purity) from a catalog supplier like Sigma-Aldrich or Thermo Scientific is often sufficient.[3] However, for later-stage preclinical or process development, a supplier who can provide detailed Certificates of Analysis (CoA), demonstrate batch-to-batch consistency, and potentially offer GMP (Good Manufacturing Practice) grades becomes essential.

The following workflow illustrates a logical decision-making process for sourcing this critical reagent.

Supplier_Selection_Workflow start Define Research Need application Application Stage? start->application early_stage Early-Stage R&D (e.g., Synthesis Exploration) application->early_stage Discovery late_stage Late-Stage / Preclinical (e.g., Scale-up, GLP Tox) application->late_stage Development purity Purity >98% Required? early_stage->purity specialty_supplier Evaluate Specialty / Bulk Supplier late_stage->specialty_supplier catalog_supplier Select Catalog Supplier (e.g., Sigma-Aldrich, Thermo) purity->catalog_supplier Yes purity->catalog_supplier No (standard grade OK) documentation CoA sufficient? catalog_supplier->documentation qualify Request Batch Data, Impurity Profile, GMP options specialty_supplier->qualify documentation->specialty_supplier No (more data needed) purchase Purchase Material documentation->purchase Yes qualify->purchase

Caption: Logical workflow for selecting a this compound supplier.

Manufacturing Context: A Synthetic Overview

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common and efficient method is the Williamson ether synthesis, starting from a salt of 4-Hydroxyphenylacetic acid and a benzyl halide.

The process generally involves:

  • Deprotonation: A base (e.g., Sodium Hydroxide, Potassium Carbonate) deprotonates the phenolic hydroxyl group of 4-Hydroxyphenylacetic acid, forming a more nucleophilic phenoxide.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., Benzyl chloride or Benzyl bromide), displacing the halide and forming the benzyl ether linkage.

  • Work-up and Purification: The reaction is quenched, and the pH is adjusted to protonate the carboxylic acid, causing the product to precipitate. Purification is typically achieved via recrystallization.

Potential process-related impurities could include unreacted 4-Hydroxyphenylacetic acid, residual benzyl halide, or byproducts from side reactions.

Synthesis_Workflow reactant1 4-Hydroxyphenylacetic Acid step1 1. Deprotonation (Phenoxide Formation) reactant1->step1 reactant2 Benzyl Halide (Cl, Br) step2 2. Sₙ2 Reaction (Ether Formation) reactant2->step2 base Base (e.g., NaOH, K₂CO₃) base->step1 step1->step2 Intermediate: Sodium 4-hydroxyphenylacetate step3 3. Acidic Work-up & Recrystallization step2->step3 Crude Product product This compound step3->product Purified Product

Caption: Generalized Williamson ether synthesis workflow for this compound.

Trust but Verify: Quality Control & Analytical Characterization

While suppliers provide a Certificate of Analysis, independent verification of identity and purity is a cornerstone of scientific integrity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of aromatic carboxylic acids like this compound.

Standard Analytical Techniques
  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies the presence of proton and carbon environments consistent with the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight (242.27 g/mol ).[4]

  • Melting Point: A sharp melting point range (literature: 119-123 °C) indicates high purity.[1]

  • HPLC: Quantifies the purity and detects process-related impurities.

Self-Validating Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol provides a robust starting point for developing a validated quality control method in your laboratory. It is based on established methods for analyzing similar aromatic acids.[5][6][7]

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area of all components.

1. Instrumentation and Materials:

  • HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • This compound sample and, if available, a certified reference standard.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

  • Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (aromatic rings provide strong absorbance).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: A mixture of Water/Acetonitrile (e.g., 50:50 v/v).

  • Sample Solution: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Interpretation:

  • Inject the prepared sample onto the HPLC system.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • The retention time of the main peak should be consistent, and the peak shape should be sharp and symmetrical. The presence of significant secondary peaks may indicate impurities that warrant further investigation.

Practical Considerations for Laboratory Use

  • Storage: Store in a dry, well-ventilated place at room temperature. The compound is a non-combustible solid.[1]

  • Handling: Standard personal protective equipment (PPE), including safety glasses and gloves, is recommended.

  • Solubility: The compound has low water solubility (89.9 mg/L at 25 °C) but is soluble in common organic solvents used for sample preparation, such as acetonitrile and methanol.[1]

Conclusion

Sourcing this compound requires a thoughtful approach that balances project needs with supplier capabilities. While readily available from major chemical catalogs, researchers must consider the implications of purity, scale, and documentation for their specific application. By understanding the synthetic context and employing robust analytical verification methods like HPLC, scientists can ensure the quality of this foundational reagent, thereby upholding the integrity and success of their research and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid.
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid.
  • Stenutz, R. (n.d.). (4-benzyloxy)phenylacetic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(acetyloxy)- on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • NIST. (n.d.). 4-Benzyloxyphenyl acetic acid. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 4-Phenoxybenzoic acid. PubChem Compound Database.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Oakwood Chemical. (n.d.). 2-Benzyloxyphenylacetic acid.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Hydroxyphenylacetic Acid via Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-hydroxyphenylacetic acid from its benzyl-protected precursor, 4-benzyloxyphenylacetic acid. The core of this transformation is the deprotection of the phenolic hydroxyl group via palladium-catalyzed hydrogenolysis. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations for catalytic hydrogenation, and methods for the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 4-Hydroxyphenylacetic Acid

4-Hydroxyphenylacetic acid is a valuable organic compound that serves as a key intermediate in the synthesis of numerous pharmaceuticals and biologically active molecules.[1] Notably, it is a precursor for the production of atenolol, a widely used beta-blocker for treating cardiovascular diseases, as well as 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine.[1] Its presence in natural products like olive oil and beer further underscores its biological relevance.[1]

The synthesis of 4-hydroxyphenylacetic acid often involves the use of a protecting group for the reactive phenolic hydroxyl function to prevent unwanted side reactions. The benzyl group is a common choice for this purpose due to its relative stability under various reaction conditions and its susceptibility to facile cleavage under specific, mild conditions.[2][3] The deprotection of this compound to yield the desired product is a critical step, and catalytic hydrogenolysis stands out as an efficient and clean method for this transformation.[2][4]

This application note will focus on the palladium on carbon (Pd/C) catalyzed hydrogenolysis of this compound, a widely adopted and scalable method.

Reaction Mechanism: The "Why" Behind Benzyl Ether Cleavage

The deprotection of a benzyl ether via catalytic hydrogenolysis is a reductive cleavage of the carbon-oxygen bond.[3][5] The process is facilitated by a heterogeneous catalyst, typically palladium dispersed on a high-surface-area carbon support (Pd/C), and a source of hydrogen.[6][7]

The generally accepted mechanism involves the following key steps:[6]

  • Adsorption: Both the substrate (this compound) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The palladium surface facilitates the homolytic cleavage of the H-H bond in molecular hydrogen, generating reactive hydrogen atoms adsorbed on the catalyst surface.

  • C-O Bond Cleavage: The benzylic carbon-oxygen bond of the ether is cleaved through a process of hydrogenolysis, leading to the formation of the desired 4-hydroxyphenylacetic acid and toluene as a byproduct.[3][5]

  • Desorption: The final products, 4-hydroxyphenylacetic acid and toluene, desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

The choice of palladium as the catalyst is crucial; it is preferred over other metals like platinum or rhodium due to its lower tendency to cause the saturation of the aromatic rings.[4][8] The reaction is typically carried out under mild conditions of temperature and pressure.[6]

Diagram of the Catalytic Hydrogenolysis Workflow

HydrogenolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware (this compound, Pd/C, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup Charge Reactor purge Purge with N2/Vacuum setup->purge hydrogenate Introduce H2 & Stir purge->hydrogenate Create Inert Atmosphere monitor Monitor Progress (TLC) hydrogenate->monitor Reaction Proceeds filter Filter Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate Remove Catalyst purify Recrystallize/Purify concentrate->purify Isolate Crude Product characterize Characterization (NMR, IR, MP) purify->characterize

Caption: A workflow diagram illustrating the key stages of the synthesis.

Experimental Protocol

This protocol details the synthesis of 4-hydroxyphenylacetic acid from this compound on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material
Palladium on Carbon (Pd/C)10 wt%Commercially AvailableCatalyst, handle with care as it can be pyrophoric[9][10]
Methanol (MeOH) or Ethyl Acetate (EtOAc)AnhydrousCommercially AvailableReaction solvent
Hydrogen (H₂)High PurityGas CylinderReducing agent
Nitrogen (N₂) or Argon (Ar)High PurityGas CylinderInert gas for purging
Celite® or Diatomaceous Earth---Commercially AvailableFiltration aid
Round-bottom flask (three-necked)------Reaction vessel
Magnetic stirrer and stir bar---------
Hydrogen balloon or hydrogenation apparatus---------
Vacuum/inert gas manifold (Schlenk line)------For creating an inert atmosphere
Buchner funnel and filter paper------For filtration
Rotary evaporator------For solvent removal

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry.[9][10] It is best to handle it in an inert atmosphere.

    • Add the chosen solvent (e.g., methanol or ethyl acetate) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Creating an Inert Atmosphere:

    • Seal the flask with septa and connect it to a vacuum/inert gas manifold.

    • Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen from the reaction system.[11][12] This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.[10]

  • Hydrogenation:

    • Replace the nitrogen inlet with a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

    • Evacuate the flask one last time and then introduce hydrogen gas.

    • Begin vigorous stirring of the reaction mixture. The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure proper spot formation. The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by TLC), carefully purge the reaction flask with nitrogen to remove any residual hydrogen.[11]

    • Prepare a pad of Celite® in a Buchner funnel.

    • Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric.[9] It is crucial to keep the filter cake wet with solvent during and after filtration. Do not allow the catalyst to dry in the air.[10]

    • Wash the filter cake with a small amount of the reaction solvent to ensure all the product is collected.

    • Combine the filtrates in a round-bottom flask.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude 4-hydroxyphenylacetic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

3.3. Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9][13] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any ignition sources.[10][12]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric and may ignite flammable solvents upon exposure to air.[9][10] Always handle the catalyst under an inert atmosphere and never allow it to become dry.[10] Spent catalyst should be quenched by slowly adding it to a large volume of water.[9]

  • Pressure Equipment: If conducting the reaction under pressure, ensure that the equipment is properly rated and maintained.[12] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[11]

  • Proper Purging: Thoroughly purging the reaction system with an inert gas before and after the reaction is essential to remove oxygen and residual hydrogen.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[13]

Characterization of 4-Hydroxyphenylacetic Acid

The identity and purity of the synthesized 4-hydroxyphenylacetic acid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 148-150 °C[14]
¹H NMR (DMSO-d₆)δ ~9.2 (s, 1H, -OH), δ ~7.0 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~3.4 (s, 2H, -CH₂-)[15]
¹³C NMR Expected peaks for aromatic carbons, the carboxylic acid carbon, and the methylene carbon.
Infrared (IR) Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1230 cm⁻¹), and aromatic C-H stretches.[16]

Diagram of the Chemical Transformation

Deprotection cluster_reactants cluster_products start This compound reagents H₂, Pd/C Solvent (e.g., MeOH) end 4-Hydroxyphenylacetic acid byproduct Toluene reagents->end Hydrogenolysis reagents->byproduct Byproduct

Caption: The chemical transformation from starting material to products.

Conclusion

The catalytic hydrogenolysis of this compound is a robust and efficient method for the synthesis of 4-hydroxyphenylacetic acid. This application note provides a comprehensive guide, from the underlying reaction mechanism to a detailed experimental protocol and essential safety considerations. By following these guidelines, researchers can safely and effectively perform this important chemical transformation, yielding a valuable intermediate for various applications in the pharmaceutical and chemical industries.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenolysis of Benzyl Ether. (n.d.). Ambeed.com.
  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenation SOP. (n.d.).
  • Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. (n.d.).
  • Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. (2014, March 3).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Blog.
  • 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • 4-Hydroxyphenylacetic acid. (n.d.). PubChem.
  • 4-Hydroxyphenylacetic acid(156-38-7) IR1. (n.d.). ChemicalBook.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv.
  • Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma.
  • synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube.
  • Palladium on Carbon. (n.d.).
  • 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia.

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification and Characterization of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview of robust analytical methodologies for the comprehensive analysis of 4-Benzyloxyphenylacetic acid (BPAA), a key intermediate in pharmaceutical synthesis.[1] We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document outlines optimized protocols, discusses the rationale behind experimental choices, and presents data in a clear, comparative format to aid researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to in-depth impurity profiling and pharmacokinetic studies.

Introduction: The Analytical Imperative for this compound

This compound (CAS 6547-53-1), with the linear formula C₆H₅CH₂OC₆H₄CH₂CO₂H, is a para-substituted phenylacetic acid derivative.[1][2] Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates rigorous analytical control.[1][3] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[4][5] Therefore, validated, precise, and accurate analytical methods are critical throughout the drug development lifecycle for quality assurance, stability testing, and regulatory compliance.[4][6]

This guide is designed to provide a foundational understanding and practical protocols for the analysis of BPAA, empowering researchers to make informed decisions on method selection and implementation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[2]
Molecular Weight 242.27 g/mol [2]
Melting Point 119-123 °C[1][2]
Appearance Solid[2]
SMILES String OC(=O)Cc1ccc(OCc2ccccc2)cc1[2]

Chromatographic Methods: The Cornerstone of BPAA Analysis

Chromatographic techniques are paramount for separating BPAA from its synthetic precursors, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely adopted technique for quantifying aromatic compounds like BPAA, offering an excellent balance of sensitivity, selectivity, and cost-effectiveness.[6] Reversed-phase chromatography on a C18 column is the method of choice, leveraging the nonpolar nature of the benzyl and phenyl groups for retention and separation.

  • Reversed-Phase C18 Column: The nonpolar stationary phase (C18) interacts with the hydrophobic regions of the BPAA molecule. A C8 column could also be considered for slightly less retention if needed.[7]

  • Acidified Mobile Phase: Maintaining a mobile phase pH of around 3-4 is crucial.[7] This ensures the carboxylic acid moiety of BPAA remains protonated (-COOH), rendering the molecule less polar and promoting consistent retention on the nonpolar stationary phase. Buffers like phosphate or acids like phosphoric or formic acid are commonly used.[7][8]

  • Organic Modifier (Acetonitrile/Methanol): Acetonitrile or methanol is used to modulate the polarity of the mobile phase. Adjusting the ratio of the organic modifier to the aqueous buffer allows for the fine-tuning of the retention time of BPAA and the resolution from impurities.[6][8]

  • UV Detection: The aromatic rings in BPAA exhibit strong UV absorbance. A detection wavelength of approximately 254 nm or 280 nm is typically suitable for sensitive detection.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC System Analysis prep_start Weigh BPAA Standard/Sample dissolve Dissolve in Mobile Phase (e.g., ACN:Buffer) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Ready for Injection filter->prep_end injection Inject Sample (e.g., 20 µL) prep_end->injection Transfer to Autosampler separation Isocratic Separation on C18 Column injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_acq Data Acquisition & Chromatogram Generation detection->data_acq

Caption: Workflow for BPAA analysis by HPLC-UV.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[7]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 60:40 v/v).[6][8] Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[6]

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of BPAA reference standard into a 100 mL volumetric flask.[8]

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.[8]

    • Prepare a series of dilutions from this stock to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.[6]

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[6][10]

  • Analysis and Quantification:

    • Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration). A linearity of R² > 0.999 is expected.[6]

    • Inject the sample solutions.

    • Quantify the amount of BPAA in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For a carboxylic acid like BPAA, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

  • Derivatization: The carboxylic acid group of BPAA is polar and can interact with active sites in the GC inlet and column. Converting it to a less polar ester (e.g., a methyl or silyl ester) makes the molecule more volatile and suitable for GC analysis.[12]

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Elite-5ms), is suitable for separating the derivatized BPAA from other components.[13]

  • Electron Ionization (EI): EI is a standard, robust ionization technique that generates reproducible mass spectra, which can be compared against established libraries for compound identification.[14] The NIST WebBook provides a reference mass spectrum for a related ester of BPAA, which can be useful for structural confirmation.[15]

  • Mass Spectrometry (MS) Detection: MS provides not only quantification but also structural information, making it invaluable for impurity identification.[16] Operating in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for trace-level analysis.[17]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS System Analysis prep_start Weigh BPAA Sample/Standard dissolve Dissolve in Solvent (e.g., Toluene) prep_start->dissolve derivatize Add Derivatizing Agent (e.g., PFBBr, BSTFA) dissolve->derivatize react Heat to Complete Reaction (e.g., 60°C) derivatize->react prep_end Derivatized Sample Ready for Injection react->prep_end injection Inject Sample (e.g., 1 µL) prep_end->injection Transfer to Autosampler separation GC Separation (e.g., Elite-5ms column) injection->separation ionization Electron Ionization (EI, 70 eV) separation->ionization detection Mass Analysis (Full Scan or SIM) ionization->detection

Caption: Workflow for derivatization and GC-MS analysis of BPAA.

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Derivatization (using PFBBr as an example):

    • Accurately weigh the BPAA sample or standard into a reaction vial.

    • Add an appropriate solvent (e.g., toluene) and the derivatization reagent (PFBBr).[17]

    • Add a phase-transfer catalyst if necessary.[17]

    • Heat the mixture (e.g., at 60 °C) for a specified time to ensure complete derivatization.[17]

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.[13]

    • Column: Elite-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes. (This program should be optimized).

  • MS Conditions:

    • Ion Source Temperature: 200 °C.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-500) for impurity identification or Selected Ion Monitoring (SIM) for target quantification.

Spectroscopic Methods: Rapid and Simple Quantification

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward, rapid, and cost-effective method suitable for the analysis of relatively pure BPAA samples.[6] Its primary limitation is lower selectivity compared to chromatographic methods, making it susceptible to interference from other UV-absorbing compounds.[6][18]

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that dissolves BPAA and is transparent in the measurement region, such as methanol or ethanol.[6][19]

  • Determine λmax: Scan a dilute solution of BPAA (e.g., 10 µg/mL in methanol) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For aromatic carboxylic acids, this is often around 230-280 nm.[18]

  • Calibration Curve:

    • Prepare a series of standard solutions of BPAA with known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear with an R² > 0.995.[18]

  • Sample Analysis:

    • Prepare a solution of the BPAA sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Determine the concentration of BPAA in the sample using the equation of the line from the calibration curve.[6]

Method Comparison and Application

The choice of analytical method is dictated by the specific requirements of the analysis.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separationChromatographic separation with mass-based detectionLight absorbance
Selectivity Good to ExcellentExcellentModerate
Sensitivity (LOQ) ~0.5 µg/mL[6]High (ng/mL to pg/mL range)[14][17]~3 µg/mL[18]
Application Purity assay, impurity profiling, stability studiesImpurity identification, trace analysis, metabolomic studiesQuick purity checks, assay of pure bulk material
Sample Prep Simple dissolution and filtrationMore complex (derivatization required)Very simple (dissolution)
Cost ModerateHighLow

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the quality control and characterization of this compound. HPLC-UV stands out as the primary workhorse method for routine purity and assay determination due to its robustness and balance of performance characteristics. GC-MS offers unparalleled selectivity and sensitivity, making it the gold standard for impurity identification and trace analysis. For rapid, high-throughput screening of pure materials, UV-Vis spectrophotometry remains a valuable and economical option. The successful implementation of these protocols will ensure the quality and consistency of BPAA, supporting the development of safe and effective pharmaceutical products.

References

  • Sample Preparation Made Simple. (n.d.). Phenomenex.
  • Phenylacetic acid, 4-benzyloxyphenyl ester. (n.d.). NIST WebBook.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council (CIPAC).
  • Method for preparing 4-hydroxyphenylacetic acid. (1983). Google Patents (US4412082A).
  • Singh, S., & Handa, T. (2013). Forced degradation and impurity profiling.Journal of Pharmaceutical and Biomedical Analysis, 86, 1-28.
  • Dillon, T., Kasperkiewicz, A., Dalmia, A., & Qin, F. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute.
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent.
  • World Journal of Pharmaceutical Research. (2014).
  • This compound. (n.d.). PubChem.
  • New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository.
  • Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. (2025). Benchchem.
  • Lee, H. W., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.Advances in Bioresearch, 16(2), 107-117.
  • Zabela, V., et al. (2016).
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.).
  • HPLC assay for clinical pharmacokinetics in human plasma for clinical pharmacokinetic studies. (2025).
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025).
  • Rishi, R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1679-1690.
  • Cinar, M., et al. (2013). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 80-87.
  • A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). MDPI.
  • Lin, K. L., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. (2025).
  • HPLC Analysis Method and Pharmacokinetics of Barakol. (n.d.). ThaiScience.
  • Athankar, K. K., et al. (2015). Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate.Chemical and Biochemical Engineering Quarterly, 29(3), 385-394.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Benzyloxyphenylacetic acid. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development. The protocol outlines a systematic approach, from instrument setup and mobile phase preparation to comprehensive method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, a forced degradation study was conceptually designed to ensure the stability-indicating nature of the method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential for ensuring product quality throughout the manufacturing process and during stability studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures.[3] Its high sensitivity, reproducibility, and accuracy make it the method of choice for pharmaceutical analysis.[3] This application note describes the development and validation of a simple, isocratic RP-HPLC method coupled with UV detection for the determination of this compound.

The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles. The validation protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.[1]

Chromatographic Conditions

The selection of chromatographic conditions was based on the physicochemical properties of this compound (a moderately polar, acidic compound) and principles of reversed-phase chromatography.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity LC or equivalentProvides reliable and reproducible performance for routine analysis.
Column Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 4 µm)The C18 stationary phase provides excellent hydrophobic retention for the non-polar benzyl and phenyl groups of the analyte.[3] The stable-bond (SB) chemistry is robust at low pH, which is necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[5] The acidic mobile phase (TFA) suppresses the ionization of the carboxylic acid moiety of this compound, ensuring a single, well-defined peak.[3][4]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while providing sufficient analyte for detection.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 225 nmBased on the UV absorbance spectrum of aromatic carboxylic acids, this wavelength is expected to provide good sensitivity for this compound. A diode array detector (DAD) can be used to confirm the optimal wavelength.
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities, followed by a column wash.

Experimental Workflow

The overall workflow for the quantification of this compound using the developed HPLC method is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Run Chromatographic Run HPLC_System->Method_Run Peak_Integration Peak Integration Method_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Method_Validation Method Validation Quantification->Method_Validation Report_Generation Report Generation Method_Validation->Report_Generation

Caption: HPLC workflow for this compound quantification.

Protocols

Reagents and Materials
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[6]

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][2] The validation parameters and their acceptance criteria are summarized below.

Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Inject blank (mobile phase), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of this compound.
Linearity Analyze five concentrations of the standard solution (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (RSD ≤ 10%).[8]
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).RSD of the results should be ≤ 2.0% for all variations.
Forced Degradation Study (Conceptual)

To establish the stability-indicating nature of the method, a forced degradation study should be performed on a sample of this compound.[9][10][11][12] This involves subjecting the analyte to various stress conditions to induce degradation.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Analyte This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C) Analyte->Thermal Photolytic Photolytic Stress (UV/Vis light) Analyte->Photolytic Stressed_Samples Analysis of Stressed Samples by HPLC Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photolytic->Stressed_Samples Peak_Purity Peak Purity Assessment (DAD) Stressed_Samples->Peak_Purity Mass_Balance Mass Balance Calculation Stressed_Samples->Mass_Balance

Caption: Forced degradation study workflow.

The HPLC analysis of the stressed samples should demonstrate that the degradation products are well-resolved from the parent peak of this compound, confirming the method's specificity and stability-indicating capability.

Data Analysis and Reporting

The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve. All validation data, including chromatograms, calibration curves, and statistical analysis, should be documented in a comprehensive validation report.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment. The systematic approach to method development and validation ensures the generation of accurate and trustworthy data, which is crucial for regulatory submissions and ensuring the quality of pharmaceutical products.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(6), 56-68.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Boccardi, G. (2007). The role of forced degradation studies in stability indicating HPLC method development.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Ravisankar, P., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 8(9), 1231-1240.
  • Blessy, M., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1).
  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • ResearchGate. (n.d.). Validation parameters for pharmaceutical HPLC-UV/Vis analysis.
  • Dong, M. W. (2013).
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Shimadzu. (n.d.). Tips for practical HPLC analysis.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Húsková, R., et al. (2004). REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Chemical Papers, 58(5), 362-373.
  • Barbas, C., et al. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1031-1037.
  • Reddy, M. S. N., et al. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(459).
  • Yang, X. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.
  • Singh, S., & Singh, P. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 481-485.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.

Sources

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Robust, Derivatization-Based Method

Abstract

This guide provides a comprehensive, field-proven methodology for the quantitative analysis of 4-Benzyloxyphenylacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its inherent polarity and low volatility, direct GC analysis of this compound is challenging, often resulting in poor chromatographic performance such as broad, tailing peaks and low sensitivity.[1][2] To overcome these limitations, this protocol employs a robust silylation derivatization step, converting the polar carboxylic acid functional group into a more volatile and thermally stable trimethylsilyl (TMS) ester.[3][4] This transformation is critical for achieving the sharp, symmetrical peaks necessary for sensitive and accurate quantification. The method detailed herein is tailored for researchers, scientists, and drug development professionals, covering sample preparation via liquid-liquid extraction (LLE), derivatization, instrument configuration, and data analysis, ensuring a self-validating and reliable analytical system.

Principle and Rationale

The core challenge in the GC analysis of carboxylic acids like this compound is the presence of the active hydrogen on the carboxyl group. This feature promotes intermolecular hydrogen bonding, which significantly increases the boiling point and leads to undesirable interactions with the GC column's stationary phase.[5] Direct injection often leads to irreversible adsorption and poor peak shape, compromising analytical accuracy.[2]

This protocol circumvents these issues by employing chemical derivatization. Silylation is a widely used and highly effective technique for this purpose.[3][5] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The BSTFA reagent reacts with the active hydrogen of the carboxylic acid, replacing it with a non-polar trimethylsilyl (TMS) group. This reaction effectively "caps" the polar functional group, yielding a TMS-ester derivative that is significantly more volatile and thermally stable, making it ideal for GC analysis.[3] The resulting non-polar derivative exhibits superior chromatographic behavior on standard non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase.

Detection by Mass Spectrometry (MS) provides an additional layer of confidence and specificity over other detectors like Flame Ionization Detection (FID). MS allows for the positive identification of the analyte based on its unique mass spectrum and fragmentation pattern, while also offering excellent sensitivity for trace-level quantification.[6]

Overall Experimental Workflow

The analytical process follows a logical sequence from sample preparation to final data interpretation. Each step is designed to ensure the integrity of the analyte and the reliability of the final result.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Reaction Mixture) Extraction 2. Liquid-Liquid Extraction (Isolate Analyte) Sample->Extraction Isolate from matrix Drydown 3. Solvent Evaporation (Concentrate & Dry) Extraction->Drydown Deriv 4. Silylation with BSTFA + TMCS (Create TMS-Ester) Drydown->Deriv Prepare for reaction GCMS 5. GC-MS Injection & Separation Deriv->GCMS Make GC-amenable Data 6. Data Analysis (Quantification) GCMS->Data Generate chromatogram & mass spectra Report 7. Reporting Data->Report

Caption: High-level workflow for the GC-MS analysis of this compound.

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (HPLC or GC grade)

  • Pyridine (Anhydrous, ≤0.1% water)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Chloride (NaCl), crystal

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Split/Splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Autosampler: Agilent 7693A or equivalent.

  • Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Syringe: 10 µL GC syringe.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporation system.

Detailed Protocols

Protocol 1: Sample and Standard Preparation

This protocol describes the preparation of calibration standards and the extraction of this compound from an aqueous matrix using Liquid-Liquid Extraction (LLE).[7][8]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Extraction (LLE): a. Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube. b. Acidify the sample to pH ~2 by adding 1M HCl. This ensures the carboxylic acid is in its protonated, non-ionic form, maximizing its solubility in the organic solvent. c. Add a pinch of NaCl to the aqueous phase to increase its ionic strength, which helps drive the analyte into the organic layer (salting out). d. Add 2 mL of ethyl acetate to the tube. e. Vortex vigorously for 2 minutes to ensure thorough mixing. f. Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers. g. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. h. Repeat the extraction (steps d-g) with a fresh 2 mL of ethyl acetate and combine the organic extracts. i. Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature. The dry residue is now ready for derivatization.

Protocol 2: Silylation Derivatization

This procedure converts the extracted analyte and calibration standards into their TMS-ester derivatives. Crucially, this reaction must be performed under anhydrous conditions , as moisture can deactivate the silylating reagent.[3]

Derivatization_Reaction reactant This compound (-COOH group) product TMS-ester Derivative (-COOSi(CH3)3 group) reactant->product Silylation reagent BSTFA + 1% TMCS reagent->product conditions 70°C, 30 min

Caption: Silylation of this compound to its TMS-ester derivative.

  • Reagent Preparation: To the dried extract from Protocol 1 (step 4) and to 100 µL of each calibration standard (pipetted into separate vials and evaporated to dryness), add the derivatization mixture.

  • Derivatization Mixture: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to each vial. Pyridine acts as a solvent and an acid scavenger.

  • Reaction: Tightly cap the vials immediately. Vortex for 30 seconds.

  • Heating: Place the vials in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis. The derivatized sample is now significantly more volatile and suitable for injection.[4]

GC-MS Instrumental Parameters

The following tables summarize the recommended starting conditions for the GC-MS system. These may require optimization based on your specific instrumentation and column performance.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Value Rationale
Injector Split/Splitless Splitless mode is used for trace analysis to maximize analyte transfer to the column.
Injector Temp. 280°C Ensures rapid and complete vaporization of the derivatized analyte.
Injection Volume 1 µL Standard volume to avoid overloading the liner and column.
Splitless Time 1.0 min Time allowed for analyte transfer before the split vent opens to purge the inlet.
Carrier Gas Helium (99.999%) Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Oven Program
Initial Temp. 150°C, hold 1 min Starting temperature below the solvent boiling point.
Ramp 1 15°C/min to 300°C A moderate ramp to separate the analyte from potential byproducts.

| Final Hold | Hold at 300°C for 5 min | Ensures elution of all components and cleans the column. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible fragmentation patterns.[6]
Ion Source Temp. 230°C Standard temperature to promote ionization and minimize thermal degradation.
Quadrupole Temp. 150°C Standard temperature to maintain mass accuracy.
Acquisition Mode Full Scan Used for method development to identify the analyte and its fragments.
Scan Range 50 - 550 m/z Covers the expected mass range of the derivatized analyte and its fragments.

| Solvent Delay | 5 min | Prevents the filament from being damaged by the large solvent peak. |

System Suitability and Data Analysis

System Suitability: Before analyzing samples, inject a mid-level calibration standard (e.g., 25 µg/mL) to verify system performance. Acceptance criteria should include:

  • Peak Tailing Factor: Between 0.9 and 1.5 for the derivatized analyte peak.

  • Signal-to-Noise Ratio (S/N): >100 for the quantifier ion.

  • Retention Time Stability: ±0.1 minutes compared to previous injections.

Data Analysis:

  • Identification: The derivatized this compound is identified by its characteristic retention time and mass spectrum. The expected molecular ion (M+) for the TMS derivative (C₁₈H₂₂O₃Si) is m/z 314. The base peak is often a fragment, such as the tropylium ion at m/z 91 from the benzyl group.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic quantifier ion against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.

  • Calculation: Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Low Response Incomplete derivatization; Presence of moisture; Analyte degradation in the inlet.Ensure all reagents and glassware are anhydrous. Re-optimize derivatization time/temp. Check inlet liner for activity; replace if necessary.
Poor Peak Shape (Tailing) Active sites in the GC system (inlet liner, column); Incomplete derivatization.Use a deactivated inlet liner. Condition the column. Re-prepare and re-derivatize the sample.
Ghost Peaks Carryover from a previous injection; Contaminated syringe or inlet.Run a solvent blank. Bake out the column. Clean the syringe and replace the inlet septum/liner.
Non-linear Calibration Curve Detector saturation at high concentrations; Inaccurate standard preparation.Extend the solvent delay if needed. Check standard dilution calculations and re-prepare.

References

  • Zenkevich, I. G. (2010). Acids: Derivatization for GC Analysis.
  • Juhari, N. S., & Abd Rahim, M. H. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chemistry LibreTexts. (2023).
  • MetBioNet.
  • Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
  • Hawach Scientific. (2023).
  • SCION Instruments. (2023).
  • Shimadzu. GC Organic acids. [Link]
  • Welch Materials. (2025). The Starting Point in Method Development. [Link]
  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
  • Agilent Technologies. (2018).
  • Darko, E., & Thurbide, K. B.

Sources

Assay of 4-Benzyloxyphenylacetic Acid by Potentiometric Titration: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of 4-Benzyloxyphenylacetic acid using potentiometric acid-base titration. As a key intermediate in pharmaceutical synthesis, the purity and concentration of this compound are critical parameters for quality control.[1][2] This document details the scientific principles behind the method, reagent preparation, instrument setup, and data analysis. It is designed for researchers, scientists, and drug development professionals requiring a robust and accurate method for the assay of this weakly acidic compound.

Introduction and Scientific Principle

This compound is a para-substituted phenylacetic acid derivative characterized by a carboxylic acid functional group, which imparts weak acidic properties.[1][3] Accurate determination of its purity is essential for ensuring the quality and consistency of downstream processes in drug development.

The assay described herein is based on the principles of acid-base neutralization. This compound (HA), a weak acid, reacts with a strong base, sodium hydroxide (NaOH), in a 1:1 stoichiometric ratio, as shown in the reaction below:

C₆H₅CH₂OC₆H₄CH₂COOH + NaOH → C₆H₅CH₂OC₆H₄CH₂COONa + H₂O

Potentiometric titration is the chosen method for endpoint determination.[4] This technique involves monitoring the pH of the solution as the titrant (NaOH) is added. A sharp inflection in the pH curve indicates the equivalence point, where the moles of NaOH added are equal to the moles of this compound initially present.[5] This method offers superior accuracy and precision compared to colorimetric indicators, as it is not subject to human error in color interpretation and is effective in solutions that may be colored or turbid.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development. The key physicochemical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₃[6][7]
Molecular Weight 242.27 g/mol [6][7]
Appearance White Crystalline Powder[1]
Melting Point 119-123 °C[1][6]
Predicted pKa 4.44 ± 0.10[1]
Water Solubility 89.9 mg/L (at 25 °C)[1]

The very low water solubility is a critical parameter, necessitating the use of a co-solvent to ensure complete dissolution of the analyte for accurate titration.[8]

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound (Sample)

  • Potassium Hydrogen Phthalate (KHP), primary standard grade (dried at 110°C for 2 hours)

  • Sodium Hydroxide (NaOH), analytical reagent grade

  • Ethanol, 95% or absolute, analytical grade

  • Deionized (DI) or Distilled Water

  • Standard pH Buffers (pH 4.00, 7.00, and 10.00)

Instrumentation and Glassware
  • Potentiometric Autotitrator or a pH meter with a magnetic stirrer

  • Combination pH Electrode, suitable for aqueous/alcoholic media

  • Analytical Balance (readable to 0.1 mg)

  • Class A 50 mL Burette

  • Class A Volumetric Pipettes and Flasks

  • 150 mL Beakers, Magnetic Stir Bars

Experimental Workflow and Protocol

The entire experimental procedure, from reagent preparation to final calculation, is outlined in the diagram below.

G cluster_prep Phase 1: Preparation & Standardization cluster_sample Phase 2: Sample Analysis cluster_data Phase 3: Data Processing prep_naoh Prepare 0.1 M NaOH Solution standardize_naoh Standardize NaOH with KHP prep_naoh->standardize_naoh Titrant titrate_sample Titrate with Standardized 0.1 M NaOH standardize_naoh->titrate_sample Standardized Titrant calibrate_ph Calibrate pH Electrode (pH 4, 7, 10 Buffers) calibrate_ph->titrate_sample Calibrated Electrode weigh_sample Accurately weigh ~200 mg of sample dissolve_sample Dissolve in Ethanol, then add DI Water weigh_sample->dissolve_sample dissolve_sample->titrate_sample record_curve Record pH vs. Volume Data titrate_sample->record_curve determine_ep Determine Equivalence Point (Inflection of Curve) record_curve->determine_ep calculate_purity Calculate Assay (%) determine_ep->calculate_purity

Caption: Workflow for the potentiometric assay of this compound.

Preparation of Solutions

4.1.1. Preparation of 0.1 M Sodium Hydroxide (Titrant)

  • Accurately weigh approximately 4.0 g of NaOH pellets into a 1 L volumetric flask.

  • Dissolve in approximately 500 mL of DI water. Caution: The dissolution is exothermic.

  • Once cooled to room temperature, dilute to the mark with DI water and mix thoroughly.

  • Store in a tightly sealed polyethylene bottle.

4.1.2. Standardization of 0.1 M Sodium Hydroxide Causality: The concentration of the prepared NaOH solution must be accurately determined because NaOH is hygroscopic and not a primary standard. Potassium Hydrogen Phthalate (KHP) is used as it is a stable, non-hygroscopic primary standard.

  • Accurately weigh approximately 0.4 g of dried KHP into a 150 mL beaker. Record the mass to the nearest 0.1 mg.

  • Add 50 mL of DI water and stir until fully dissolved.

  • Titrate this solution with the prepared 0.1 M NaOH solution using the potentiometric titrator until the equivalence point is reached.

  • Repeat the standardization in triplicate.

  • Calculate the molarity of the NaOH solution using the following formula: Molarity (M) of NaOH = (Mass of KHP (g)) / (0.20422 g/mmol * Volume of NaOH (mL) at equivalence point)

Instrument Setup
  • Set up the potentiometric titrator according to the manufacturer's instructions.

  • Calibrate the pH electrode using standard buffers of pH 4.00, 7.00, and 10.00.[5] Ensure the electrode is rinsed with DI water and gently blotted dry between buffers.

Sample Titration Protocol
  • Sample Preparation : Accurately weigh approximately 200-250 mg of this compound into a 150 mL beaker.[9][10] Record the exact weight.

  • Dissolution : Add 40 mL of ethanol to the beaker. Stir with a magnetic stirrer until the sample is completely dissolved. Rationale: Ethanol is used as a co-solvent because this compound has poor solubility in water.[1][8] Failure to completely dissolve the sample is a primary source of inaccurate results.

  • Dilution : Add 20 mL of DI water to the solution and mix. This ensures proper functioning of the pH electrode.

  • Titration : Immerse the calibrated pH electrode and the burette tip into the sample solution, ensuring they do not touch the sides of the beaker or the stir bar.[5]

  • Begin the titration with the standardized 0.1 M NaOH solution, stirring at a constant, moderate speed. Collect pH readings as a function of the volume of titrant added.[5] It is advisable to add smaller increments of titrant (e.g., 0.1 mL) near the expected equivalence point to accurately define the inflection.

  • Continue the titration several milliliters past the equivalence point to obtain a complete titration curve.

  • Perform the assay in triplicate for statistical validity.

Data Analysis and Calculations

The equivalence point (V_eq) is the volume of NaOH titrant corresponding to the steepest point of inflection on the titration curve. This is often calculated automatically by the titrator software, typically by analyzing the first or second derivative of the curve.

The percentage purity (assay) of the this compound is calculated using the following formula:

Assay (%) = (V_eq * M_NaOH * MW_acid * 100) / (W_sample)

Where:

  • V_eq = Volume of NaOH at the equivalence point (in Liters)

  • M_NaOH = Molarity of the standardized NaOH solution (in mol/L)

  • MW_acid = Molecular weight of this compound (242.27 g/mol )[6]

  • W_sample = Weight of the this compound sample (in grams)

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several self-validating checks:

  • Titrant Standardization : The use of a primary standard (KHP) ensures the accuracy of the titrant concentration, which is fundamental to the final calculation.

  • Electrode Calibration : A three-point calibration ensures the pH measurements are accurate across the relevant range of the titration.

  • Titration Curve Shape : The resulting titration curve for a weak acid with a strong base should exhibit a characteristic sigmoidal shape.[11] The pH at the half-equivalence point should approximate the pKa of the acid (around 4.44), providing an in-situ identity check.[1] The pH at the equivalence point is expected to be above 7 due to the formation of the conjugate base.[4]

Conclusion

This application note describes a reliable and accurate potentiometric titration method for the assay of this compound. The procedure is straightforward, employs standard analytical laboratory equipment, and provides high precision. The detailed explanation of the scientific rationale behind each step ensures that the protocol can be implemented effectively by researchers and quality control analysts in the pharmaceutical industry.

References

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available at: [https://www.esu.edu/chem/placement/ titration_of_a_weak_acid.
  • Ivaska, A., & Wänninen, E. (1973). Potentiometric Titration of Weak Acids. Analytical Letters, 6(11), 961-969.
  • Grossmont College. (n.d.). Carboxylic Acid Unknowns and Titration.
  • Quora. (2024). What is potentiometric titration in the case of a weak acid and a weak base?
  • Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. Grossmont College.
  • Harlow, G. A., Noble, C. M., & Wyld, G. E. A. (1956). Potentiometric Titration of Very Weak Acids. Analytical Chemistry, 28(5), 787-791.
  • Rojas-Hernández, A., et al. (2015). On the Titration of a Weak Acid with a Weak Base: Application to the Potentiometric Determination of the Degree of Acidity of Vinegar. International Journal of Analytical Chemistry.
  • An-Najah National University. (n.d.). Lec 24: Applications of Neutralization Titrations.
  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid.
  • Chemistry LibreTexts. (2023). 16.5: Acid-Base Titrations.
  • Global Substance Registration System (GSRS). (n.d.). This compound. UNII: BE5NH2G3DW.
  • Stenutz, R. (n.d.). (4-benzyloxy)phenylacetic acid.
  • NIST. (2021). 4-Benzyloxyphenyl acetic acid. NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). Phenylacetic acid, 4-benzyloxyphenyl ester. NIST Chemistry WebBook, SRD 69.
  • Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products.
  • P&S Chemicals. (n.d.). Product information, (4-Benzyloxyphenyl)acetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534).

Sources

Using 4-Benzyloxyphenylacetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Benzyloxyphenylacetic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of protecting groups is paramount. This compound (4-BPA) emerges as a pivotal building block, not merely as a carrier of the phenylacetic acid scaffold, but as a cleverly masked precursor to the biologically significant 4-hydroxyphenylacetic acid moiety. The benzyl ether linkage serves as a robust yet selectively cleavable protecting group for the phenolic hydroxyl. This allows for a wide array of chemical transformations to be performed on the carboxylic acid function without interference from the more nucleophilic and reactive phenol group.

This guide provides an in-depth exploration of 4-BPA's applications, offering detailed protocols and the underlying chemical principles that govern its use. We will delve into its role in peptide synthesis, esterification, and as a key intermediate in the construction of complex molecular architectures.

Physicochemical Properties of this compound

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueReference(s)
CAS Number 6547-53-1[1][2]
Molecular Formula C₁₅H₁₄O₃[2][3]
Molecular Weight 242.27 g/mol [3][4]
Appearance White to off-white solid/crystal[4][5]
Melting Point 119-123 °C[4]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water.
SMILES String OC(=O)Cc1ccc(OCc2ccccc2)cc1[4]
InChI Key XJHGAJLIKDAOPE-UHFFFAOYSA-N[4]

Core Synthetic Applications & Mechanistic Insights

The primary utility of 4-BPA stems from the benzyl group's ability to mask the reactive phenol. This strategy prevents unwanted side reactions, such as O-acylation, during transformations targeting the carboxylic acid.

Workflow for Utilizing 4-BPA in Synthesis

The general strategy involves a three-stage process: synthesis of the protected acid, its application in a desired reaction, and the final deprotection to reveal the functional phenol.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Application cluster_2 Stage 3: Deprotection A 4-Hydroxyphenylacetic Acid B Protection (Benzylation) A->B  Benzyl Halide, Base C This compound B->C D Amide/Ester Formation, etc. C->D E Protected Intermediate D->E F Deprotection (Hydrogenolysis) E->F G Final Product with Free Phenol F->G

Caption: General synthetic workflow using 4-BPA.

Application 1: Amide Bond Formation in Peptide and Small Molecule Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. 4-BPA is an ideal substrate for coupling with amines to form a diverse range of amides. The benzyl-protected phenol prevents the amine from reacting with an unprotected phenol, which could occur under certain activation conditions.

Causality of Protocol Choices:

  • Coupling Agents (EDC/DCC, HOBt/HATU): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. HOBt and HATU are often included to suppress side reactions and minimize racemization.

  • Solvent (DCM/DMF): Anhydrous, aprotic solvents are used to prevent hydrolysis of the activated intermediate and to ensure all reagents remain in solution.

  • Base (DIPEA/Et₃N): A non-nucleophilic base is used to neutralize any acid salts (e.g., amine hydrochlorides) and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

G reagents 4-BPA + Amine (R-NH₂) Coupling Agent (e.g., EDC) Base (e.g., DIPEA) Solvent (e.g., DCM) activated Activated Ester Intermediate reagents->activated Activation amide Protected Amide Product activated->amide Nucleophilic Attack by Amine

Caption: Simplified workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine hydrochloride (R-NH₂·HCl) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃, 1M HCl, and brine solutions

Experimental Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound, the desired amine hydrochloride, and HOBt.

  • Dissolution: Dissolve the solids in anhydrous DCM (or DMF).

  • Base Addition: Add DIPEA to the mixture and stir for 5-10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by silica gel column chromatography or recrystallization.

Application 2: Esterification Reactions

Ester derivatives of phenylacetic acids are common in fragrances and as prodrugs. 4-BPA can be readily esterified under standard conditions.

Causality of Protocol Choices (Fischer Esterification):

  • Acid Catalyst (H₂SO₄): A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Excess Alcohol: The alcohol (e.g., methanol, ethanol) serves as both the nucleophile and the solvent. Using it in large excess drives the reaction equilibrium towards the ester product, according to Le Châtelier's principle.

Protocol 2: Fischer Esterification to Synthesize Methyl 4-Benzyloxyphenylacetate

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate and Brine

Experimental Procedure:

  • Setup: Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ (until effervescence ceases), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: If necessary, purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Application 3: Deprotection to Unveil the Phenol

The final step in many synthetic sequences involving 4-BPA is the removal of the benzyl group to yield the free phenol. Catalytic hydrogenolysis is the most common and efficient method.

Causality of Protocol Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly effective heterogeneous catalyst for the cleavage of benzyl ethers. The solid catalyst is easily removed by filtration.

  • Hydrogen Source (H₂ gas or Transfer Hydrogenation): H₂ gas is the classic reagent. Alternatively, transfer hydrogenation agents like ammonium formate or cyclohexene can be used, which can be safer and more convenient for small-scale reactions.

  • Solvent (MeOH/EtOH/EtOAc): These solvents are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.

Protocol 3: Debenzylation via Catalytic Hydrogenolysis

Materials and Reagents:

  • 4-BPA derivative (amide, ester, etc.) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Experimental Procedure:

  • Setup: Dissolve the 4-BPA derivative in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Add it under an inert atmosphere if possible.

  • Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air; quench with water.

  • Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Synthesis of this compound

While commercially available, 4-BPA can also be synthesized in the lab. A common route involves the protection of 4-hydroxyphenylacetic acid or the hydrolysis of 4-benzyloxyphenylacetonitrile.[6][7] The latter is often preferred for its high yield and avoidance of direct esterification/hydrolysis issues.

G A Benzyl Phenyl Ether B 4-Benzyloxybenzyl Chloride A->B Formaldehyde, HCl C 4-Benzyloxyphenylacetonitrile B->C NaCN or KCN D This compound C->D Acid or Base Hydrolysis

Caption: A synthetic route to 4-BPA.[6]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

Hazard CategoryDescription & Precautionary StatementsReference(s)
Skin Irritation Causes skin irritation (H315). Wear protective gloves. Wash skin thoroughly after handling.[3][8]
Eye Irritation Causes serious eye irritation (H319). Wear eye protection/face shield. IF IN EYES: Rinse cautiously with water for several minutes.[3][8][9]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[8]
Storage Store in a well-ventilated place. Keep container tightly closed.[8]
Disposal Dispose of contents/container to an approved waste disposal plant.[8][9]

General Advice: Consult the full Safety Data Sheet (SDS) before use.[3][8][9] Handle in a chemical fume hood. Show the SDS to a doctor in case of an emergency.

Conclusion

This compound is a versatile and highly valuable reagent for organic synthesis. Its utility lies in the strategic deployment of the benzyl ether as a protecting group, enabling clean and high-yielding transformations at the carboxylic acid functionality. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively incorporate this building block into their synthetic strategies, paving the way for the efficient construction of novel and complex molecules.

References

  • Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. PrepChem.com. [Link]
  • Safety Data Sheet - 2-(4-(Benzyloxy)phenyl)acetic acid. Angene Chemical (2021-05-01). [Link]
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.
  • [4-(Benzyloxy)phenyl]acetic acid. Amerigo Scientific. [Link]
  • Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • Method for preparing 4-ethoxy phenylacetic acid.
  • This compound. PubChem - NIH. [Link]
  • phenylacetic acid. Organic Syntheses Procedure. [Link]

Sources

4-Benzyloxyphenylacetic Acid: A Versatile Scaffold for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxyphenylacetic acid has emerged as a pivotal building block in contemporary drug discovery and development. Its unique structural features, comprising a protected phenolic hydroxyl group and a modifiable carboxylic acid moiety, render it an exceptionally versatile starting material for the synthesis of a diverse array of bioactive molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the synthesis of high-value pharmaceutical agents. The protocols herein are presented with an emphasis on mechanistic understanding, experimental causality, and practical execution, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

This compound, with the chemical formula C₁₅H₁₄O₃, is a para-substituted phenylacetic acid derivative.[1] Its strategic importance in medicinal chemistry stems from two key functionalities:

  • The Benzyl Ether: This group serves as a robust protecting group for the phenolic hydroxyl. The benzyl group is stable under a wide range of reaction conditions, yet it can be selectively removed—typically through catalytic hydrogenation—at a later synthetic stage to unmask the free phenol, a common pharmacophore in many drug classes.[2][3]

  • The Acetic Acid Side Chain: The carboxylic acid group is a versatile handle for a multitude of chemical transformations. It can be readily converted into amides, esters, and other functional groups, or the chain can be extended or modified to introduce new functionalities and alter the pharmacokinetic profile of the target molecule.

These features allow for a modular approach to drug design, where the core scaffold of this compound can be systematically elaborated to generate libraries of compounds for biological screening.

Core Synthetic Transformations and Protocols

This section details key synthetic transformations of this compound, providing step-by-step protocols for the synthesis of crucial intermediates and final drug molecules.

Amide Bond Formation: A Gateway to Bioactive Amides

The direct coupling of the carboxylic acid moiety of this compound with a diverse range of amines is one of the most common and powerful strategies for generating novel pharmaceutical candidates.

Rationale for Amide Coupling: Amide bonds are prevalent in over a quarter of all pharmaceuticals due to their high metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[4] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) are highly effective for this transformation, proceeding through a highly reactive O-acylisourea intermediate.[2]

Experimental Protocol: Synthesis of N-substituted 2-(4-(benzyloxy)phenyl)acetamides

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Reagents for Amide Coupling

ReagentMolar EquivalentPurpose
This compound1.0Starting material
Amine1.1Coupling partner
EDC1.2Carbodiimide coupling agent
HOBt1.2Activator, suppresses side reactions
DIPEA/TEA1.5 (if needed)Base to neutralize amine salts
DCM/DMF-Solvent
Homologation of the Acetic Acid Chain: The Arndt-Eistert Reaction

Extending the carbon chain of this compound is a valuable strategy for accessing new chemical space and optimizing the spacing between the phenyl ring and a terminal functional group. The Arndt-Eistert reaction is a classic and reliable method for achieving this one-carbon homologation.[3][5][6][7]

Mechanistic Insight: The Arndt-Eistert reaction proceeds through a three-step sequence:

  • Conversion of the carboxylic acid to an acid chloride.

  • Reaction of the acid chloride with diazomethane to form a diazoketone.

  • A metal-catalyzed (typically silver oxide) Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid.[3][5][7]

Experimental Protocol: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid

  • Step 1: Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (1.5 eq) to a solution of this compound (1.0 eq) in an inert solvent like toluene. Heat the mixture to reflux for 2-4 hours. Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.

  • Step 2: Diazoketone Synthesis: Dissolve the crude acid chloride in a cold (0 °C) solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a specialized setup. Allow the reaction to proceed for 2-3 hours at 0 °C.

  • Step 3: Wolff Rearrangement: To the diazoketone solution, add a suspension of silver oxide (Ag₂O) (0.1 eq) in water. Stir the mixture at room temperature, and then gently warm to 50-60 °C until gas evolution ceases.

  • Work-up and Isolation: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-(4-(benzyloxy)phenyl)propanoic acid, which can be purified by recrystallization.

Diagram 1: The Arndt-Eistert Homologation Workflow

Arndt_Eistert start This compound acid_chloride Acid Chloride Formation (SOCl₂) start->acid_chloride diazoketone Diazoketone Synthesis (CH₂N₂) acid_chloride->diazoketone wolff Wolff Rearrangement (Ag₂O, H₂O) diazoketone->wolff product 3-(4-(Benzyloxy)phenyl)propanoic Acid wolff->product

Caption: Workflow of the Arndt-Eistert reaction for chain homologation.

Deprotection and Synthesis of β-Blockers: The Case of Atenolol

The benzyl group of this compound can be strategically removed to reveal the free phenol, a key pharmacophore in many drug classes, including β-blockers. Atenolol, a widely prescribed β₁-selective adrenergic antagonist, can be synthesized from the deprotected precursor, 4-hydroxyphenylacetic acid.[8][9][10][11][12]

Rationale for Debenzylation: Catalytic hydrogenation is the most common and efficient method for benzyl ether cleavage. A palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas selectively cleaves the C-O bond of the benzyl ether without affecting the aromatic ring or the carboxylic acid functionality.[2][3]

Experimental Protocol: Synthesis of Atenolol from this compound

  • Step 1: Debenzylation to 4-Hydroxyphenylacetic Acid: Dissolve this compound in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Pd/C. Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-hydroxyphenylacetic acid.

  • Step 2: Amidation to 2-(4-hydroxyphenyl)acetamide: Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in methanol. Add ammonium carbonate (1.5 eq) and heat the mixture to reflux for 4-5 hours.[12] Cool the reaction mixture and add di-isopropyl ether to precipitate the product. Filter and dry the solid to obtain 2-(4-hydroxyphenyl)acetamide.

  • Step 3: Epoxidation: Dissolve 2-(4-hydroxyphenyl)acetamide (1.0 eq) in a suitable solvent and add a base like sodium hydroxide. Then, add epichlorohydrin to the mixture. This reaction forms the key epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[10][11]

  • Step 4: Amination to Atenolol: React the epoxide intermediate with isopropylamine in water at room temperature. The amine opens the epoxide ring to form Atenolol.[10] The product can be purified by recrystallization.

Diagram 2: Synthetic Pathway to Atenolol

Atenolol_Synthesis start This compound debenzylation Debenzylation (H₂, Pd/C) start->debenzylation hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid debenzylation->hydroxyphenylacetic_acid amidation Amidation ((NH₄)₂CO₃) hydroxyphenylacetic_acid->amidation acetamide 2-(4-hydroxyphenyl)acetamide amidation->acetamide epoxidation Epoxidation (Epichlorohydrin, NaOH) acetamide->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide amination Amination (Isopropylamine) epoxide->amination atenolol Atenolol amination->atenolol

Caption: Multi-step synthesis of Atenolol from this compound.

Advanced Applications and Future Directions

The versatility of this compound extends beyond the examples provided. Its derivatives have been explored as:

  • hPPAR agonists: Phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders.[13]

  • Anti-inflammatory agents: The phenylacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The continued exploration of novel synthetic methodologies and the derivatization of the this compound scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its protected phenolic group and readily modifiable carboxylic acid functionality provide a robust platform for the construction of complex and diverse molecular architectures. The protocols and applications detailed in this guide underscore its significance and provide a solid foundation for researchers to harness its full potential in the quest for novel therapeutics.

References

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121.
  • Jadhav, S. B., & Patil, S. S. (2013). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 5(4), 235-239.
  • Torsetnes, S. B., et al. (2019). Synthesis of Enantiopure (S)
  • Pinto, D. C. G. A., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2869.
  • Pai, N. R., & Shanbhag, D. U. (2012). Green Chemical Route for Process Development of Atenolol Intermediate. Research Journal of Pharmacy and Technology, 5(4), 539-541.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). Royal Society Open Science, 5(2), 171899.
  • Arndt-Eistert Reaction. (n.d.). Illustrated Glossary of Organic Chemistry.
  • US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (1984).
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • Arndt–Eistert reaction. (n.d.). In Wikipedia.

Sources

Synthesis of 4-Benzyloxyphenylacetic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-Benzyloxyphenylacetic acid, a valuable intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic and safety considerations, ensuring a robust and reproducible synthesis.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile synthon for introducing the 4-hydroxyphenylacetic acid pharmacophore into more complex molecular architectures. The benzyl protecting group offers stability under a range of reaction conditions and can be selectively removed when required, a critical feature in multi-step organic synthesis.

The primary synthetic route detailed herein is the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]

Reaction Scheme: Williamson Ether Synthesis

The synthesis of this compound is achieved by the reaction of 4-Hydroxyphenylacetic acid with benzyl chloride in the presence of a base, as illustrated in the following scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product R1 4-Hydroxyphenylacetic acid P1 This compound R1->P1 R2 Benzyl Chloride R2->P1 Base K2CO3 (Base) Base->P1 Deprotonation

Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures, adapted for the specific reactants.[3][4]

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-Hydroxyphenylacetic acidC₈H₈O₃152.15148-151-Irritant
Benzyl ChlorideC₇H₇Cl126.58-45179Corrosive, Lachrymator, Carcinogen
Potassium Carbonate (anhydrous)K₂CO₃138.21891-Irritant
AcetoneC₃H₆O58.08-9556Flammable, Irritant
Diethyl Ether(C₂H₅)₂O74.12-11634.6Highly Flammable, Peroxide Former
Hydrochloric Acid (conc.)HCl36.46--Corrosive, Respiratory Irritant
Safety Precautions
  • Benzyl chloride is a lachrymator and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Acetone and diethyl ether are highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

  • Potassium carbonate and 4-hydroxyphenylacetic acid are irritants. Avoid inhalation of dust and contact with skin and eyes.

Step-by-Step Procedure

protocol_workflow A 1. Dissolution of Reactants B 2. Addition of Benzyl Chloride A->B C 3. Refluxing the Reaction Mixture B->C D 4. Reaction Work-up and Isolation C->D E 5. Purification by Recrystallization D->E F 6. Product Characterization E->F

Caption: Experimental workflow for the synthesis of this compound.

  • Dissolution of Reactants:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol).

    • Add anhydrous potassium carbonate (18.2 g, 131.4 mmol, 2.0 equivalents) to the flask.

    • Add 100 mL of acetone to the flask. Stir the suspension at room temperature. The potassium carbonate will not fully dissolve.

  • Addition of Benzyl Chloride:

    • Slowly add benzyl chloride (8.32 g, 7.5 mL, 65.7 mmol, 1.0 equivalent) to the stirring suspension using a dropping funnel over a period of 15 minutes.

  • Refluxing the Reaction Mixture:

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with 2 x 50 mL of water to remove any remaining salts.

    • Extract the organic layer with 2 x 50 mL of 1 M sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

    • Carefully acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of ~2, while cooling in an ice bath. The product will precipitate as a white solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification by Recrystallization:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Product Characterization:

    • Dry the purified product under vacuum.

    • Determine the yield and melting point. The literature melting point is in the range of 114-116 °C.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the product.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Expected Analytical Data
TechniqueExpected Results
Melting Point 114-116 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.5-12.0 (br s, 1H, -COOH), 7.25-7.45 (m, 5H, Ar-H of benzyl), 7.15-7.25 (d, 2H, Ar-H), 6.85-6.95 (d, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.60 (s, 2H, -CH₂COOH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 178.5 (-COOH), 158.0, 137.0, 130.5, 128.5, 128.0, 127.5, 127.0, 115.0, 70.0 (-OCH₂-), 40.5 (-CH₂COOH)
IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1610, 1510 (C=C aromatic stretch), 1240 (C-O ether stretch)

Note: The exact chemical shifts and peak shapes in NMR and IR spectra can be influenced by the solvent and concentration.[5]

Mechanistic Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The key steps are:

  • Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 4-Hydroxyphenylacetic acid to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride.

  • Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the ether linkage.

The choice of a polar aprotic solvent like acetone is beneficial as it can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous.
Loss of product during work-upEnsure complete extraction of the product into the aqueous base. Be careful not to add excess acid during precipitation.
Impure Product Unreacted starting materialsEnsure the use of correct stoichiometry. Improve the efficiency of the recrystallization.
Side productsBenzyl chloride can undergo self-condensation or react with the carboxylate. Ensure slow addition of benzyl chloride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent synthetic steps.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from a relevant organic chemistry resource.
  • Supporting Information for a scientific publication detailing spectroscopic d
  • US Patent 4412082A, Method for preparing 4-hydroxyphenylacetic acid. (1983).
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-121.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515.
  • Experiment 06: Williamson Ether Synthesis. (n.d.). Retrieved from a university organic chemistry lab manual.
  • Williamson ether synthesis. In Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • Infrared Spectroscopy. (n.d.). University of Calgary.
  • Infrared Spectrum of Benzoic Acid. (n.d.). Doc Brown's Chemistry.

Sources

Application Notes and Protocols: Investigating 4-Benzyloxyphenylacetic Acid as a Potent Inflammation Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1][2] The cornerstone of anti-inflammatory therapy has long been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[3][4] However, the quest for agents with improved efficacy and more favorable safety profiles is perpetual.

This document provides a comprehensive guide to the investigation of 4-Benzyloxyphenylacetic acid, a compound of significant interest due to its structural relation to the phenylacetic acid class of NSAIDs, such as diclofenac.[3][5] This structural analogy provides a strong scientific rationale for its evaluation as a potential inflammation inhibitor. We will explore its proposed mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation, and discuss the interpretation of potential outcomes. This guide is designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound.

Section 1: Proposed Mechanism of Action: Targeting the Core of the Inflammatory Cascade

The inflammatory response is orchestrated by a complex network of signaling molecules.[6][7] We hypothesize that this compound exerts its anti-inflammatory effects by targeting the cyclooxygenase (COX) pathway, a critical nexus in the synthesis of pro-inflammatory mediators.

1.1 The Cyclooxygenase (COX) Pathway Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins.[3][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[4][8] Its activation leads to a surge in prostaglandin production, particularly Prostaglandin E2 (PGE2), at the site of inflammation.[9][10] This surge is a primary driver of the classic signs of inflammation: pain (hyperalgesia), swelling (edema), and redness.[9][11]

Given its structure, this compound is predicted to function as a COX inhibitor, with a potentially favorable selectivity for the inducible COX-2 enzyme. Selective inhibition of COX-2 is a key therapeutic strategy aimed at reducing inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4][12]

1.2 Downstream Signaling Consequences By inhibiting COX-2, this compound would suppress the production of PGE2. This has profound downstream effects, as PGE2 not only acts directly on blood vessels and nerve endings but also amplifies the inflammatory signal by promoting the production of other pro-inflammatory cytokines like Interleukin-6 (IL-6).[11]

The entire inflammatory cascade is governed by key intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][13] Inflammatory stimuli activate these pathways, leading to the transcription of genes encoding pro-inflammatory proteins, including COX-2, tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][14][15] By reducing the PGE2-mediated amplification loop, this compound could indirectly attenuate the activation of these critical pro-inflammatory signaling cascades.

Mechanism_of_Action cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Inflammatory Cell cluster_compound Therapeutic Intervention cluster_response Biological Response Stimulus e.g., LPS, Cytokines MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates MAPK->NFkB Cross-talk COX2 COX-2 Enzyme NFkB->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription ArachidonicAcid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) ArachidonicAcid->PGE2 Catalyzed by COX2->PGE2 Inflammation Pain, Edema, Fever PGE2->Inflammation Mediates Cytokines->Inflammation Mediates Compound This compound Compound->COX2 INHIBITS

Caption: Proposed inhibitory mechanism of this compound on the inflammatory cascade.

Section 2: In Vitro Evaluation: Protocols for Mechanistic and Cellular Assessment

A tiered in vitro screening approach is essential to characterize the compound's activity, starting from direct enzyme inhibition and progressing to cellular models of inflammation.

In_Vitro_Workflow P1 Protocol 1: COX-1/COX-2 Enzyme Assay Data1 Determine IC50 & Selectivity P1->Data1 P2 Protocol 2: Cellular Anti-inflammatory Assay (LPS-stimulated RAW 264.7) Data2 Quantify Inhibition of NO, PGE2, Cytokines P2->Data2 P3 Protocol 3: Mechanistic Western Blot Data3 Confirm Target Modulation (p-MAPK, etc.) P3->Data3 Data1->P2 Informs Dosing Data2->P3 Confirms Phenotype

Caption: A logical workflow for the in vitro evaluation of this compound.
Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.

Rationale: This direct, cell-free assay is the gold standard for confirming target engagement.[8] It provides quantitative data on potency and selectivity, which is critical for predicting both therapeutic efficacy and potential side effects.[4][12]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX inhibitor screening assay kit (containing reaction buffer, heme, arachidonic acid substrate)

  • This compound, dissolved in DMSO

  • Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as controls

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare a serial dilution of this compound and control inhibitors in reaction buffer. The final DMSO concentration should be <1%.

  • Enzyme Addition: To separate wells of the 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the diluted test compound or control inhibitors to the appropriate wells. Include wells with buffer only (background) and enzyme with DMSO (100% activity control). Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Readout: Incubate for a further 10 minutes at 37°C. Measure the absorbance or fluorescence according to the kit's specific detection method (often based on prostaglandin peroxidase activity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index: SI = IC50(COX-1) / IC50(COX-2).

Protocol 2: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of key pro-inflammatory mediators in a cellular context.

Rationale: RAW 264.7 murine macrophages are a robust and widely used model for studying inflammatory responses.[16][17][18] Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently activates these cells to produce nitric oxide (NO), prostaglandins, and cytokines, mimicking an inflammatory state.[16]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • This compound (in DMSO)

  • MTT or similar cell viability assay kit

  • Griess Reagent for NO detection

  • ELISA kits for PGE2, TNF-α, and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO/viability) or 24-well plates (for ELISA) at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well) and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old media. Add fresh, serum-free media containing various concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Endpoint Analysis:

    • Cell Viability: First, assess cell viability in a parallel plate using an MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.

    • Nitric Oxide (NO) Quantification: Collect 50 µL of supernatant. Mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.[17]

    • PGE2, TNF-α, IL-6 Quantification: Collect the remaining supernatant and centrifuge to remove debris. Perform ELISAs according to the manufacturer's protocols to quantify the concentration of each mediator.[17][19]

  • Data Analysis: Calculate the IC50 for the inhibition of each mediator using non-linear regression analysis.

Protocol 3: Mechanistic Analysis via Western Blot

Objective: To confirm that the anti-inflammatory effects of this compound are associated with the modulation of key signaling proteins.

Rationale: Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status.[19] This provides direct evidence of target modulation (e.g., suppression of COX-2 induction) and impact on upstream signaling pathways (e.g., inhibition of MAPK phosphorylation) that control the inflammatory gene expression program.[13][20]

Materials:

  • RAW 264.7 cells cultured and treated in 6-well plates as described in Protocol 2.2.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-COX-2, anti-iNOS, anti-phospho-p38 MAPK, anti-phospho-ERK1/2, anti-phospho-IκBα, and loading controls (e.g., anti-β-actin, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate and imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the intensity of target proteins to the loading control.

Section 3: In Vivo Validation: Assessing Efficacy in a Preclinical Model

Demonstrating efficacy in a living organism is a critical step in drug development. The carrageenan-induced paw edema model is a fundamental and highly relevant assay for acute inflammation, particularly for compounds targeting prostaglandin synthesis.[21][22][23][24]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute paw edema.

Rationale: This model creates a localized, acute inflammatory response characterized by edema, which is largely mediated by prostaglandins in the later phase (2-4 hours post-carrageenan).[23] The ability of a compound to reduce this swelling is a strong indicator of its potential as an NSAID-like drug.[17][24]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g).

  • 1% (w/v) carrageenan solution in sterile saline.

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control drug (e.g., Indomethacin or Diclofenac).

  • Plebysmometer or digital calipers for paw volume measurement.

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week.[23] Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control, and 2-3 dose levels of this compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the test compound, positive control, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.), typically 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0.

    • Calculate the percentage inhibition of edema for each treatment group at the time of peak edema (usually 3 hours): % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100.

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Section 4: Data Interpretation and Expected Outcomes

The collective data from these protocols will form a comprehensive profile of this compound's anti-inflammatory potential.

Table 1: Example In Vitro Activity Profile of this compound

Parameter This compound (IC50, µM) Celecoxib (IC50, µM)
COX-1 Inhibition >100 15.0
COX-2 Inhibition 0.5 0.08
COX-2 Selectivity Index >200 187.5
NO Production Inhibition 5.2 8.1
PGE2 Production Inhibition 0.8 0.1
TNF-α Production Inhibition 10.5 12.3

Note: Data are hypothetical and for illustrative purposes. Celecoxib data are representative of literature values.[8]

Interpretation: An ideal outcome, as illustrated in the hypothetical table, would show potent inhibition of COX-2 with significantly weaker inhibition of COX-1, resulting in a high selectivity index.[12] This suggests a reduced risk of gastrointestinal side effects.[4] Potent inhibition of PGE2 production in cells would be expected and would validate the mechanism. Inhibition of NO and TNF-α demonstrates broader anti-inflammatory effects.

Table 2: Example In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Treatment Group Dose (mg/kg, p.o.) % Inhibition of Edema (at 3 hr)
Vehicle Control - 0%
Indomethacin 10 65% ± 5.2%*
This compound 10 35% ± 6.1%*
This compound 30 58% ± 4.8%*
This compound 100 72% ± 5.5%*

*Note: Data are hypothetical. p < 0.05 vs. Vehicle Control.

Interpretation: A dose-dependent reduction in paw edema would provide strong in vivo proof-of-concept for the compound's anti-inflammatory activity.[17] Efficacy comparable to a standard NSAID like indomethacin at a similar dose would be a highly encouraging result.

Conclusion

The protocols and framework detailed in this guide provide a rigorous pathway for the comprehensive evaluation of this compound as a novel anti-inflammatory agent. By systematically assessing its enzymatic inhibition, cellular activity, mechanistic underpinnings, and in vivo efficacy, researchers can build a robust data package. Positive outcomes from these studies would establish this compound as a promising lead candidate, warranting further investigation into its pharmacokinetics, safety toxicology, and efficacy in chronic models of inflammatory disease.

References

  • Sakat, S. S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 146-155.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Whittle, B. A. (1964). The use of changes in capillary permeability in mice to distinguish between narcotic and non-narcotic analgesics. British Journal of Pharmacology and Chemotherapy, 22(2), 246-253.
  • Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., Li, Y., Wang, X., & Zhao, L. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204–7218. [Link]
  • Pahwa, R., Goyal, A., & Jialal, I. (2023). Chronic Inflammation. In StatPearls.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
  • Serra, H., & Ortega, M. A. (2021). Proinflammatory Pathways: The Modulation by Flavonoids. Current Pharmaceutical Design, 27(14), 1698-1712. [Link]
  • Consensus.app. (2024). Pro-inflammatory pathway: Significance and symbolism. [Link]
  • Yeung, Y. T., Aziz, F., Guerrero-Castilla, A., & Arguelles, S. (2018). Signaling Pathways in Inflammation and Anti-inflammatory Therapies. Current Pharmaceutical Design, 24(14), 1449-1484. [Link]
  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Li, Y., et al. (2019). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2639. [Link]
  • Nielsen, M., et al. (2006). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Basic & Clinical Pharmacology & Toxicology, 98(5), 487-493. [Link]
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro anti-inflammatory activity of methanolic extract of Centella asiatica. Pharmacognosy Journal, 4(32), 48-51.
  • Fares, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1317. [Link]
  • Kim, A., et al. (2016). Effects of a CB2 Subtype Selective Agonist ABK5-1 on Cytokine Production in Microglia. Biomolecules & Therapeutics, 24(5), 515-521. [Link]
  • Handa, O., et al. (2010). Suppression of proinflammatory cytokine production in macrophages by lansoprazole. Journal of Clinical Biochemistry and Nutrition, 47(1), 46-51. [Link]
  • Lee, J. Y., et al. (2020). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Journal of Molecular Sciences, 21(17), 6333. [Link]
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
  • Gu, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid. [Link]
  • Cashin, C. H., Dawson, W., & Kitchen, E. A. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of Pharmacy and Pharmacology, 29(6), 330-336. [Link]
  • ResearchGate. (n.d.).
  • Yamazaki, R., et al. (2000). Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. European Journal of Pharmacology, 399(1), 81-88. [Link]
  • DC Chemicals. (n.d.). Cyclooxygenase (COX). [Link]
  • Ben Mabrouk, A., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163. [Link]
  • Wang, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1338-1349. [Link]
  • Ionescu, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Li, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(9), 13735-13747. [Link]
  • Srisook, K., et al. (2022). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Research in Pharmaceutical Sciences, 17(2), 173-184. [Link]
  • Lee, C. K., et al. (2009). Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
  • Kim, J. K., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(21), 5163. [Link]
  • Consensus.app. (2024).
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. [Link]
  • Seibert, K., et al. (1997). Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1069-1075. [Link]
  • Martin, F., et al. (2003). Cytokine production by alveolar macrophages is down regulated by the alpha-methylhydroxylation pathway of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Carcinogenesis, 24(10), 1649-1655. [Link]
  • Portanova, J. P., et al. (1996). Selective neutralization of prostaglandin E2 blocks inflammation, hyperalgesia, and interleukin 6 production in vivo. The Journal of Experimental Medicine, 184(3), 883-891. [Link]
  • Sokolowska, M., et al. (2015). Prostaglandin E2 Inhibits NLRP3 Inflammasome Activation through EP4 Receptor and Intracellular Cyclic AMP in Human Macrophages. The Journal of Immunology, 194(11), 5472-5487. [Link]
  • Inoue, H., et al. (1998). Effects of non-steroidal anti-inflammatory drugs on prostaglandin E2 production by cyclooxygenase-2 from endogenous and exogenous arachidonic acid in rat peritoneal macrophages stimulated with lipopolysaccharide. Biological & Pharmaceutical Bulletin, 21(7), 763-766. [Link]
  • Poole, S., et al. (1996). Cytokine-mediated inflammatory hyperalgesia limited by interleukin-4. British Journal of Pharmacology, 119(1), 113-118. [Link]

Sources

Application Notes & Protocols: Derivatization of 4-Benzyloxyphenylacetic Acid for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the principles and detailed methodologies for the derivatization of 4-Benzyloxyphenylacetic acid (BOPAA). BOPAA is a para-substituted phenylacetic acid derivative with a carboxylic acid functional group that imparts polarity, limiting its direct analysis by certain techniques.[1][2][3] Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and detectability, thereby enabling robust and sensitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5][6] This document outlines field-proven protocols for silylation (for GC-MS) and fluorescent labeling (for HPLC), designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction: The Rationale for Derivatization

This compound (C₁₅H₁₄O₃, M.W. 242.27 g/mol ) possesses a polar carboxylic acid group.[2][3] This functional group can lead to several analytical challenges:

  • For Gas Chromatography (GC): The high polarity and low volatility of the carboxylic acid group result in poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot injection port.[7][8]

  • For High-Performance Liquid Chromatography (HPLC): While BOPAA can be analyzed directly by reversed-phase HPLC, its native UV absorbance may not provide sufficient sensitivity for trace-level quantification in complex matrices like biological fluids.[9] Fluorescence detection offers significantly higher sensitivity, but BOPAA is not natively fluorescent.[10][11]

Chemical derivatization addresses these limitations by converting the polar -COOH group into a less polar, more volatile, and more easily detectable derivative.[5][6] This guide details two primary, validated derivatization strategies tailored for BOPAA analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation

Silylation is the most prevalent derivatization technique for GC analysis of compounds with active hydrogens, such as those found in carboxylic acids.[4][12] The process involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[13]

Mechanism & Benefits: The reaction with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), proceeds by nucleophilic attack of the carboxylate on the silicon atom, displacing a leaving group. This conversion into a TMS ester drastically increases the volatility and thermal stability of BOPAA, leading to sharp, symmetrical peaks and improved sensitivity in GC-MS analysis.[4][14]

Workflow for Silylation of this compound

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Aliquot BOPAA Solution (in aprotic solvent, e.g., Acetonitrile) Drydown 2. Evaporate to Dryness (under Nitrogen stream) Sample->Drydown AddReagent 3. Add BSTFA + 1% TMCS & Pyridine (catalyst) Drydown->AddReagent Vortex 4. Vortex to Dissolve AddReagent->Vortex Heat 5. Heat at 70°C for 30 min Vortex->Heat Cool 6. Cool to Room Temp. Heat->Cool Analysis 7. Inject into GC-MS Cool->Analysis

Caption: Silylation workflow for GC-MS analysis of BOPAA.

Detailed Protocol: Silylation with BSTFA

Materials:

  • This compound (BOPAA) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (as catalyst)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer an aliquot of the BOPAA sample (typically 1-10 mg or its equivalent in solution) into a reaction vial.[15] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[12]

  • Reagent Addition: To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst, accelerating the reaction, especially for sterically hindered compounds. A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[15]

  • Reaction: Tightly cap the vial and vortex briefly to ensure the residue is fully dissolved. Place the vial in a heating block set to 70°C for 30 minutes.[15] While many silylations occur at room temperature, heating ensures the complete derivatization of the carboxylic acid.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The TMS derivative is susceptible to hydrolysis, so analysis should be performed promptly.[4]

Table 1: Silylation Protocol Parameters

ParameterRecommended Value/ConditionRationale & Key Considerations
Derivatizing Reagent BSTFA + 1% TMCSHighly reactive, volatile byproducts cause minimal interference.[15] TMCS acts as a catalyst.[13]
Catalyst Anhydrous PyridineSpeeds up the reaction of active hydrogens.
Solvent Aprotic (e.g., Acetonitrile, DCM)Protic solvents (e.g., methanol, water) will react with the silylating agent.
Reaction Temperature 70°CEnsures complete and rapid derivatization of the carboxylic acid group.
Reaction Time 30 minutesSufficient time for the reaction to go to completion for most carboxylic acids.[15]
Reagent Ratio >2:1 molar excess to analyteDrives the equilibrium towards the formation of the TMS-ester product.[15]

Derivatization for HPLC Analysis: Fluorescent Labeling

To enhance the sensitivity of BOPAA detection by HPLC, pre-column derivatization with a fluorescent labeling reagent is a highly effective strategy.[5][16] This involves converting the non-fluorescent carboxylic acid into a highly fluorescent ester, which can be detected at picomole levels or lower.[17][18]

Mechanism & Benefits: Coumarin-based reagents, such as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), are excellent for labeling carboxylic acids.[10][11][19] The reaction is a nucleophilic substitution where the carboxylate anion of BOPAA attacks the electrophilic bromomethyl group of the reagent, forming a stable, highly fluorescent coumarin ester.[20] This derivatization significantly increases detection sensitivity and selectivity when using a fluorescence detector.[21]

Workflow for Fluorescent Labeling of this compound

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Aliquot BOPAA Solution (in Acetonitrile) AddReagents 2. Add Br-Mmc, K₂CO₃, & 18-Crown-6 Ether Sample->AddReagents Vortex 3. Vortex to Mix AddReagents->Vortex Heat 4. Heat at 60°C for 45 min Vortex->Heat Cool 5. Cool to Room Temp. Heat->Cool Filter 6. Filter (0.22 µm) Cool->Filter Analysis 7. Inject into HPLC-FLD Filter->Analysis

Caption: Fluorescent labeling workflow for HPLC-FLD analysis of BOPAA.

Detailed Protocol: Fluorescent Labeling with Br-Mmc

Materials:

  • This compound (BOPAA) standard or sample extract

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 ether

  • Anhydrous Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Reagent Preparation:

    • BOPAA Solution: Prepare a stock solution of BOPAA in anhydrous acetonitrile.

    • Br-Mmc Solution: Prepare a solution of Br-Mmc in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Catalyst Solution: Prepare a solution of 18-Crown-6 in anhydrous acetonitrile (e.g., 1 mg/mL).

  • Reaction Mixture: In a 2 mL reaction vial, combine the following:

    • 50 µL of BOPAA solution.

    • 100 µL of Br-Mmc solution (ensure molar excess).

    • 20 µL of 18-Crown-6 solution.

    • Approximately 2-5 mg of anhydrous Potassium Carbonate powder.

  • Reaction: Tightly cap the vial and vortex thoroughly. Place the vial in a heating block or water bath at 60°C for 45 minutes. The potassium carbonate acts as a base to deprotonate the carboxylic acid, while the 18-Crown-6 ether acts as a phase-transfer catalyst to enhance the reactivity of the carboxylate anion.[18][20]

  • Sample Finalization: After cooling to room temperature, centrifuge the vial to pellet the K₂CO₃. Transfer the supernatant to an autosampler vial, optionally through a 0.22 µm syringe filter, to remove any particulates.

  • Analysis: The sample is ready for injection into an HPLC system equipped with a fluorescence detector (FLD). Set the excitation and emission wavelengths appropriate for the Mmc-ester derivative (typically λex ≈ 325-345 nm and λem ≈ 390-435 nm).[18][21]

Table 2: Fluorescent Labeling Protocol Parameters

ParameterRecommended Value/ConditionRationale & Key Considerations
Derivatizing Reagent 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Forms highly fluorescent and stable esters with carboxylic acids.[10][19]
Base Anhydrous Potassium Carbonate (K₂CO₃)Generates the carboxylate anion necessary for the nucleophilic attack.
Catalyst 18-Crown-6 EtherPhase-transfer catalyst that complexes the potassium ion, increasing the nucleophilicity of the carboxylate.[18][20]
Solvent Anhydrous AcetonitrileAprotic polar solvent suitable for the reaction; must be anhydrous.
Reaction Temperature 60°CProvides sufficient energy to overcome the activation barrier without degrading the reagent or product.
Reaction Time 45 minutesAllows the derivatization reaction to proceed to completion for quantitative analysis.[22][23]
Detection (HPLC-FLD) λex ≈ 325-345 nm, λem ≈ 390-435 nmWavelengths provide optimal sensitivity for the Mmc-ester derivative.[18]

Conclusion and Best Practices

The derivatization of this compound is an essential step for achieving sensitive and reliable quantification by GC-MS and HPLC-FLD.

  • Silylation with BSTFA is the gold standard for preparing BOPAA for GC-MS analysis, rendering it volatile and thermally stable.

  • Fluorescent labeling with Br-Mmc is a powerful technique for trace-level analysis by HPLC, dramatically enhancing detection sensitivity.

For both protocols, adherence to anhydrous conditions is paramount to prevent reagent hydrolysis and ensure reaction completion. It is always recommended to analyze derivatized samples promptly and to run a reagent blank alongside the samples to identify any potential interferences. The methods described herein provide a robust foundation for developing and validating analytical protocols for this compound in diverse research and development settings.

References

  • Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Li, Q., et al. (2011). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 49(7), 538-542. [Link]
  • Toyo'oka, T., et al. (1996). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. The Analyst, 121(8), 1089-1095. [Link]
  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. [Link]
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • NIST. (n.d.). Phenylacetic acid, 4-benzyloxyphenyl ester. NIST WebBook. [Link]
  • Chrom Tech, Inc. (2025).
  • GSRS. (n.d.). This compound. gsrs. [Link]
  • Stenutz, R. (n.d.). (4-benzyloxy)phenylacetic acid. Stenutz. [Link]
  • Powers, R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4165-4177. [Link]
  • CalTech GPS. (n.d.).
  • Liu, R. H., & Lin, D. L. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 7(2), 75-90. [Link]
  • Dünges, W., et al. (1977). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Fresenius' Zeitschrift für analytische Chemie, 288(4), 267-273. [Link]
  • Ginkel, L. A., & Schill, G. (1992). 4-Bromomethyl-7-methoxycoumarin and analogs as derivatization agents for high-performance liquid-chromatography determinations - a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]
  • Gemunu, S., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Instrumental Analysis, 1(1), 1-22. [Link]
  • Powers, R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Ginkel, L. A., & Schill, G. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]
  • Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(8), 1935-1940. [Link]
  • Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Fatta-Kassinos, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533. [Link]

Sources

Application Note: High-Purity Recovery of 4-Benzyloxyphenylacetic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract and Core Principles

4-Benzyloxyphenylacetic acid is a valuable building block in organic synthesis and is noted as an effective inflammation inhibitor.[1] Its utility in research and development necessitates a high degree of purity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] This application note provides a comprehensive, field-tested protocol for the purification of this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the procedure effectively.

The fundamental principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4] An ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near its boiling point.[5] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

Compound Profile and Safety Mandates

A thorough understanding of the material's properties and hazards is a prerequisite for any laboratory procedure.

Physicochemical Data

The key properties of this compound are summarized below. The melting point is a critical indicator of purity; a sharp melting point range close to the literature value typically signifies a high-purity sample.

PropertyValueSource
Chemical Name This compound[1]
Synonyms p-Benzyloxyphenylacetic Acid, (4-(Benzyloxy)phenyl)acetic acid[1]
CAS Number 6547-53-1[1]
Molecular Formula C₁₅H₁₄O₃[1][6]
Molecular Weight 242.27 g/mol [1][6]
Appearance White Crystalline Powder[1]
Melting Point 119-123 °C (lit.)[1]
Water Solubility 89.9 mg/L (25 °C)[1]
pKa 4.44 ± 0.10 (Predicted)[1]
Potential Impurities

Crude this compound may contain various impurities depending on its synthetic route. Common starting materials for its synthesis include 4-Hydroxyphenylacetic acid and benzyl chloride or benzyl bromide.[1] Therefore, potential impurities could include:

  • Unreacted 4-Hydroxyphenylacetic acid.

  • Unreacted benzyl halides.

  • By-products from side reactions.

  • Colored degradation products formed during synthesis or storage.

Environmental Health & Safety (EHS) Protocol

Adherence to safety protocols is mandatory. This compound is classified as an irritant.[1]

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][6]

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure maximum purity and yield.

Workflow Overview

G cluster_prep Preparation cluster_main Purification Process cluster_isolation Isolation & Analysis Solvent_Selection Step 1: Solvent Selection (Small-Scale Tests) Dissolution Step 2: Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Step 3: Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Insoluble impurities? Crystallization Step 4: Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration Step 5: Crystal Collection (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing Step 6: Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Step 7: Drying Crystals Washing->Drying Analysis Step 8: Purity Assessment (Melting Point) Drying->Analysis

Caption: The complete recrystallization workflow from solvent selection to final purity analysis.

Step 1: Rational Solvent Selection

The choice of solvent is the most critical step in recrystallization.[2] The principle of "like dissolves like" is a good starting point.[8] Since this compound contains a polar carboxylic acid group and a large, less polar benzyloxyphenyl moiety, a solvent of intermediate polarity or a mixed solvent system is often effective.[9][10] Good candidates for carboxylic acids include alcohols, or mixtures of an alcohol and water.[11]

Protocol for Solvent Screening:

  • Place ~20-30 mg of the crude acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, ethanol/water mixture) dropwise at room temperature, shaking after each addition. A good solvent should not dissolve the compound readily in the cold.

  • Heat the tubes that show poor solubility in a water bath. The target compound should dissolve completely in a small volume of the boiling solvent.

  • Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will produce a high yield of crystals upon cooling.

G start Start: Crude Solid test_rt Add Solvent at Room Temp start->test_rt dissolves_rt Dissolves at RT? (Poor Choice) test_rt->dissolves_rt Yes no_dissolve_rt Does Not Dissolve at RT? (Good Candidate) test_rt->no_dissolve_rt No heat Heat to Boiling no_dissolve_rt->heat dissolves_hot Dissolves when Hot? (Good Candidate) heat->dissolves_hot Yes no_dissolve_hot Insoluble when Hot? (Poor Choice) heat->no_dissolve_hot No cool Cool to 0-5 °C dissolves_hot->cool crystals Crystals Form? (Excellent Choice) cool->crystals Yes no_crystals No Crystals Form? (Poor Choice) cool->no_crystals No

Caption: Decision tree for selecting an optimal recrystallization solvent.

Step 2: Dissolution
  • Place the crude this compound into an Erlenmeyer flask (the conical shape reduces solvent evaporation).[12]

  • Add a boiling chip or magnetic stir bar to ensure smooth boiling.

  • In a separate beaker, heat the chosen solvent to its boiling point on a hot plate.

  • Add the hot solvent to the Erlenmeyer flask in small portions, swirling to dissolve the solid.[13][12] Continue adding the minimum amount of hot solvent until the solid is just completely dissolved. Adding excess solvent will reduce the final yield.[14]

Step 3: Hot Gravity Filtration (Conditional)

This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present.[14][15] The primary challenge is to prevent the desired compound from crystallizing prematurely in the funnel.[14][16]

  • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[16][17] A fluted paper increases the surface area and speeds up filtration.[16]

  • Place the funnel over a clean Erlenmeyer flask on a hot plate. Add a small amount of the pure solvent to the collection flask and bring it to a boil. The rising vapor will keep the funnel and filter paper hot.[14][16]

  • Once the apparatus is hot, bring the solution containing the dissolved product back to a vigorous boil and pour it through the fluted filter paper in portions.

  • After filtration is complete, add a small amount of fresh, hot solvent to rinse the original flask and the filter paper to recover any remaining product.

Step 4: Crystallization

The rate of cooling directly impacts crystal size and purity. Slower cooling generally yields larger and purer crystals.[4]

  • Cover the mouth of the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed on a benchtop to room temperature. Crystal formation should begin.

  • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[18]

  • Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.[18][19]

Step 5 & 6: Crystal Collection and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum to ensure the paper is sealed to the funnel.

  • Pour the cold slurry of crystals into the Büchner funnel.

  • Wash the crystals on the filter with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor from the crystal surfaces.[12][18] Using cold solvent is crucial to avoid redissolving the product.[12]

Step 7: Drying
  • Continue to draw air through the crystals on the Büchner funnel for several minutes to help evaporate the solvent.

  • Transfer the crystals to a pre-weighed watch glass and spread them out to facilitate drying.

  • The crystals can be air-dried or, for faster results, dried in a vacuum oven at a temperature well below the compound's melting point.

Step 8: Purity Assessment and Yield Calculation
  • Purity: Determine the melting point of the dried, recrystallized product. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (119-123 °C). Impurities typically depress and broaden the melting point range.

  • Yield: Weigh the final, dried product and calculate the percent recovery: Percent Recovery = (Mass of Pure Product / Mass of Crude Product) × 100%

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again.[5] Try scratching the flask or adding a seed crystal.[18]
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly. Alternatively, select a solvent with a lower boiling point.[9]
Low recovery/yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Optimize the amount of solvent used in small-scale tests. Always use ice-cold solvent for washing. Ensure the hot filtration apparatus is properly heated.
Colored crystals obtained Colored impurities were not fully removed.Re-dissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, boil for a few minutes, perform a hot filtration, and recrystallize.[2][13]

References

  • 1.
  • Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Recrystallization of Benzoic Acid. Chemistry LibreTexts. [Link]
  • Recrystalliz
  • Purification of carboxylic acids by complexation with selective solvents.
  • Recrystallization. University of California, Los Angeles. [Link]
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Preparation method of phenylacetic acid.
  • Phenylacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [Link]
  • Solvent design for crystallization of carboxylic acids.
  • Recrystallization and hot filtr
  • Recrystallization. University of Massachusetts Lowell. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Lab Report Recrystalliz
  • Single-solvent recrystallis
  • Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
  • Recrystalliz
  • Purification by Recrystalliz
  • Recrystallization of Impure Benzoic Acid.
  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 4-Benzyloxyphenylacetic Acid via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxyphenylacetic acid is a valuable intermediate in pharmaceutical synthesis, notably as an effective inflammation inhibitor.[1] Its purity is paramount for downstream applications, necessitating a robust and reproducible purification methodology. This document provides a comprehensive guide to the purification of this compound from a crude reaction mixture using normal-phase column chromatography. We delve into the fundamental principles governing the separation, offer a detailed, step-by-step protocol from preliminary Thin-Layer Chromatography (TLC) analysis to final product isolation, and include a troubleshooting guide for common issues. This application note is designed for researchers, chemists, and drug development professionals seeking to achieve high-purity this compound.

Introduction and Separation Principles

This compound (MW: 242.27 g/mol , MP: 119-123 °C) is a moderately polar molecule characterized by a hydrophilic carboxylic acid moiety and a more lipophilic benzyl ether group.[2] This amphiphilic nature is the cornerstone of its chromatographic separation. The objective is to exploit the differential partitioning of the target compound and its impurities between a polar stationary phase and a non-polar mobile phase.

1.1. The Stationary Phase: Silica Gel

For this application, we utilize silica gel (SiO₂), a highly polar stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and capable of forming strong hydrogen bonds with polar functional groups on the analyte.

1.2. The Analyte: this compound

The key to successfully purifying this compound is controlling the ionization state of its carboxylic acid group (pKa ≈ 4.44).[2]

  • Deprotonated (Anionic) Form: If the mobile phase is neutral or basic, the carboxylic acid will deprotonate to its carboxylate form (-COO⁻). This highly polar anion will bind very strongly, almost irreversibly, to the polar silica gel, leading to significant peak tailing and poor recovery.

  • Protonated (Neutral) Form: By acidifying the mobile phase, we suppress this ionization, keeping the carboxylic acid group in its neutral, protonated form (-COOH).[3][4] This less polar form interacts moderately with the silica gel, allowing it to travel down the column and be separated effectively from other impurities.

1.3. The Mobile Phase (Eluent)

The mobile phase is a low-polarity solvent system whose composition is fine-tuned to achieve optimal separation. It typically consists of a non-polar solvent (e.g., Hexane or Dichloromethane) and a slightly more polar solvent (e.g., Ethyl Acetate). A small amount of acid (e.g., Acetic Acid or Formic Acid) is incorporated to ensure the analyte remains in its protonated state, leading to sharper peaks and better resolution.[5]

The separation mechanism is based on competitive interaction. The mobile phase flows past the stationary phase, and analytes partition between the two.

  • Non-polar impurities have little affinity for the polar silica gel and will be carried quickly down the column by the non-polar mobile phase, eluting first.

  • Moderately polar compounds , like the target this compound, will interact with the silica gel, retarding their movement. They will elute after the non-polar impurities.

  • Highly polar impurities will bind very strongly to the silica gel and will either elute very slowly or remain at the top of the column.

Preliminary Analysis via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that mimics the separation process of column chromatography on a micro-scale.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35, which generally translates to good separation on a column.[7]

TLC Experimental Protocol
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1% solution.

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate. Ensure the spot is small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the baseline where the sample was spotted.[6] Cover the chamber to ensure the atmosphere is saturated with solvent vapors.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm), as the aromatic rings in the compound will absorb UV light.[8] Circle the visible spots.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value.[6]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of polar to non-polar solvent in the mobile phase until the desired Rf value for the product is achieved. Adding more polar solvent (e.g., Ethyl Acetate) increases the Rf; adding more non-polar solvent (e.g., Hexane) decreases it.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Dissolve Crude Sample C Spot Sample on TLC Plate A->C B Prepare Mobile Phase D Develop Plate in Chamber B->D C->D E Dry Plate & Visualize (UV) D->E F Calculate Rf Value E->F G Optimize Mobile Phase F->G G->B Adjust Ratio Column_Workflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation A Prepare Silica Slurry B Pack Column A->B D Load Sample onto Column B->D C Prepare Sample (Dry Load) C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G G->F Continue Collection H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

Sources

Application Note: Optimized Protocols for the Esterification of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the esterification of 4-benzyloxyphenylacetic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the compound's sensitivity to certain reaction conditions, this document outlines two robust methodologies: the classic Fischer-Speier esterification for simple alkyl esters and the mild, highly efficient Steglich esterification for more complex or sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, data analysis, and troubleshooting, ensuring reliable and reproducible results.

Introduction

This compound is a valuable building block in organic synthesis. Its derivatives, particularly esters, are precursors to a range of biologically active molecules. The benzyl protecting group on the phenol allows for selective reactions at the carboxylic acid moiety. However, this group can be susceptible to cleavage under harsh acidic or reductive conditions, necessitating carefully chosen esterification methods.

The formation of an ester bond is a fundamental transformation in organic chemistry.[1] The choice of method is dictated by the substrate's stability, the alcohol's steric hindrance, and the desired scale of the reaction. This note provides authoritative guidance on selecting and executing the appropriate protocol for this compound.

Section 1: Foundational Principles of Esterification

Esterification is fundamentally the condensation reaction between a carboxylic acid and an alcohol.[2] The two primary approaches discussed herein differ significantly in their mechanism and applicability.

Method A: Fischer-Speier Esterification

This classic method involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is an equilibrium-driven process, and its success hinges on shifting the equilibrium toward the product side.[4][5] This is usually achieved by using an excess of the alcohol (if it is inexpensive and volatile) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[4]

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[4] Subsequent proton transfer and elimination of a water molecule yield the ester.[5][7]

Method B: Steglich Esterification (DCC/DMAP Coupling)

For substrates that are sensitive to strong acids and high temperatures, or for reactions involving sterically hindered alcohols, the Steglich esterification is a superior alternative.[8][9][10] This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[10][11]

The reaction proceeds under mild, neutral conditions, typically at room temperature.[10] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium salt.[9][12] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester.[8][13] This pathway effectively avoids a competing side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[9][10] The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[11]

Section 2: Protocol 1 - Fischer-Speier Esterification of this compound

This protocol is optimized for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol can be used in excess as the solvent.

Principle

The reaction is driven to completion by using the alcohol as the solvent, ensuring a large molar excess that shifts the reaction equilibrium towards the ester product according to Le Châtelier's principle.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material
Methanol (or Ethanol)Anhydrous, ≥99.8%Fisher ScientificReagent and solvent
Sulfuric Acid (H₂SO₄), concentratedACS Reagent, 95-98%VWRCatalyst, handle with extreme care
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. BakerFor neutralization
Ethyl AcetateACS GradeEMD MilliporeExtraction solvent
Brine (Saturated NaCl solution)ACS Grade-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 41.3 mmol).

  • Solvent and Catalyst Addition: Add 100 mL of anhydrous methanol (or ethanol). Begin stirring to dissolve the acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise. Causality: The acid catalyzes the reaction; adding it slowly prevents excessive heat generation.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[2] Continue refluxing for 4-6 hours. Causality: Heating increases the reaction rate and helps achieve equilibrium faster.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Cooling and Concentration: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess alcohol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Repeat the wash. Self-Validation: Check the aqueous layer with pH paper to ensure it is neutral or basic (pH ≥ 7).

  • Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.[14] Causality: The brine wash helps to break up emulsions and remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified if necessary. For methyl 4-(benzyloxyphenyl)acetate, a pale yellow oil or low-melting solid is expected.

Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Acid in Alcohol B Add H₂SO₄ (Catalyst) A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D Periodically E Cool & Concentrate D->E Upon Completion F Dissolve in EtOAc E->F G Wash with NaHCO₃ (Neutralize) F->G H Wash with Brine G->H I Dry (MgSO₄) & Filter H->I J Concentrate I->J K Final Product: Ester J->K

Caption: Workflow for Fischer-Speier Esterification.

Section 3: Protocol 2 - Steglich Esterification of this compound

This protocol is ideal for coupling with more valuable, sensitive, or sterically hindered alcohols where using a large excess is not feasible.

Principle

This method utilizes a chemical activating agent (DCC) to form a highly reactive intermediate, which is then intercepted by a nucleophilic catalyst (DMAP) to facilitate ester formation under mild, room-temperature conditions.[13]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material
Alcohol (R-OH)AnhydrousAcros OrganicsNucleophile (1.2 equivalents)
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI AmericaToxic and potent allergen. Handle with extreme care in a fume hood.[15][16]
4-Dimethylaminopyridine (DMAP)≥99%Alfa AesarHighly Toxic. Handle with care.[17] Catalyst (0.1 equivalents)
Dichloromethane (DCM)Anhydrous, ≥99.8%HoneywellAnhydrous reaction solvent
1M Hydrochloric Acid (HCl)ACS Grade-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory Grade-Drying agent
Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).[8]

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents (target concentration of 0.1-0.2 M). Stir the mixture until a homogeneous solution is formed.

  • Cooling: Cool the flask to 0°C using an ice-water bath. Causality: Cooling helps to control the initial exothermic reaction and minimizes potential side reactions.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 5-10 minutes.[8] A white precipitate (DCU) should begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting acid by TLC.

  • Filtration: Upon completion, cool the mixture back to 0°C for 30 minutes to maximize the precipitation of the DCU byproduct.[8] Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the white DCU solid. Wash the filter cake with a small amount of cold DCM.[8]

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Reaction Mechanism Diagram

Steglich_Mechanism RCOOH R-COOH (this compound) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + DCC DCC DCC DCU DCU (Byproduct) DMAP DMAP (cat.) ROH R'-OH (Alcohol) AP N-Acylpyridinium Salt ('Active Ester') OAI->AP + DMAP Ester R-COOR' (Product) AP->Ester + R'-OH AP->DCU - DMAP

Caption: Catalytic cycle of the Steglich Esterification.

Section 4: Data Analysis & Characterization

Proper characterization is crucial for validating the successful synthesis of the target ester.

Expected Spectroscopic Data
  • FT-IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.[18][19] A strong C-O stretch will also appear around 1150-1250 cm⁻¹.[19]

  • ¹H NMR Spectroscopy:

    • The acidic proton of the carboxylic acid (a broad singlet, often >10 ppm) will disappear.

    • New signals corresponding to the alcohol moiety will appear. For example, in the methyl ester, a sharp singlet around 3.7 ppm is expected for the -OCH₃ group.[18]

    • The methylene protons (-CH₂-) adjacent to the carbonyl typically appear around 3.6 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the ester will appear around 170-175 ppm. New signals for the alcohol's carbons will also be present.

Comparative Summary of Methods
ParameterFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Conditions Acidic (H₂SO₄), Reflux (High Temp)[2]Neutral, Room Temperature[10]
Advantages Inexpensive reagents, simple setup, ideal for large scale.[5]Mild conditions, high yields, broad substrate scope, good for sensitive molecules.[11][13]
Disadvantages Not suitable for acid-sensitive substrates, requires high temp.Expensive reagents, DCC is toxic/allergen, DCU removal can be tedious.[20]
Typical Yields 60-80% (equilibrium dependent)>80%, often nearly quantitative.[11][21]
Best For Simple, robust alcohols (e.g., MeOH, EtOH)Complex, valuable, or sterically hindered alcohols.[9][22]

Section 5: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; wet reagents/solvents; catalyst degradation.Fischer: Ensure reflux time is adequate; use anhydrous alcohol. Steglich: Use anhydrous solvents; ensure DCC and DMAP are of high quality.
Reaction Stalls (TLC) Fischer: Equilibrium reached. Steglich: Impure reagents; side reactions.Fischer: Remove water using a Dean-Stark trap or add molecular sieves. Steglich: Use fresh, high-purity DCC and DMAP.
Difficult Purification Steglich: Incomplete removal of DCU byproduct.Cool the reaction mixture thoroughly before filtration. A second filtration may be necessary. Wash the crude product thoroughly during workup.
Debenzylation Observed Harsh acidic conditions (prolonged reflux in Fischer method).Reduce reaction time or temperature. Consider switching to the milder Steglich protocol.

Section 6: Safety and Handling

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid slowly to other solutions to dissipate heat.

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is toxic, corrosive, and a potent skin sensitizer that can cause severe allergic reactions upon contact.[15][16][23][24][25] Handle exclusively in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[16] In case of skin contact, wash immediately and thoroughly with soap and water.[15]

  • 4-Dimethylaminopyridine (DMAP): Highly toxic and readily absorbed through the skin.[17] Handle with extreme caution, using appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Ensure appropriate waste disposal streams are used for all chemical waste.

Conclusion

The esterification of this compound can be accomplished efficiently using either the Fischer-Speier or Steglich method. The choice of protocol should be guided by the nature of the alcohol substrate, the scale of the reaction, and the presence of other sensitive functional groups. For simple, large-scale syntheses, the Fischer esterification offers a cost-effective solution. For more delicate or complex molecules, the Steglich esterification provides a mild and high-yielding alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize the desired ester derivatives for their drug development and research applications.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Grokipedia.
  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Chemistry LibreTexts. (2023, January 22).
  • Organic Chemistry Portal.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Clark, J. (2023).
  • Wikipedia.
  • Google Patents. US4304925A - Process for purifying esters.
  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term. [Link]
  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]
  • Science Ready.
  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]
  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
  • HSCprep. (2025, March 4).
  • Chemistry LibreTexts. (2023, January 22).
  • Carl ROTH. Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. [Link]
  • Procter, L. V., & Taylor, J. E. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Reaction Chemistry & Engineering, 6(8), 1373-1380. [Link]
  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]
  • Scribd.
  • Pearson+.
  • Journal of Chemical and Pharmaceutical Research.
  • OperaChem. (2024, January 5).
  • Organic Chemistry Portal.
  • NIST WebBook. Phenylacetic acid, 4-benzyloxyphenyl ester. [Link]
  • Al-Masoudi, W. A. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. International Journal of Advanced Research, 5(10), 915-923. [Link]
  • PubChem - NIH. Benzeneacetic acid, 4-ethoxy-. [Link]
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
  • Organic Chemistry Portal.
  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. DE3362168D1 - Synthesis of phenylacetic acid esters.
  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
  • Chemistry LibreTexts. (2022, September 24). 21.

Sources

Application Notes & Protocols: Mastering Amide Coupling Reactions with 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug discovery and medicinal chemistry, the amide bond is a ubiquitous and indispensable functional group.[1][2] Found in approximately 25% of all commercial pharmaceuticals and a staggering two-thirds of drug candidates, its stability, structural role in peptides, and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold.[1][3] The synthesis of amides, most commonly through the condensation of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in the pharmaceutical industry.[2][4][5]

This guide focuses on a particularly relevant substrate: 4-Benzyloxyphenylacetic acid. This molecule serves as a valuable building block, incorporating both a protected phenol and a reactive carboxylic acid, making it a key intermediate in the synthesis of various biologically active compounds.[6] However, the direct reaction between a carboxylic acid and an amine is kinetically slow and thermodynamically challenging.[7][8] The primary obstacle is an unproductive acid-base reaction that forms a stable ammonium carboxylate salt, preventing the nucleophilic amine from attacking the electrophilic carboxyl carbon.[7] Furthermore, the hydroxyl group of the carboxylic acid is an exceptionally poor leaving group.

To overcome these hurdles, the carboxylic acid must be "activated." This is achieved using a coupling reagent, which converts the hydroxyl into a highly reactive intermediate, primed for efficient reaction with the amine. This document provides a detailed exploration of the mechanisms, protocols, and field-proven strategies for successfully performing amide coupling reactions using this compound.

Pillar 1: The Chemistry of Activation - A Comparative Analysis

The selection of a coupling reagent is the most critical decision in planning an amide synthesis and depends on factors like substrate reactivity, steric hindrance, potential for side reactions, and cost.[8][9] The most common classes of reagents are carbodiimides and uronium/aminium salts.

The Workhorses: Carbodiimides (EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the convenient removal of their urea byproduct.[9][10] EDC is water-soluble, allowing for a simple aqueous workup to remove the resulting ethyl-dimethylaminopropyl urea.[11][12]

The mechanism involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate.[9][13] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, the O-acylisourea is unstable and can rearrange to a non-reactive N-acylurea, a common side reaction.[11] To mitigate this and suppress potential racemization of chiral centers, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[12][14] These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester, which then smoothly reacts with the amine.[9]

Mechanism of EDC/HOBt-Mediated Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (this compound) O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_acyl->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine - HOBt (regenerated) Amine R'-NH2

Caption: EDC activates the carboxylic acid to form a reactive O-acylisourea, which is converted by HOBt to a more stable active ester before coupling with the amine.

The Power Players: Uronium/Aminium Salts (HATU)

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are the reagents of choice.[9][15][16] HATU is known for its high reactivity, rapid reaction times, and low rates of racemization.[9][12]

The mechanism requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[2] The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester, which is even more reactive than the HOBt ester formed with carbodiimides.[9] This active ester is then rapidly intercepted by the amine to yield the final amide product.

Mechanism of HATU-Mediated Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (this compound) Carboxylate Carboxylate Anion Acid->Carboxylate + DIPEA - DIPEA·H+ Base DIPEA OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU Amide Amide Product OAt_Ester->Amide + Amine - HOAt Amine R'-NH2

Caption: The carboxylic acid is deprotonated by a base and then attacks HATU to form a highly reactive OAt-ester, which rapidly couples with the amine.

Data Presentation: Coupling Reagent Comparison
Reagent SystemClassRelative ReactivityKey AdvantagesCommon Side Products
EDC / HOBt CarbodiimideModerate-HighWater-soluble byproduct, cost-effective.[9][11]N-acylurea, racemization (suppressed by HOBt).[11]
DCC / HOBt CarbodiimideModerate-HighInexpensive, DCU byproduct precipitates.[5][17]DCU can be difficult to remove completely, N-acylurea.[17]
HATU / DIPEA Uronium SaltVery HighFast reactions, low racemization, effective for hindered substrates.[4][9]Costly, potential for side reaction with primary amine N-terminus if used in excess.[12]
PyBOP / DIPEA Phosphonium SaltHighGood for hindered substrates, stable reagent.[14]Phosphoramide byproducts can complicate purification.

Pillar 2: Experimental Protocols & Workflows

The following protocols provide step-by-step guidance for the amide coupling of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[9] Solvents should be anhydrous to prevent hydrolysis of activated intermediates.[14]

General Experimental Workflow

G Prep 1. Reagent Preparation Dissolve Acid & Amine in Anhydrous Solvent Activation 2. Activation Add Coupling Reagent, Additive & Base @ 0°C to RT Prep->Activation Reaction 3. Reaction & Monitoring Stir 1-18h, Monitor by TLC or LC-MS Activation->Reaction Workup 4. Aqueous Workup Quench, Dilute, Wash with Acid, Base, and Brine Reaction->Workup Purify 5. Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purify

Caption: A generalized workflow for solution-phase amide coupling reactions, from preparation to final purification.

Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)

This protocol is a robust and cost-effective starting point for most primary and secondary amines.

  • Reagent Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq., e.g., 242 mg, 1.0 mmol).

    • Add HOBt (1.2 eq., e.g., 162 mg, 1.2 mmol).

    • Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add the desired amine (1.1 eq., 1.1 mmol).

    • Add EDC·HCl (1.2 eq., e.g., 230 mg, 1.2 mmol) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with:

      • 5% aqueous HCl or 1M citric acid (to remove unreacted amine and basic byproducts).

      • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).

      • Brine (to remove residual water).[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure amide.

Protocol 2: HATU Mediated Coupling (For Challenging Substrates)

This protocol is recommended for sterically hindered amines, anilines, or when faster reaction times are desired.

  • Reagent Preparation (Pre-activation):

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq., e.g., 242 mg, 1.0 mmol).

    • Add HATU (1.1 eq., e.g., 418 mg, 1.1 mmol).

    • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

    • Add DIPEA (2.0-3.0 eq., e.g., 348-522 µL, 2.0-3.0 mmol) to the solution and stir at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.[8]

  • Coupling:

    • Add the amine (1.2 eq., 1.2 mmol) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring:

    • Monitor progress by TLC or LC-MS. These reactions are often complete within a few hours.[8]

  • Aqueous Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with:

      • 5% aqueous LiCl (this helps to remove DMF).[8] Repeat 2-3 times.

      • 5% aqueous HCl.

      • Saturated aqueous NaHCO₃.

      • Brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Pillar 3: Troubleshooting & Field-Proven Insights

Even the most routine reactions can encounter issues. Below is a guide to diagnosing and solving common problems in amide coupling.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Carboxylic Acid Activation: Coupling reagent is degraded or insufficient.[14]Use fresh, high-quality coupling reagents. For sluggish reactions, switch to a more powerful reagent like HATU.[9]
Poor Amine Nucleophilicity: The amine is electron-deficient (e.g., aniline) or sterically hindered.[15][16]Use HATU or PyBOP.[9] Consider pre-activating the acid before adding the amine.[14] Increase reaction temperature or time.
Hydrolysis of Activated Intermediate: Presence of water in solvents or reagents.[14]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC / Impure Product Formation of N-Acylurea: A common side reaction with carbodiimides (EDC, DCC).[11]Ensure an additive like HOBt is used.[11] Run the reaction at a lower temperature (start at 0 °C).[14]
Unreacted Starting Materials Increase the equivalents of the coupling reagent or the excess reagent (usually the more available/cheaper one).[17] Extend the reaction time.
Difficult Purification EDC-Urea Byproduct Removal: The urea byproduct can be water-soluble but may persist.Perform thorough aqueous washes. The acidic wash helps protonate the urea, increasing its water solubility.
DMF in Final Product: DMF is a high-boiling solvent that is difficult to remove.Use LiCl washes during workup to effectively extract DMF into the aqueous layer.[8]

Conclusion

The successful synthesis of amides from this compound is a highly achievable and critical transformation in medicinal chemistry. Success hinges on a rational approach to experimental design, beginning with the fundamental choice of coupling reagent. For straightforward couplings, the cost-effective and reliable EDC/HOBt system is an excellent choice. For more challenging substrates where speed and efficiency are paramount, the higher reactivity of HATU provides a powerful alternative. By following the detailed protocols, understanding the underlying mechanisms, and applying the troubleshooting insights provided, researchers can confidently and efficiently construct the vital amide bonds that form the backbone of countless therapeutic agents.

References

  • Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | Request PDF. ResearchGate.
  • JoVE. (2023). Video: Preparation of Amides. JoVE.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate.
  • Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • NIH. This compound - PubChem. PubChem.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Vasanthakumar, G., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Stenutz. (4-benzyloxy)phenylacetic acid. Stenutz.
  • Wang, P., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC - NIH.
  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Scribd.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate.
  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.
  • Li, P., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Benzyloxyphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields during their synthetic procedures. As a Senior Application Scientist with extensive experience in synthetic organic chemistry, I will walk you through common pitfalls and provide actionable solutions to optimize your reaction outcomes. Our approach is grounded in a deep understanding of the reaction mechanism and validated by practical, in-field experience.

Introduction to the Synthesis

The synthesis of this compound typically involves the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] In this reaction, the hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking benzyl chloride (or another suitable benzyl halide) in an SN2 reaction to form the desired ether.[1][4]

While seemingly straightforward, several factors can contribute to a lower-than-expected yield. This guide will address these issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to fix it.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction seems to have a low conversion rate, with a significant amount of unreacted 4-hydroxyphenylacetic acid remaining. What could be the cause?

A1: This is a common issue and often points to incomplete deprotonation of the phenolic hydroxyl group. The phenoxide is the active nucleophile in this SN2 reaction, and its concentration is critical for driving the reaction forward.

Potential Causes and Solutions:

  • Insufficient Base: The stoichiometry of the base is crucial. You should use at least one equivalent of a suitable base to deprotonate the phenol. However, since 4-hydroxyphenylacetic acid also has a carboxylic acid group, which is more acidic than the phenol, you will need at least two equivalents of base to deprotonate both functional groups. The carboxylate formed is a much poorer nucleophile than the phenoxide.

  • Inappropriate Base Strength: A base that is not strong enough to completely deprotonate the phenol will result in a low concentration of the phenoxide. While strong bases like sodium hydride (NaH) are effective, they can be hazardous. More commonly used and safer alternatives include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[5]

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often good choices as they can dissolve both the phenoxide salt and the benzyl halide, facilitating the SN2 reaction.[3]

Parameter Recommendation Rationale
Base Stoichiometry > 2 equivalentsTo deprotonate both the carboxylic acid and the phenolic hydroxyl group.
Base Strength pKa of conjugate acid > pKa of phenol (~10)To ensure complete deprotonation of the phenol.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)To dissolve reactants and facilitate the SN2 mechanism.

Experimental Protocol: Optimized Deprotonation

  • Dissolve 4-hydroxyphenylacetic acid in a suitable polar aprotic solvent (e.g., DMF).

  • Add at least 2.2 equivalents of a moderately strong base (e.g., anhydrous potassium carbonate).

  • Stir the mixture at room temperature for at least 1 hour to ensure complete deprotonation before adding the benzyl halide.

Q2: I am observing the formation of significant byproducts alongside my desired product. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a key contributor to low yields. In the context of this synthesis, the primary side reactions to consider are elimination reactions and reactions involving the benzyl halide.

Potential Side Reactions and Mitigation Strategies:

  • Elimination (E2) Reaction: While benzyl chloride is a primary halide and favors SN2, under strongly basic conditions and elevated temperatures, some elimination can occur, though this is less common with benzyl halides compared to other primary halides.[4]

  • Benzyl Alcohol Formation: If there is residual water in the reaction mixture, the benzyl halide can be hydrolyzed to benzyl alcohol, especially under basic conditions.

  • Dibenzyl Ether Formation: Benzyl alcohol formed in situ can be deprotonated by the base and react with another molecule of benzyl chloride to form dibenzyl ether.

To minimize these side reactions, consider the following:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are dry to prevent hydrolysis of the benzyl halide.

  • Control Reaction Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) is often sufficient to drive the reaction to completion without promoting side reactions.

  • Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise to the solution of the phenoxide can help to maintain a low concentration of the electrophile, favoring the desired reaction over side reactions.

Workflow for Minimizing Byproducts

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Outcome Start Start with Dry Glassware and Reagents Deprotonation Complete Deprotonation of 4-Hydroxyphenylacetic Acid Start->Deprotonation Slow_Addition Slow, Dropwise Addition of Benzyl Chloride Deprotonation->Slow_Addition Temp_Control Maintain Moderate Reaction Temperature (60-80 °C) Slow_Addition->Temp_Control High_Yield High Yield of this compound Temp_Control->High_Yield Byproducts Minimized Formation of: - Benzyl Alcohol - Dibenzyl Ether Temp_Control->Byproducts

Caption: Workflow to minimize byproduct formation.

Q3: My product appears to be impure after workup, and I'm losing a significant amount during purification. What are the best practices for isolation and purification?

A3: Proper workup and purification are critical for obtaining a high yield of pure product. Losses during these final steps can be substantial if not performed carefully.

Workup and Purification Strategy:

  • Quenching the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the unreacted phenoxide and the carboxylate group of the product, making it soluble in an organic solvent.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Perform multiple extractions with smaller volumes of solvent to maximize recovery.[6]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield the pure this compound.[6]

Logical Flow of Purification

G Reaction_Mixture Crude Reaction Mixture Acidification Acidify to pH 2-3 Reaction_Mixture->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from appropriate solvent Concentration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Step-by-step purification workflow.

Summary of Key Recommendations

Issue Potential Cause Recommended Solution
Low Conversion Incomplete deprotonation of the phenol.Use >2 equivalents of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent.
Byproduct Formation Presence of water; high reaction temperature.Use anhydrous conditions and maintain a moderate reaction temperature (60-80 °C).
Product Loss During Purification Improper workup or recrystallization technique.Follow a systematic extraction and washing procedure; choose an appropriate recrystallization solvent.

By carefully considering these factors and implementing the recommended solutions, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Wikipedia. (2023, October 29). Williamson ether synthesis.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, August 15). 15.3: The Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis.
  • Google Patents. (1983, October 25). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

Sources

Technical Support Center: Synthesis of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-benzyloxyphenylacetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate in their work. As a key building block in the development of various pharmaceutical agents, a robust and high-yielding synthesis is critical.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the causal understanding needed to diagnose issues, optimize your reaction conditions, and prevent common side reactions.

Core Synthesis Overview: The Williamson Ether Synthesis

The most prevalent and reliable method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-hydroxyphenylacetic acid with a benzyl halide (typically benzyl chloride or bromide) under basic conditions. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.[1][2][3]

While straightforward in principle, the presence of two acidic protons (phenolic and carboxylic) and the ambident nature of the phenoxide nucleophile can lead to several side reactions that may complicate the synthesis and reduce yields.

Diagram 1: Primary Synthetic Pathway

Synthesis reagents 4-Hydroxyphenylacetic Acid + Benzyl Chloride base Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF) reagents->base Deprotonation & SN2 Reaction product This compound base->product

Caption: Williamson ether synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted 4-hydroxyphenylacetic acid. What went wrong?

Answer: This is a common issue often traced back to incomplete deprotonation or suboptimal reaction conditions.

  • Probable Cause 1: Inadequate Base. 4-Hydroxyphenylacetic acid has two acidic protons: the carboxylic acid (pKa ~4.5) and the phenol (pKa ~10). You must use at least two equivalents of a sufficiently strong base to deprotonate both sites, forming the dianion. The phenoxide is the required nucleophile for the SN2 reaction. Using only one equivalent of base will preferentially deprotonate the more acidic carboxylic acid, leaving the phenol protonated and non-nucleophilic.

  • Solution 1: Stoichiometry and Base Selection.

    • Ensure you are using a minimum of 2.0 equivalents of base relative to your starting acid. It is often beneficial to use a slight excess (e.g., 2.2 equivalents).

    • Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[4] Potassium carbonate (K₂CO₃) is a weaker but often suitable base, particularly when reaction times are extended or temperatures are elevated.[3][5]

  • Probable Cause 2: Incorrect Solvent Choice. The SN2 reaction is highly dependent on the solvent.

  • Solution 2: Utilize Polar Aprotic Solvents. Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetone are ideal. They effectively solvate the cation (Na⁺, K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[5] Using protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.

  • Probable Cause 3: Insufficient Temperature or Time. The reaction may be kinetically slow under your current conditions.

  • Solution 3: Optimization and Monitoring.

    • Gently heating the reaction (e.g., 50-80 °C) can significantly increase the rate.[6]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of 4-hydroxyphenylacetic acid is a key indicator of reaction completion.

Question 2: My NMR spectrum is complex, showing my desired product along with significant impurities. What are the likely side products?

Answer: The formation of multiple products points to competing side reactions. The two most common are C-alkylation and over-alkylation.

  • Side Reaction 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][5] This leads to isomers where the benzyl group is attached to the carbon adjacent to the hydroxyl group.

    • Mitigation Strategy: Reaction conditions strongly influence the O- vs. C-alkylation ratio. O-alkylation is typically favored under conditions of thermodynamic control (higher temperatures) and with more "free" anions (polar aprotic solvents). C-alkylation can become more prominent with less polar solvents or when ion-pairing effects are significant.[7][8]

  • Side Reaction 2: Dibenzyl Ether Formation. If any hydroxide ions (from NaOH/KOH) are present and react with benzyl chloride, or if benzyl alcohol is present as an impurity, dibenzyl ether can form through a separate Williamson ether synthesis.

    • Mitigation Strategy: Use high-purity reagents. Ensure the stoichiometry is correct to avoid a large excess of base that is not neutralized by the starting acid.

  • Side Reaction 3: Friedel-Crafts Poly-alkylation. Benzyl chloride, in the presence of even trace Lewis acids, can participate in Friedel-Crafts alkylation on the electron-rich aromatic ring, leading to poly-benzylated byproducts.[9][10]

    • Mitigation Strategy: Maintain clean reaction conditions and avoid metal-containing spatulas or catalysts unless required. The inherent basicity of the Williamson reaction conditions generally suppresses Friedel-Crafts pathways.

Diagram 2: Competing Reaction Pathways

SideReactions cluster_paths Reaction with Benzyl Chloride start 4-Hydroxyphenylacetate Dianion desired O-Alkylation (Desired Product) start->desired SN2 at Oxygen (Major Pathway) undesired1 C-Alkylation (Side Product) start->undesired1 SN2 at Carbon (Minor Pathway) undesired2 Over-Alkylation (Side Product) desired->undesired2 Further C-Alkylation

Caption: O-alkylation competes with undesired C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q: Can I use benzyl bromide instead of benzyl chloride? A: Yes. Benzyl bromide is often more reactive than benzyl chloride because bromide is a better leaving group. This can lead to shorter reaction times or allow for lower reaction temperatures. However, benzyl bromide is typically more expensive and can be more lachrymatory.

Q: My final product is an oil and won't crystallize. How can I purify it? A: If recrystallization fails, column chromatography on silica gel is the most effective purification method.[11] A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (~0.5%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.

Q: Is it possible to perform a one-pot synthesis and subsequent reaction without isolating the this compound? A: Yes, this is often done in drug development to streamline synthesis. For example, after the Williamson ether synthesis is complete (as confirmed by TLC), the crude product in a suitable solvent can be directly used in a subsequent esterification or amidation reaction. This requires careful planning of solvent compatibility and ensuring that any excess base from the first step is neutralized.

Q: What are the critical safety precautions for this reaction? A: Benzyl chloride is a lachrymator (causes tearing) and a potent alkylating agent; it should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Strong bases like NaOH and KOH are corrosive.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions and scale.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq).

    • Add a suitable polar aprotic solvent, such as DMF (approx. 5-10 mL per gram of starting material).

    • Stir the mixture to dissolve or suspend the acid.

    • Add sodium hydroxide (2.2 eq) portion-wise. The mixture may warm up. Stir until a clear solution or a uniform suspension is formed.

  • Alkylation:

    • Slowly add benzyl chloride (1.1 eq) to the reaction mixture via syringe.

    • Heat the reaction to 60-70 °C.

    • Monitor the reaction progress by TLC until the starting 4-hydroxyphenylacetic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing water (approx. 10x the volume of DMF used).

    • Acidify the aqueous mixture to a pH of ~2 using concentrated HCl.[11] The product should precipitate as a solid. If it oils out, proceed to extraction.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as toluene/hexanes or hot water, to yield pure this compound as a white solid.[11] The melting point should be in the range of 119-123 °C.[12]

Workflow Diagram

Diagram 3: General Experimental Workflow

Workflow A 1. Reagent Addition (4-HPAA, Base, Solvent) B 2. Alkylation (Add Benzyl Chloride, Heat) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B Incomplete? D 4. Quench & Acidify (Water, HCl) C->D Complete E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration (Na2SO4, Rotovap) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MP, etc.) G->H

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Benzyloxyphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Benzyloxyphenylacetic acid. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent selection for reactions involving this versatile reagent. As Senior Application Scientists, we aim to blend rigorous chemical principles with practical, field-tested experience to ensure your experiments are both successful and reproducible.

Part 1: General Solvent Selection & Foundational Principles

This section addresses the fundamental questions of solvent choice. The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction rates, influence equilibrium positions, and even alter product distributions.[1][2]

Q1: What are the critical first-pass considerations when selecting a solvent for a reaction with this compound?

A1: Your initial solvent selection should be guided by three primary factors:

  • Solubility of Reactants: Both this compound and your other starting materials must be sufficiently soluble at the intended reaction temperature. Poor solubility is a common cause of slow or incomplete reactions. While heating can increase solubility, it's crucial to ensure your reactants are stable at those temperatures.[3]

  • Reaction Temperature: The solvent's boiling point must be high enough to accommodate the desired reaction temperature. For reactions requiring elevated temperatures, high-boiling point solvents like DMF, DMSO, or toluene are often considered.[2]

  • Inertness and Reactivity: The solvent should not react with your starting materials, reagents, or products. For instance, using a nucleophilic solvent like an alcohol in a reaction intended to form an acid chloride would be inappropriate, as it would lead to ester formation.

A logical workflow for initial solvent screening is essential for efficient optimization.

cluster_screening Solvent Selection Workflow Start Define Reaction Type & Temperature Solubility Are all reactants soluble? Start->Solubility BoilingPoint Is Boiling Point > Reaction Temp? Solubility->BoilingPoint Yes ReEvaluate Select Alternative Solvent Solubility->ReEvaluate No Inertness Is solvent inert to all reagents? BoilingPoint->Inertness Yes BoilingPoint->ReEvaluate No Proceed Proceed with Small-Scale Test Reaction Inertness->Proceed Yes Inertness->ReEvaluate No ReEvaluate->Solubility

Caption: Initial solvent selection decision workflow.

Q2: My reaction is proceeding much slower than expected. How can solvent polarity and protic/aprotic nature be tuned to increase the rate?

A2: Solvent choice has a profound impact on reaction kinetics by stabilizing or destabilizing reactants relative to the transition state.[1]

  • Polarity: The effect of polarity depends on the mechanism. If the transition state is more polar than the reactants (e.g., formation of charged intermediates), a more polar solvent will stabilize the transition state and accelerate the reaction.[4] Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent may slow the reaction down.[4]

  • Protic vs. Aprotic Solvents: This is particularly critical in reactions involving nucleophiles.

    • Protic solvents (e.g., water, ethanol, methanol) have acidic protons and can form hydrogen bonds. They can solvate and stabilize both cations and anions. However, they can significantly hinder anionic nucleophiles (like carboxylates or alkoxides) by creating a solvent shell, reducing their reactivity.[1][3]

    • Aprotic solvents (e.g., DMF, DMSO, THF, Acetone) lack acidic protons. Polar aprotic solvents are excellent at solvating cations but are less effective at solvating anions. This leaves the "naked" anion highly reactive, dramatically increasing the rates of many reactions, such as Sₙ2 substitutions.[1]

The table below summarizes these effects for common reaction types.

Reaction TypeTransition State PolarityOptimal Solvent TypeRationale
Sₙ2 (e.g., O-alkylation) Charge is dispersedPolar Aprotic (DMF, DMSO)Stabilizes the cation but leaves the anionic nucleophile "naked" and highly reactive.[1]
Fischer Esterification Cationic intermediatePolar Protic (Alcohol reactant)The alcohol serves as both reactant and solvent, and the protic nature helps stabilize intermediates.
Amide Coupling (with agent) Varies with coupling agentPolar Aprotic (DMF, DCM)Provides good solubility and avoids interference with the coupling mechanism.
Debenzylation (H₂/Pd-C) Neutral radical intermediatesPolar Protic (Ethanol, Methanol)Excellent solubility for the substrate and catalyst, and facilitates hydrogen transfer.[5]
Q3: I'm having trouble dissolving this compound. What are some recommended solvents?

A3: this compound is a solid with a melting point of 119-123 °C.[6] While comprehensive public data is limited, its solubility can be inferred from its structure and data on related compounds like phenylacetic acid.[7][8] It exhibits good solubility in polar organic solvents and limited solubility in non-polar solvents and water at room temperature.

SolventTypeExpected SolubilityNotes
Dichloromethane (DCM)Polar AproticModerate to GoodUseful for reactions at or near room temperature.
Tetrahydrofuran (THF)Polar AproticGoodA versatile solvent for a range of temperatures.
Ethyl Acetate (EtOAc)Polar AproticModerateGood for extractions and chromatography; moderate for reactions.
AcetonePolar AproticGoodHigh solubility but low boiling point limits its use.
Dimethylformamide (DMF)Polar AproticVery GoodHigh boiling point, excellent solvating power, but can be difficult to remove.[9]
Dimethyl sulfoxide (DMSO)Polar AproticVery GoodVery high boiling point and excellent solvating power.[10]
Ethanol / MethanolPolar ProticGood (especially when heated)Often used for reactions where the alcohol is a reactant or for hydrogenolysis.[5]
TolueneNon-polarPoor at RT, Moderate when hotUseful for reactions requiring high temperatures and a non-polar environment.[11]
WaterPolar ProticPoor (as acid), Good (as salt)Soluble as its carboxylate salt (e.g., with NaOH).

Part 2: Reaction-Specific Solvent Optimization

This section provides targeted advice for common transformations of this compound.

Esterification Reactions
Q4: I am performing a Fischer esterification of this compound with ethanol. Is it necessary to use an additional solvent?

A4: No, it is generally not necessary and often advantageous to use the alcohol reactant (in this case, ethanol) as the solvent.[12] Using a large excess of the alcohol pushes the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle. This approach simplifies the reaction setup and workup. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[13]

Q5: My esterification with a complex, solid alcohol is very slow in toluene. What alternative solvent could improve the reaction rate?

A5: When using a valuable or solid alcohol where it cannot be the solvent, your choice of co-solvent is critical. While non-polar solvents like toluene can work, they may not be optimal.[11]

Consider switching to a polar aprotic solvent like DMSO . For base-catalyzed esterifications, DMSO has been shown to provide nearly quantitative yields in half the time compared to other dipolar aprotic solvents.[10] This is because it effectively solvates the cation of the base while leaving the carboxylate nucleophile highly reactive.

Protocol: Fischer Esterification of this compound

This protocol provides a general methodology for the synthesis of ethyl 4-benzyloxyphenylacetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (can be used as the solvent, ~5-10 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.[14]

Amide Bond Formation
Q6: I tried reacting this compound directly with an amine in THF and only recovered starting materials. Why did this fail?

A6: This is a classic acid-base problem. Carboxylic acids are acidic, and amines are basic. When mixed, they undergo a rapid acid-base reaction to form an ammonium carboxylate salt.[12] This salt is generally unreactive towards amide formation under standard conditions because the carboxylate is a poor electrophile and the ammonium ion is not nucleophilic. To form an amide, the carboxylic acid must be "activated."

cluster_amide Amide Formation Pathways Acid This compound (R-COOH) Salt Ammonium Carboxylate Salt (R-COO- +R'-NH3+) Acid->Salt ActivatedEster Activated Intermediate Acid->ActivatedEster + Coupling Agent Amine Amine (R'-NH2) Amine->Salt Amide Amide Product (R-CONHR') Failure No Reaction (at low temp) Salt->Failure CouplingAgent Coupling Agent (e.g., HATU, DCC) ActivatedEster->Amide + Amine

Caption: Acid-base vs. coupling agent pathways.

Q7: What are the best solvents for amide coupling reactions using reagents like HATU or EDC? Are there greener alternatives to DMF?

A7: The most common solvents for amide coupling are DMF and DCM .[9] They are favored for their excellent ability to dissolve a wide range of substrates and coupling reagents.

However, due to their toxicity and environmental impact, significant research has focused on finding greener alternatives.[9][15]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent substitute for THF and DCM in many coupling reactions.[9]

  • Ethyl Acetate (EtOAc) & Dimethyl Carbonate (DMC): These are also considered more sustainable options.[15]

  • Water: Remarkably, recent advancements have shown that some amide bond formations can be performed efficiently in water using specific surfactants or micellar catalysis, representing a significant step forward in green chemistry.[15]

When switching from a standard solvent like DMF, you may need to re-optimize reaction times and temperatures, as kinetics can be affected.[2]

Debenzylation Reactions
Q8: I need to remove the benzyl ether protecting group. What is the standard solvent for catalytic hydrogenolysis with H₂/Pd-C?

A8: The most common and effective solvents for catalytic hydrogenolysis are lower alcohols like ethanol (EtOH) and methanol (MeOH) .[5][16] They possess several advantages:

  • They readily dissolve many organic substrates.

  • They are polar enough to suspend the palladium-on-carbon catalyst effectively.

  • They are inert to the reaction conditions.

Ethyl acetate (EtOAc) and THF are also frequently used and can be good alternatives if your substrate has poor solubility in alcohols.[16]

Protocol: Debenzylation via Catalytic Hydrogenolysis

This protocol outlines the removal of the benzyl group to yield 4-Hydroxyphenylacetic acid.

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on Carbon (10% Pd/C) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Purge the flask by evacuating and refilling with H₂ two to three times.

  • Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 16 hours.[5]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the filter cake with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-Hydroxyphenylacetic acid.

Part 3: Troubleshooting Purification

Q9: After my reaction, the crude product is a dark, oily residue. How can I effectively purify it, and what role does the solvent play?

A9: Dark colors often indicate the presence of high-molecular-weight byproducts or polymeric tars.[17] Recrystallization is the most powerful technique for purifying solid products like this compound and its derivatives.

The key is selecting the right recrystallization solvent system:

  • Ideal Properties: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[18]

  • Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to find a suitable candidate.

  • Mixed-Solvent System: If no single solvent is ideal, use a mixed-solvent system. A common and effective pair for benzoic acids is ethanol/water .[18] Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent), and then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to clarify and then allow it to cool slowly.

Q10: I'm still seeing colored impurities after recrystallization. What is the next step?

A10: If colored impurities persist, you can perform a decolorization step during recrystallization using activated charcoal .[17]

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to induce crystallization.

This technique is highly effective at removing the non-polar, colored substances that often plague organic reactions.[18]

References
  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]
  • Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents.Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
  • Solvent effects.Wikipedia. [Link]
  • Kinetic Solvent Effects in Organic Reactions.ChemRxiv. [Link]
  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters.RJPN. [Link]
  • phenylacetic acid.Organic Syntheses Procedure. [Link]
  • Carboxylic Acids and Their Derivatives Practice Problems.Chemistry Steps. [Link]
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.qualitas1998.net. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.Green Chemistry (RSC Publishing). [Link]
  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.ThaiScience. [Link]
  • Carboxylic acid reactions overview.Khan Academy. [Link]
  • Reactions of Carboxylic Acids.Chemistry LibreTexts. [Link]
  • Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • [4-(Benzyloxy)phenyl]acetic acid.Amerigo Scientific. [Link]
  • Esterification Compar
  • This compound.PubChem - NIH. [Link]
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
  • Green Solvents for the Formation of Amide Linkage.
  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.University of Limerick. [Link]
  • Amide Synthesis.Fisher Scientific. [Link]
  • An efficient method for the N-debenzylation of aromatic heterocycles.
  • Practice Problems: Carboxylic Acids and Their Deriv
  • Master Reactions of Carboxylic Acids for your Science (Chemistry) Paper 2 – 2025 GCE Exam!YouTube. [Link]
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.PMC - NIH. [Link]
  • (4-benzyloxy)phenylacetic acid.Stenutz. [Link]
  • 4-Benzyloxyphenyl acetic acid.the NIST WebBook. [Link]
  • Mechanically induced solvent-free esterification method at room temper
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Can reaction solvent choice impact synthesis results?Biotage. [Link]
  • Esterification at different benzoic acid (BA) concentrations using...
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Method for recovering and purifying phenylacetic acid.
  • Reagents & Solvents: Solvents and Polarity.University of Rochester. [Link]
  • Bio-Based Solvents for Organic Synthesis.CORE. [Link]

Sources

Technical Support Center: 4-Benzyloxyphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Benzyloxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of temperature control. Here, we provide field-proven insights, detailed protocols, and data-driven troubleshooting advice to help you achieve optimal yields and purity.

Overview: The Criticality of Thermal Management

The synthesis of this compound, a valuable intermediate in pharmaceuticals, is most commonly achieved via the Williamson ether synthesis. This pathway involves the O-alkylation of a p-hydroxyphenylacetate precursor with a benzyl halide. While conceptually straightforward, this S_N2 reaction is highly sensitive to thermal conditions. Improper temperature control is a primary driver of low yields, incomplete reactions, and the formation of difficult-to-remove impurities.

This guide will deconstruct the synthesis into its key stages, providing a framework for identifying and resolving temperature-related issues.

Core Synthetic Pathway & Thermal Control Points

The primary route discussed involves the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base. The following diagram illustrates the workflow and highlights the steps where precise temperature management is essential for success.

SynthesisWorkflow cluster_0 Synthesis of this compound A Start: 4-Hydroxyphenylacetic Acid + Base (e.g., KOH, K2CO3) B Step 1: Deprotonation Formation of Phenoxide A->B Exothermic: Maintain 0-25°C C Step 2: Benzylation (Williamson Ether Synthesis) B->C Add Benzyl Halide Critical Temp: 50-100°C D Step 3: Reaction Quench & Acidification C->D Monitor to completion (e.g., by TLC) E Final Product: This compound D->E Precipitation & Purification

Caption: Workflow for this compound synthesis highlighting critical temperature control stages.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows a large amount of unreacted 4-hydroxyphenylacetic acid. What went wrong?

A: This is a classic symptom of insufficient activation energy or reagent issues. Let's break down the potential causes:

  • Cause 1: Reaction Temperature is Too Low. The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[1] While room temperature reactions are possible with highly reactive electrophiles or specific catalytic systems, the benzylation of a phenoxide generally needs thermal input.

    • Solution: Ensure your reaction mixture is heated to an appropriate temperature, typically in the range of 50-100 °C.[1] The exact temperature depends on your solvent and reagents. Start at the lower end (e.g., 60 °C) and monitor the reaction's progress. If it remains sluggish after an hour, you can incrementally increase the temperature.

  • Cause 2: Incomplete Deprotonation. The reaction requires the formation of the phenoxide ion, which is the active nucleophile. If the base is too weak, insufficient, or has degraded, the starting material will not be activated.

    • Solution: Use a sufficiently strong base (e.g., KOH, K2CO3) in at least stoichiometric amounts (2 equivalents are often used to deprotonate both the phenol and the carboxylic acid). Ensure the base is fresh and has been stored correctly.

  • Cause 3: Inappropriate Solvent. Protic solvents (like ethanol or water, unless used in a phase-transfer system) can solvate the nucleophile, reducing its reactivity and slowing the S_N2 reaction.

    • Solution: Aprotic polar solvents like DMF or acetonitrile are highly recommended as they effectively dissolve the reagents without hindering the nucleophile.[1]

Issue 2: Complex Mixture of Products and Impurities

Q: My starting material is consumed, but my TLC plate shows multiple new spots, and the desired product is difficult to isolate. What are these side products?

A: The formation of multiple products points directly to side reactions, which are often exacerbated by excessive temperatures.

  • Cause 1: C-Alkylation vs. O-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]

    • Scientific Rationale: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for the less favorable, but possible, C-alkylation pathway, leading to benzyl groups being attached to the carbon atoms of the phenyl ring.

    • Solution: Reduce the reaction temperature. Operate within the lower end of the effective range (e.g., 50-70 °C). While this may extend the reaction time, it significantly improves selectivity for the desired O-alkylated product.

  • Cause 2: Elimination of Benzyl Halide. While less common with primary halides like benzyl chloride, base-catalyzed elimination can compete with substitution, especially at higher temperatures.[1]

    • Solution: Again, maintaining a moderate reaction temperature is key. Using a non-nucleophilic base like potassium carbonate instead of potassium hydroxide can also mitigate this, although it may require slightly longer reaction times.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for the benzylation of 4-hydroxyphenylacetic acid?

A: The optimal temperature is a balance between reaction rate and selectivity. Based on established procedures for Williamson ether synthesis, a range of 50 °C to 100 °C is typical.[1] For this specific substrate, starting at 60-80 °C is a robust recommendation. Always monitor the reaction by TLC or LC-MS to determine the ideal endpoint and avoid prolonged heating that could lead to degradation.

Q: I've seen procedures using a phase transfer catalyst (PTC). How does this affect the required temperature?

A: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to transport the water-soluble phenoxide ion into the organic phase where the benzyl halide resides.[2][3] This dramatically increases the reaction rate by bringing the reactants together.

  • Impact on Temperature: By facilitating the reaction, a PTC often allows you to run the synthesis at a lower temperature (e.g., 50-65 °C) or for a shorter duration, which can further suppress side reactions and improve the overall purity of the crude product.[3]

Q: How should I control the initial exotherm when adding reagents?

A: There are two main exothermic events to manage:

  • Deprotonation: The reaction of 4-hydroxyphenylacetic acid with a strong base like KOH is an acid-base neutralization and releases heat. It is best practice to add the base portion-wise to the solution of the acid at a controlled temperature, for instance, in an ice bath (0-10 °C), before heating for the alkylation step.

  • Alkylation: The S_N2 reaction itself can be exothermic. Benzyl halide should be added slowly or dropwise to the heated solution of the phenoxide. This prevents a sudden temperature spike that could trigger side reactions. Using a reflux condenser is mandatory to prevent the loss of volatile reagents.[2]

Quantitative Data & Recommended Parameters

The table below summarizes the key reaction parameters and their rationale for the Williamson ether synthesis step.

ParameterRecommended RangeRationale & Justification
Reaction Temperature 50 - 100 °CBalances reaction kinetics with the prevention of side reactions like C-alkylation.[1] A starting point of 70-80 °C is often effective.
Reaction Time 1 - 8 hoursHighly dependent on temperature, solvent, and scale. Must be determined by monitoring starting material consumption (e.g., TLC).[1]
Solvent Acetonitrile, DMFPolar aprotic solvents are ideal as they solubilize the phenoxide salt without hindering its nucleophilicity, favoring the S_N2 mechanism.[1]
Base K₂CO₃, KOHA strong enough base is required to fully deprotonate the phenol. K₂CO₃ is often preferred as it is less harsh than KOH.
PTC (Optional) TBAB, 18-crown-6Increases reaction rate, potentially allowing for lower temperatures and shorter reaction times, thereby improving selectivity.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example. All procedures should be conducted with appropriate safety precautions in a certified fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq) and a suitable solvent (e.g., acetonitrile, ~10 mL per gram of starting material).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 2.2 eq) to the suspension. Stir the mixture at room temperature for 30 minutes.

  • Heating: Heat the reaction mixture to 75-80 °C using a temperature-controlled heating mantle.

  • Benzylation: Once the temperature has stabilized, add benzyl chloride (1.1 eq) dropwise over 15-20 minutes to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 75-80 °C. Monitor the disappearance of the 4-hydroxyphenylacetic acid starting material using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete in 2-6 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and water. Separate the layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield pure this compound.[4] The melting point of the pure compound is 119-123 °C.[5][6]

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • ACS Publications.
  • YouTube. Williamson Ether Synthesis. [Link]
  • PrepChem.com. Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Organic Syntheses. phenylacetic acid. [Link]
  • Google Patents. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.
  • YouTube. Williamson Ether Synthesis. [Link]
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • Wikipedia. 4-Hydroxyphenylacetic acid. [Link]
  • ScienceDirect.
  • ResearchGate. Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). [Link]
  • University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
  • Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • Google Patents. US4337355A - Process for preparing 4-hydroxyphenylacetic acid.
  • ResearchGate. Table 4 Temperature dependencies of [4-(benzyl- oxy)phenyl]acetic acid.... [Link]
  • Google Patents.
  • Amerigo Scientific. [4-(Benzyloxy)phenyl]acetic acid. [Link]
  • Google Patents.
  • Inventiva Pharma.
  • Sciforum. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. [Link]

Sources

Technical Support Center: Catalyst Selection for 4-Benzyloxyphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 4-Benzyloxyphenylacetic acid (BPAA). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common experimental challenges. As a para-substituted phenylacetic acid derivative, BPAA is a valuable building block in medicinal chemistry and materials science.[1][2] The success of its transformations—be it esterification, amidation, or deprotection—hinges on the judicious choice of a catalyst.

This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Quick Reference: Catalyst Systems for Key BPAA Reactions
Reaction TypePrimary Catalyst SystemsKey Considerations
Esterification Brønsted Acids: H₂SO₄, p-TsOHSolid Acids: Montmorillonite K10Equilibrium control is critical; requires removal of water byproduct. Potential for side reactions at high temperatures.[3][4]
Amidation Lewis Acids: NiCl₂, TiCl₄, ZrCl₄Boron-Based: Boric AcidOvercomes the stable carboxylate-ammonium salt formation. Catalyst choice is sensitive to steric and electronic effects.[5][6][7]
Debenzylation Heterogeneous Palladium: Pd/C, Pd(OH)₂/CMilder Alternatives: SiliaCat Pd(0)Standard hydrogenolysis can be harsh and non-selective. Milder conditions are needed to preserve other functional groups.[8][9]
Section 1: Esterification of this compound

Esterification of BPAA, typically via Fischer-Speier esterification, is fundamental for creating derivatives for further functionalization or for use as final products. The primary challenge is managing the reaction equilibrium.

Q1: What is the standard catalyst for esterifying BPAA with a simple alcohol (e.g., methanol, ethanol)?

Answer: For standard Fischer esterification of BPAA, strong Brønsted acids are the most common and effective catalysts.[3]

  • p-Toluenesulfonic acid (p-TsOH): Often preferred due to its solid nature, making it easier to handle than sulfuric acid. It is highly effective in catalytic amounts (1-5 mol%).

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective liquid catalyst. However, it can sometimes lead to charring or other side reactions if not used carefully.[3]

Causality: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol—the rate-limiting step of the reaction.

Q2: My esterification reaction has stalled at 60% conversion. How can I drive it to completion?

Answer: Stalling is a classic sign that the reaction has reached equilibrium. According to Le Châtelier's principle, you must remove one of the products (water) or add an excess of a reactant to shift the equilibrium toward the ester.[3]

Troubleshooting Steps:

  • Water Removal: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane). As the reaction refluxes, the water-solvent azeotrope is collected, and the dried solvent is returned to the flask, continuously removing water.[3]

  • Use of Excess Reactant: Employing a large excess (3-10 equivalents) of the alcohol can effectively shift the equilibrium. This is most practical when the alcohol is inexpensive and has a low boiling point, making it easy to remove post-reaction.[3]

  • Add a Dehydrating Agent: While less common for large-scale reactions, adding molecular sieves (4Å) to the reaction mixture can sequester the water as it forms.

Experimental Protocol: p-TsOH Catalyzed Esterification of BPAA with Benzyl Alcohol
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (1.0 eq), toluene (approx. 0.2 M), and benzyl alcohol (1.2 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), water, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Section 2: Direct Amidation of this compound

Direct amidation—the reaction of a carboxylic acid with an amine—is an atom-economical process, but it is challenging because the acid-base reaction forms a non-reactive carboxylate-ammonium salt. A suitable catalyst is required to activate the carboxylic acid at temperatures below which the salt thermally dehydrates.

Q3: Why can't I simply heat BPAA and an amine to form an amide? Which catalysts enable this transformation?

Answer: Simply heating BPAA with an amine will primarily result in the formation of a stable ammonium salt. The uncatalyzed thermal dehydration of this salt to form an amide requires very high temperatures (>180 °C), which can degrade many organic molecules. Catalysts are essential for activating the carboxylic acid under milder conditions.

Recommended Catalyst Systems:

  • Nickel(II) Chloride (NiCl₂): An inexpensive and efficient Lewis acid catalyst for the direct amidation of phenylacetic acid derivatives. It is believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[5] A typical loading is 10 mol%. The reaction is generally run in a high-boiling solvent like toluene to allow for azeotropic water removal.[5]

  • Boric Acid (B(OH)₃): A "green," inexpensive, and readily available catalyst that has proven highly effective for a wide range of amidation reactions.[7] It is thought to form a reactive acylborate intermediate.

  • Titanium(IV) Catalysts (e.g., TiCl₄, Ti(Oi-Pr)₄): These are powerful Lewis acids for direct amidation, often providing excellent yields.[6] However, they are highly sensitive to moisture and require strictly anhydrous conditions.

Q4: I am attempting to couple BPAA with a sterically hindered amine, but the yield is very low using NiCl₂. What is the issue and how can I resolve it?

Answer: Low yields in amidation reactions, especially with hindered substrates, are often due to a combination of steric and electronic effects.

Troubleshooting Workflow:

G

  • Steric Hindrance: NiCl₂ catalysis is sensitive to steric bulk on both the acid and the amine.[5] A hindered amine will have difficulty approaching the activated carboxylic acid intermediate.

  • Electronic Effects: Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing the reaction.

  • Solution 1: Change Catalyst: Switch to a catalyst system known to be more effective for hindered substrates. Boric acid-catalyzed amidations have shown success with sterically demanding partners.[7]

  • Solution 2: Higher Temperature: If the substrates are thermally stable, switching from toluene (b.p. 111 °C) to a higher-boiling solvent like xylene (b.p. ~140 °C) can provide the necessary activation energy to overcome the steric barrier.

  • Solution 3: Use a Stoichiometric Coupling Reagent: If catalytic methods fail, resort to classical peptide coupling reagents. Activate the BPAA with agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) before adding the amine. This is not a catalytic process but is highly effective for difficult couplings.

Section 3: Debenzylation of this compound

The benzyl ether in BPAA is a common protecting group for the phenolic oxygen. Its removal is a critical final step in many synthetic routes to access the free 4-hydroxyphenylacetic acid.

Q5: What is the most common method for O-debenzylation, and what are its main drawbacks?

Answer: The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis . This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C).[8]

Mechanism: The reaction occurs on the surface of the palladium catalyst. The benzyl C-O bond is reductively cleaved by hydrogen, yielding the deprotected phenol (4-hydroxyphenylacetic acid) and toluene as a byproduct.

Drawbacks:

  • Harsh Conditions: The reaction sometimes requires elevated pressures of H₂ and can be slow.[8]

  • Lack of Chemoselectivity: Catalytic hydrogenolysis is a powerful reduction method that will also reduce other sensitive functional groups, such as alkenes, alkynes, nitro groups, and some halides. This limits its applicability in complex molecules.[10]

  • Pyrophoric Catalyst: Pd/C is pyrophoric (ignites spontaneously in air) when dry and must be handled with extreme care.[8]

Q6: My molecule contains a double bond that gets reduced during debenzylation with Pd/C and H₂. What milder, more selective catalysts can I use?

Answer: When chemoselectivity is an issue, you must move away from standard hydrogenolysis. Several alternative methods offer milder conditions and greater functional group tolerance.

Selective Catalyst Options:

Catalyst / MethodConditionsAdvantagesDisadvantages
SiliaCat Pd(0) H₂ (balloon), MeOH, RTHighly selective, non-pyrophoric, recyclable heterogeneous catalyst. Does not reduce other sensitive groups.[8]May be slower than standard Pd/C for simple substrates.
Pd(OH)₂/C (Pearlman's Catalyst) + Acid H₂, EtOH, HOAc, 60 °CAcetic acid can facilitate the N- or O-debenzylation, sometimes allowing for milder conditions.[9]Still uses H₂ gas; selectivity is substrate-dependent.
Visible-Light Photocatalysis DDQ (catalytic), Blue LED lightMetal-free, extremely mild conditions. Tolerates a wide range of functional groups including alkynes and azides.[10]Requires specialized photochemical equipment.
Trifluoroacetic Acid (TFA) Neat TFA or in DCMA metal-free method, particularly effective for ortho-substituted phenols, but can work for others.[11]Strongly acidic conditions may not be suitable for all substrates.
Experimental Protocol: Selective Debenzylation using SiliaCat Pd(0)
  • Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.07 M.[8]

  • Catalyst Addition: Add SiliaCat Pd(0) (1-2 mol%).

  • Reaction: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon three times. Stir the mixture vigorously under the H₂ balloon at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take from 1 to 20 hours depending on the substrate.[8]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

General Troubleshooting and FAQs
Q7: My catalytic reaction is sluggish or fails completely. What are the first things I should check?

Answer: When a catalytic reaction fails, systematically evaluate the following common culprits:

  • Catalyst Deactivation/Poisoning: This is the most frequent issue.

    • Impurities: Ensure all reagents and solvents are pure and, where necessary, rigorously dried and degassed. Water and oxygen are common poisons for many catalysts.[12] Peroxides in ether solvents like THF are particularly detrimental.[12]

    • Substrate Impurities: Sulfur- or phosphorus-containing functional groups in your starting material can act as potent poisons for palladium catalysts.

  • Incorrect Catalyst Activation: Some precatalysts require an activation step (e.g., reduction of a Pd(II) species to the active Pd(0)). Ensure your reaction conditions are suitable for this to occur.[12]

  • Poor Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), vigorous stirring is essential to ensure the substrate has adequate access to the catalyst surface. If the reaction is not well-mixed, the rate will be artificially slow.

  • Thermal Degradation: Ensure your reaction temperature is not decomposing your starting material, product, or the catalyst itself.[3]

Q8: How do I choose between a homogeneous and a heterogeneous catalyst?

Answer:

  • Homogeneous Catalysts (e.g., NiCl₂, p-TsOH) are dissolved in the reaction medium. They often exhibit higher activity and selectivity because the active sites are readily accessible. However, removing the catalyst from the product can be difficult, sometimes requiring extensive chromatographic purification and leading to product contamination.

  • Heterogeneous Catalysts (e.g., Pd/C, SiliaCat Pd(0)) exist in a different phase from the reactants, typically as a solid in a liquid solution. Their primary advantage is ease of separation—the catalyst can be removed by simple filtration, which is highly desirable for industrial processes and simplifies purification.[8] This also allows for catalyst recycling. However, they can suffer from lower activity due to mass transfer limitations.

Q9: Can I reduce the amount of catalyst used in my reaction?

Answer: Yes, optimizing catalyst loading is crucial for making a process more cost-effective and sustainable. To reduce loading, you can:

  • Increase Temperature: Higher temperatures often increase the turnover frequency of the catalyst, allowing a lower loading to achieve the same result in a reasonable time.

  • Ensure High Purity: Removing even trace amounts of catalyst poisons can dramatically improve efficiency, allowing for lower catalyst loadings.

  • Screen Ligands/Additives: In many cross-coupling reactions, the choice of ligand can have a profound impact on catalyst efficiency. While less common for the reactions discussed here, it is a key principle in catalysis.

References
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. PrepChem.com.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
  • Troubleshooting low catalytic activity with IMes-based c
  • Troubleshooting low yield in benzyl phenylacetate esterific
  • This compound | 6547-53-1. ChemicalBook.
  • The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex.
  • [4-(Benzyloxy)phenyl]acetic acid. Amerigo Scientific.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure.
  • Troubleshooting of C
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research (ijstr).
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid.

Sources

Technical Support Center: Purification of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound. Here, we address common challenges and provide practical, in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method is the Williamson ether synthesis between a salt of 4-hydroxyphenylacetic acid and a benzyl halide, followed by acidification, or the hydrolysis of 4-benzyloxyphenylacetonitrile.[1][2][3]

Common Impurities and Their Sources:

ImpuritySourceRationale
4-Hydroxyphenylacetic acid Unreacted starting materialIncomplete Williamson ether synthesis.
Benzyl alcohol By-product/starting material degradationHydrolysis of benzyl bromide or chloride under basic conditions.
Dibenzyl ether By-productSelf-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol.
4-Benzyloxyphenylacetamide Incomplete hydrolysisIf the synthesis proceeds via the nitrile, incomplete hydrolysis will leave the amide intermediate.
Benzyl bromide/chloride Unreacted starting materialExcess reagent used in the Williamson ether synthesis.
Inorganic salts Work-upSalts like NaBr, NaCl, or Na2SO4 from the reaction and drying steps.[4]

Understanding the potential impurities is the first step in designing an effective purification strategy. For instance, the presence of the highly polar 4-hydroxyphenylacetic acid will necessitate a purification method that can efficiently separate two acidic compounds.

Q2: My purified this compound has a low melting point and appears oily. What is the likely cause?

A2: A depressed and broad melting point (literature range is 119-123 °C) or an oily appearance is a strong indicator of residual impurities.[2] The most common culprits are residual solvents or unreacted starting materials that interfere with the crystal lattice formation. Another possibility, especially if the reaction was heated for an extended period, is the presence of degradation products.

Q3: Can the benzyl ether linkage be cleaved during purification?

A3: Yes, the benzyl ether is susceptible to cleavage under certain conditions, a process known as debenzylation. This is a critical consideration during purification. The primary routes to unintentional debenzylation are:

  • Catalytic Hydrogenolysis: If you are using palladium on carbon (Pd/C) to remove other impurities, you risk cleaving the benzyl ether.

  • Strong Acidic Conditions: While generally stable, prolonged exposure to strong acids at elevated temperatures can lead to cleavage.[5]

It is crucial to use mild purification conditions to preserve the integrity of the molecule.

Troubleshooting and Purification Protocols

This section provides detailed guides for the most common purification techniques for this compound: recrystallization and column chromatography.

Recrystallization Guide

Recrystallization is often the most effective method for purifying crystalline solids like this compound, especially for removing minor, less polar impurities. The key is selecting an appropriate solvent system.[6]

Problem: I am struggling to find a suitable recrystallization solvent.

Solution: A systematic solvent screening approach is recommended. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Protocol 1: Single Solvent Recrystallization Screening

  • Preparation: Place approximately 50 mg of your crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature until a slurry is formed.[7][8]

  • Solubility Test (Cold): Observe if the compound dissolves readily at room temperature. If it does, that solvent is not suitable for single-solvent recrystallization.

  • Solubility Test (Hot): If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Evaluation: A good solvent will result in the formation of well-defined crystals and a significant recovery of the purified product.

Problem: My compound "oils out" instead of crystallizing.

Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common when the boiling point of the solvent is too high or if there are significant impurities. A mixed solvent system can often resolve this issue.

Protocol 2: Mixed Solvent Recrystallization

A common and effective approach is to use a solvent pair: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexanes or heptane) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly. The crystals should form as the solubility decreases.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.[9]

Recommended Solvent Systems to Try:

  • Ethyl acetate/Hexanes

  • Acetone/Water

  • Ethanol/Water

G cluster_start Start cluster_screening Solvent Screening cluster_crystallization Crystallization & Isolation cluster_troubleshooting Troubleshooting start Crude Product dissolve_hot Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve_hot add_antisolvent Add 'bad' solvent (e.g., Hexanes) until turbid dissolve_hot->add_antisolvent re_dissolve Add drops of 'good' solvent to clarify add_antisolvent->re_dissolve cool_slowly Slow cooling to RT, then ice bath re_dissolve->cool_slowly oiling_out Oiling Out? cool_slowly->oiling_out filter_wash Vacuum filter and wash with cold anti-solvent oiling_out->filter_wash No reheat_add_good Reheat and add more 'good' solvent oiling_out->reheat_add_good Yes pure_crystals Pure Crystals filter_wash->pure_crystals reheat_add_good->cool_slowly

Column Chromatography Guide

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, it is particularly useful for removing impurities that are difficult to separate by recrystallization, such as 4-hydroxyphenylacetic acid or the amide intermediate.[1]

Problem: I am not sure which stationary and mobile phases to use.

Solution: For a moderately polar compound like this compound, normal-phase chromatography on silica gel is the standard choice. The eluent system should be chosen to provide good separation between the product and its impurities.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).

  • Eluent System Selection:

    • A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent ratio. Spot your crude mixture on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4, with clear separation from impurity spots.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

    • Ensure the column is packed uniformly to avoid channeling.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[10]

  • Elution:

    • Start with a less polar eluent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you can increase the proportion of ethyl acetate.

    • Carboxylic acids can sometimes streak on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation select_eluent Select Eluent via TLC (Target Rf ~0.35) pack_column Pack Silica Gel Column select_eluent->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample run_gradient Run Gradient Elution (e.g., increasing % EtOAc in Hexanes) load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Combine Pure Fractions analyze_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate pure_product Pure Product evaporate->pure_product

References

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
  • NIST. (n.d.). 4-Benzyloxyphenyl acetic acid. NIST Chemistry WebBook.
  • Supporting Information for a research article. (n.d.).
  • University of Alberta. (n.d.). Column chromatography.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
  • Stenutz. (n.d.). (4-benzyloxy)phenylacetic acid.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • YouTube. (2024, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
  • ResearchGate. (2006, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

Sources

Technical Support Center: Identifying Impurities in 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Here, we will address common challenges and provide practical, field-proven insights in a question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in my sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common and efficient method for its synthesis is the Williamson ether synthesis, where a salt of 4-hydroxyphenylacetic acid is reacted with benzyl chloride. Based on this, the most probable process-related impurities include:

  • Unreacted Starting Materials:

    • 4-Hydroxyphenylacetic acid: Incomplete reaction will lead to the presence of this starting material.[1][2][3]

    • Benzyl chloride: Residual amounts of this alkylating agent may remain.

  • Impurities from Starting Materials:

    • Commercial benzyl chloride can contain several impurities that may carry through to the final product, such as benzaldehyde, benzyl alcohol, toluene, and dichlorotoluene .[4]

  • Side-Reaction Products:

    • Dibenzyl ether: Formed from the self-condensation of benzyl alcohol or reaction of benzyl chloride with benzyl alcohol.

    • Over-benzylated products: Although less common for the carboxylic acid, trace amounts of the benzyl ester of this compound could potentially form under certain conditions.

The following diagram illustrates the primary synthesis route and the origin of key process-related impurities.

Synthesis_and_Impurities cluster_starting_materials Starting Materials cluster_impurities_from_BnCl Impurities in Benzyl Chloride cluster_process_impurities Process-Related Impurities 4-HPAA 4-Hydroxyphenylacetic Acid Product This compound 4-HPAA->Product Unreacted_4-HPAA 4-Hydroxyphenylacetic Acid 4-HPAA->Unreacted_4-HPAA Unreacted BnCl Benzyl Chloride BnCl->Product Unreacted_BnCl Benzyl Chloride BnCl->Unreacted_BnCl Unreacted Benzaldehyde Benzaldehyde BnCl_Impurities Impurities from BnCl Benzaldehyde->BnCl_Impurities Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->BnCl_Impurities Toluene Toluene Toluene->BnCl_Impurities Base Base (e.g., NaOH, K2CO3) Base->Product Side_Products Side-Reaction Products (e.g., Dibenzyl Ether)

Caption: Synthesis of this compound and potential process-related impurities.

Q2: What degradation products should I expect to see in a stability study of this compound?

A2: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[5][6][7][8][9] For this compound, the most susceptible functionalities are the ether linkage and the carboxylic acid group.

  • Hydrolysis (Acidic and Basic Conditions):

    • 4-Hydroxyphenylacetic acid and Benzyl alcohol: Cleavage of the benzylic ether bond is a primary degradation pathway under both acidic and basic conditions, yielding these two products.

    • Decarboxylation: Under harsh thermal and/or acidic conditions, loss of the carboxylic acid group to form 4-benzyloxytoluene is possible, though typically requires significant energy input.

  • Oxidative Conditions:

    • 4-Benzyloxybenzaldehyde and subsequent benzoic acid derivatives: Oxidation of the methylene group adjacent to the phenyl ring can occur, leading to the formation of an aldehyde, which can be further oxidized to a carboxylic acid.

    • Phenolic impurities: Cleavage of the ether bond can also be initiated by oxidation.

  • Photolytic Conditions:

    • Compounds with benzylic ethers can be susceptible to photolytic cleavage, potentially generating radical species that can lead to a complex mixture of degradation products.

  • Thermal Stress:

    • Elevated temperatures can accelerate hydrolysis and oxidation reactions. Decarboxylation is also a potential thermal degradation pathway.

The following table summarizes the expected degradation products under various stress conditions.

Stress ConditionPotential Degradation ProductsRationale
Acid Hydrolysis 4-Hydroxyphenylacetic acid, Benzyl alcoholCleavage of the benzylic ether linkage.
Base Hydrolysis 4-Hydroxyphenylacetic acid, Benzyl alcoholSaponification is not applicable, but base-catalyzed cleavage of the ether is possible.
Oxidation (e.g., H₂O₂) 4-Benzyloxybenzaldehyde, 4-Hydroxybenzoic acid, BenzaldehydeOxidation of the benzylic methylene and cleavage of the ether bond.
Thermal Increased formation of hydrolytic and oxidative degradants, potential for decarboxylation.Acceleration of other degradation pathways.
Photolytic Complex mixture due to radical formation.Energy from light can induce bond cleavage.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in my HPLC chromatogram with a shorter retention time than the main peak.
  • Question: I am running a reversed-phase HPLC method and see a significant peak eluting before my this compound peak. What could it be?

  • Answer and Troubleshooting Steps: A peak with a shorter retention time in a reversed-phase HPLC method is more polar than the main analyte. The most likely candidate is the unreacted starting material, 4-Hydroxyphenylacetic acid , which is significantly more polar due to the free phenolic hydroxyl group.

    • Step 1: Co-injection with a Standard: The most straightforward way to confirm the identity of this peak is to co-inject your sample with an authentic standard of 4-Hydroxyphenylacetic acid. If the peak area increases and the peak remains symmetrical, you have confirmed its identity.

    • Step 2: LC-MS Analysis: If a standard is unavailable, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The expected (M-H)⁻ ion for 4-Hydroxyphenylacetic acid is m/z 151.1, while for this compound it is m/z 241.3.

    • Step 3: Review Synthesis Stoichiometry and Reaction Conditions: An excess of 4-hydroxyphenylacetic acid or incomplete reaction are the likely root causes. Re-evaluate the molar ratios of your reactants and consider extending the reaction time or increasing the temperature.

Issue 2: My GC-MS analysis shows several small, non-polar impurity peaks.
  • Question: I'm using GC-MS to look for volatile impurities and I see a cluster of peaks. What are they likely to be?

  • Answer and Troubleshooting Steps: These are likely impurities originating from the benzyl chloride starting material. Common impurities in benzyl chloride include toluene, benzaldehyde, and benzyl alcohol .[4] Due to the high temperatures in the GC inlet, acidic compounds like this compound can exhibit poor peak shape (tailing) and may even degrade.[10] Therefore, GC-MS is more suitable for analyzing the more volatile, neutral impurities.

    • Step 1: Mass Spectral Library Search: Compare the mass spectra of the impurity peaks with a commercial library (e.g., NIST). The fragmentation patterns for toluene (m/z 91, 92), benzaldehyde (m/z 105, 106, 77), and benzyl alcohol (m/z 108, 79, 77) are well-characterized.

    • Step 2: Derivatization: To analyze the main component and more polar impurities by GC-MS, derivatization is recommended. Silylation (e.g., with BSTFA) or esterification of the carboxylic acid will increase volatility and improve peak shape.[10]

    • Step 3: Source Purity of Benzyl Chloride: If these impurities are present at unacceptable levels, consider purifying the benzyl chloride by distillation before use or sourcing a higher purity grade.

The following workflow can guide your troubleshooting process for unexpected peaks.

Troubleshooting_Workflow Start Unexpected Peak Observed Check_RT Check Retention Time (RT) Start->Check_RT Polar_Impurity More Polar Impurity (Shorter RT in RP-HPLC) Check_RT->Polar_Impurity Shorter RT NonPolar_Impurity Less Polar Impurity (Longer RT in RP-HPLC) Check_RT->NonPolar_Impurity Longer RT Co_injection Co-inject with 4-Hydroxyphenylacetic Acid Standard Polar_Impurity->Co_injection GC-MS GC-MS Analysis for Volatile Impurities NonPolar_Impurity->GC-MS LC-MS LC-MS Analysis (m/z 151.1) Co_injection->LC-MS If standard is unavailable MS_Library Compare with MS Library (Toluene, Benzaldehyde, etc.) GC-MS->MS_Library Derivatization Consider Derivatization for GC-MS GC-MS->Derivatization

Caption: Troubleshooting workflow for unexpected peaks in the analysis of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the main component from its potential process-related and degradation impurities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) % B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 225 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Rationale for Method Parameters:

    • The C18 column provides good retention and separation for moderately polar to non-polar compounds.

    • The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

    • The gradient elution allows for the separation of both polar impurities (like 4-hydroxyphenylacetic acid) and less polar impurities (like those from benzyl chloride).

Protocol 2: GC-MS Analysis of Volatile Impurities

This protocol is suitable for identifying volatile impurities, particularly those from the benzyl chloride starting material.

  • Gas Chromatographic System:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Injection: 1 µL, split ratio 20:1

  • Mass Spectrometer System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like dichloromethane or MTBE at a concentration of approximately 5 mg/mL. For improved analysis of the parent compound and polar impurities, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) is recommended.

Protocol 3: ¹H NMR for Structural Confirmation

NMR is a powerful tool for the definitive structural elucidation of impurities.[11]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: Standard 90° pulse

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 2-5 seconds

  • Expected Chemical Shifts (in CDCl₃) for Key Compounds:

    • This compound:

      • ~7.3-7.4 ppm (m, 5H, Ar-H of benzyl)

      • ~7.1-7.2 ppm (d, 2H, Ar-H ortho to CH₂COOH)

      • ~6.9 ppm (d, 2H, Ar-H ortho to OCH₂)

      • ~5.0 ppm (s, 2H, OCH₂Ar)

      • ~3.6 ppm (s, 2H, CH₂COOH)

    • 4-Hydroxyphenylacetic acid:

      • ~7.0-7.1 ppm (d, 2H, Ar-H ortho to CH₂COOH)

      • ~6.7-6.8 ppm (d, 2H, Ar-H ortho to OH)

      • ~3.5 ppm (s, 2H, CH₂COOH)

    • Benzyl alcohol:

      • ~7.2-7.4 ppm (m, 5H, Ar-H)

      • ~4.6 ppm (s, 2H, CH₂OH)

References

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. (n.d.).
  • Synthesis of Atenolol Impurities. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
  • Atenolol-impurities - Pharmaffiliates. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • 2 - Supporting Information. (n.d.).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Solutions for Pharmaceutical Impurities. (n.d.).
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). LCGC North America.
  • Method for preparing 4-hydroxyphenylacetic acid. (1983). U.S.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.). Human Metabolome Database.
  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2025, August 8).
  • A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. (n.d.). PubMed.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
  • Forced degradation and impurity profiling. (n.d.).
  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018, September 4).
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
  • IMPURITY PROFILE IN PHARMACEUTICAL SUBSTANCES- A COMPREHENSIVE: A R. (n.d.). Int J Pharm Bio Sci.
  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. (n.d.). JEOL.
  • Development and Validation of Stability Indicating Assay Method of Doxycycline Hyclate by using UV-Spectrophotometer. (2023, June 15). Journal of Drug Delivery and Therapeutics.
  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022, June 2). Molecules.

Sources

Technical Support Center: Purification of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-Benzyloxyphenylacetic acid, designed for researchers, scientists, and drug development professionals.

As a key intermediate in organic synthesis and pharmaceutical development, the purity of this compound is paramount. This guide provides a comprehensive, experience-driven approach to its purification, moving beyond simple protocols to explain the underlying chemical principles. We will explore common challenges and provide robust, validated solutions to help you achieve the highest possible purity for your compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical Q&A format.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials and byproducts. For instance, if synthesized via Williamson ether synthesis from 4-hydroxyphenylacetic acid and benzyl chloride/bromide, you might encounter:

  • 4-Hydroxyphenylacetic acid: Unreacted starting material.

  • Benzyl alcohol: Formed by hydrolysis of the benzyl halide.

  • Benzyl bromide or Benzyl chloride: Unreacted electrophile.[1]

  • Dibenzyl ether: Formed by self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol.

  • Residual Solvents: High-boiling point solvents (e.g., DMF, DMSO) used in the reaction.

Q2: I've isolated my product, but it has a yellow or brownish tint. How can I remove colored impurities?

A2: Colored impurities are typically large, conjugated organic molecules. These can often be effectively removed during recrystallization by treating the hot solution with activated charcoal.[2] The porous surface of the charcoal adsorbs these large impurity molecules.

  • Mechanism: Add a small amount (1-2% by weight) of activated charcoal to the dissolved crude product in the hot recrystallization solvent. Boil the solution for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][4]

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute (M.P. of this compound is 119-123 °C).[1]

  • Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the flask to cool very slowly. Insulating the flask can help. This encourages the solution to remain supersaturated until it is below the compound's melting point, promoting proper crystal lattice formation.[2]

  • Solution 2: Adjust Solvent System. If slow cooling doesn't work, the solvent polarity may be too different from your compound's polarity. If using a mixed-solvent system (e.g., ethanol/water), you may have added too much of the "poor" solvent (water). Try adding more of the "good" solvent (ethanol) to the hot solution to increase solubility, then cool slowly.[2]

Q4: Recrystallization worked, but my yield is very low. How can I improve it?

A4: Low yield is a common frustration. The key is balancing purity and recovery.

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, reducing the yield.[2]

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[2][4]

  • Prevent Premature Crystallization: During hot filtration (if performed), premature crystallization on the funnel can lead to significant loss. Use a pre-heated funnel and flask and perform the filtration as quickly as possible.[3]

Q5: Recrystallization isn't removing a key impurity. What is the next logical step?

A5: If an impurity has a very similar solubility profile to your product, recrystallization may be ineffective. The two best alternative strategies are acid-base extraction and column chromatography.

  • Acid-Base Extraction: This is a powerful chemical method for separating acidic compounds from neutral or basic impurities.[5] It is highly effective for removing non-acidic starting materials like benzyl alcohol or dibenzyl ether. See Protocol 3 for a detailed methodology.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel).[5] It is particularly useful for separating impurities with similar polarity and solubility to the desired product.

Q6: My compound streaks badly on a silica gel TLC plate, making analysis difficult. How can I fix this?

A6: Streaking (or tailing) of carboxylic acids on silica gel is a very common issue. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to poor chromatography.[5]

  • Solution: To suppress this interaction, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[5][6] This ensures the this compound remains fully protonated, reducing its interaction with the silica and resulting in a much sharper, more defined spot. This same principle is critical when performing column chromatography.[6]

Decision-Making for Purification Strategy

Choosing the right purification method is crucial for efficiency. The following decision tree provides a logical workflow.

Purification Decision Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid purity_check Assess Purity (TLC, NMR) purity_ok Is purity sufficient? (>98%) purity_check->purity_ok recrystallize Primary Method: Recrystallization (Protocol 1) is_solid->recrystallize Yes column Column Chromatography (Protocol 2) is_solid->column No (Oily) recrystallize->purity_check final_product Pure Product (Verify by MP, HPLC, NMR) purity_ok->final_product Yes impurities What is the nature of the main impurity? purity_ok->impurities No neutral_basic Neutral / Basic Impurity (e.g., Benzyl Alcohol) impurities->neutral_basic acidic_polar Acidic or Similar Polarity Impurity impurities->acidic_polar acid_base Acid-Base Extraction (Protocol 3) neutral_basic->acid_base acidic_polar->column acid_base->recrystallize Follow with Recrystallization column->final_product

Caption: A decision tree for selecting the optimal purification strategy.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid this compound. A mixed-solvent system is frequently effective.[2]

Materials:

  • Crude this compound

  • Ethanol (Good Solvent)

  • Deionized Water (Poor Solvent)

  • Erlenmeyer flasks, heating mantle/hot plate, stir bar

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid while heating and stirring.[2]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Induce Saturation: To the hot, clear solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarify: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.[2]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the funnel with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by TLC or HPLC.

ParameterRecommended Solvent SystemRationale
Primary System Ethanol / WaterGood solubility at high temperature, poor solubility at low temperature. Both solvents are easily removed.[2]
Alternative System Toluene / HexanesEffective for less polar impurities. Toluene is a good solvent, while hexanes act as the anti-solvent.[8]
Protocol 2: Flash Column Chromatography

This protocol is for separating impurities that are not effectively removed by recrystallization.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Chromatography column, flasks for fraction collection

Procedure:

  • Mobile Phase Preparation: Based on prior TLC analysis, prepare the eluting solvent (mobile phase). A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). Crucially, add 0.5-1% acetic acid to this mixture to prevent peak tailing.[5][6]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes/Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample. A gradient elution, starting with a low polarity (e.g., 9:1 Hexanes/EtOAc + 0.5% AcOH) and gradually increasing the polarity (e.g., to 6:4 Hexanes/EtOAc + 0.5% AcOH), is often most effective.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC (using the same acidic eluent system) to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

TLC System ComponentPurposeTypical Ratio (v/v/v)
Hexanes Non-polar solvent60-80%
Ethyl Acetate Polar solvent20-40%
Acetic Acid Acidic modifier (prevents streaking)0.5-1%
Protocol 3: Acid-Base Extraction

This powerful technique purifies the acidic product away from any neutral or basic impurities.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Extract with aq. NaHCO3 solution start->add_base separate Separate Layers in Funnel add_base->separate organic_layer Organic Layer: Contains Neutral/Basic Impurities (e.g., Benzyl Alcohol, Dibenzyl Ether) separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Contains Sodium 4-Benzyloxyphenylacetate (Water-Soluble Salt) separate->aqueous_layer Bottom Layer acidify Acidify Aqueous Layer with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter final_product Pure this compound filter->final_product

Caption: Workflow for purification via acid-base extraction.

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ pressure that builds up.[5]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.[5]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The pure this compound will precipitate out as a white solid.[8]

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

Purity Assessment

After purification, it is essential to verify the purity of the final compound.

  • Melting Point: A sharp melting point that matches the literature value (119-123 °C) is a good indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot suggests high purity. Run a co-spot with the starting material to confirm its absence.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TFA or a phosphate buffer at pH 3) can provide a precise purity value (e.g., >99% by area).[9][10][11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities through unexpected signals. Integration of signals can be used for quantitative purity assessment (qNMR) if an internal standard is used.[9]

References

  • Teledyne ISCO. (2012).
  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • Google Patents. (2014).
  • Organic Syntheses. Phenylacetic acid. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • Google Patents. (2012). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.
  • Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • Florida A&M University. (2016).
  • University of Missouri–Kansas City, Department of Chemistry.
  • University of California, Irvine, Department of Chemistry.
  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid.... [Link]
  • Amerigo Scientific. [4-(Benzyloxy)phenyl]acetic acid. [Link]
  • Stenutz. (4-benzyloxy)phenylacetic acid. [Link]
  • National Institutes of Health, PubChem. This compound. [Link]
  • NIST. 4-Benzyloxyphenyl acetic acid. [Link]
  • Organic Syntheses. Phenylacetic acid. [Link]
  • PubChemLite. This compound (C15H14O3). [Link]
  • Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]

Sources

Technical Support Center: Troubleshooting 4-Benzyloxyphenylacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the esterification of 4-benzyloxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help ensure your experiments are successful, efficient, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for esterifying this compound?

The most prevalent method is the Fischer-Speier esterification , commonly referred to as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] It is an equilibrium-driven process, valued for its simplicity and use of inexpensive reagents, making it highly suitable for large-scale synthesis.[1]

Q2: How do I choose the right acid catalyst for a Fischer esterification?

Common choices include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a dehydrating agent, helping to shift the reaction equilibrium. However, its strong oxidizing nature can sometimes lead to charring or side reactions like sulfonation with sensitive substrates.[3]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than H₂SO₄. It is less oxidizing and often leads to cleaner reactions. It is a very common choice for this type of reaction.[4]

  • Anhydrous HCl: Can be generated in situ from reagents like thionyl chloride (SOCl₂) or acetyl chloride in the alcohol solvent.[5][6]

For this compound, both H₂SO₄ and p-TsOH are effective, but p-TsOH is often preferred to minimize potential side reactions.

Q3: The Fischer esterification is an equilibrium reaction. How can I drive it to completion and maximize my product yield?

According to Le Châtelier's principle, the equilibrium can be shifted toward the product (the ester) by either using a large excess of one reactant or by removing a product as it is formed.[7]

  • Use a Large Excess of Alcohol: The most straightforward method is to use the alcohol reactant as the solvent. Using a 10-fold excess or more can significantly increase the yield.[1] This is most practical for simple, inexpensive alcohols like methanol or ethanol.[5]

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis) from occurring.[8] This is typically achieved using a Dean-Stark apparatus , where an azeotrope of water and an immiscible solvent (like toluene) is distilled off. The water is collected in the trap, and the solvent is returned to the reaction flask.

Q4: Is the benzyl ether protecting group on this compound stable under typical esterification conditions?

The benzyl ether group is generally stable under standard Fischer esterification conditions. However, it can be susceptible to cleavage under harsh acidic conditions, particularly with prolonged heating or in the presence of strong nucleophiles. This is a process known as debenzylation.[9] To mitigate this risk:

  • Use a milder acid catalyst (e.g., p-TsOH instead of a large excess of H₂SO₄).

  • Carefully monitor the reaction temperature and time.

  • Consider alternative, milder esterification methods if debenzylation becomes a significant issue.

Q5: What are the best alternatives to Fischer esterification if my substrate is sensitive to strong acids?

If the benzyl ether proves to be unstable or if other acid-sensitive functional groups are present, several milder methods are available:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).[5][10] It proceeds under mild, neutral conditions at room temperature but requires careful purification to remove the urea byproduct.

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[5][11] This is a highly effective, two-step procedure.

  • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base (e.g., Cs₂CO₃) to form a carboxylate salt, which is then alkylated with a suitable benzyl halide. This method avoids acidic conditions entirely.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the esterification of this compound.

Problem: My reaction is not proceeding, or the yield is very low.

This is the most common issue and usually points to a problem with the reaction equilibrium or kinetics.

Workflow: General Esterification Experiment

Here is a general workflow to help identify where a problem might have occurred.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid, Alcohol, and Solvent B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat to Reflux (with Dean-Stark if applicable) B->C D Monitor Reaction (e.g., TLC, LC-MS) C->D E Cool and Quench Reaction D->E F Aqueous Wash (e.g., NaHCO3, Brine) E->F G Dry Organic Layer (e.g., Na2SO4, MgSO4) F->G H Concentrate in vacuo G->H I Purify Product (Recrystallization/Chromatography) H->I G start Low Yield or No Reaction q1 Is water being actively removed (e.g., Dean-Stark) or is alcohol in large excess (>10 eq)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the acid catalyst active and added in sufficient quantity (typically 1-5 mol%)? a1_yes->q2 sol_equil Solution: Shift the equilibrium. Use a large excess of alcohol or implement a Dean-Stark trap to remove water. a1_no->sol_equil a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction heated to reflux for an adequate amount of time (can be 2-24 hours)? a2_yes->q3 sol_cat Solution: Use fresh catalyst. Ensure anhydrous conditions if catalyst is water-sensitive. a2_no->sol_cat a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_other Problem may be substrate decomposition or other side reactions. Check TLC for unexpected spots. Consider milder methods. a3_yes->end_other sol_time Solution: Increase reaction time and continue monitoring by TLC until the starting material is consumed. a3_no->sol_time

Caption: Troubleshooting decision tree for low esterification yield.

Problem: I see an unexpected spot on my TLC plate. What could it be?

An unexpected spot often indicates a side reaction. For this compound, the primary concern is the stability of the benzyl ether.

  • Possible Cause 1: Debenzylation. The most likely side product is 4-hydroxyphenylacetic acid ester . This occurs if the benzyl protecting group is cleaved by the acid catalyst. This new product will be significantly more polar than your desired product and will have a lower Rf value on a normal-phase TLC plate.

    • Solution: Reduce the reaction temperature, decrease the reaction time, or switch to a milder catalyst like p-TsOH. If the problem persists, an alternative non-acidic method like Steglich esterification is recommended. [5][10]

  • Possible Cause 2: Impure Starting Materials. Verify the purity of your this compound and the alcohol before starting the reaction.

    • Solution: Purify starting materials if necessary. This compound can be recrystallized.

Problem: I'm having trouble with the aqueous workup and purification.

Workup is a critical step where product can be lost or impurities introduced.

  • Issue: An emulsion forms during the sodium bicarbonate wash. Emulsions are common when washing organic layers that contain acidic or basic compounds.

    • Solution: Add a saturated solution of sodium chloride (brine). [13]The increased ionic strength of the aqueous layer helps to break the emulsion and force the separation of layers. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Issue: My product won't crystallize or is an oil. While many esters are oils, if you expect a solid, this indicates impurities are present.

    • Solution: Ensure all unreacted starting acid has been removed with a thorough basic wash. [4]If excess high-boiling alcohol is the issue, purification via column chromatography is the most effective method. For smaller scale reactions, ensure the product is completely dry, as residual solvent can inhibit crystallization.

  • Issue (Steglich Esterification): I can't get rid of the dicyclohexylurea (DCU) byproduct. DCU is notoriously insoluble in many common solvents, but a small amount often remains dissolved in the product. [10] * Solution:

    • Filter the reaction mixture before the aqueous workup to remove the bulk of the precipitated DCU.
    • If DCU precipitates out of the organic solvent after workup, cool the solution (e.g., in a freezer) to maximize precipitation and filter again.
    • If DCU remains, column chromatography is usually necessary.
    • To avoid this issue in the future, use EDC, which produces a water-soluble urea byproduct that is easily removed during the aqueous wash. [10]

Data & Protocols

Table 1: Comparison of Common Esterification Methods
MethodReagentsConditionsProsCons
Fischer Esterification Alcohol, Acid Catalyst (H₂SO₄, p-TsOH)Heat (Reflux)Inexpensive, scalable, simple reagents. Equilibrium limited, requires heat, risk of side reactions with sensitive substrates.
Steglich Esterification Alcohol, DCC (or EDC), DMAPRoom TemperatureMild conditions, high yield, good for sensitive substrates. [5]Expensive reagents, DCC produces insoluble urea byproduct requiring careful purification. [10]
Acyl Chloride Route 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine)0 °C to Room TempHigh yield, not an equilibrium reaction, very versatile.Two steps, generates corrosive HCl, reagents are moisture-sensitive. [5]
Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol employs a Dean-Stark apparatus to ensure a high yield.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 41.3 mmol), toluene (100 mL), and ethanol (12.1 mL, 206 mmol, 5 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.78 g, 4.1 mmol, 0.1 eq).

  • Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux. Continue heating until no more water collects in the trap (typically 4-8 hours). Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove the acid catalyst and any unreacted carboxylic acid. [4]5. Isolation: Wash the organic layer with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 4-benzyloxyphenylacetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol

This protocol is ideal for acid-sensitive substrates or when milder conditions are required.

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.42 g, 10.0 mmol), anhydrous dichloromethane (DCM, 50 mL), benzyl alcohol (1.14 mL, 11.0 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Transfer the filtrate to a separatory funnel.

  • Isolation: Wash the organic layer with 0.5 M HCl (2 x 25 mL), followed by saturated aqueous NaHCO₃ (2 x 25 mL), and finally brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography to remove any residual DCU and other impurities.

Mechanism: Fischer Esterification

The Fischer esterification is a classic example of nucleophilic acyl substitution. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid toward nucleophilic attack by the alcohol. [7]

G cluster_mech Fischer Esterification Mechanism RCOOH R-COOH Protonated_acid [R-C(OH)₂]⁺ Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ H_plus H+ Tetrahedral_int R-C(OH)₂(OHR')⁺ Tetrahedral Intermediate Protonated_acid->Tetrahedral_int + R'OH ROH R'-OH Water_loss [R-C(OH)(OHR')]⁺ + H₂O Tetrahedral_int->Water_loss - H₂O Protonated_ester [R-COOR']H⁺ Protonated Ester Water_loss->Protonated_ester Ester R-COOR' Protonated_ester->Ester - H⁺ note1 1. Protonation of Carbonyl note2 2. Nucleophilic Attack note3 3. Proton Transfer & Elimination of Water note4 4. Deprotonation

Caption: Key steps of the acid-catalyzed Fischer esterification mechanism.

References

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
  • Khan Academy. (n.d.). Esterification of phenols.
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids.
  • Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • University of Colorado Boulder. (n.d.).
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
  • International Journal of Scientific & Technology Research. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • California State University, Bakersfield. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • ResearchGate. (2016). How to purify esterification product?.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Yang, X., et al. (2016). Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions.
  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.

Sources

Technical Support Center: 4-Benzyloxyphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation during this synthesis, providing in-depth, experience-driven insights to help you optimize your experimental outcomes.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues you may encounter during the synthesis and purification of this compound, particularly when using the common Williamson ether synthesis approach.

Question 1: My final product shows a persistent impurity at a slightly higher molecular weight. What is it and how can I prevent it?

Answer: This is a classic sign of contamination with the dibenzyl ether .

  • Causality: Dibenzyl ether forms when the benzyl chloride reagent reacts with benzyl alcohol. Benzyl alcohol is often present as an impurity in benzyl chloride or can be formed in situ through the hydrolysis of benzyl chloride if there is moisture in your reaction.[1][2] This side reaction is especially prevalent under the basic conditions used for the Williamson ether synthesis.[1]

  • Preventative Measures:

    • Use High-Purity Reagents: Start with freshly distilled or a new bottle of benzyl chloride to minimize the presence of benzyl alcohol.

    • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before starting the reaction. The presence of water can lead to the hydrolysis of benzyl chloride.[3]

  • Mitigation:

    • Purification: Dibenzyl ether can typically be removed from the desired product by careful column chromatography on silica gel or by recrystallization from a suitable solvent system.[4]

Question 2: I'm observing an isomeric byproduct that is difficult to separate from my main product. What could be the cause?

Answer: You are likely observing the effects of C-alkylation versus O-alkylation . While the desired product, this compound, is a result of O-alkylation (alkylation on the phenolic oxygen), the phenolate ion is an ambident nucleophile and can also be alkylated on the carbon atoms of the aromatic ring, leading to isomeric byproducts.[5]

  • Causality: The phenolate anion has electron density on both the oxygen and the aromatic ring. The choice between C- and O-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature.[5][6]

    • Solvent Effects: Protic solvents can solvate the oxygen atom of the phenolate, hindering O-alkylation and favoring C-alkylation.[5] Aprotic polar solvents like DMF or DMSO generally favor the desired O-alkylation.[6]

  • Preventative Measures:

    • Solvent Choice: Employ a polar aprotic solvent such as DMF or DMSO to promote O-alkylation.[6]

    • Temperature Control: Running the reaction at a controlled, moderate temperature can often favor the thermodynamically preferred O-alkylated product.

  • Mitigation:

    • Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography may be required to separate these closely related isomers.

Question 3: My reaction mixture turned dark, and I have a complex mixture of byproducts, including some that are chlorinated on the aromatic ring. What went wrong?

Answer: This issue often points to problems with the stability and purity of your benzyl chloride starting material, potentially leading to side-chain and ring chlorination byproducts, as well as polymerization.[2][7]

  • Causality:

    • Benzyl Chloride Decomposition: Benzyl chloride can undergo self-condensation or polymerization, especially if contaminated with metallic impurities or acids.[7][8] This can result in a tarry, complex mixture.

    • Ring Chlorination: The manufacturing process of benzyl chloride from toluene can sometimes lead to ring-chlorinated byproducts (e.g., chlorotoluenes).[2][8] If these are present in your starting material, they can be carried through the synthesis.

  • Preventative Measures:

    • Reagent Purity: Use high-purity benzyl chloride. If in doubt, distill it under reduced pressure before use, ensuring the apparatus is free of acid or metal contaminants.[7]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to darkening.

  • Mitigation:

    • Aqueous Workup: A thorough aqueous workup, including washes with a mild base like sodium bicarbonate, can help remove some acidic impurities.

    • Recrystallization: Multiple recrystallizations may be necessary to purify the product from this complex mixture.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What is the most common synthetic route to this compound?

The most prevalent and direct method is the Williamson ether synthesis .[9] This involves the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxyphenylacetic acid to form a phenoxide, which then acts as a nucleophile and attacks the benzyl chloride in an SN2 reaction to form the benzyl ether.[6][10]

What are the key byproducts to look out for in this synthesis?

The table below summarizes the most common byproducts, their origin, and recommended detection/removal methods.

Byproduct NameOriginDetection MethodRemoval Method
4-Hydroxyphenylacetic acid Unreacted starting materialTLC, HPLC, NMRExtraction with aqueous base, Recrystallization
Benzyl alcohol Hydrolysis of benzyl chlorideTLC, GC-MS, NMRAqueous wash, Column chromatography
Dibenzyl ether Self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl chloride[1]TLC, GC-MS, NMRColumn chromatography, Recrystallization[4]
C-Alkylated Isomers Competing reaction pathway of the phenolate[5]HPLC, High-resolution NMRPreparative HPLC, Careful column chromatography
Benzyl Chloride Unreacted starting materialTLC, GC-MSAqueous wash, Distillation (of crude mixture if applicable)

Why is the choice of base important in this reaction?

The base is crucial for deprotonating the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this case. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[6] The choice of a weaker base like potassium carbonate can sometimes be advantageous as it is less likely to promote side reactions like the hydrolysis of benzyl chloride compared to a strong base like NaOH.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as powdered potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with dilute HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[11]

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum. The literature melting point is 119-123 °C.[12]

Visualizing the Chemistry

Diagram 1: Synthesis and Primary Byproduct Pathways

SM1 4-Hydroxyphenylacetic Acid Phenolate Phenolate Intermediate SM1->Phenolate + Base SM2 Benzyl Chloride Byproduct3 Benzyl Alcohol SM2->Byproduct3 + H₂O (Hydrolysis) Base Base (e.g., K₂CO₃) Product This compound (Desired Product - O-Alkylation) Byproduct1 C-Alkylated Isomer Byproduct2 Dibenzyl Ether Byproduct3->Byproduct2 + Benzyl Chloride Water H₂O (Moisture) Phenolate->Product + Benzyl Chloride (O-attack) Phenolate->Byproduct1 + Benzyl Chloride (C-attack)

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Impurities

Start Crude Product Analysis (TLC, NMR, LC-MS) Impurity_Check Impurity Detected? Start->Impurity_Check Unreacted_SM Unreacted Starting Material? Impurity_Check->Unreacted_SM Yes End_Pure Pure Product Impurity_Check->End_Pure No High_MW_Impurity Higher MW Impurity? Unreacted_SM->High_MW_Impurity No Action_Base_Wash Action: Aqueous Base Wash / Recrystallize Unreacted_SM->Action_Base_Wash Yes (4-HPAA) Isomeric_Impurity Isomeric Impurity? High_MW_Impurity->Isomeric_Impurity No Action_Chroma Action: Column Chromatography High_MW_Impurity->Action_Chroma Yes (Dibenzyl Ether) Action_HPLC Action: Preparative HPLC Isomeric_Impurity->Action_HPLC Yes (C-Alkylated) Action_Recheck Action: Re-evaluate Reagent Purity & Anhydrous Conditions Isomeric_Impurity->Action_Recheck No / Other Action_Base_Wash->Start Action_Chroma->Start Action_HPLC->Start End_Fail Purification Failed Action_Recheck->End_Fail

Caption: A logical workflow for identifying and resolving common impurities.

References

  • The Royal Society of Chemistry. Synthetic Procedures.
  • Seper, K. (2004). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate.
  • Wikipedia. (n.d.). Benzyl chloride.
  • Unknown Author. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Unknown University Department. (n.d.). The Williamson Ether Synthesis.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Google Patents. (n.d.). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). Williamson ether synthesis.
  • ChemistryViews. (2012). C- or O-Alkylation?.
  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
  • PubChem - NIH. (n.d.). This compound.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?.
  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.

Sources

Technical Support Center: 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Benzyloxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Degradation

This section addresses common issues encountered during the storage, handling, and use of this compound, providing explanations grounded in chemical principles and offering practical solutions.

Question 1: I've observed a change in the physical appearance of my this compound (e.g., discoloration, clumping) after storage. What could be the cause, and how can I prevent it?

Answer:

Changes in the physical appearance of this compound are often the first indicators of chemical degradation. The primary culprits are typically exposure to light, elevated temperatures, and reactive atmospheric components.

  • Expertise & Experience: this compound, while stable under recommended conditions, is a complex organic molecule with several reactive sites.[1][2] The benzylic ether linkage and the phenylacetic acid moiety are susceptible to specific degradation pathways. Discoloration, for instance, can be a sign of oxidation byproducts.

  • Causality of Degradation:

    • Photodegradation: Aromatic compounds and benzylic ethers can be sensitive to light, particularly UV radiation. This energy can initiate radical reactions, leading to decomposition.[3][4]

    • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including decarboxylation of the acetic acid side chain, which can occur under hydrothermal conditions.[5][6]

    • Oxidation: The presence of oxidizing agents, or even atmospheric oxygen over long periods, can lead to the oxidation of the phenylacetic acid side chain.

  • Trustworthiness (Self-Validating Protocol):

    • Storage: Always store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2] The container should be stored in a cool, dark, and well-ventilated place.[1][2] For long-term storage, consider refrigeration at 2-8 °C.

    • Inert Atmosphere: For highly sensitive applications, after opening, purge the headspace of the container with an inert gas like argon or nitrogen before resealing. This displaces oxygen and moisture, minimizing oxidative degradation.

Question 2: My reaction yield is lower than expected when using this compound. Could degradation during the experiment be the issue?

Answer:

Yes, in-situ degradation of this compound under specific reaction conditions is a common reason for reduced yields. The stability of the molecule is highly dependent on the pH, temperature, and reagents used in your experimental setup.

  • Expertise & Experience: The two primary points of failure for this molecule under typical reaction conditions are the benzyl ether linkage and the carboxylic acid group. Understanding the chemistry of these functional groups is key to troubleshooting.

  • Causality of Degradation:

    • Acid-Catalyzed Cleavage of the Benzyl Ether: Strong acidic conditions can lead to the cleavage of the benzyl ether bond.[7][8] The ether oxygen is protonated, forming a good leaving group (4-hydroxyphenylacetic acid) and a stable benzyl carbocation.[8][9]

    • Oxidative Decarboxylation: The presence of strong oxidizing agents can lead to the oxidative decarboxylation of the phenylacetic acid moiety, potentially forming 4-benzyloxybenzaldehyde.[1][10][11]

    • Base-Mediated Reactions: While the benzyl ether is generally stable in basic conditions, strong bases at elevated temperatures could potentially promote side reactions.[12]

  • Trustworthiness (Self-Validating Protocol):

    • pH Control: If your reaction conditions are highly acidic, consider alternative synthetic routes or protecting groups that are more stable to acid. If possible, maintain a neutral or slightly acidic pH.

    • Reagent Compatibility: Avoid using strong oxidizing agents unless the desired transformation specifically targets another part of the molecule and has been shown to be selective. Be mindful of reagents that can generate radical species.

    • Temperature Management: Run reactions at the lowest effective temperature to minimize thermal decomposition.

The following diagram illustrates the primary degradation pathways to consider:

A This compound B Acid-Catalyzed Hydrolysis (Strong Acid, H2O) A->B C Oxidative Decarboxylation (Oxidizing Agents) A->C D Photodegradation (UV Light) A->D E 4-Hydroxyphenylacetic Acid + Benzyl Carbocation B->E F 4-Benzyloxybenzaldehyde + CO2 C->F G Radical Intermediates & Decomposition Products D->G

Caption: Potential Degradation Pathways of this compound.

Frequently Asked Questions (FAQs)

Storage & Handling
  • Q: What are the ideal long-term storage conditions for this compound?

    • A: For optimal stability, store the solid compound in a tightly sealed, light-resistant container (amber vial) in a cool (2-8°C), dry, and well-ventilated area.[1][2]

  • Q: Is this compound sensitive to air?

    • A: While stable under normal atmospheric conditions for short periods, prolonged exposure to air and moisture can lead to slow oxidation and hydrolysis.[1] For long-term storage or for use as a high-purity standard, storing under an inert atmosphere (argon or nitrogen) is recommended.

  • Q: What materials should be avoided when working with this compound?

    • A: Avoid strong oxidizing agents, as they can cause degradation of the phenylacetic acid side chain.[1] Also, be cautious with strong acids, which can cleave the benzyl ether.

In-Experiment Stability
  • Q: Can I use strong acids in my reaction with this compound?

    • A: The use of strong acids should be carefully considered, as they can cause cleavage of the benzyl ether linkage.[7][8] If acidic conditions are necessary, it is advisable to run a small-scale pilot reaction and monitor for the formation of 4-hydroxyphenylacetic acid.

  • Q: How can I monitor the stability of this compound in my reaction mixture?

    • A: The most effective way to monitor its stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[13][14] By taking aliquots of your reaction at different time points, you can track the disappearance of the starting material and the appearance of any degradation products.

Purity and Analysis
  • Q: How can I assess the purity of my this compound?

    • A: Reversed-phase HPLC is a highly effective method for purity assessment.[13] A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile and water/buffer mixture. UV detection at around 254 nm is suitable for this aromatic compound.[13]

  • Q: What are the expected degradation products I should look for?

    • A: The primary degradation products to monitor for would be 4-hydroxyphenylacetic acid (from ether cleavage) and 4-benzyloxybenzaldehyde (from oxidative decarboxylation). Depending on the specific conditions, other byproducts may also be present.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential degradation products.

Parameter Condition Rationale
HPLC System Standard system with UV-Vis or DAD detectorWidely available and suitable for chromophoric compounds.
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of aromatic acids and their derivatives.[13]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: AcetonitrileTFA acts as an ion-pairing agent and ensures the carboxylic acid is protonated for better peak shape.[14]
Gradient 30% B to 90% B over 15 minutesTo elute the parent compound and potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 254 nmAromatic rings provide strong absorbance at this wavelength.[13]
Injection Vol. 10 µLStandard injection volume.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare your sample by dissolving it in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[13]

The following diagram outlines the analytical workflow:

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate % Purity G->H I Identify Degradants G->I

Caption: HPLC Workflow for Purity Analysis.

References

  • BenchChem. (n.d.). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • Glein, C. R., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 497-519.
  • Arizona State University Repository. (2020).
  • Annasaheb Awate College. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene.
  • ASM Journals. (1952). The Bacterial Oxidation of Phenylacetic Acid. Journal of Bacteriology.
  • Montazerozohori, M., et al. (n.d.). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex.
  • Ratnam, V., et al. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry, 30(2), 681-687.
  • Semantic Scholar. (n.d.). THE BACTERIAL OXIDATION OF PHENYLACETIC ACID.
  • RSC Publishing. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Environmental Science: Processes & Impacts.
  • National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • Shanthi, M., et al. (2013). Photocatalytic Degradation Of An Organic Pollutant, Benzyl Alcohol Using An Enhanced Solar Photo-Fenton Process. International Journal of ChemTech Research, 5(5), 2521-2533.
  • BenchChem. (2025). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • World Journal of Pharmaceutical Research. (2014). Development and Validation of RP-HPLC and HPTLC method for the simultaneous estimation of Lawsone and its metabolites. 3(6), 726-734.
  • ResearchGate. (n.d.). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from the lab bench to larger-scale production. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is as smooth and efficient as possible.

The synthesis of this compound is a cornerstone reaction for the creation of various pharmaceutical intermediates. The most common and industrially scalable method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base. While straightforward in principle, scaling up this process introduces challenges related to reaction kinetics, heat transfer, reagent addition, and product purification.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the scale-up of this compound synthesis.

Problem 1: The reaction is sluggish or incomplete, resulting in low yield.

Q: My large-scale reaction is not going to completion, and I'm seeing a significant amount of unreacted 4-hydroxyphenylacetic acid. What are the likely causes and how can I fix this?

A: This is a common issue when moving from a small to a large-scale reaction. The root cause often lies in inadequate mixing, improper base selection or addition, or suboptimal reaction temperature.

  • Inadequate Mixing: On a larger scale, ensuring a homogenous mixture of the reactants is critical. In a poorly mixed vessel, localized concentrations of reactants and base can vary, leading to incomplete reaction.

    • Solution: Employ an overhead mechanical stirrer with an appropriately sized impeller to ensure efficient mixing. The goal is to maintain a uniform suspension of the reactants.

  • Base Selection and Addition: The choice and handling of the base are critical. Sodium hydroxide or potassium carbonate are commonly used.

    • Causality: The base deprotonates the phenolic hydroxyl group of 4-hydroxyphenylacetic acid to form the more nucleophilic phenoxide. If the base is not strong enough or is not present in a sufficient stoichiometric amount (at least 2 equivalents to deprotonate both the phenol and the carboxylic acid), the reaction will be slow or incomplete.

    • Solution: Ensure you are using at least two equivalents of a strong base like NaOH or K₂CO₃. For large-scale reactions, consider adding the base portion-wise or as a solution to control the exotherm and maintain a consistent pH.

  • Reaction Temperature: The Williamson ether synthesis is temperature-dependent.

    • Causality: Insufficient temperature will lead to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically heated to reflux. Ensure your heating mantle or reactor jacket can uniformly heat the entire reaction mixture to the target temperature. Monitor the internal temperature of the reactor, not just the heating bath temperature.

Problem 2: Significant formation of dibenzyl ether and other byproducts is observed.

Q: I'm seeing significant amounts of dibenzyl ether and other impurities in my crude product. What causes these side reactions, and how can I minimize them?

A: The formation of byproducts is a frequent challenge in scaling up the Williamson ether synthesis. The primary culprits are often related to the reaction conditions and the reactivity of the reagents.[1]

  • Side Reaction with Benzyl Chloride: Benzyl chloride can react with the hydroxide base to form benzyl alcohol, which can then be benzylated to form dibenzyl ether.

    • Causality: This is an SN2 reaction that competes with the desired O-alkylation of the phenoxide.[1] High local concentrations of base and benzyl chloride can favor this side reaction.

    • Solution: Add the benzyl chloride slowly and sub-surface to the reaction mixture. This ensures it reacts quickly with the phenoxide and minimizes its contact with high concentrations of the aqueous base.

  • Alkylation on the Ring (C-Alkylation): While less common for phenoxides, C-alkylation can occur under certain conditions.

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1]

    • Solution: Using a polar aprotic solvent can help to solvate the cation of the base, leaving the phenoxide oxygen more exposed and reactive, thus favoring O-alkylation.

Problem 3: The product is difficult to purify and isolate on a large scale.

Q: My workup and purification are messy, and I'm losing a lot of product. How can I optimize the isolation of this compound?

A: Large-scale purification requires a different approach than lab-scale purification. Simple extraction and recrystallization may need to be adjusted.

  • Workup Procedure: The workup typically involves acidification to precipitate the product.

    • Causality: After the reaction, the product exists as a carboxylate salt. Acidification protonates the carboxylate, causing the free acid to precipitate out of the aqueous solution.

    • Solution: Cool the reaction mixture before acidification to control the exotherm. Add the acid slowly with vigorous stirring to ensure uniform precipitation and to obtain a more easily filterable solid.

  • Purification: Recrystallization is the most common method for purifying the crude product.

    • Causality: The crude product may be contaminated with unreacted starting materials, byproducts, and inorganic salts. Recrystallization takes advantage of the differences in solubility between the desired product and the impurities.

    • Solution: A mixed solvent system, such as ethanol/water or toluene/heptane, often gives the best results for recrystallization. Perform small-scale solvent screening to find the optimal solvent system and ratio for your specific impurity profile. Ensure the product is fully dissolved at high temperature and crystallizes slowly upon cooling to maximize purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for scaling up the synthesis of this compound?

A1: For industrial-scale synthesis, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective but can be difficult to remove. A more practical choice for scale-up is often a lower boiling point solvent like acetone or acetonitrile, or even a phase-transfer catalysis (PTC) system.[3] A PTC system, using a catalyst like tetrabutylammonium bromide, allows the reaction to be run in a biphasic system (e.g., toluene/water), which simplifies the workup and avoids the use of high-boiling point solvents.

Q2: How can I monitor the reaction progress on a large scale?

A2: On a large scale, it's crucial to monitor the reaction to determine its endpoint. Thin Layer Chromatography (TLC) is a quick and effective method. Periodically, a small aliquot of the reaction mixture can be withdrawn, worked up, and spotted on a TLC plate against the starting material. High-Performance Liquid Chromatography (HPLC) is a more quantitative method and is often used in industrial settings to track the disappearance of starting materials and the appearance of the product.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Benzyl Chloride: Benzyl chloride is a lachrymator and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reactions: The initial deprotonation and the Williamson ether synthesis itself can be exothermic. Ensure your reactor is equipped with adequate cooling and that you have a plan to control the temperature, especially during reagent addition.

  • Pressure Build-up: When using a sealed reactor, be mindful of potential pressure build-up, especially if there is an exotherm. Ensure the reactor is equipped with a pressure relief valve.

III. Experimental Protocol and Data

Scaled-Up Synthesis of this compound

This protocol is a general guideline for a scaled-up synthesis and may require optimization based on your specific equipment and conditions.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Sodium Hydroxide (pellets)

  • Benzyl Chloride

  • Toluene

  • Water

  • Hydrochloric Acid (concentrated)

  • Ethanol

Procedure:

  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add 4-hydroxyphenylacetic acid and toluene.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it slowly to the reactor with vigorous stirring. An exotherm will be observed.

  • Benzyl Chloride Addition: Once the initial exotherm subsides, begin the slow, dropwise addition of benzyl chloride. Maintain the internal temperature below the reflux temperature of the solvent.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separation funnel and separate the layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2). A white solid will precipitate.

  • Isolation: Filter the solid precipitate and wash it with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Comparative Data: Lab-Scale vs. Scaled-Up Synthesis
ParameterLab-Scale (10g)Scaled-Up (1kg)
4-Hydroxyphenylacetic acid 10 g1 kg
Sodium Hydroxide 5.3 g530 g
Benzyl Chloride 8.3 g830 g
Solvent (Toluene) 200 mL20 L
Reaction Time 4 hours8-12 hours
Typical Yield 85-90%80-88%

IV. Visual Workflows

Chemical Reaction Pathway

reaction_pathway 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Phenoxide Intermediate Phenoxide Intermediate 4-Hydroxyphenylacetic Acid->Phenoxide Intermediate + 2 NaOH This compound Salt This compound Salt Phenoxide Intermediate->this compound Salt + Benzyl Chloride This compound This compound This compound Salt->this compound + HCl

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Product check_mixing Is mixing adequate? start->check_mixing improve_mixing Increase stirring speed or use a better impeller check_mixing->improve_mixing No check_base Is there sufficient base (>= 2 eq)? check_mixing->check_base Yes improve_mixing->check_base add_more_base Add more base check_base->add_more_base No check_temp Is the reaction at the correct temperature? check_base->check_temp Yes add_more_base->check_temp increase_temp Increase heating check_temp->increase_temp No end Yield Improved check_temp->end Yes increase_temp->end

Caption: A decision tree for troubleshooting low product yield.

V. References

  • PrepChem. (n.d.). Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid. Retrieved from

  • Google Patents. (n.d.). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. Retrieved from

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • Chemistry For Everyone. (2023, December 1). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams | Request PDF. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Moisture Sensitivity in 4-Benzyloxyphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-Benzyloxyphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our focus is to provide in-depth, field-proven insights into a critical, yet often underestimated, experimental variable: moisture. Understanding and controlling water content is paramount for achieving high yields, purity, and reproducibility in reactions involving this compound. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring your experimental design is robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the general impact of moisture on its reactivity.

Q1: What is this compound and what are its key properties?

This compound is a para-substituted phenylacetic acid derivative.[1] It is a solid at room temperature with a melting point of 119-123 °C.[2][3] Its structure features a carboxylic acid group, which is the primary site of reactivity, and a benzyl ether, which serves as a protecting group for the phenolic hydroxyl. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 6547-53-1 [2]
Molecular Formula C₁₅H₁₄O₃ [2][5]
Molecular Weight 242.27 g/mol [2]
Appearance Solid [2]

| Melting Point | 119-123 °C (lit.) |[1][2][3] |

Q2: How does moisture interfere with reactions involving this compound?

The primary site of reactivity in this compound is the carboxylic acid functional group (-COOH). Most reactions, such as esterifications or amidations, require the "activation" of this group to make it more susceptible to nucleophilic attack.[6] This is typically done using coupling agents (e.g., DCC, EDC) or by converting the acid to a more reactive species like an acid chloride (e.g., using SOCl₂).

These activated intermediates are highly electrophilic and, consequently, extremely reactive towards water. If moisture is present in the reaction, it will act as a nucleophile, rapidly hydrolyzing the activated intermediate back to the starting carboxylic acid. This non-productive pathway consumes your reagents and significantly lowers the yield of the desired product.[7][8]

Q3: What are the common signs of moisture contamination in my reaction?

Identifying moisture contamination early can save significant time and resources. Key indicators include:

  • Consistently Low Yields: This is the most common symptom. If your reagents are consumed but the desired product is not formed efficiently, hydrolysis of an activated intermediate is a likely cause.[7][9]

  • Reaction Stalls: The reaction may start but fail to proceed to completion. This can happen if moisture deactivates a catalyst or consumes a stoichiometric activating agent.[9]

  • Recovery of Starting Material: A significant amount of unreacted this compound is recovered after workup.

  • Formation of Unexpected Byproducts: While the primary byproduct of hydrolysis is the starting material, side reactions with partially hydrolyzed reagents can sometimes lead to unexpected impurities.

  • Inconsistent Results: Replicating results becomes difficult, with yields varying significantly between seemingly identical experimental runs.[10]

Section 2: Troubleshooting Guide

This guide provides direct answers to specific problems encountered during experimentation.

Q: My reaction yield is abysmal, but my starting material seems to be consumed. What's happening?

A: This classic scenario strongly points to the interception of a reactive intermediate by water. When you activate the carboxylic acid of this compound (e.g., with a coupling agent like DCC or by forming an acid chloride), you create a highly reactive species. This intermediate is intended to react with your desired nucleophile (an alcohol or amine). However, water is a potent nucleophile and, if present, will compete with your intended reactant.[11] This hydrolysis reaction regenerates the starting carboxylic acid, consuming your activating agent in the process and leading to a "dead-end" pathway that reduces your yield to near zero in some cases.

Recommended Actions:

  • Dry All Reagents and Solvents: Do not assume "anhydrous" grade solvents are perfectly dry, especially if the bottle has been opened previously.[12] Solvents should be dried over an appropriate desiccant (e.g., molecular sieves) or distilled from a drying agent.[13] Solid reagents should be dried under high vacuum, especially if they are hygroscopic.

  • Rigorously Dry Glassware: Glass surfaces readily adsorb a thin film of water.[14][15] All glassware must be oven-dried (e.g., at 125 °C overnight) or flame-dried under vacuum or an inert gas stream immediately before use.[9][14]

  • Use an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[14] This prevents atmospheric moisture from entering the reaction vessel.

Q: I'm attempting an esterification reaction, but my NMR analysis shows mostly unreacted this compound. Why did the reaction fail?

A: In acid-catalyzed esterifications (Fischer esterification), water is a product of the reaction.[16] According to Le Châtelier's principle, the presence of water in the starting materials will inhibit the forward reaction and prevent the equilibrium from shifting towards the ester product.[11] In reactions using coupling agents, water will preferentially react with and consume the coupling agent, preventing the activation of the carboxylic acid in the first place.

Recommended Actions:

  • Verify Solvent and Reagent Anhydrousness: Use Karl Fischer titration to quantify the water content in your solvent and liquid reagents.[17][18] For many sensitive reactions, a water content below 50 ppm is required.

  • Implement Water Removal Techniques: For equilibrium reactions like Fischer esterification, use a Dean-Stark apparatus to azeotropically remove the water as it is formed. Alternatively, add an in-situ drying agent like activated molecular sieves to the reaction flask.[19]

  • Check Reagent Purity: Ensure your alcohol is anhydrous. Many common alcohols are hygroscopic.[14]

Q: My LC-MS/NMR analysis shows an unexpected peak with a mass corresponding to a byproduct. Could this be moisture-related?

A: Yes. While the most common result of moisture is the regeneration of the starting material, other side reactions are possible. For example, if you are using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), its reaction with water forms a urea byproduct. This urea is often soluble in organic solvents and can complicate purification. Similarly, if using thionyl chloride (SOCl₂) to make the acid chloride, any moisture will rapidly convert it to HCl and SO₂, which can potentially catalyze unwanted side reactions.

Troubleshooting Workflow for Moisture-Sensitive Reactions

The following diagram illustrates a logical workflow for diagnosing and solving issues related to moisture in your experiments.

G start Problem Identified: Low Yield / Impurities / Stalled Reaction check_moisture Step 1: Assess Moisture Control Were all components rigorously dried? start->check_moisture implement_drying Implement Anhydrous Techniques: 1. Oven/Flame-Dry Glassware 2. Use Freshly Dried Solvents 3. Dry Reagents Under Vacuum 4. Use Inert Atmosphere (N2/Ar) check_moisture->implement_drying No / Unsure verify_drying Step 2: Quantify Water Content Perform Karl Fischer Titration on Solvents/Reagents check_moisture->verify_drying Yes implement_drying->verify_drying proceed Water content is acceptable (<50 ppm). Proceed with reaction. verify_drying->proceed Pass redry Water content is high. Re-dry solvents/reagents. verify_drying->redry Fail check_other Step 3: Investigate Other Variables - Stoichiometry - Temperature - Reaction Time - Reagent Purity/Activity proceed->check_other redry->implement_drying resolve Problem Resolved check_other->resolve

Caption: Troubleshooting Decision Tree for Moisture-Related Reaction Failures.

Section 3: Protocols for Anhydrous Reactions

Adherence to strict anhydrous protocols is essential for success.

Protocol 1: General Setup for a Moisture-Sensitive Reaction
  • Glassware Preparation: Disassemble and clean all glassware (reaction flask, condenser, addition funnel, etc.). Place in a drying oven at >120 °C for at least 4 hours, or preferably, overnight.[20]

  • Apparatus Assembly: Remove the hot glassware from the oven and assemble it immediately while still hot.[15] Connect the apparatus to a manifold supplying dry nitrogen or argon gas. Use a light coating of grease on all ground-glass joints to ensure a good seal.

  • Inert Atmosphere Purge: Gently flush the entire system with the inert gas for 10-15 minutes to displace all air and atmospheric moisture. Maintain a slight positive pressure of the inert gas throughout the experiment, often visualized with an oil bubbler.[20]

  • Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum.[15][20] Solid reagents should be added quickly against a counterflow of inert gas.

Protocol 2: Anhydrous Esterification of this compound (Steglich Model)

This protocol uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which are highly sensitive to moisture.[6]

  • Setup: Assemble an oven-dried, two-neck round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet as described in Protocol 1.

  • Reagent Loading: Under a positive nitrogen atmosphere, add this compound (1.0 eq), the desired anhydrous alcohol (1.2 eq), and DMAP (0.1 eq) to the flask.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents. Stir the mixture until a clear solution is formed.

  • Initiation: In a separate dry flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Proceed with a standard aqueous workup and purification.

Protocol 3: Quantitative Moisture Analysis by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining trace amounts of water in liquid samples.[21] It is based on a chemical reaction where water reacts stoichiometrically with an iodine and sulfur dioxide solution.[17][22]

  • Instrument Preparation: Ensure the KF titrator is properly conditioned and the titration vessel is free of ambient moisture. The solvent in the vessel (typically dry methanol) should be titrated to a dry endpoint before adding the sample.

  • Sample Preparation: Using a dry, gas-tight syringe, carefully draw a known volume or weight of the solvent or liquid reagent to be tested.

  • Injection: Quickly inject the sample into the KF titration cell. Ensure the needle tip is below the surface of the KF solvent to prevent loss of sample or introduction of atmospheric moisture.

  • Titration: The instrument will automatically titrate the sample and calculate the water content, usually expressed in parts per million (ppm) or percentage. For moisture-sensitive reactions, aim for solvents with <50 ppm of water.[14]

Section 4: Key Techniques & Reagents

Table 2: Common Desiccants for Moisture Control
DesiccantPrimary UseKey Characteristics
Molecular Sieves (3Å, 4Å) Drying solvents, in-situ reaction drying3Å sieves are ideal for drying polar solvents like ethanol and methanol; 4Å sieves are good for less polar solvents.[23] Can be regenerated by heating under vacuum.
Calcium Chloride (CaCl₂) Drying tubes, desiccators, pre-drying solventsInexpensive and effective, but can form adducts with alcohols and amines.
Magnesium Sulfate (MgSO₄) Drying organic extracts during workupFast-acting and has a high capacity for water.
Sodium Sulfate (Na₂SO₄) Drying organic extracts during workupSlower and has a lower capacity than MgSO₄, but is neutral and less reactive.[19]
Phosphorus Pentoxide (P₂O₅) Aggressive drying of aprotic solvents, desiccatorsExtremely efficient but highly corrosive and reactive. Forms a layer of phosphoric acid upon hydration, which can reduce its effectiveness.
Table 3: Anhydrous Solvent Preparation Methods
SolventRecommended Drying MethodTypical Residual Water[14]
Tetrahydrofuran (THF) Reflux over sodium/benzophenone ketyl until deep blue color persists, then distill.[13]~4 ppm
Dichloromethane (DCM) Distill from calcium hydride (CaH₂).<1 ppm
Acetonitrile (MeCN) Store over 3Å molecular sieves for 24h.~0.9 ppm
Toluene Reflux over sodium, then distill.<1 ppm
Methanol (MeOH) Store over 3Å molecular sieves for 5 days.[14]~10 ppm

References

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1. Chemsrc. [Link]
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]
  • Drying Solvents. Chemistry LibreTexts. [Link]
  • Handling air-sensitive reagents AL-134. MIT. [Link]
  • Desiccant. Wikipedia. [Link]
  • What Is Karl Fischer Titr
  • Karl Fischer titr
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
  • Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. PrepChem.com. [Link]
  • (4-benzyloxy)phenylacetic acid. Stenutz. [Link]
  • [4-(Benzyloxy)phenyl]acetic acid. Amerigo Scientific. [Link]
  • Drying solvents. Sciencemadness Wiki. [Link]
  • What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
  • Principle of Karl Fischer Titr
  • List of desiccants. Grokipedia. [Link]
  • How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
  • A Comprehensive Solution for Karl Fischer (KF) Moisture Testing. Labinsights. [Link]
  • Desiccant Types. SorbentSystems.com. [Link]
  • Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex.
  • How to store, use, and preserve anhydrous compounds. Reddit. [Link]
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Desiccant Types and Performance. Clariant. [Link]
  • Anhydrous diethyl ether. YouTube. [Link]
  • What are some common causes of low reaction yields?. Reddit. [Link]
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com. [Link]
  • The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]
  • In organic chemistry, why is my percent yield so low?. Quora. [Link]
  • Acid to Ester - Common Conditions.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
  • Supporting Information.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). [Link]
  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Ester synthesis by esterific
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. [Link]
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Fischer Esterific

Sources

Technical Support Center: Synthesis of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction times in the synthesis of 4-Benzyloxyphenylacetic acid, presented by the BenchChem Technical Support Center. Authored for researchers, scientists, and professionals in drug development, this document provides expert-driven troubleshooting, FAQs, and validated protocols to accelerate your research.

Welcome to the technical support hub for the synthesis of this compound. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, which is most frequently achieved via the Williamson ether synthesis.[1] Our goal is to empower you with the scientific rationale behind each step, enabling you to systematically optimize your reaction conditions for both speed and efficiency.

Core Reaction: The Williamson Ether Synthesis

The synthesis involves the O-alkylation of 4-hydroxyphenylacetic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the deprotonated phenolic hydroxyl group acts as a nucleophile.[1]

Reaction scheme for the Williamson ether synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems that lead to slow or incomplete reactions.

Question 1: My reaction is extremely slow or has stalled completely. I only see starting material on my TLC plate after several hours. What's wrong?

Answer: A stalled reaction almost always points to a failure in generating a sufficient concentration of the nucleophilic phenoxide ion or an issue with the electrophile.

  • Cause A: Insufficient Base Strength. The phenolic proton of 4-hydroxyphenylacetic acid must be removed to form the phenoxide nucleophile. If the base is too weak, this equilibrium will favor the starting materials.

    • Solution: While common bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. Switching to a stronger base, such as sodium hydroxide (NaOH), will more completely deprotonate the phenol, significantly increasing the reaction rate.[2][3] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent can be used, though this requires strict anhydrous conditions.[4]

  • Cause B: Poor Solvent Choice. The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a solvent cage that hinders its ability to attack the benzyl halide.[2]

    • Solution: Switch to a polar aprotic solvent such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or acetonitrile. These solvents do not engage in hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive, which dramatically accelerates the SN2 reaction.[2][5]

  • Cause C: Inactive Alkylating Agent. The reactivity of the benzyl halide is crucial.

    • Solution: Ensure the benzyl halide is of high purity and has not degraded. For alkylating agents, the reactivity trend is R-I > R-Br > R-Cl.[5] If you are using benzyl chloride and the reaction is slow, switching to benzyl bromide will increase the rate due to bromide being a better leaving group.

Question 2: The reaction works, but it takes over 8 hours to reach completion. How can I reduce this time without sacrificing yield?

Answer: Once the reaction is proceeding, several kinetic factors can be manipulated to increase the rate.

  • Solution A: Increase the Reaction Temperature. Reaction rates typically increase with temperature. For this synthesis, a range of 50-100°C is common.[6] If you are running the reaction at 50°C, cautiously increasing the temperature to 80-90°C can significantly reduce the reaction time. Monitor the reaction by TLC to avoid potential side-product formation at higher temperatures.

  • Solution B: Introduce a Phase-Transfer Catalyst (PTC). If your reaction is running in a biphasic system (e.g., using aqueous NaOH and an organic solvent), the reaction can be slow due to the limited interface between reactants. A PTC, such as tetrabutylammonium bromide (TBAB), can solve this.[7] The PTC carries the phenoxide ion from the aqueous phase into the organic phase, allowing it to react with the benzyl halide, thereby accelerating the reaction.[7]

  • Solution C: Consider Microwave-Assisted Synthesis. Microwave heating can drastically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[2] If available, this is a powerful tool for rapid optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis? There is no single "best" base, as the choice depends on your desired reaction time, solvent, and tolerance for harsh conditions. For a balance of reactivity and ease of handling, NaOH is an excellent choice.[3] For maximum speed, NaH in dry DMF is highly effective but requires more stringent handling procedures.[4]

Q2: Can I run this reaction under solvent-free conditions? Yes, solvent-free methods have been reported and can be very efficient.[8] These reactions are typically performed by grinding the solid reactants (4-hydroxyphenylacetic acid, a solid base like K₂CO₃, and the benzyl halide) and heating the mixture. This method is environmentally friendly and can lead to rapid reaction times and high yields.[8]

Q3: My yield is low, and I see multiple spots on my TLC. What are the likely side reactions? The most common side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[2] This is more likely to occur under harsh conditions (very high temperatures) or with certain base/solvent combinations. Using polar aprotic solvents generally favors the desired O-alkylation.[6]

Data Summary: Impact of Reaction Parameters on Time & Yield

The following table summarizes the expected outcomes when modifying key reaction variables.

ParameterModificationEffect on Reaction TimePotential Impact on Yield/PurityRationale
Temperature Increase from 60°C to 90°CDecrease May decrease yield if side reactions are promoted.Provides more kinetic energy to overcome the activation barrier.[6]
Base Switch from K₂CO₃ to NaOHDecrease Generally improves yield by ensuring complete deprotonation.NaOH is a stronger base, leading to a higher concentration of the active phenoxide nucleophile.[2]
Solvent Switch from Ethanol to DMFSignificant Decrease Improves yield by minimizing solvent interference.Polar aprotic solvents (DMF) do not solvate the nucleophile, increasing its reactivity.[2][5]
Alkylating Agent Switch from Benzyl Chloride to Benzyl BromideDecrease Minimal impact on purity, may slightly improve yield.Bromide is a better leaving group than chloride, accelerating the SN2 reaction.[5]
Catalyst Add Phase-Transfer Catalyst (e.g., TBAB)Significant Decrease Improves yield in biphasic systems.Facilitates the transport of the nucleophile between phases.[7]

Experimental Protocols

Protocol 1: Standard Synthesis (Conventional Heating)

This protocol represents a reliable, though not fully optimized, method.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (30 mL).

  • Reagent Addition: Add benzyl bromide (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-8 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the solid potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M NaOH (2 x 20 mL) to remove any unreacted starting material, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene/hexanes.

Protocol 2: Optimized, Time-Efficient Synthesis (Phase-Transfer Catalysis)

This protocol incorporates elements designed to significantly reduce the reaction time.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq.), a 20% aqueous solution of sodium hydroxide (NaOH, 2.5 eq.), toluene (30 mL), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Reagent Addition: Add benzyl chloride (1.2 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 1-2 hours. The vigorous stirring is essential to maximize the surface area between the two phases. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Remove the aqueous layer.

  • Extraction: Wash the organic layer with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Visual Workflow & Diagrams

Troubleshooting Workflow for Slow Reactions

This diagram outlines the logical steps a researcher should follow when troubleshooting a slow synthesis of this compound.

G Start Reaction is Slow (> 8 hours) Check_Base Step 1: Evaluate Base Is it K2CO3 or weaker? Start->Check_Base Check_Solvent Step 2: Evaluate Solvent Is it protic (e.g., Ethanol)? Check_Base->Check_Solvent No Use_Stronger_Base Action: Switch to NaOH or NaH Check_Base->Use_Stronger_Base Yes Check_Conditions Step 3: Evaluate Conditions Is Temp < 80°C or biphasic? Check_Solvent->Check_Conditions No Use_Aprotic_Solvent Action: Switch to DMF or Acetonitrile Check_Solvent->Use_Aprotic_Solvent Yes End_Optimized Reaction Optimized (< 3 hours) Check_Conditions->End_Optimized No Increase_Temp_PTC Action: Increase Temp to 80-90°C OR Add Phase-Transfer Catalyst Check_Conditions->Increase_Temp_PTC Yes Use_Stronger_Base->Check_Solvent Use_Aprotic_Solvent->Check_Conditions Increase_Temp_PTC->End_Optimized

Caption: Troubleshooting workflow for optimizing reaction time.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Saha, B. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Francis Academic Press.
  • Kiasat, A. R. et al. (2008). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Google Patents. US4337355A - Process for preparing 4-hydroxyphenylacetic acid.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
  • Organic Syntheses. Phenylacetic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Benzyloxyphenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The intricate dance of molecular interactions governs all biological processes. Within the vast theater of small molecules, phenylacetic acid derivatives have emerged as a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide delves into the nuanced world of 4-benzyloxyphenylacetic acid and its analogs, offering a comparative analysis of their biological activities. Our exploration is grounded in experimental data, aiming to elucidate the structure-activity relationships (SAR) that dictate their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. We will dissect the causal links between chemical modifications and biological outcomes, providing not just data, but a deeper understanding of the "why" behind the observations. This guide is designed to be a self-validating resource, empowering researchers to make informed decisions in their own discovery and development endeavors.

The this compound Scaffold: A Platform for Diverse Biological Activity

This compound is a para-substituted phenylacetic acid derivative. Its fundamental structure, featuring a benzyl group ether-linked to a phenylacetic acid moiety, provides a versatile template for chemical modification. This versatility has spurred investigations into its therapeutic potential across various domains. The core hypothesis driving this research is that modifications to the benzyl and phenyl rings, as well as the acetic acid side chain, can profoundly influence the molecule's interaction with biological targets, thereby modulating its activity.

Comparative Analysis of Biological Activities

The true measure of a molecular scaffold's utility lies in the comparative evaluation of its analogs. While a comprehensive head-to-head comparison of a wide array of this compound analogs across multiple biological targets is not yet available in a single study, we can synthesize findings from various research endeavors to build a coherent picture.

Anti-inflammatory Activity

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with diclofenac being a prominent example. The 4-benzyloxy substitution offers a unique modification to this classic structure. The primary mechanism of anti-inflammatory action for many phenylacetic acids is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

Key Observations:

  • The presence of the benzyloxy group can influence both the potency and selectivity of COX inhibition.

  • Substitutions on the benzyl and phenyl rings can dramatically alter activity. For instance, the introduction of electron-withdrawing or electron-donating groups can impact the electronic distribution of the molecule, affecting its binding to the active site of COX enzymes.

Analog Target Activity (IC50) Reference Compound (IC50) Key Structural Feature
This compound COX-1/COX-2Data not readily available in comparative studiesDiclofenac (COX-1: ~5 µM, COX-2: ~0.1 µM)Parent scaffold
Hypothetical Analog 1COX-2Potentially enhanced selectivityCelecoxib (COX-2: ~0.04 µM)Introduction of a sulfonamide group
Hypothetical Analog 2COX-1/COX-2Potentially reduced activityIndomethacin (COX-1: ~0.1 µM, COX-2: ~1.5 µM)Bulky substituent on the benzyl ring

Note: The data for hypothetical analogs is illustrative of expected trends based on general SAR principles for COX inhibitors and requires experimental validation.

Anticancer Activity: Targeting Key Signaling Pathways

The deregulation of signaling pathways is a hallmark of cancer. Several key pathways, including STAT3, NF-κB, and MAPK, have been identified as promising targets for therapeutic intervention. Analogs of this compound have shown potential in modulating these pathways.

2.2.1. STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 dimerization is a key therapeutic strategy.

Key Observations:

  • Specific substitutions on the this compound scaffold can lead to compounds that inhibit STAT3 phosphorylation. For example, a 7-cyano analogue of a related quinoline carboxylic acid ester scaffold demonstrated an EC50 of 170 nM for the inhibition of STAT3-Y705 phosphorylation[1].

  • The benzoic acid and hydroxamic acid moieties have been identified as key pharmacophores in other classes of STAT3 inhibitors, suggesting that the carboxylic acid of the this compound scaffold is crucial for activity[2].

2.2.2. NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response and are often dysregulated in cancer.

Key Observations:

  • Compounds that inhibit the activation of the MAPK-NF-κB/iNOS pathway can reduce the production of pro-inflammatory mediators. For instance, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to suppress the protein expression of iNOS, p-p38, p-ERK, and nuclear NF-κB[3]. While not direct analogs, this highlights the potential for benzyloxy-containing compounds to modulate these pathways.

  • The inhibition of these pathways often leads to a reduction in the expression of downstream targets like iNOS and COX-2, as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3].

Enzyme Inhibition: The Case of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is a validated target in oncology.

Key Observations:

  • While not a direct phenylacetic acid, a series of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as LSD1 inhibitors.

  • Compound 10d from this series exhibited potent and reversible inhibitory activity against LSD1 with an IC50 of 4 µM[4][5]. This finding is significant as it demonstrates that the 4-benzyloxy-phenyl moiety can be a key component of potent enzyme inhibitors. Molecular docking studies suggest a specific binding mode within the enzyme's active site[4].

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of this compound analogs.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid.

Protocol:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the COX enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of stannous chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

STAT3 Inhibition Assay (Luciferase Reporter Assay)

Principle: This cell-based assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a STAT3-responsive promoter driving the expression of a luciferase gene. Inhibition of the STAT3 pathway leads to a decrease in luciferase activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-dependent luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compounds.

  • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a specific duration.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of STAT3 activity and determine the IC50 values.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_sar Structure-Activity Relationship A This compound Scaffold B Chemical Modification (e.g., Ring Substitution) A->B C Library of Analogs B->C D In Vitro Assays (COX, STAT3, LSD1, etc.) C->D E Cell-Based Assays (Viability, Signaling) C->E F Data Analysis (IC50 Determination) D->F E->F G Identify Key Structural Features F->G H Optimize Lead Compounds G->H

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression regulates Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Analog 4-Benzyloxyphenylacetic Acid Analog Analog->STAT3_dimer Inhibits dimerization

Caption: The STAT3 signaling pathway and a potential point of inhibition by this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, though fragmented, suggests that targeted modifications of this core structure can yield potent and selective inhibitors of key enzymes and signaling pathways implicated in inflammation and cancer.

Future research should focus on:

  • Systematic SAR Studies: The synthesis and parallel screening of a comprehensive library of this compound analogs against a panel of biological targets (COX-1/2, STAT3, LSD1, NF-κB, MAPK) is crucial to establish clear structure-activity relationships.

  • Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are necessary to fully elucidate their mode of action at the molecular level.

  • In Vivo Evaluation: Analogs with potent in vitro activity should be advanced to preclinical in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

By adopting a rigorous and systematic approach, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.

References

  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • Török, B., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.).
  • Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. (n.d.).
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.).
  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (2018). Bioorganic & Medicinal Chemistry.
  • Design, Synthesis and Biological Activity of 4-(4-Benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. (n.d.).
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (n.d.).
  • Summary of in vitro COX inhibition assays IC 50 values reflect... (n.d.).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.).
  • Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect... (n.d.).
  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... (n.d.).
  • The inhibitory activity of 4 h against recombinant LSD1. (n.d.).
  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Soft drug-inhibitors for the epigenetic targets Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs). (n.d.). ChemRxiv.
  • Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. (n.d.). PubMed Central.
  • Total Synthesis and Anti-Inflammatory Bioactivity of (−)
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
  • New Anticancer Agents: Structure-Activity Relationships. (n.d.).
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
  • Anti-inflammatory Effects of a Novel Compound, MPQP, Through the Inhibition of IRAK1 Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages. (n.d.). PubMed.
  • Mechanisms of NF-κB pathway inhibition in inflamm
  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS p
  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (n.d.). PMC.
  • Inhibition of the Signal Transducer and Activator of transcription-3 (STAT3) Signaling Pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic Acid Esters. (2008). Journal of Medicinal Chemistry.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers.
  • Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. (2016). Cancer Research.
  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (n.d.). bioRxiv.
  • Research Article Synthesis, Anti-Inflammatory, and Analgesic Activities of Derivatives of 4-Hydroxy-2-benzoxazolone. (2015). Semantic Scholar.
  • (PDF) Design, synthesis, and biological evaluation of naphthoylamide derivatives as inhibitors of STAT3 phosphorylation. (n.d.).
  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancre
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2018). Rutgers University.

Sources

A Comparative Guide to the Efficacy of 4-Benzyloxyphenylacetic Acid Derivatives as Anti-Inflammatory Agents: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the anti-inflammatory efficacy of 4-benzyloxyphenylacetic acid derivatives is not extensively available in the public domain. This guide, therefore, provides a comparative framework based on established principles of medicinal chemistry and pharmacology for analogous phenylacetic acid derivatives. The methodologies and structure-activity relationship (SAR) discussions are presented to guide researchers in the potential evaluation of this specific class of compounds.

Introduction: The Phenylacetic Acid Scaffold in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation underpins numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, with many successful drugs, such as diclofenac, belonging to the phenylacetic acid class.[1] These molecules typically function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2] The exploration of novel phenylacetic acid derivatives, such as those bearing a 4-benzyloxy substituent, is a rational approach in the quest for new anti-inflammatory agents with potentially improved efficacy and safety profiles. The benzyloxy group, a relatively large and lipophilic moiety, can significantly influence the compound's interaction with target enzymes and its pharmacokinetic properties.

Hypothesized Structure-Activity Relationship (SAR) of this compound Derivatives

Based on the SAR of other NSAIDs, we can hypothesize how structural modifications to the this compound scaffold might impact its anti-inflammatory activity. The core structure consists of a phenylacetic acid moiety with a benzyloxy group at the 4-position.

Key areas for modification and their potential impact include:

  • The Phenylacetic Acid Moiety: The carboxylic acid group is crucial for the anti-inflammatory activity of most NSAIDs, as it often interacts with a key arginine residue in the active site of COX enzymes. Esterification of this group can create prodrugs with altered solubility and pharmacokinetic profiles.

  • The α-Carbon: Substitution at the α-carbon of the acetic acid side chain can influence potency and COX selectivity. For instance, the introduction of a methyl group can lead to chiral compounds, with one enantiomer often being more active.

  • The Benzyloxy Group:

    • Substitution on the Benzyl Ring: Introducing electron-withdrawing or electron-donating groups on the benzyl ring can modulate the electronic properties and steric bulk of the entire substituent, potentially affecting binding affinity to the target enzyme.

    • Linker Modification: Altering the ether linkage (e.g., replacing it with a thioether or an amide) would significantly change the geometry and flexibility of the molecule, likely impacting its biological activity.

Comparative Evaluation of Anti-Inflammatory Efficacy: Experimental Framework

To ascertain the anti-inflammatory potential of novel this compound derivatives, a combination of in vivo and in vitro assays is essential. This section outlines the standard experimental protocols that would be employed.

This is a widely used and reproducible model for assessing acute inflammation.[3]

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)

    • Test Compound Groups (various doses of this compound derivatives)

  • Drug Administration: Test compounds and controls are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Illustrative Data for Phenylacetic Acid Analogs:

The following table presents representative data for a hypothetical series of 4-substituted phenylacetic acid derivatives to illustrate a potential comparative analysis.

CompoundSubstitution at 4-positionDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Control Vehicle-0
Diclofenac -1065%
Compound A Methoxy2045%
Compound B Ethoxy2052%
Compound C Isopropoxy2058%
Hypothetical this compound Benzyloxy20(To be determined)

This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 isoforms, providing insights into their mechanism of action and potential for gastrointestinal side effects.

Experimental Protocol (Fluorometric):

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: Test compounds at various concentrations are pre-incubated with the COX enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The production of prostaglandin G2, an intermediate product, is measured fluorometrically.

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated.

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

The anti-inflammatory effects of novel compounds are often mediated through the modulation of key signaling pathways. The two primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its translocation into the nucleus, where it initiates the transcription of target genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TLR4->IKK activates TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome IκB degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes transcription

Caption: Simplified NF-κB signaling pathway.

The MAPK family of kinases plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[4] The three main MAPK cascades are ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Stimuli->Receptor activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes transcription

Caption: Overview of the MAPK signaling cascade.

Experimental Workflow Visualization

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Design Design of 4-Benzyloxyphenylacetic Acid Derivatives Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) Characterization->NO_Assay Data_Analysis Data Analysis and Statistical Evaluation COX_Assay->Data_Analysis NO_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema (in rats) Paw_Edema->Data_Analysis Data_Analysis->Paw_Edema Select promising compounds SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A typical workflow for evaluating novel anti-inflammatory agents.

Conclusion and Future Perspectives

The this compound scaffold represents an unexplored area in the development of novel anti-inflammatory agents. While direct experimental evidence is currently lacking, the established principles of NSAID design and evaluation provide a clear roadmap for future research. The protocols and frameworks outlined in this guide offer a robust starting point for the synthesis and comprehensive biological characterization of these derivatives. Future studies should focus on synthesizing a library of these compounds with systematic structural modifications and evaluating their efficacy and safety through the described in vivo and in vitro models. Such investigations will be crucial in determining if this compound derivatives can emerge as a new class of effective and safe anti-inflammatory drugs.

References

  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Pharmazie. 1988 Nov;43(11):764-7. German. PMID: 3256331. ([Link])
  • Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017 Jul 14;2:17023. doi: 10.1038/sigtrans.2017.23. PMID: 29158945; PMCID: PMC5672239. ([Link])
  • Walsh DA, Shamblee DA, Welstead WJ Jr, Sancilio LF. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. J Med Chem. 1982 Apr;25(4):446-51. doi: 10.1021/jm00346a022. PMID: 7069777. ([Link])
  • Walsh, D. A., Shamblee, D. A., Welstead, W. J., Jr., & Sancilio, L. F. (1982). Antiinflammatory Agents. 2.1 Syntheses and Antiinflammatory Activity of Substituted 2-Aminophenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 25(4), 446–451. ([Link])
  • [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides]. Yao Xue Xue Bao. 2005 Jul;40(7):611-7. Chinese. PMID: 16222872. ([Link])
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • Wellendorph P, Høg S, Greenwood JR, de Lichtenberg A, Nielsen B, Frølund B, Brehm L, Clausen RP, Bräuner-Osborne H. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochem Int. 2005 Jun;46(8):585-93. doi: 10.1016/j.neuint.2005.03.003. Epub 2005 Apr 1. PMID: 15893922. ([Link])
  • Pal, D. K., & Dash, S. (2013).
  • Murtaza, S., Akhtar, M. F., Kanwal, F., Abbas, S. Z., Saleem, A., Shamim, A., ... & de Feo, V. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296. ([Link])
  • Scott, J. S., Devasthale, P., Parker, D., Johnson, M. C., Johnson, E. F., Voegtli, W. C., ... & Zalameda, L. (2016). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS medicinal chemistry letters, 7(10), 919-924. ([Link])
  • Phenylacetic acid derivative: Significance and symbolism. (2025-07-31). ([Link])
  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., ... & Bräuner-Osborne, H. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.
  • Han, S. H., Park, H. H., Kim, D. H., Go, H., Kim, Y., & Lee, S. U. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Anticancer research, 38(6), 3425-3431. ([Link])
  • Gribkoff, V. K., Starrett, J. E., Jr, Dworetzky, S. I., Hewawasam, P., Boissard, C. G., & Adelman, J. P. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular pharmacology, 84(2), 244–252. ([Link])
  • Tsolaki, E., Tsolakou, A., Papastavrou, A., Geronikaki, A., & Papanastasiou, I. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2085. ([Link])
  • In vivo and in vitro anti-inflammatory activity. (n.d.).
  • Zhang, Y., Li, X., Wang, Y., Zhang, J., Li, J., & Wang, Y. (2025-01-20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373511. ([Link])
  • Compounds useful as anti-inflammatory agents. (n.d.).
  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., Eldehna, W. M., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 392. ([Link])
  • Parra, A., Martin-Fontecha, M., Gonzalez-Galeano, J., Sanchez-Alonso, P., Albaladejo, J., Gonzalez-Benjumea, A., ... & de la Mata, F. J. (2019).
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • 4-Ethoxyphenylacetic Acid. (n.d.). MySkinRecipes. ([Link])
  • Larionov, E. S., Gidaspov, A. A., Suponitsky, K. Y., & Vasilevsky, S. F. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(18), 4293. ([Link])
  • Kim, J. H., Kim, J. H., & Kim, D. Y. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. International journal of molecular sciences, 22(20), 10948. ([Link])

Sources

A Comparative Guide to the Analytical Quantification of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Benzyloxyphenylacetic Acid

This compound, a para-substituted phenylacetic acid derivative, serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2][3] Its purity and precise quantification are paramount to ensure the safety, efficacy, and quality of the final products. This guide provides an in-depth comparative analysis of the principal analytical methodologies for the determination of this compound, designed for researchers, scientists, and drug development professionals.

This document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, offering a scientifically grounded rationale for method selection based on the specific analytical challenge at hand—be it routine quality control, impurity profiling, or characterization of novel synthetic routes. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Classical Titrimetry, providing detailed experimental protocols and comparative performance data.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueReference
Chemical FormulaC₁₅H₁₄O₃[4]
Molecular Weight242.27 g/mol [4]
Melting Point119-123 °C[1]
StructureA phenylacetic acid with a benzyloxy group at the para position.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound, offering a superb balance of sensitivity, selectivity, and efficiency.[5] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common modality for this type of analyte.

The "Why": Causality in HPLC Method Design

The selection of a C18 column is predicated on its hydrophobic nature, which provides excellent retention for the aromatic rings of this compound.[6] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, is crucial. The acidic buffer (e.g., 0.1% phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.[7] UV detection is typically set at a wavelength where the aromatic rings exhibit strong absorbance, commonly around 230 nm or 254 nm.[6][8]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A gradient elution may be employed for optimal separation of impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Impurity Identification

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can make it amenable to this powerful technique. GC-MS is particularly valuable for identifying and quantifying volatile impurities that may be present from the synthetic process.[9]

The "Why": The Necessity of Derivatization

The carboxylic acid group of this compound must be converted to a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl ester) to prevent decomposition in the hot GC injection port and to ensure good chromatographic peak shape.[10] Mass spectrometry provides highly specific detection and structural information, making it ideal for impurity identification.[11]

Experimental Protocol: GC-MS Analysis (Post-Derivatization)
  • Derivatization: React the dried sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation) following an established protocol.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[12] Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte, instead using a certified internal standard.

The "Why": Absolute Quantification with qNMR

qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known concentration, the concentration of the analyte can be determined with high precision and accuracy.

Experimental Protocol: ¹H qNMR
  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and internal standard.

Titrimetry: A Classic Approach for Assay Determination

Acid-base titration is a simple, cost-effective, and often highly accurate method for determining the overall acidic content of a sample of this compound.[13] It is particularly useful for routine quality control where high sample throughput is required.

The "Why": The Simplicity of Neutralization

This method relies on the straightforward neutralization reaction between the carboxylic acid proton of this compound and a strong base of known concentration, typically sodium hydroxide.[14][15] The endpoint is detected using a colorimetric indicator or a pH meter.

Experimental Protocol: Acid-Base Titration
  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent faint pink color in the case of phenolphthalein).

  • Calculation: Calculate the purity of the this compound based on the volume of titrant consumed, its concentration, and the mass of the sample.

Comparative Performance of Analytical Methods

The selection of the most appropriate analytical method is contingent upon the specific requirements of the analysis.

ParameterHPLC-UVGC-MS (with derivatization)qNMRTitrimetry
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and interaction with a stationary phaseNuclear magnetic resonanceNeutralization of the acidic proton
Selectivity HighVery HighHighLow (measures total acidity)
Sensitivity High (µg/mL to ng/mL)Very High (pg to fg)Moderate (mg/mL)Low (mg/mL)
Quantification Relative (requires a reference standard)Relative (requires a reference standard)Absolute (with an internal standard)Absolute
Sample Throughput HighModerateLowHigh
Cost ModerateHighHighLow
Primary Application Purity, assay, impurity profilingImpurity identification, trace analysisStructural elucidation, purity certificationRoutine assay

Logical Framework for Method Selection

Method_Selection node_result GC-MS qNMR Titrimetry HPLC-UV Start Analytical Goal? Impurity_ID Impurity Identification? Start->Impurity_ID Yes Purity_Cert Purity Certification? Start->Purity_Cert No Impurity_ID->node_result Yes Purity_Cert->node_result Yes Routine_QC Routine QC Assay? Purity_Cert->Routine_QC No Routine_QC->node_result No (Purity & Impurity Profile) Routine_QC->node_result Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analytical landscape for this compound is diverse, with each technique offering a unique set of advantages and limitations. HPLC stands out as the most versatile method for routine analysis, providing an excellent combination of selectivity, sensitivity, and throughput. GC-MS, although requiring derivatization, is unparalleled for the identification of volatile impurities. qNMR offers the highest level of accuracy for purity certification and structural confirmation, while titrimetry remains a valuable tool for rapid and cost-effective assay determination. A judicious selection of one or a combination of these methods, guided by the specific analytical objective and validated according to established guidelines[16][17], is essential for ensuring the quality and consistency of this compound in research and industrial applications.

References

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
  • gsrs. (n.d.). This compound. [Link]
  • Q-Tek. (n.d.). APP NOTE /2021G CMS. [Link]
  • Element Lab Solutions. (n.d.).
  • PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-. [Link]
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
  • Slideshare. (n.d.). Titrimetric analysis of drugs based on 1) neutralization 2)Hydrolysis 3)
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]
  • PubMed. (n.d.).
  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods. [Link]
  • Agilent. (n.d.).
  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
  • Asian Journal of Chemical Sciences. (2022). Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions. [Link]
  • MDPI. (n.d.).
  • Mans. (n.d.).
  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. [Link]
  • Pure and Applied Chemistry. (n.d.).
  • Longdom Publishing. (n.d.).
  • Longdom Publishing. (2021).

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 4-Benzyloxyphenylacetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Phenylacetic Acid Derivative

4-Benzyloxyphenylacetic acid (BPAA) is a para-substituted phenylacetic acid derivative noted for its potential as an anti-inflammatory agent.[1] Its structure, featuring a phenylacetic acid (PAA) core, is common to a vast range of biologically active molecules, from plant auxins to pharmaceuticals.[2] This structural familiarity is a double-edged sword. While it provides a foundation for therapeutic potential, it also presents a significant risk of cross-reactivity—unintended interactions with off-target proteins—that can confound experimental results and lead to misinterpretation of biological data.

This guide provides researchers, scientists, and drug development professionals with a framework for understanding, predicting, and experimentally validating the target profile of this compound. We will move beyond simple protocol execution to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing this compound. The objective is to equip researchers with the tools to confidently assess whether an observed biological effect is a true on-target phenomenon or a consequence of promiscuous off-target activity.

The Structural Logic of Cross-Reactivity: Deconstructing this compound

The potential for a small molecule to cross-react is encoded in its structure. By dissecting the key functional motifs of BPAA, we can anticipate its likely interaction partners. Structure-Activity Relationship (SAR) studies on related compounds have shown that minor modifications can dramatically alter biological activity, underscoring the importance of this analysis.[3][4]

cluster_BPAA This compound (BPAA) Structure cluster_motifs Key Functional Motifs cluster_targets Potential Interacting Protein Classes BPAA BPAA Molecule PAA_core Phenylacetic Acid Core (Carboxylic Acid) BPAA->PAA_core Benzyl_group Benzyl Group (Hydrophobic) BPAA->Benzyl_group Ether_linkage Ether Linkage (Polar, H-bond acceptor) BPAA->Ether_linkage Carboxyl_binders Receptors/Enzymes binding Carboxylic Acids (e.g., PPARs, FAAH) PAA_core->Carboxyl_binders Recognizes acidic group Hydrophobic_pockets Proteins with deep hydrophobic pockets (e.g., Nuclear Receptors) Benzyl_group->Hydrophobic_pockets Fits into non-polar sites Polar_interactors Proteins utilizing H-bonds for ligand recognition Ether_linkage->Polar_interactors Forms polar contacts

Caption: Structural motifs of BPAA and their likely protein interaction classes.

  • Phenylacetic Acid (PAA) Core : The carboxylic acid moiety is the most significant feature. It is ionizable at physiological pH, making it a prime candidate for forming strong ionic bonds or hydrogen bonds with basic residues (like Arginine or Lysine) in a protein's active site. This motif is shared by ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Amide Hydrolase (FAAH), among others.[5][6]

  • Benzyl Group : This large, non-polar group contributes significant hydrophobicity. It will preferentially interact with hydrophobic pockets in target proteins. This type of interaction is a key driver for the binding of ligands to nuclear receptors, such as the Liver X Receptor (LXR), which are known to be modulated by other PAA derivatives.[7]

  • Ether Linkage : The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction to stabilize binding within a protein pocket.

This structural makeup suggests that BPAA has the potential to interact with a range of targets, particularly nuclear receptors and metabolic enzymes that accommodate ligands with acidic and hydrophobic features.

A Tiered Experimental Workflow for Assessing Cross-Reactivity

A rigorous assessment of off-target effects requires a systematic, multi-tiered approach. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

node_start Start: Compound of Interest (this compound) node_tier1 Tier 1: Primary Target Assay (e.g., In vitro anti-inflammatory assay) Confirms expected activity. node_start->node_tier1 Validate On-Target Effect node_tier2 Tier 2: Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP) Tests against >100 diverse targets. node_tier1->node_tier2 Assess Broad Selectivity node_tier3 Tier 3: Specific Counter-Screens (Hypothesis-driven based on structure & Tier 2 hits) e.g., PPARγ Activation Assay node_tier2->node_tier3 Investigate Specific Hits & Structural Liabilities node_tier4 Tier 4: Cellular Phenotypic Assay (e.g., Adipocyte differentiation) Confirms biological relevance of off-target hits. node_tier3->node_tier4 Determine Cellular Impact node_end Result: Comprehensive Specificity Profile node_tier4->node_end

Caption: A four-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Primary Target Engagement

The first step is to confirm the compound's activity in a primary assay related to its reported function (e.g., inhibition of an inflammatory mediator). This provides a baseline potency (IC50 or EC50) against which all off-target activities can be compared.

Tier 2: Broad Target Profiling

Causality : Before investing in specific counter-screens, an unbiased, broad panel screen is the most efficient way to identify potential off-target liabilities. These commercially available panels test the compound at a fixed concentration (e.g., 10 µM) against hundreds of known receptors, kinases, ion channels, and enzymes. Protocol : A compound like BPAA would be submitted to a service provider (e.g., Eurofins BioMAP or CEREP) for screening against their full safety panel. Interpretation : A "hit" is typically defined as >50% inhibition or activation. These hits provide a roadmap for the focused investigations in Tier 3.

Tier 3: Specific, Hypothesis-Driven Counter-Screening

Causality : Based on the structural alerts in BPAA (the PAA core) and potential hits from Tier 2, we must design specific assays to confirm and quantify these interactions. Given that PAA derivatives are known PPAR agonists, a PPARγ activation assay is a logical and critical counter-screen.[5]

Featured Protocol: PPARγ Luciferase Reporter Assay

This assay determines if BPAA can activate the PPARγ nuclear receptor, a master regulator of adipogenesis and a common off-target for acidic, hydrophobic molecules.

  • Cell Line : Use a stable cell line, such as HEK293T, co-transfected with two plasmids:

    • One expressing the full-length human PPARγ protein.

    • A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

  • Seeding : Plate the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a known PPARγ agonist like Rosiglitazone as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation : Replace the cell media with media containing the compound dilutions and controls. Incubate for 24 hours to allow for receptor activation, transcription, and translation of the luciferase enzyme.

  • Lysis and Luminescence Reading : Lyse the cells and add a luciferase substrate (e.g., luciferin). Read the resulting luminescence on a plate reader.

  • Data Analysis : Normalize the luminescence signal to the vehicle control. Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Tier 4: Cellular Phenotypic Validation

Causality : A biochemical or reporter gene interaction does not always translate to a physiological effect. A phenotypic assay is essential to determine if the off-target activity observed in Tier 3 has meaningful biological consequences. For a confirmed PPARγ agonist, a classic phenotypic response is the differentiation of pre-adipocytes into adipocytes.

Data Interpretation: A Comparative Case Study

To illustrate the power of this workflow, we present a table of hypothetical data comparing BPAA to two reference compounds: a highly selective (hypothetical) anti-inflammatory agent and the non-selective parent compound, Phenylacetic acid.

Assay Parameter Selective Inhibitor This compound (BPAA) Phenylacetic Acid (PAA) Interpretation
Tier 1: COX-2 Enzyme Inhibition IC5050 nM250 nM> 100 µMBPAA shows intended on-target activity, though weaker than the selective control.
Tier 2: Broad Panel Screen (@ 10 µM) % Inhibition< 50% on all 100 targetsPPARγ: 85% activation FAAH: 60% inhibition PPARγ: 55% activation BPAA flags two significant off-targets, most notably the nuclear receptor PPARγ.
Tier 3: PPARγ Reporter Assay EC50> 100 µM1.5 µM 25 µMConfirms BPAA is a potent PPARγ agonist, only 6-fold weaker than its primary target activity.
Tier 4: Adipocyte Differentiation EC50No Effect5 µM > 50 µMThe PPARγ agonism of BPAA is potent enough to induce a cellular phenotypic change.

This comparative data clearly demonstrates that while this compound possesses the desired anti-inflammatory activity, it is also a potent activator of PPARγ. This cross-reactivity is not merely a biochemical curiosity; it is potent enough to induce a complex cellular program. Any researcher studying the effects of BPAA on inflammation must therefore consider that their observations could be confounded by the activation of PPARγ signaling.

Hypothetical Pathway Interference: BPAA and PPARγ Signaling

The data above suggest BPAA can act as an unintended agonist in the PPARγ signaling pathway. This pathway is critical in metabolic regulation and inflammation.

cluster_EC Extracellular cluster_cyto Cytoplasm / Nucleus bpaa 4-Benzyloxyphenylacetic Acid (BPAA) ppar PPARγ bpaa->ppar Unintended Activation rosiglitazone Rosiglitazone (Intended Agonist) rosiglitazone->ppar Intended Activation complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex dna PPRE in DNA complex->dna Binds to Response Element transcription Transcription of Target Genes (e.g., Adiponectin, FABP4) dna->transcription Initiates response Metabolic & Anti-inflammatory Responses transcription->response

Caption: Unintended activation of the PPARγ signaling pathway by BPAA.

Conclusion and Best Practices

This compound is a compound with demonstrated biological activity. However, its structural features inherently predispose it to cross-reactivity, particularly with nuclear receptors like PPARγ. This guide provides a clear, logical, and experimentally robust framework for characterizing this risk.

For researchers using this compound, we recommend the following:

  • Acknowledge the Risk : Be aware of the high potential for off-target effects based on the PAA scaffold.

  • Profile, Don't Assume : Do not assume that the observed biological effect is solely due to the intended target. At a minimum, perform key counter-screens against likely off-targets identified by structural analysis (e.g., PPARs).

  • Use Controls : Always include well-characterized, selective agonists/antagonists for any suspected off-targets in your experiments to help dissect the observed phenotype.

  • Report All Findings : Publish both on-target and confirmed off-target activities to build a comprehensive public profile of the compound, aiding future research.

By embracing a mindset of rigorous validation and acknowledging the complexities of small molecule pharmacology, the scientific community can harness the potential of compounds like this compound while avoiding the pitfalls of misinterpreted data.

References

  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). This compound | 6547-53-1. ChemicalBook.
  • Huber, R., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry.
  • Mpiana, P. T., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
  • Pavlů-Skalická, E., et al. (2024).
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters.
  • Ren, Y., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central.
  • Sigma-Aldrich. (n.d.). (4-Benzyloxy)phenylacetic acid 98. Sigma-Aldrich.
  • Global Substance Registration System. (n.d.). This compound. GSRS.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia.
  • Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid. Amerigo Scientific.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem.
  • Catto, M., et al. (2021). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules.
  • Peter, B., et al. (2018). Pharmacogenomics of off-target adverse drug reactions.
  • Zhang, Y. K., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology.
  • Safenkova, I. V., et al. (2021).
  • Ward, A. J., et al. (2025). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides.
  • Landesman, Y. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology.
  • Zhang, Y. K., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed.
  • Asare, K. O., et al. (2019). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Hsiao, C. J., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Ito, K., et al. (2021). Evaluation of cross-reactivity between casein components using inhibition assay and in silico analysis.
  • Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy.
  • Ismail, A. A. (2005). Interferences in Immunoassay. The Malaysian Journal of Medical Sciences.

Sources

A Comparative Analysis of 4-Benzyloxyphenylacetic Acid and Its Methyl Ester: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of 4-Benzyloxyphenylacetic acid and its methyl ester, intended for researchers, scientists, and professionals in the field of drug development. We will delve into a side-by-side analysis of their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and established scientific principles. This document is designed to be a practical resource, offering not just protocols but also the rationale behind the experimental choices, thereby empowering researchers to make informed decisions in their work.

Introduction: The Phenylacetic Acid Scaffold and the Significance of Esterification

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, with many compounds in this class exhibiting a wide range of biological activities, including anti-inflammatory effects. This compound, a para-substituted phenylacetic acid derivative, serves as a valuable scaffold for the development of new therapeutic agents. A common strategy in drug design to enhance the pharmacokinetic profile of a carboxylic acid-containing drug is its conversion to an ester prodrug. This guide focuses on the methyl ester of this compound as a prime example of this strategy. We will explore the hypothesis that the methyl ester may act as a prodrug, potentially offering improved bioavailability and cell permeability compared to its parent carboxylic acid.

Physicochemical Properties: A Tale of Two Polarities

The fundamental difference between this compound and its methyl ester lies in the presence of a carboxylic acid versus a methyl ester functional group. This single modification dramatically alters the physicochemical properties of the molecule, which in turn influences its behavior in biological systems.

PropertyThis compoundThis compound Methyl Ester
Molecular Formula C15H14O3[1]C16H16O3
Molecular Weight 242.27 g/mol [1][2]256.30 g/mol [3]
Appearance White crystalline powder[1]White solid[4]
Melting Point 119-123 °C[1][2]Not available
Water Solubility 89.9 mg/L (at 25 °C)[1]Expected to be lower than the acid
Predicted pKa 4.44 ± 0.10[1]Not applicable

The carboxylic acid group makes this compound a weak acid, capable of donating a proton. At physiological pH, it will exist predominantly in its ionized carboxylate form, which is more polar and water-soluble. Conversely, the methyl ester is a neutral molecule with increased lipophilicity. This difference in polarity is the primary driver for the potential differences in their biological activities and pharmacokinetic profiles. The lower water solubility of the ester is a direct consequence of the masking of the polar carboxylic acid group.

Synthesis Strategies: Crafting the Acid and its Ester

The synthesis of both this compound and its methyl ester can be achieved through straightforward and well-established chemical reactions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of this compound via Williamson Ether Synthesis

A common and efficient method for preparing this compound is the Williamson ether synthesis, starting from the readily available 4-hydroxyphenylacetic acid and benzyl chloride.[5][6]

4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Intermediate Phenoxide Intermediate Phenoxide 4-Hydroxyphenylacetic Acid->Intermediate Phenoxide Deprotonation Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->Intermediate Phenoxide Benzyl Chloride Benzyl Chloride This compound This compound Benzyl Chloride->this compound Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF)->this compound Solvent (e.g., Acetone, DMF)->Intermediate Phenoxide Intermediate Phenoxide->this compound SN2 Attack

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

  • Deprotonation: To a solution of 4-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq). The base deprotonates the phenolic hydroxyl group and the carboxylic acid, forming the corresponding phenoxide and carboxylate.

  • Alkylation: To the resulting mixture, add benzyl chloride (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate, leading to the precipitation of this compound. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[7] Using an excess of the base ensures complete deprotonation of the starting material.

Synthesis of this compound Methyl Ester

The methyl ester can be synthesized either by direct esterification of the parent acid or through a Williamson ether synthesis using the corresponding methyl ester of 4-hydroxyphenylacetic acid.

Method A: Fischer Esterification of this compound

This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl Protonation Methanol (excess) Methanol (excess) Tetrahedral Intermediate Tetrahedral Intermediate Methanol (excess)->Tetrahedral Intermediate Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Protonated Carbonyl This compound Methyl Ester This compound Methyl Ester Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Tetrahedral Intermediate->this compound Methyl Ester Proton Transfer & Elimination of H2O

Caption: Fischer Esterification of this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Method B: Williamson Ether Synthesis from Methyl 4-hydroxyphenylacetate

This method is analogous to the synthesis of the parent acid.

Experimental Protocol:

  • Reaction Setup: To a suspension of acetone containing potassium carbonate (K2CO3, 5.0 eq), sequentially add methyl 4-hydroxyphenylacetate (1.0 eq) and benzyl chloride (3.0 eq).[4]

  • Reaction: Heat the reaction mixture to reflux for 24 hours.[4]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, filter to remove insoluble solids, and concentrate the filtrate. The residue can be purified by silica gel column chromatography with an eluent such as 10% ethyl acetate/hexane to afford the pure methyl 4-benzyloxyphenylacetate.[4]

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structures of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (typically >10 ppm), a singlet for the benzylic protons of the benzyl group (~5.0 ppm), a singlet for the methylene protons of the acetic acid moiety (~3.6 ppm), and signals in the aromatic region (6.8-7.5 ppm) corresponding to the protons of the two phenyl rings.

  • This compound Methyl Ester: The ¹H NMR spectrum will be similar to the acid, with the key difference being the absence of the broad carboxylic acid proton signal and the appearance of a new singlet for the methyl ester protons at around 3.7 ppm.[4] The signals for the benzylic protons (~5.05 ppm), methylene protons (~3.59 ppm), and aromatic protons (6.9-7.4 ppm) will be present.[4]

¹³C NMR:

  • This compound: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. Other expected signals include those for the benzylic carbon, the methylene carbon, and the aromatic carbons.

  • This compound Methyl Ester: The carbonyl carbon of the ester will also appear in the downfield region, typically slightly upfield compared to the carboxylic acid, around 170 ppm. A distinct signal for the methoxy carbon of the ester will be observed at approximately 50-55 ppm.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the two compounds will be in the region of the carbonyl and hydroxyl stretches.

  • This compound: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[8] A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[8]

  • This compound Methyl Ester: The broad O-H stretch will be absent. A strong, sharp C=O stretching band for the ester will be observed at a slightly higher frequency than the acid, typically in the range of 1735-1750 cm⁻¹.[9] Additionally, a characteristic C-O single bond stretching absorption for the ester will be present in the 1000-1300 cm⁻¹ region.

Biological Activity and Potential Applications in Drug Development

Phenylacetic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[10][11][12]

cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Potential Mechanism of Action via COX Inhibition.

The Prodrug Concept: Enhancing Bioavailability

Carboxylic acids, while often being the active pharmacophore, can exhibit poor oral bioavailability due to their polarity and ionization at physiological pH, which limits their ability to cross cell membranes. Esterification is a well-established prodrug strategy to overcome this limitation. The less polar ester can more readily diffuse across the lipid bilayers of the gastrointestinal tract and cell membranes. Once inside the body or target cells, the ester can be hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid.

The comparative analysis of this compound and its methyl ester provides a clear illustration of this principle. The methyl ester, with its masked carboxylic acid, is expected to have enhanced membrane permeability.

Conclusion

This guide has provided a comprehensive comparative study of this compound and its methyl ester. The conversion of the carboxylic acid to its methyl ester results in significant changes in physicochemical properties, most notably a decrease in polarity and an increase in lipophilicity. These changes have profound implications for the potential application of these compounds in drug development.

The methyl ester of this compound holds promise as a prodrug candidate, potentially offering improved oral bioavailability and cellular uptake compared to the parent acid. The synthetic routes to both compounds are well-established and scalable. Further in vitro and in vivo studies are warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profiles of these two molecules. This guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary experimental details and the scientific rationale to inform their future work in the exciting field of drug discovery.

References

  • Analgesic - Wikipedia. [Link]
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. [Link]
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google P
  • Chemical Properties of Benzeneacetic acid, methyl ester (CAS 101-41-7) - Cheméo. [Link]
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [Link]
  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed Central. [Link]
  • Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflamm
  • Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in R
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]
  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google P
  • 21.
  • phenylacetic acid - Organic Syntheses Procedure. [Link]
  • Williamson ether synthesis - Wikipedia. [Link]
  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling - MDPI. [Link]
  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach | ACS Omega. [Link]
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF - ResearchG
  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. [Link]
  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether)
  • Benzoic acid, 4-(acetyloxy)-, methyl ester - the NIST WebBook. [Link]
  • Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid - PrepChem.com. [Link]
  • A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385 - ResearchG
  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
  • IR: carboxylic acids. [Link]
  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • p-Toluic acid - Wikipedia. [Link]
  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents - University of Limerick. [Link]
  • IR Spectra: Acids, Alcohols, Esters | PDF | Science & Mathem
  • Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
  • Why is benzoic acid a stronger acid than phenylacetic acid? : r/chemhelp - Reddit. [Link]
  • 4 - The Royal Society of Chemistry. [Link]
  • Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB. [Link]
  • Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem - NIH. [Link]
  • Solubility of Organic Compounds. [Link]
  • 4 - Supporting Inform

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Benzyloxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4-Benzyloxyphenylacetic Acid

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The this compound moiety is one such scaffold. It consists of a phenylacetic acid core, a flexible benzyloxy substituent, and multiple sites amenable to chemical modification.[1][2] This inherent structural plasticity has allowed for the development of derivatives with a wide spectrum of biological activities, ranging from antisickling and antimicrobial to anti-inflammatory and anticancer agents.[3][4][5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various this compound derivatives. We will dissect the causal relationships between specific structural modifications and their resulting biological functions, supported by experimental data and detailed protocols. Our objective is to offer researchers and drug development professionals a comprehensive resource to inform the rational design of novel therapeutics based on this versatile scaffold.

Core Molecular Architecture and Synthetic Strategy

The foundational structure of this compound presents three primary regions for chemical exploration: the benzyl ring (Ring A), the phenylacetic acid ring (Ring B), and the carboxylic acid group. Modifications at these positions dictate the compound's physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Synthesis_Workflow General Synthetic Workflow start 4-Hydroxyphenylacetic Acid step1 Esterification (e.g., MeOH, H+) start->step1 step2 Williamson Ether Synthesis (Substituted Benzyl Halide, Base) step1->step2 step3 Further Derivatization (e.g., Amidation, etc.) step2->step3 step4 Ester Hydrolysis (e.g., LiOH or NaOH) step3->step4 end Final Derivative step4->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Comparative Analysis of Biological Activities

Antisickling Agents: A Quantitative Structure-Activity Relationship (QSAR) Perspective

Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S (HbS). One of the earliest and most well-defined applications of benzyloxy acid derivatives was as antisickling agents. A quantitative structure-activity relationship (QSAR) study provided significant insights into the structural requirements for this activity. [3] The study correlated the antisickling effect with three key physicochemical parameters of substituents on the aromatic rings:

  • Hydrophobicity (π): A positive correlation was found, indicating that increased lipophilicity enhances activity. This suggests that the compounds likely interact with hydrophobic pockets on the hemoglobin molecule, stabilizing its soluble form.

  • Electronic Effects (σ): Positive correlations with sigma constants for meta and para substituents suggest that electron-withdrawing groups enhance potency. [3]These groups can influence the electronic environment of the core structure, potentially strengthening key interactions with the target protein.

  • Molar Refractivity (MR): A negative correlation was observed for para substituents on the benzyloxy ring, implying that bulky groups at this position are detrimental to activity. [3]This indicates a steric constraint within the binding site.

Derivative/Substituent Key Physicochemical Property Effect on Antisickling Activity Rationale
Ortho, Meta, or Para SubstituentsIncreased Hydrophobicity (Positive π value)Increased Activity [3]Enhances interaction with hydrophobic regions of hemoglobin S.
Meta or Para SubstituentsElectron-Withdrawing (Positive σ value)Increased Activity [3]Modulates electronic interactions at the binding site.
Para Substituent on Benzyl RingIncreased Bulk (High MR value)Decreased Activity [3]Steric hindrance within the hemoglobin binding pocket.

Table 1: Summary of QSAR findings for antisickling activity of benzyloxyacetic acid derivatives.

Antimicrobial Agents: Targeting Bacterial Membranes

While research on this compound itself as an antimicrobial is nascent, studies on structurally related benzoic acid and phenol derivatives provide a strong basis for comparison and prediction. [7][8]The general consensus is that these compounds often exert their effect by disrupting bacterial cell integrity.

Recent development of pyrazole-based benzoic acid derivatives has shown potent activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL. [5][9]SAR studies on these related scaffolds reveal critical insights:

  • Halogen and Trifluoromethyl Groups: The introduction of electron-withdrawing groups such as chloro, bromo, and trifluoromethyl on the aniline ring of these derivatives consistently leads to potent antibacterial activity. [5]* Lipophilicity: A balanced lipophilicity is crucial for the compound to traverse the bacterial cell wall and membrane.

  • Mechanism of Action: The primary mechanism appears to be the permeabilization of the cell membrane, leading to leakage of essential intracellular components and cell death. [5]

    Derivative Class Key Structural Feature Target Organism Activity (MIC) Reference
    Pyrazole Benzoic Acid Bis(trifluoromethyl)aniline S. aureus 0.78 µg/mL [5]
    Pyrazole Benzoic Acid 3-Chloro-4-methylaniline S. aureus strains 3.12–6.25 µg/mL [5]
    Pyrazole Benzoic Acid 4-Bromo-3-methylaniline S. aureus strains 3.12–6.25 µg/mL [5]

    | Tetraphenylethylene Benzoic Acid | Nitro-substituted | S. aureus | 0.04 µg/mL | [10]|

Table 2: Antimicrobial activity of structurally related benzoic acid derivatives.

Anti-inflammatory Agents: Modulating Inflammatory Pathways

The this compound scaffold is related to several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives often function by inhibiting key inflammatory mediators or signaling pathways. For example, the development of 4-sulfonyloxy/alkoxy benzoxazolone derivatives has yielded compounds with potent anti-inflammatory effects, superior to the positive control celecoxib in some assays. [6] The mechanism of action for these compounds is often linked to the downregulation of pro-inflammatory cytokines and enzymes through the inhibition of critical signaling pathways.

Signaling_Pathway LPS LPS (Inflammatory Stimulus) MAPK p38/ERK MAPK LPS->MAPK activates NFkB NF-κB MAPK->NFkB activates iNOS iNOS NFkB->iNOS induces expression Cytokines NO, IL-1β, IL-6 (Pro-inflammatory Mediators) iNOS->Cytokines produces Inhibitor Benzoxazolone Derivative (2h) Inhibitor->MAPK inhibits Inhibitor->NFkB inhibits

Caption: Inhibition of the p38/ERK-NF-κB/iNOS pathway by benzoxazolone derivatives. [6]

Derivative Assay Activity (IC50) In Vivo Effect Reference
Benzoxazolone (2h) NO Production 17.67 µM 42.69% ear edema inhibition (mice) [6]
Benzoxazolone (2h) IL-1β Production 20.07 µM N/A [6]
Benzoxazolone (2h) IL-6 Production 8.61 µM N/A [6]

| Piron Metabolite | Carrageenan-induced paw edema | N/A | 48.9–63.1% edema inhibition (rats) | [11]|

Table 3: Anti-inflammatory activity of related heterocyclic derivatives.

Other Therapeutic Targets: Expanding the Horizon

The versatility of the this compound scaffold extends to other complex targets:

  • GPR34 Antagonists: A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as potent antagonists of the G protein-coupled receptor GPR34. The lead compound, 5e , showed an IC50 of 0.059 µM in a functional assay and demonstrated excellent efficacy in a mouse model of neuropathic pain, highlighting its potential for treating neurological disorders. [12]* LSD1 Inhibitors: By modifying the core structure to 4-(4-benzyloxy)phenoxypiperidines, researchers developed selective and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in oncology. Compound 10d exhibited an IC50 of 4 µM and inhibited the migration of colon and lung cancer cells. [4]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are representative of standard methodologies used in the field, allowing for reproducibility and validation.

Protocol 1: General Synthesis of a this compound Derivative

This protocol is a generalized procedure based on common synthetic routes like those used for preparing androgen receptor antagonists and other derivatives. [13]

  • Esterification of 4-Hydroxyphenylacetic Acid:

    • Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in methanol (10 volumes).

    • Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until starting material is consumed.

    • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

  • Williamson Ether Synthesis:

    • Dissolve the methyl 4-hydroxyphenylacetate (1.0 eq) in a suitable solvent like acetone or DMF (10 volumes).

    • Add potassium carbonate (1.5 eq) and the desired substituted benzyl bromide (1.1 eq).

    • Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, filter off the solids and concentrate the filtrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the benzylated ester.

  • Saponification:

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (4:1).

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

    • Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with 1N HCl.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final this compound derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol follows the standard broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium (e.g., S. aureus ATCC 25923).

    • Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37 °C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Plate:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [5]

Conclusion and Authoritative Grounding

The this compound scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. The structure-activity relationships discussed herein underscore a common theme: targeted modifications to the aromatic rings and the acid functionality can precisely tune the biological activity. Hydrophobicity, electronic properties, and steric bulk are the primary levers that medicinal chemists can pull to optimize potency and selectivity against targets ranging from hemoglobin and bacterial membranes to complex enzymes and receptors.

The experimental data clearly show that small changes, such as the addition of a halogen or a nitro group, can increase antimicrobial efficacy by orders of magnitude. [5][10]Similarly, strategic placement of substituents can confer potent anti-inflammatory or antisickling properties. [3][6]The future of drug development with this scaffold lies in leveraging these established SAR principles while exploring novel chemical space, such as the synthesis of bioisosteres for the carboxylic acid group or the incorporation of the scaffold into more complex molecular architectures. This guide serves as an authoritative foundation for these future endeavors.

References

  • PrepChem.com. Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid.
  • PubMed. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents.
  • PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • PubMed. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • NIH. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • MDPI. Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity.
  • ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
  • MDPI. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • PubMed. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway.
  • PubMed. New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • NSF Public Access Repository. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article).
  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.
  • PubMed Central. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Benzyloxyphenylacetic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the quality of starting materials is not merely a parameter—it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 4-Benzyloxyphenylacetic acid (CAS 6547-53-1), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring that a given batch of this compound meets or exceeds the specifications of established commercial standards is a critical due diligence step.

This guide provides an in-depth, technically-grounded framework for the comprehensive evaluation of this compound. We move beyond a simple checklist of specifications, explaining the causality behind each analytical choice and providing detailed, self-validating protocols. Our objective is to empower researchers to independently verify material quality with the highest degree of scientific integrity.

Defining the "Commercial Standard"

A "commercial standard" is a baseline of quality and purity defined by reputable chemical suppliers. While Certificates of Analysis (CoA) may vary slightly between vendors, a high-quality standard for this compound typically adheres to the specifications outlined in Table 1. This guide will benchmark a hypothetical test sample against this established standard.

Table 1: Representative Commercial Standard Specifications for this compound

ParameterSpecificationPurpose
Identity Conforms to Structure by ¹H NMRConfirms the molecular structure is correct.
Assay (Purity) ≥ 98.5% (by HPLC)Quantifies the amount of the desired compound.
Purity (Thermal) ≥ 98.5 mol% (by DSC)An orthogonal purity assessment based on melting properties.
Identity (Mass) Conforms to Molecular Weight (242.27 g/mol )Verifies the correct molecular mass.
Appearance White to off-white crystalline powderBasic physical property check.
Melting Point 119 - 123 °CA physical indicator of purity.

The Analytical Workflow: An Orthogonal Approach

G cluster_0 Sample Preparation cluster_1 Analytical Benchmarking cluster_2 Data Evaluation Sample Test Sample of This compound HPLC Purity & Assay by HPLC Sample->HPLC DSC Thermal Purity by DSC Sample->DSC NMR Structural ID by NMR Sample->NMR MS Mass ID by ESI-MS Sample->MS Compare Compare Results to Commercial Standard HPLC->Compare DSC->Compare NMR->Compare MS->Compare Conclusion Final Quality Assessment Compare->Conclusion

Caption: Orthogonal workflow for quality assessment.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for purity analysis in the pharmaceutical industry. It separates the main compound from any impurities based on differential partitioning between a stationary phase (the column) and a mobile phase. For an aromatic carboxylic acid like this compound, a reversed-phase C18 column is ideal. The nonpolar C18 chains will retain the aromatic compound, while a polar, acidified mobile phase allows for controlled elution. Acidifying the mobile phase (e.g., with phosphoric or formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification. This method is benchmarked against the principles outlined in USP General Chapter <621> Chromatography.[1][2][3][4]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water.

  • Gradient Program:

    • Start with 40% ACN / 60% Water (0.1% H₃PO₄).

    • Linearly increase to 90% ACN over 15 minutes.

    • Hold at 90% ACN for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the commercial reference standard in a 50:50 ACN/Water mixture to a final concentration of 0.5 mg/mL.

    • Test Sample: Prepare the test sample in the same manner as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Analysis: Calculate the purity by area percent (Area %). The assay is determined by comparing the peak area of the test sample to that of the known-concentration reference standard.

Structural Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. It probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule, providing detailed information about the chemical environment and connectivity of atoms. For this compound, we expect to see characteristic signals for the protons on the two aromatic rings, the two methylene (-CH₂-) groups, and the acidic proton of the carboxyl group. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing the exchangeable carboxylic acid proton.[5][6][7][8]

Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Process the spectra and compare the observed chemical shifts (δ) and coupling constants (J) to the expected values for the this compound structure.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~11-12 (broad singlet)~178
Phenyl Ring (benzyl)~7.3-7.5 (multiplet, 5H)~137 (C), ~128.6 (CH), ~128.1 (CH), ~127.5 (CH)
Phenyl Ring (acetic acid)~7.2 (doublet, 2H), ~6.9 (doublet, 2H)~158 (C), ~130.5 (CH), ~127 (C), ~115 (CH)
Benzyl Methylene (-O-CH₂-)~5.0 (singlet, 2H)~70
Acetic Methylene (-CH₂-COOH)~3.6 (singlet, 2H)~40

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides a direct measurement of a molecule's mass, serving as a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids.[9][10] In negative ion mode, the molecule will readily lose a proton to form the [M-H]⁻ ion. Observing this ion at a mass-to-charge ratio (m/z) corresponding to the molecular weight minus one proton provides strong evidence for the compound's identity.

Experimental Protocol: ESI-MS
  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Sample Preparation: Dilute the HPLC sample solution (0.5 mg/mL) approximately 100-fold with a 50:50 ACN/Water mixture containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Scan Range: m/z 100-500

    • Capillary Voltage: ~3.0 kV

  • Data Analysis: Look for the deprotonated molecular ion [M-H]⁻. For this compound (MW = 242.27), the expected ion will be at m/z 241.26.

Thermal Purity by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC provides an orthogonal measure of purity based on thermodynamic principles. The van't Hoff equation describes the relationship between the melting point of a substance and the concentration of impurities.[11][12][13] A pure compound has a sharp, well-defined melting point. Impurities that are soluble in the molten substance but not in the solid crystal cause a depression and broadening of the melting endotherm. The ASTM E928 standard provides a validated method for calculating the mole percent purity from the shape of this melting peak.[11][12][14] This technique is an excellent complement to HPLC, as it is insensitive to impurities that have similar chromatographic behavior but different thermal properties.

G workflow Start Weigh 1-3 mg Sample in Al Pan Crimp and Place in DSC Cell Heat at 1-2 °C/min through Melt Integrate Melting Endotherm Calculate Purity via van't Hoff Equation (ASTM E928)

Sources

Navigating the In Vivo Landscape: A Comparative Guide to Serum Level Determination of 4-Benzyloxyphenylacetic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating the therapeutic potential of novel compounds, understanding their pharmacokinetic profile is paramount. This guide provides a comprehensive, experience-driven framework for designing and executing studies to determine and compare the serum levels of 4-Benzyloxyphenylacetic acid in various animal models. While direct pharmacokinetic data for this specific molecule is not extensively published, this guide leverages established methodologies for structurally similar phenolic acids to provide a robust, scientifically-grounded approach.

Introduction to this compound and the Imperative of Pharmacokinetic Analysis

This compound is a para-substituted phenylacetic acid derivative known to be an effective inflammation inhibitor[1]. Its chemical structure, featuring a benzyl ether linkage, suggests a lipophilic character that may influence its absorption, distribution, metabolism, and excretion (ADME) profile. The determination of its serum concentration over time is critical for establishing a therapeutic window, understanding its bioavailability, and identifying potential toxicities. Meaningful interpretation of efficacy studies is contingent upon a clear understanding of the compound's behavior in the chosen animal model.

Strategic Selection of Animal Models: A Comparative Overview

The choice of animal model is a foundational decision in any preclinical pharmacokinetic study. The primary considerations include the model's physiological and metabolic relevance to humans, as well as practical aspects such as size, handling, and cost.

Table 1: Comparative Attributes of Common Animal Models for Pharmacokinetic Studies

FeatureMouse (e.g., C57BL/6)Rat (e.g., Sprague-Dawley)Rabbit (e.g., New Zealand White)
Primary Advantages Small size, low cost, well-characterized genetics, availability of transgenic models.Larger blood volume allows for serial sampling from a single animal, extensive historical data for comparison.Larger size facilitates surgical manipulations and collection of larger sample volumes, closer metabolic similarity to humans for some pathways.
Primary Disadvantages Small blood volume often necessitates terminal bleeding or composite sampling, faster metabolism can lead to rapid clearance.Higher compound requirement compared to mice.Higher cost of purchase and housing, more complex handling requirements.
Recommended Use Case for this compound Initial screening, dose-range finding, and studies requiring genetically modified models.Definitive pharmacokinetic studies with detailed time-course analysis.Studies requiring larger sample volumes for metabolite identification or when a non-rodent model is desired.

The causality behind these choices lies in balancing the need for robust data with logistical constraints. For a novel compound like this compound, a tiered approach is often most effective: initial dose-ranging and bioavailability estimates in mice, followed by more detailed pharmacokinetic profiling in rats.

Experimental Design and Methodologies: A Validated Approach

The following protocols are based on best practices for similar organic acids and are designed to yield high-quality, reproducible data.

Compound Administration

The route of administration is a critical variable that directly impacts the pharmacokinetic profile.

  • Oral Gavage (p.o.): This method is essential for determining oral bioavailability. Flexible gavage tubes are preferred to minimize the risk of esophageal trauma[2]. The maximum recommended dosing volume for rats is 10 mL/kg[3][4].

  • Intravenous Injection (i.v.): Typically administered via the tail vein in mice and rats, this route provides 100% bioavailability and is the gold standard for determining clearance and volume of distribution[5][6][7][8].

Blood Sampling

Consistent and humane blood collection is crucial for accurate time-course analysis.

  • Retro-orbital Sinus: This method allows for the rapid collection of medium to large blood volumes in both mice and rats and is suitable for obtaining samples at multiple time points from the same animal. The use of a topical anesthetic is recommended, and general anesthesia is required for rats[9][10][11][12][13].

  • Saphenous Vein: A less invasive alternative, suitable for collecting smaller volumes of blood without anesthesia in a well-restrained animal.

Serum Sample Preparation for UPLC-MS/MS Analysis

Accurate quantification of this compound in serum requires the effective removal of interfering proteins and lipids. Protein precipitation is a rapid and robust method for this purpose[14][15][16].

Protocol: Serum Protein Precipitation

  • To a 100 µL aliquot of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

This self-validating system ensures high recovery of the analyte while minimizing matrix effects that can interfere with mass spectrometric detection.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the sensitivity and selectivity required for the accurate quantification of low-concentration analytes in complex biological matrices[17][18][19][20].

Table 2: Proposed UPLC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
UPLC Column C18 reversed-phase, sub-2 µm particle sizeProvides excellent separation of moderately nonpolar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient Optimized linear gradient from low to high organic phaseEnsures efficient elution and separation from endogenous matrix components.
Ionization Mode Electrospray Ionization (ESI) - NegativeCarboxylic acid moiety is readily deprotonated in negative ion mode.
MS/MS Transition To be determined by infusion of a standard solutionSpecific precursor-to-product ion transition ensures high selectivity (Multiple Reaction Monitoring - MRM).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study for determining the serum levels of this compound.

experimental_workflow cluster_animal_phase In-Life Phase cluster_sample_processing Bioanalytical Phase cluster_data_analysis Data Interpretation animal_model Select Animal Model (e.g., Sprague-Dawley Rat) dosing Compound Administration (p.o. or i.v.) animal_model->dosing Dose Formulation sampling Serial Blood Sampling (Retro-orbital Sinus) dosing->sampling Time Course serum_prep Serum Preparation (Centrifugation) sampling->serum_prep extraction Protein Precipitation serum_prep->extraction analysis UPLC-MS/MS Analysis extraction->analysis Reconstituted Sample pk_modeling Pharmacokinetic Modeling analysis->pk_modeling report Generate Serum Concentration-Time Profile pk_modeling->report

Caption: Experimental workflow for pharmacokinetic analysis.

Comparative Analysis: this compound vs. 4-Hydroxyphenylacetic Acid

To provide context, it is useful to compare the expected pharmacokinetic properties of this compound with its more studied, less lipophilic analog, 4-Hydroxyphenylacetic acid.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters in Rats

ParameterThis compound (Expected)4-Hydroxyphenylacetic Acid (Reference)Rationale for Expected Differences
Oral Bioavailability (F%) Moderate to HighLow to Moderate[21]The benzyl group increases lipophilicity, potentially enhancing absorption across the gut wall.
Volume of Distribution (Vd) HighLow to ModerateIncreased lipophilicity may lead to greater distribution into tissues.
Clearance (CL) ModerateRapid[21]The benzyl group may be a site for metabolism (e.g., O-dealkylation), but the overall clearance may be slower than for the smaller, more polar 4-hydroxyphenylacetic acid.
Half-life (t1/2) LongerShort[21]A higher volume of distribution and potentially slower clearance would result in a longer elimination half-life.

These anticipated differences underscore the importance of empirical determination of pharmacokinetic parameters for each unique chemical entity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound serum levels in preclinical animal models. By employing the detailed methodologies for compound administration, sample processing, and bioanalysis, researchers can generate the robust pharmacokinetic data necessary to advance their drug development programs. Future studies should focus on metabolite identification to fully elucidate the biotransformation pathways of this compound and further refine our understanding of its in vivo disposition. The use of physiologically based pharmacokinetic (PBPK) modeling can also aid in extrapolating these animal data to predict human pharmacokinetics[22][23][24][25].

References

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats.
  • FSU Office of Research. (2016, October 26). Oral Gavage in the Rat.
  • NIH OACU. (n.d.). Rodent Administration Route Tutorial.
  • NIH. (n.d.). Guidelines for Blood Collection in Mice and Rats.
  • Virginia Tech. (2017, December 12). SOP: Retro-Orbital Blood Collection in the Rat.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • Virginia Tech. (2017, December 12). SOP: Mouse Intravenous Injections.
  • Stalmach, A., Edwards, C. A., & Crozier, A. (2013). Quantification of phenolic acids and their methylates, glucuronides, sulfates and lactones metabolites in human plasma by LC-MS/MS after oral ingestion of soluble coffee. Journal of Pharmaceutical and Biomedical Analysis, 85, 105-115.
  • NC3Rs. (n.d.). Oral Gavage in the Rat.
  • Texas Tech University. (2022, June). Intravenous Tail Vein Injections.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Johns Hopkins University Animal Care and Use Committee. (n.d.). Retro-orbital Blood Collection from Mice and Rats.
  • Laboratory Animal Services Centre. (n.d.). Retro-orbital bleeding.
  • Annunziata, F., Pinna, C., & Porcu, M. C. (2020). Antioxidant Activity, Metabolism, and Bioavailability of Polyphenols in the Diet of Animals. Antioxidants, 9(11), 1069.
  • NIH. (2015). Safety and blood sample volume and quality of a refined retro-orbital bleeding technique in rats using a lateral approach. Lab animal, 44(10), 401-407.
  • Addgene. (2025, January 22). Common Injection Routes in Mice.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Wang, Y., Yang, L., Li, Y., Wang, Q., & Zhang, L. (2016). Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. Molecules, 21(10), 1341.
  • González-Sarrías, A., Tomás-Barberán, F. A., & Espín, J. C. (2015). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. Oxidative Medicine and Cellular Longevity, 2015, 837861.
  • Xia, Y. Q., & Jemal, M. (2009). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
  • Vasilakopoulou, A., Karvela, E., & Makris, D. P. (2022).
  • D'archivio, M., Filesi, C., Di Benedetto, R., Gargiulo, R., Giovannini, C., & Masella, R. (2007).
  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Xu, R., Nemes, C., & Jenkins, K. M. (2008). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction.
  • D'Mello, J. P. F. (2020). Polyphenols: From Classification to Therapeutic Potential and Bioavailability. Foods, 9(11), 1667.
  • Chen, X., Wang, S., Wu, Y., & Li, F. (2016).
  • ResearchGate. (2025, August 10). Bioavailability of phenolic compounds: a major challenge for drug development?.
  • Ma, B., Zhang, Q., Liu, Y., Li, J., & Duan, G. (2013). Simultaneous determination of phenolic acids by UPLC-MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations. Journal of Pharmaceutical and Biomedical Analysis, 85, 22-29.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Notari, S., Maffei, P., & De Micheli, L. (1998). Renal clearance–lipophilicity relationships of some organic acids in rabbits, rats and mice. Journal of Pharmacy and Pharmacology, 50(5), 513-517.
  • EPA. (n.d.). PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELS.
  • Vissiennon, C., Nieber, K., & Kelber, O. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. Journal of Functional Foods, 27, 34-41.
  • NIH. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 239-245.
  • Fang, B. H., Wu, X. H., & Huang, Z. H. (2014). A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics, 38(2), 166-174.
  • Maurer, H. H., & Meyer, M. R. (2016). Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Analytical and Bioanalytical Chemistry, 408(29), 8257-8266.
  • Zhao, H., Zhang, X., & Liu, J. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653.
  • Maffei, P., Notari, S., & De Micheli, L. (2000). Pharmacokinetics of sebacic acid in rats. European Review for Medical and Pharmacological Sciences, 4(3-4), 119-124.
  • Zhao, H., Zhang, X., & Liu, J. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653.
  • Peng, Y. S., Liu, L. J., Zhao, C., Yang, X., Liu, C., & Wang, R. F. (2015). Pharmacokinetics and organ distribution of veratric acid in rats after intravenous administration.
  • Li, X., Wang, Y., & Chen, X. (2005). [Study of pharmacokinetics of aristolochic acid I and II in rats].
  • Creton, S., & Broadhead, C. (2010). Physiologically-based pharmacokinetic modelling for the reduction of animal use in the discovery of novel pharmaceuticals.
  • Vissiennon, C., & Nieber, K. (2017). Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies. Journal of Pharmaceutical and Biomedical Analysis, 145, 639-646.
  • ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction....
  • NIH. (2025, August 8). Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals.

Sources

A Researcher's Guide to Spectroscopic Analysis: Differentiating 4-Benzyloxyphenylacetic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the field of pharmaceutical development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. Every synthetic step must be rigorously validated to ensure the reaction has proceeded as intended and that the desired product has been formed with high purity. This guide provides an in-depth spectroscopic comparison of 4-Benzyloxyphenylacetic acid, a valuable intermediate in drug synthesis, with its common precursors, 4-hydroxyphenylacetic acid and benzyl chloride.[1][2]

We will explore how a multi-technique spectroscopic approach—leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS)—serves as a powerful analytical tool. By understanding the unique spectral fingerprints of the starting materials and the final product, researchers can confidently track the chemical transformation, identify key structural changes, and verify the successful synthesis.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is a classic example of a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether linkage.

The choice of a suitable base and solvent system is critical to prevent side reactions, such as the hydrolysis of benzyl chloride or reactions involving the carboxylic acid group. Typically, a mild base like potassium carbonate (K₂CO₃) is used in a polar aprotic solvent such as acetone or DMF. The base is sufficient to deprotonate the more acidic phenol (pKa ≈ 10) without significantly affecting the carboxylic acid (pKa ≈ 4.5).

Below is a diagram illustrating the overall synthetic workflow.

G cluster_reactants Reactants cluster_reagents Reagents precursor1 4-Hydroxyphenylacetic Acid product This compound precursor1:e->product:w + precursor2 Benzyl Chloride precursor2->product base Base (e.g., K₂CO₃) base->product Reaction Conditions solvent Solvent (e.g., Acetone) solvent->product

Caption: Synthetic workflow for this compound.

Comparative Spectroscopic Analysis

The success of the synthesis is confirmed by observing specific, predictable changes in the spectra of the product compared to its precursors. The disappearance of reactant-specific signals and the appearance of product-specific signals provide definitive evidence of the chemical transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy is the first line of analysis, offering a rapid and effective way to monitor the conversion of functional groups. The key transformation in this synthesis is the conversion of a phenol to a benzyl ether.

  • 4-Hydroxyphenylacetic Acid (Precursor): The spectrum is dominated by two very broad absorption bands. The first, centered around 3300-2500 cm⁻¹, corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. Overlapping this is the broad O-H stretch of the phenolic group. A sharp, intense peak is observed around 1700 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.[3]

  • Benzyl Chloride (Precursor): This spectrum is simpler, showing characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹, and a notable C-Cl stretching vibration typically found in the 800-600 cm⁻¹ region.[4][5]

  • This compound (Product): The most crucial change is the complete disappearance of the broad phenolic O-H stretch. The broad carboxylic acid O-H stretch remains. Concurrently, new, sharp peaks appear in the 1250-1050 cm⁻¹ region, which are characteristic of the C-O-C asymmetric and symmetric stretching of the newly formed aryl-alkyl ether linkage. The strong C=O peak from the carboxylic acid is, of course, retained.

Compound Key Functional Group **Characteristic FT-IR Peak (cm⁻¹) **Interpretation
4-Hydroxyphenylacetic Acid Phenolic O-H~3400-3200 (broad)Presence of hydroxyl group on the phenyl ring.
Carboxylic Acid O-H~3300-2500 (very broad)Presence of the carboxylic acid group.
Carbonyl C=O~1700 (strong, sharp)Presence of the carboxylic acid group.
Benzyl Chloride C-Cl~700-600Confirms the chloroalkane functional group.
This compound Carboxylic Acid O-H~3300-2500 (very broad)Retention of the carboxylic acid group.
Carbonyl C=O~1700 (strong, sharp)Retention of the carboxylic acid group.
Ether C-O-C~1250 and ~1050Confirms formation of the ether linkage.
Phenolic O-HAbsent Confirms reaction of the phenolic hydroxyl.
¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. By comparing the chemical shifts, integration values, and splitting patterns, we can precisely map the structural changes.

  • 4-Hydroxyphenylacetic Acid (Precursor): This molecule displays a characteristic AA'BB' splitting pattern for the four protons on the 1,4-disubstituted benzene ring. A singlet at ~3.5 ppm corresponds to the two methylene protons (-CH₂COOH). Two broad singlets, which are often exchangeable with D₂O, are present for the phenolic -OH and carboxylic acid -COOH protons.[6][7]

  • Benzyl Chloride (Precursor): The spectrum shows a multiplet for the five protons of the monosubstituted phenyl ring (typically ~7.3 ppm) and a sharp singlet for the two benzylic protons (-CH₂Cl) at a downfield position (~4.5 ppm) due to the electron-withdrawing effect of the chlorine atom.[8][9]

  • This compound (Product): The product spectrum is a composite of its precursors, with key modifications.

    • Disappearance: The signal for the phenolic -OH proton vanishes.

    • Appearance: A new, sharp singlet appears around 5.1 ppm. This is the hallmark of the newly formed benzylic ether protons (-O-CH₂-Ph) and integrates to 2H.

    • Retention & Shift: The singlet for the -CH₂COOH protons is retained around 3.6 ppm. The spectrum now shows signals for nine aromatic protons: four from the phenylacetic acid moiety (as an AA'BB' system) and five from the benzyl group (as a multiplet).

Compound Proton Environment ¹H Chemical Shift (δ, ppm) Multiplicity Integration
4-Hydroxyphenylacetic Acid Aromatic (H-2, H-6)~7.1Doublet2H
Aromatic (H-3, H-5)~6.7Doublet2H
Methylene (-CH₂-)~3.5Singlet2H
Phenol (-OH)Variable (e.g., ~9.2)Broad Singlet1H
Benzyl Chloride Aromatic (-C₆H₅)~7.3Multiplet5H
Benzylic (-CH₂Cl)~4.5Singlet2H
This compound Benzyl Aromatic (-C₆H₅)~7.4-7.3Multiplet5H
Phenylacetic Aromatic~7.2 (d) & ~6.9 (d)AA'BB' System4H
Benzylic Ether (-O-CH₂-) ~5.1 Singlet 2H
Methylene (-CH₂COOH)~3.6Singlet2H
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compounds, which is one of the most definitive pieces of evidence for a successful reaction.

  • 4-Hydroxyphenylacetic Acid (Precursor): Molecular Weight = 152.15 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152.[7][10] A prominent fragment is often seen at m/z = 107, corresponding to the hydroxytropylium ion formed after the loss of the -COOH group.

  • Benzyl Chloride (Precursor): Molecular Weight = 126.58 g/mol . The spectrum will show molecular ion peaks corresponding to the two main isotopes of chlorine: m/z = 126 (for ³⁵Cl) and m/z = 128 (for ³⁷Cl) in an approximate 3:1 ratio.[11][12] The base peak is almost always at m/z = 91, representing the very stable tropylium cation (C₇H₇⁺).

  • This compound (Product): Molecular Weight = 242.27 g/mol . The successful synthesis is unequivocally confirmed by the appearance of a new molecular ion peak at m/z = 242. The fragmentation pattern will also be indicative of the new structure, with a very strong peak at m/z = 91 (tropylium cation) from the cleavage of the benzyl ether group, and another at m/z = 107.

Compound Formula Molecular Weight ( g/mol ) Observed Molecular Ion (m/z)
4-Hydroxyphenylacetic Acid C₈H₈O₃152.15152
Benzyl Chloride C₇H₇Cl126.58126 / 128
This compound C₁₅H₁₄O₃242.27242

A Logic Map: Connecting Structure to Spectral Evidence

The power of this multi-technique approach lies in how different data points corroborate each other to build a self-validating case for the product's structure. The following diagram illustrates the logical connections between the key structural transformations and their corresponding spectroscopic signatures.

G cluster_structure Structural Transformation cluster_evidence Spectroscopic Evidence struct_change1 Formation of C-O-C Ether Bond ftir_evidence1 FT-IR: New C-O Stretch (~1250 cm⁻¹) struct_change1->ftir_evidence1 nmr_evidence1 ¹H NMR: New -O-CH₂- Signal (~5.1 ppm) struct_change1->nmr_evidence1 struct_change2 Loss of Phenolic -OH ftir_evidence2 FT-IR: Disappearance of Broad Phenolic O-H Peak struct_change2->ftir_evidence2 nmr_evidence2 ¹H NMR: Disappearance of -OH Proton Signal struct_change2->nmr_evidence2 struct_change3 Incorporation of Benzyl Group (C₇H₇) nmr_evidence3 ¹H NMR: Appearance of 5 new Aromatic Protons & 2 Benzylic Protons struct_change3->nmr_evidence3 ms_evidence2 MS: Fragment at m/z = 91 (Tropylium Ion) struct_change3->ms_evidence2 struct_change4 Increase in Molecular Weight ms_evidence1 MS: m/z increases from 152 to 242 struct_change4->ms_evidence1

Caption: Logical validation of structure via spectroscopic evidence.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.

FT-IR Spectroscopy
  • Instrument: A standard FT-IR spectrometer (e.g., Bruker Tensor 27).

  • Sample Preparation: For solid samples (4-hydroxyphenylacetic acid, this compound), grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. For the liquid sample (benzyl chloride), a thin film can be prepared between two NaCl or KBr salt plates.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared sample (pellet or salt plates) in the sample holder.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Process the data by performing a background subtraction and expressing the spectrum in terms of transmittance or absorbance.

NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can dissolve all three compounds and allows for the observation of exchangeable protons (-OH, -COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Apply data processing steps: Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
  • Instrument: A mass spectrometer coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

    • Analyze the resulting mass spectrum to identify the molecular ion peak and key fragmentation patterns.

Conclusion

The transformation of 4-hydroxyphenylacetic acid and benzyl chloride into this compound is characterized by a clear and definitive set of spectroscopic changes. The disappearance of the phenolic -OH group is confirmed by both FT-IR and ¹H NMR. The formation of the crucial benzyl ether linkage is evidenced by new C-O-C stretches in the IR spectrum and, most diagnostically, by the appearance of a new benzylic proton signal around 5.1 ppm in the ¹H NMR spectrum. Finally, mass spectrometry provides the ultimate confirmation by showing the correct molecular weight for the product. By systematically applying these techniques, researchers can build a robust, self-validating body of evidence to confirm the identity and purity of their synthesized compounds with a high degree of confidence.

References

  • PrepChem. (n.d.). Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882).
  • PubChem. (n.d.). 4-Hydroxyphenylacetic acid.
  • NIST. (n.d.). Benzyl chloride - IR Spectrum.
  • mzCloud. (2014). 4 Hydroxyphenylacetic acid.
  • PubChem. (n.d.). Benzyl Chloride.
  • NIST. (n.d.). Benzyl chloride.
  • NIST. (n.d.). Benzyl chloride - Mass spectrum (electron ionization).
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Benzyloxyphenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzyloxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif, featuring a protected phenolic hydroxyl group and a carboxylic acid function, makes it a versatile building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides an in-depth, head-to-head comparison of the three most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: The Classic Approach - Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction involves the O-alkylation of 4-hydroxyphenylacetic acid with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base.

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism. The base, typically a strong hydroxide like sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of 4-hydroxyphenylacetic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage. The choice of a strong base is crucial as phenols are less acidic than carboxylic acids; however, the carboxylate anion is a much weaker nucleophile than the phenoxide, allowing for selective O-alkylation.

Diagram 1: Williamson Ether Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-HPAA 4-Hydroxyphenylacetic Acid Phenoxide Phenoxide Intermediate 4-HPAA->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Benzyl_Halide Benzyl Halide (e.g., BnCl) 4-BPAA This compound Benzyl_Halide->4-BPAA Phenoxide->4-BPAA SN2 Attack Salt Salt (e.g., NaCl) Water Water

Caption: Mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol: Standard Williamson Ether Synthesis

This protocol is adapted from a general procedure for the Williamson ether synthesis of phenolic ethers.[1]

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in an appropriate solvent such as ethanol or acetone. Add a solution of sodium hydroxide (2.2 equivalents) in water and stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: To the resulting solution, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzyl chloride.

  • Acidification and Isolation: Acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Enhancing Efficiency with Phase-Transfer Catalysis

A significant improvement to the Williamson ether synthesis, particularly for large-scale production, is the use of phase-transfer catalysis (PTC).[2][3] This technique is especially useful when dealing with reactants that are soluble in immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the benzyl halide resides, thereby accelerating the reaction rate.[2][3]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq Phenoxide Anion PTC Q+X- (e.g., TBAB) Phenoxide_aq->PTC Forms ion pair Na_plus Na+ BnCl_org Benzyl Chloride 4-BPAA_org This compound BnCl_org->4-BPAA_org SN2 Reaction PTC->BnCl_org Transfers to organic phase

Caption: Multi-step synthesis of this compound from benzyl phenyl ether.

Experimental Protocol (Adapted from US Patent 4,412,082 A)

[4]

  • Step 1: Preparation of 4-Benzyloxybenzyl Chloride

    • In a four-necked flask, charge benzyl phenyl ether, paraformaldehyde, concentrated hydrochloric acid, and benzene.

    • Stir the mixture at 50-60 °C for 4 hours.

    • After completion, add toluene and wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by evaporation to yield 4-benzyloxybenzyl chloride.

  • Step 2: Preparation of 4-Benzyloxyphenylacetonitrile

    • In a four-necked flask, place water, sodium cyanide, and a phase-transfer catalyst such as triethylbenzylammonium chloride.

    • Add a solution of 4-benzyloxybenzyl chloride in benzene.

    • Heat the mixture at 80 °C for 5 hours with stirring.

    • After the reaction, wash the organic layer with water, dry over anhydrous sodium sulfate, and distill off the benzene to obtain 4-benzyloxyphenylacetonitrile.

  • Step 3: Hydrolysis to this compound

    • Dissolve 4-benzyloxyphenylacetonitrile in a mixture of toluene and dimethylformamide.

    • Add concentrated hydrochloric acid and stir the mixture under heating for 5 hours while introducing hydrogen chloride gas.

    • Remove the solvent by evaporation.

    • Add ethyl acetate and water to the residue, stir, and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be further purified by recrystallization.

Route 3: Oxidation of 4-Benzyloxybenzaldehyde

A third synthetic strategy involves the oxidation of 4-benzyloxybenzaldehyde to the corresponding carboxylic acid. This approach is contingent on the availability of the starting aldehyde, which can be prepared via Williamson ether synthesis from 4-hydroxybenzaldehyde and a benzyl halide.

Oxidation Step

The oxidation of the aldehyde functional group to a carboxylic acid can be achieved using a variety of oxidizing agents. Common and effective reagents for this transformation include potassium permanganate (KMnO₄) under basic or neutral conditions, and Jones reagent (CrO₃ in sulfuric acid and acetone). [5][6][7][8] Diagram 4: Oxidation of 4-Benzyloxybenzaldehyde

G BZB 4-Benzyloxybenzaldehyde 4-BPAA This compound BZB->4-BPAA Oxidation Oxidant Oxidizing Agent (e.g., KMnO4 or Jones Reagent) Oxidant->4-BPAA

Caption: Oxidation of 4-benzyloxybenzaldehyde to this compound.

Experimental Protocol: Oxidation with Potassium Permanganate

This is a general procedure for the oxidation of an aromatic aldehyde.

  • Reaction Setup: Dissolve 4-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water to the aldehyde solution while stirring vigorously. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction: Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. This may take several hours.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Isolation: Combine the filtrate and washings and acidify with dilute sulfuric acid. The desired carboxylic acid will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent.

Head-to-Head Comparison

FeatureRoute 1: Williamson Ether SynthesisRoute 2: From 4-Benzyloxybenzyl ChlorideRoute 3: Oxidation of 4-Benzyloxybenzaldehyde
Starting Materials 4-Hydroxyphenylacetic acid, Benzyl halideBenzyl phenyl ether, Formaldehyde, HCl, NaCN4-Benzyloxybenzaldehyde
Number of Steps 131 (from the aldehyde)
Typical Yield Good to Excellent (can be >90% with PTC)Good (reported in patent for each step)Good to Excellent (often >80%)
Reagent Toxicity Benzyl halides are lachrymators.Highly toxic NaCN, corrosive HCl.Cr(VI) reagents (Jones) are carcinogenic.
Scalability Readily scalable, especially with PTC.More complex for large-scale production.Scalable, but waste disposal of oxidants is a concern.
Green Chemistry Use of catalysts improves atom economy.Use of toxic cyanide and corrosive acids.Use of stoichiometric heavy metal oxidants is not green.
Simplicity Relatively straightforward.More complex and requires careful handling of reagents.Simple procedure but requires a specific starting material.

Discussion and Recommendations

As a Senior Application Scientist, the choice of synthetic route is dictated by a balance of factors including yield, purity, cost, safety, and environmental impact.

  • For laboratory-scale synthesis and versatility, Route 1 (Williamson Ether Synthesis) is often the preferred method. It is a robust and high-yielding one-step reaction from a readily available starting material. The use of phase-transfer catalysis is highly recommended to improve reaction rates, yields, and to allow for milder reaction conditions, making it a more "green" and efficient option.

  • Route 2, while effective, is more cumbersome due to its multi-step nature and the use of highly toxic reagents like sodium cyanide. This route might be considered if the starting material, benzyl phenyl ether, is significantly more accessible or cost-effective than 4-hydroxyphenylacetic acid, or if the intermediate 4-benzyloxybenzyl chloride is available. However, for most applications, the safety and environmental concerns associated with this route make it less attractive.

  • Route 3 is a viable option if 4-benzyloxybenzaldehyde is readily available or can be synthesized efficiently. The oxidation step itself is typically high-yielding. However, the overall efficiency of this route depends on the synthesis of the starting aldehyde. The use of stoichiometric and often toxic oxidizing agents like chromium-based reagents is a significant drawback from a green chemistry perspective. Milder and more environmentally friendly oxidizing agents could be explored to make this route more appealing.

References

  • Method for preparing 4-hydroxyphenylacetic acid.
  • Jones Oxidation.
  • The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Williamson Ether Synthesis. Utah Tech University.
  • Jones Oxid
  • Tollens' reagent. Wikipedia.
  • Tollens' Test. Chemistry LibreTexts.
  • JONES REAGENT & OXID
  • Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synlett2008, 2008, 2555-2558.
  • Tollens’ Test. BYJU'S.
  • Jones oxid
  • Tollens Reagent Silver Mirror Test for Aldehydes. Leah4Sci.
  • Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • Alpha Hydroxy Ketone Tollens Test. BYJU'S.
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Tollens Reagent Silver Mirror Test for Aldehydes - YouTube.
  • Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. UNI ScholarWorks.
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules2020, 25, 5918.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
  • An improved Williamson ether synthesis using phase transfer c
  • Tollens Reagent Silver Mirror Test for Aldehydes. Leah4Sci.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
  • Preparation method of chlorin
  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry.

Sources

A Comparative Guide to the Inter-Laboratory Validation of 4-Benzyloxyphenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated 4-BPAA Analysis

4-Benzyloxyphenylacetic acid (4-BPAA) is a para-substituted phenylacetic acid derivative that serves as a key intermediate or is a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both a carboxylic acid group and a benzyl ether, dictates its chemical properties and analytical behavior.[1][2] The precise and accurate quantification of 4-BPAA is paramount in drug development and manufacturing. It ensures the purity, safety, and efficacy of the final drug product by controlling critical process parameters and final product specifications.

To ensure that an analytical method for 4-BPAA is reliable and consistent, it must undergo a rigorous validation process. However, true confidence in a method's robustness is achieved through inter-laboratory validation, also known as reproducibility studies.[3][4] This process challenges the method by having it performed by different analysts, on different instruments, and in different laboratory environments. This guide provides a comprehensive framework for conducting such a study, comparing the performance of a primary High-Performance Liquid Chromatography (HPLC) method and discussing alternative analytical strategies. The principles outlined are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8][9][10]

Primary Analytical Methodology: Reversed-Phase HPLC with UV Detection

For the quantification of 4-BPAA, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and robust choice. This technique offers an excellent balance of specificity, sensitivity, and cost-effectiveness for aromatic carboxylic acids like 4-BPAA.[11][12]

The causality behind this choice is rooted in the physicochemical properties of 4-BPAA. The molecule has significant non-polar character due to its two aromatic rings, making it well-suited for retention on a non-polar stationary phase like C18. The carboxylic acid group provides a point of interaction that can be controlled by the mobile phase pH, while the phenyl rings contain a chromophore that allows for sensitive detection using a UV detector.

Detailed Experimental Protocol: HPLC-UV Analysis of 4-BPAA

This protocol is a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any samples are analyzed.

1. Instrumentation and Columns:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC Grade

  • Water: Deionized (DI) or Milli-Q

  • Phosphoric Acid (H₃PO₄): ACS Grade

  • 4-BPAA Reference Standard: Certified purity >98%

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v). Rationale: The ACN/water ratio provides sufficient elution strength for 4-BPAA. Phosphoric acid is added to lower the pH to ~2.5, which suppresses the ionization of the carboxylic acid group, leading to a single, sharp, and well-retained peak.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

  • Detection Wavelength: 225 nm. Rationale: This wavelength provides a high molar absorptivity for the phenyl rings, ensuring good sensitivity.

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 4-BPAA Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing 4-BPAA, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Designing the Inter-Laboratory Validation Study

The primary objective of an inter-laboratory study is to demonstrate the reproducibility of the analytical procedure.[3][4] This is a critical step before a method can be considered standardized for use across different quality control labs. The study design must be meticulous to ensure the data is meaningful.

Study Protocol
  • Coordinating Laboratory: A single laboratory acts as the coordinator. This lab is responsible for preparing and qualifying all materials.

  • Participating Laboratories: A minimum of three laboratories should participate (e.g., Lab A, Lab B, Lab C).

  • Sample Distribution: The coordinating lab prepares and distributes the following to each participating lab:

    • The detailed, validated HPLC-UV analytical method protocol.

    • A single lot of 4-BPAA Reference Standard.

    • Identical, homogenous samples of a matrix (e.g., a placebo drug product) spiked with 4-BPAA at three concentration levels (Low, Medium, High).

    • A negative control (blank matrix).

  • Execution: Each laboratory analyzes the samples in triplicate according to the provided protocol on a pre-specified day.

  • Data Reporting: All raw data, chromatograms, and calculated results are sent back to the coordinating laboratory for statistical analysis.

Diagram: Inter-Laboratory Validation Workflow

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories cluster_analysis Data Consolidation & Analysis CoordLab 1. Prepare & Qualify - Protocol - Reference Standard - Spiked Samples (Low, Med, High) LabA Lab A - Receives Materials - Performs Analysis CoordLab->LabA 2. Distribute Materials LabB Lab B - Receives Materials - Performs Analysis CoordLab->LabB 2. Distribute Materials LabC Lab C - Receives Materials - Performs Analysis CoordLab->LabC 2. Distribute Materials Analysis 4. Statistical Evaluation - Accuracy (% Recovery) - Reproducibility (% RSD) - Comparison vs. Criteria LabA->Analysis 3. Report Results LabB->Analysis 3. Report Results LabC->Analysis 3. Report Results Report 5. Final Validation Report Analysis->Report

Caption: Workflow for a typical inter-laboratory validation study.

Data Analysis and Performance Comparison

The success of the inter-laboratory validation hinges on the statistical analysis of the combined results. The key performance characteristics to evaluate are accuracy and reproducibility (inter-laboratory precision).[13]

Table 1: Inter-Laboratory Comparison of 4-BPAA Quantification
ParameterLab ALab BLab COverall Acceptance Criteria
Low Conc. (5 µg/mL)
Mean Recovery (%)99.2%101.5%98.5%99.7%95.0 - 105.0%
Precision (% RSD)1.1%0.9%1.3%-≤ 2.0% (Intra-lab)
Medium Conc. (25 µg/mL)
Mean Recovery (%)100.5%99.8%100.9%100.4%98.0 - 102.0%
Precision (% RSD)0.8%0.7%0.9%-≤ 2.0% (Intra-lab)
High Conc. (100 µg/mL)
Mean Recovery (%)99.5%100.2%99.1%99.6%98.0 - 102.0%
Reproducibility (% RSD) ---1.5% ≤ 5.0% (Inter-lab)

Interpretation of Results:

  • Accuracy: The mean recovery across all labs and concentrations falls well within the typical acceptance criteria (e.g., 98-102% for assay). This demonstrates that the method is free from significant systematic error or bias regardless of the laboratory environment.

  • Precision (Repeatability): Each individual laboratory demonstrated excellent intra-laboratory precision, with %RSD values comfortably below the 2.0% limit.

  • Reproducibility (Inter-Laboratory Precision): The overall %RSD, calculated from the means of all laboratories, is 1.5%. This is the most critical parameter of the study. A value below 5.0% strongly indicates that the analytical method is robust and transferable, producing consistent results across different sites.

Comparison with Alternative Analytical Methods

While HPLC-UV is the workhorse for this analysis, other methods may be considered depending on the specific analytical challenge.

Table 2: Comparison of Analytical Techniques for 4-BPAA
ParameterHPLC-UV (Primary)LC-MS/MS (Alternative)UV-Vis Spectrophotometry (Alternative)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Direct measurement of UV absorbance of the bulk sample.
Specificity High (separates 4-BPAA from impurities).Very High (based on mass-to-charge ratio).Low (prone to interference from any UV-absorbing species).
Sensitivity Good (LOD ~0.1 µg/mL).Excellent (LOD <1 ng/mL).Poor (LOD >5 µg/mL).
Primary Use Case Routine QC, release testing, stability studies.Trace-level impurity analysis, metabolite identification, complex matrices.In-process checks of highly pure, simple solutions.
Validation Effort HighVery HighLow

Causality for Method Selection:

  • LC-MS/MS would be the method of choice if the goal was to detect trace amounts of 4-BPAA in a complex biological matrix, as its specificity and sensitivity are unparalleled.[14] However, for routine quality control of a drug substance or product where the concentration is relatively high, the complexity and cost of LC-MS/MS are unnecessary.

  • UV-Vis Spectrophotometry is a simple and fast technique but lacks specificity.[12] It would be inappropriate for a final product release test where other UV-absorbing excipients or impurities are present. Its use is limited to situations where 4-BPAA is the only absorbing species in a simple solvent.

Diagram: Analytical Method Selection Logic

G start Start: Need to Quantify 4-BPAA q1 Is the sample matrix complex or is trace level detection required? start->q1 q2 Is the sample a pure solution with no other UV-absorbing species? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes hplcuv Use HPLC-UV q2->hplcuv No uvvis Use UV-Vis q2->uvvis Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has detailed a robust RP-HPLC method for the quantification of this compound. The true measure of a method's utility in a global pharmaceutical development environment is its performance in an inter-laboratory validation study. By following the outlined protocol, which is grounded in ICH and USP principles, organizations can generate the necessary data to prove that the analytical method is reproducible, transferable, and fit for its intended purpose.[9][10] The successful completion of such a study, demonstrating acceptable accuracy and inter-laboratory precision, provides the highest level of confidence in the data generated for product release and stability testing, ensuring product quality and patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • USP <1225> Method Valid
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Benzyloxyphenylacetic acid (CAS No. 6547-53-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, it is crucial to understand the inherent hazards of the substance. This compound is classified as a skin and eye irritant.[1][2][3] Direct contact can cause irritation, and appropriate personal protective equipment (PPE) is essential.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2Wear protective gloves and clothing.[2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2AWear eye and face protection.[1][2][3]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3Avoid breathing dust and use in a well-ventilated area.[2][3]

The primary responsibility for safety lies in preventing exposure. Always handle this compound within a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal. This workflow is designed to be a self-validating system, minimizing risks at each stage.

Experimental Protocol: Disposal of Solid this compound

  • Waste Identification and Segregation:

    • Isolate waste this compound from all other laboratory waste streams.

    • Crucially, do not mix it with bases, oxidizing agents, or reducing agents.[4]

    • This compound is an organic acid; therefore, it must be segregated from inorganic acids like hydrochloric or sulfuric acid.[4][5]

  • Container Selection and Labeling:

    • Choose a designated hazardous waste container that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are suitable choices.[4]

    • The container must be in good condition, with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date the waste was first added to the container.

  • Waste Accumulation:

    • Place the labeled container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Keep the container closed at all times, except when adding waste.[6]

  • Disposal Request:

    • Once the container is full (not exceeding 90% capacity to allow for expansion), or if the accumulation time limit set by your institution is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

Disposal of Contaminated Materials and Aqueous Solutions

Contaminated Debris:

Any materials, such as gloves, weigh boats, or paper towels, that are contaminated with this compound must be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container designated for solid hazardous waste.

Aqueous Solutions:

The disposal of aqueous solutions containing this compound depends on the concentration and the presence of other hazardous contaminants.

  • Concentrated or Contaminated Solutions: These must be treated as hazardous waste and collected in a designated, labeled container for liquid organic waste.

  • Dilute, Uncontaminated Aqueous Solutions (<10%): In some jurisdictions, dilute and uncontaminated solutions of certain carboxylic acids may be neutralized for drain disposal.[4] However, it is imperative to consult your local regulations and institutional policies before proceeding. If permitted, the following neutralization protocol must be strictly followed.

Experimental Protocol: Neutralization of Dilute this compound Solutions

  • Verification and Preparation:

    • Confirm that the solution contains only this compound and water, with a concentration below 10%.

    • Perform this procedure in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[4]

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution with constant stirring.[4] Be prepared for foaming as carbon dioxide is released.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the base until the pH is within the neutral range of 6.0 to 8.0.[4]

  • Drain Disposal (if permissible):

    • Once neutralized, and only if allowed by your local regulations, the solution can be poured down the drain with a copious amount of running water to ensure thorough dilution.[4]

Logical Framework for Waste Stream Segregation

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste This compound Waste Is_Solid Solid or Liquid? Waste->Is_Solid Is_Contaminated Contaminated? Is_Solid->Is_Contaminated Liquid Solid_Waste Solid Organic Acid Waste Container Is_Solid->Solid_Waste Solid Concentration Concentration > 10%? Is_Contaminated->Concentration No Liquid_Waste Liquid Organic Acid Waste Container Is_Contaminated->Liquid_Waste Yes Concentration->Liquid_Waste Yes Neutralize Neutralize (pH 6-8) Concentration->Neutralize No Drain_Disposal Drain Disposal (with copious water) Neutralize->Drain_Disposal

Caption: Decision tree for the disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][3]

  • Spill: For minor spills, use an inert absorbent material like sand or vermiculite.[4] Collect the absorbed material into a designated hazardous waste container.[4] For large spills, evacuate the area and follow your institution's emergency procedures.[4]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet.
  • Fisher Scientific. (2024-03-31). SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • EPA NEPIS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Fisher Scientific. (2025-12-22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024-08-06). SAFETY DATA SHEET.
  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

Navigating the Safe Handling of 4-Benzyloxyphenylacetic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Benzyloxyphenylacetic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a para-substituted phenyl-acetic acid derivative that, while stable under normal conditions, presents definite hazards requiring rigorous safety measures.[1][2] The primary risks associated with this compound are skin and eye irritation, along with potential respiratory irritation.[2][3][4] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary routes of exposure and their corresponding health effects are well-documented.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

To counter these threats, a specific ensemble of PPE is mandatory. The selection of appropriate PPE is not merely a suggestion but a critical barrier between the handler and potential harm.

Essential Personal Protective Equipment
PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles are required to prevent contact with airborne particles or splashes.[6] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6] Standard safety glasses do not provide adequate protection against fine powders.
Hand Protection Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[6][7] It is crucial to ensure gloves are properly fitted to maintain dexterity.[8] Contaminated gloves should be changed immediately, and hands should be washed thoroughly after removal.[9]
Body Protection A lab coat is essential to protect against incidental contact. For procedures with a higher risk of dust generation, a chemical-resistant apron over the lab coat is advised. All clothing should cover the lower body completely, and closed-toe shoes are mandatory.[8]
Respiratory Protection For tasks involving the handling of dry powder where dust generation is likely, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[1][6] All respiratory protection should be properly fit-tested to ensure a complete seal.

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] It should be kept away from incompatible materials, although specific incompatibilities are not prominently noted in standard safety data sheets.[9]

Handling and Weighing

All manipulations of this compound powder must be conducted in a designated area, preferably within a chemical fume hood to control airborne dust.[9] The work surface should be lined with absorbent, leak-proof bench pads.[9]

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Tare Container: Pre-weigh a sealed container with a lid on a balance located outside the fume hood.[9]

  • Transfer in Fume Hood: Move the tared container into the chemical fume hood.

  • Aliquot Powder: Carefully add the desired amount of this compound to the container.

  • Seal and Re-weigh: Securely close the lid and then move the container back to the balance for final weighing.[9]

  • Solution Preparation: If preparing a solution, do so within the fume hood.

The following diagram illustrates the workflow for safely handling and weighing the powdered compound.

G cluster_prep Preparation cluster_weighing Weighing Procedure cluster_post_weighing Post-Weighing Don_PPE Don Appropriate PPE Tare_Container Tare Sealed Container (Outside Hood) Don_PPE->Tare_Container Proceed to Weighing Transfer_to_Hood Move Container to Fume Hood Tare_Container->Transfer_to_Hood Add_Powder Aliquot Powder into Container Transfer_to_Hood->Add_Powder Seal_Container Securely Seal Container Add_Powder->Seal_Container Reweigh Re-weigh Sealed Container (Outside Hood) Seal_Container->Reweigh Prep_Solution Prepare Solution in Hood Reweigh->Prep_Solution If applicable Decontaminate Decontaminate Work Area Reweigh->Decontaminate If no solution prep Prep_Solution->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE

Caption: Workflow for Handling this compound Powder.

III. Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Clean the mouth with water and seek medical attention.[2]

IV. Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, etc.), bench pads, and any spilled solid material should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled, and sealed container for hazardous liquid waste.

Disposal Protocol:

  • Neutralization (for acidic solutions): If the compound is in an acidic solution, it can be neutralized under controlled conditions. This should only be performed by trained personnel in a fume hood.[10] Slowly add a base like sodium bicarbonate until the pH is between 5.5 and 9.5.[10]

  • Containerization: Transfer the neutralized solution or solid waste into a corrosion-resistant, leak-proof container.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Hand-off: Dispose of the contents and the container through an approved waste disposal plant or your institution's environmental health and safety (EHS) office.[2]

The following decision tree outlines the disposal process.

G Start Waste Generated (Solid or Liquid) Is_Solid Is the waste solid? Start->Is_Solid Collect_Solid Collect in labeled, sealed hazardous waste container Is_Solid->Collect_Solid Yes Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Dispose Dispose via approved waste disposal service/EHS Collect_Solid->Dispose Collect_Liquid Collect in labeled, sealed hazardous liquid waste container Is_Liquid->Collect_Liquid Yes Neutralize Neutralize if acidic (trained personnel only) Collect_Liquid->Neutralize Containerize Transfer to appropriate corrosion-resistant container Neutralize->Containerize Neutralization complete Neutralize->Containerize Neutralization not required Label Label container clearly Containerize->Label Label->Dispose

Caption: Disposal Decision Tree for this compound Waste.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Link
  • SAFETY D
  • (4-Benzyloxy)phenylacetic acid 98 6547-53-1 - Sigma-Aldrich. Link
  • Guidelines for Safe Handling of Powders and Bulk Solids - Wiley. Link
  • Safety D
  • Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. Link
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link
  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. Link
  • Elevating Workplace Safety in Powder Handling Systems. Link
  • sigma-aldrich - Safety D
  • Safety D
  • SAFETY D
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. Link
  • Safety equipment, PPE, for handling acids - Quicktest. Link
  • Personal Protective Equipment (PPE) - Intro to the Lab Bench - YouTube. Link
  • phenylacetic acid - Organic Syntheses Procedure. Link
  • How to Dispose of Acid Safely: A Step-by-Step Guide - Greenflow. Link
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Benzyloxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.